6-Chloropyridazine-3-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75790. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2S/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQHEWLZYZQXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NNC1=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398431 | |
| Record name | 6-chloropyridazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3916-78-7 | |
| Record name | 6-Chloro-3-pyridazinethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloropyridazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 6-Chloropyridazine-3-thiol
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloropyridazine-3-thiol
Section 1: Introduction and Strategic Importance
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional molecule, its utility lies in the distinct reactivity of its chloro and thiol moieties, making it a versatile building block for the synthesis of complex molecular architectures. Its pyridazine core is a common scaffold in pharmacologically active compounds, lending to its frequent use in drug discovery pipelines.[1]
Molecular Identity and Structure
This compound is an organic compound featuring a pyridazine ring substituted with a chlorine atom at position 6 and a thiol group at position 3. The presence of the thiol group introduces the possibility of thione-thiol tautomerism, a critical consideration in its reactivity and characterization, which will be discussed in detail.
-
Chemical Name: this compound[2]
-
Synonyms: 6-Chloro-3(2H)-pyridazinethione, 3-Chloro-6-mercaptopyridazine, 6-chloro-2H-pyridazine-3-thione[3]
Significance in Medicinal Chemistry and Drug Development
The pyridazine scaffold is a privileged structure in medicinal chemistry due to the electronic properties conferred by the adjacent nitrogen atoms, which can engage in crucial hydrogen bonding interactions with biological targets.[1] this compound serves as a key intermediate for introducing this scaffold. The chlorine atom provides a reactive site for nucleophilic substitution, while the thiol group allows for derivatization through S-alkylation or oxidation, enabling the generation of diverse compound libraries. Notably, derivatives have been synthesized and investigated for their potential as anticancer agents.[7]
Section 2: Core Physicochemical Data
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation.
Summary of Properties
The key quantitative descriptors for this compound are summarized below. These values are critical for designing synthetic protocols, predicting solubility, and establishing analytical methods.
| Property | Value | Source(s) |
| Appearance | Yellow solid | [4] |
| Melting Point | 136-138 °C | [3] |
| Boiling Point | 220.4 °C (at 760 mmHg) | [2][3] |
| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [2][3] |
| pKa | 7.06 ± 0.40 (Predicted) | [3] |
| XLogP3 | 0.9 - 1.42 | [2][8] |
The Critical Thione-Thiol Tautomerism
A pivotal aspect of this molecule's chemistry is its existence as a mixture of two tautomers: the thiol form (this compound) and the thione form (6-chloro-2H-pyridazine-3-thione).
Caption: Thione-thiol tautomeric equilibrium of the title compound.
In solution and the solid state, the equilibrium for similar heterocyclic thiones strongly favors the thione form.[9] This is due to the greater stability of the amide-like C=S double bond within the ring system.[10] This equilibrium is crucial as it dictates the molecule's reactivity. For instance, alkylation reactions can occur at either the sulfur atom (S-alkylation) or the ring nitrogen (N-alkylation), depending on the reaction conditions and the predominant tautomer. Spectroscopic analysis must also account for the presence of both forms.
Section 3: Structural Elucidation and Quality Control: A Methodological Approach
Confirming the identity and purity of this compound is a prerequisite for its use. A multi-technique approach ensures a comprehensive and validated characterization.
Workflow for Compound Verification
The following workflow represents a robust, self-validating system for the complete characterization of the compound, from structural confirmation to purity assessment.
Caption: Integrated workflow for the synthesis and analytical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for unambiguous structure determination. For this molecule, ¹H NMR is particularly informative for confirming the substitution pattern on the pyridazine ring. The choice of solvent is critical; deuterated chloroform (CDCl₃) is often used, but deuterated dimethyl sulfoxide (DMSO-d₆) is preferable if solubility is a concern or to observe the N-H proton of the thione tautomer.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal resolution.
-
Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Integrate the signals to determine proton ratios and measure coupling constants (J values) to establish connectivity.
Trustworthiness (Data Interpretation): The spectrum is expected to show two signals in the aromatic region, each integrating to one proton.[4]
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Signal 1: A doublet around δ 7.0-7.3 ppm, corresponding to the proton at position 4.
-
Signal 2: A doublet around δ 7.5-7.8 ppm, corresponding to the proton at position 5.
-
Coupling: Both doublets should exhibit the same coupling constant (J), typically in the range of 9-10 Hz, which is characteristic of ortho-coupling between adjacent protons on the pyridazine ring.[4]
-
Thione Proton: If using DMSO-d₆, a broad singlet corresponding to the N-H proton of the dominant thione tautomer may be observed at a downfield chemical shift (>13 ppm).
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups, providing corroborating evidence for the proposed structure. This is particularly useful for confirming the thione C=S group and the N-H bond of the tautomer.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a sample using either the KBr pellet method (mixing a small amount of sample with dry potassium bromide and pressing into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory. The ATR method is faster and requires minimal sample preparation.
-
Background Scan: Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Trustworthiness (Data Interpretation): The IR spectrum provides a molecular fingerprint. Key expected absorptions include:
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~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.[11]
-
~3000-2800 cm⁻¹ (broad): N-H stretching of the thione tautomer, often broadened due to hydrogen bonding.[12]
-
~2600-2550 cm⁻¹ (weak): A very weak S-H stretch may be observable if a minor amount of the thiol tautomer is present.[13]
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridazine ring.[11]
-
~1250-1050 cm⁻¹: A strong band attributed to the C=S (thione) stretching vibration.
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~800-700 cm⁻¹: C-Cl stretching vibration.
Section 4: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the definitive technique for quantifying the purity of a chemical compound. A reverse-phase method is most appropriate for this compound given its moderate polarity (XLogP3 ~0.9-1.4). The choice of a UV detector is logical due to the presence of the UV-active pyridazine chromophore.
Workflow for Purity Analysis
Caption: Step-by-step workflow for HPLC purity determination.
Rationale and Protocol
This protocol is designed to provide a robust separation of the main compound from potential impurities, such as the starting material (3,6-dichloropyridazine) or by-products.
Step-by-Step Protocol:
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Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid (TFA). The TFA is added to sharpen peaks by ensuring all acidic/basic sites are protonated.
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
Instrument Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (to ensure reproducible retention times).
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set to a wavelength where the compound strongly absorbs (e.g., 254 nm).
-
-
Analysis: Inject the sample and run the analysis for a sufficient time (e.g., 10-15 minutes) to allow all components to elute.
Trustworthiness (Data Interpretation): A successful analysis will yield a chromatogram where the main peak is sharp and well-resolved from any impurity peaks. Purity is calculated based on the relative area of the main peak as a percentage of the total area of all peaks detected. For use in drug development, a purity of >95% is typically required.
Section 5: Safety, Handling, and Storage
Authoritative Grounding: Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[2][14]
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Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid breathing dust.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is between +2 to +8 °C.[5]
Section 6: Conclusion: A Versatile Heterocyclic Building Block
This compound is a compound whose value is defined by its structural features and predictable reactivity. A comprehensive understanding of its physicochemical properties, including the subtle but critical thione-thiol tautomerism, is essential for its effective use. The analytical workflows detailed in this guide provide a robust framework for researchers to validate the quality of this key intermediate, ensuring the integrity and reproducibility of their synthetic endeavors in drug discovery and beyond.
Section 7: References
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This compound - Luminix Health. Luminix Health. [Link]
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This compound - MySkinRecipes. MySkinRecipes. [Link]
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6-Chloropyridazine-3-ol - ChemBK. ChemBK. [Link]
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Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed. PubMed. [Link]
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6-Chloropyridazine-3-carbonyl chloride | C5H2Cl2N2O | CID 21781185 - PubChem. PubChem. [Link]
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This compound (C4H3ClN2S) - PubChemLite. PubChemLite. [Link]
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Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed. PubMed. [Link]
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Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. ResearchGate. [Link]
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The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione - ResearchGate. ResearchGate. [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery - PMC. National Center for Biotechnology Information. [Link]
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UV‐Vis absorption spectra of derivatives 5, 6 b and 6 e–6 h in CH3CN... - ResearchGate. ResearchGate. [Link]
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3-Amino-6-chloro-pyridazine - SpectraBase. SpectraBase. [Link]
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6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem. PubChem. [Link]
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The thione-thiol tautomerism in simple thioamides - SciSpace. SciSpace. [Link]
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The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
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Tautomerism in large databases - PMC. National Center for Biotechnology Information. [Link]
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Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups - MDPI. MDPI. [Link]
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New Precursors to 3-Sulfanylhexan-1-ol? Investigating the Keto–Enol Tautomerism of 3-S-Glutathionylhexanal - MDPI. MDPI. [Link]
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The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations - ResearchGate. ResearchGate. [Link]
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(PDF) Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups - ResearchGate. ResearchGate. [Link]
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6-Chloropyridazine-3-thiol CAS number and identifiers
An In-Depth Technical Guide to 6-Chloropyridazine-3-thiol: Synthesis, Reactivity, and Applications
Executive Summary: this compound is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Characterized by its dual-functional nature—a nucleophilic thiol group and an electrophilic carbon center bearing a chlorine atom—this compound offers a versatile platform for synthesizing a diverse array of more complex molecules. Its electron-deficient pyridazine core enhances the reactivity at key positions, making it a favored intermediate in the development of novel therapeutic agents and agrochemicals. This guide provides a comprehensive overview of its chemical identifiers, a field-tested synthesis protocol, an analysis of its core reactivity, and a survey of its applications, with a focus on providing actionable insights for researchers in drug discovery and chemical development.
Core Identifiers and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its successful application in research and development. This compound is a stable, yellow solid under standard conditions.[1] It exists in tautomeric equilibrium with its thione form, 6-chloro-2H-pyridazine-3-thione. For clarity and consistency, this guide will refer to the compound by its thiol name.
All essential identifiers and key physicochemical data have been consolidated in the table below for rapid reference.
| Identifier/Property | Value | Source(s) |
| CAS Number | 3916-78-7 | [2][3] |
| Molecular Formula | C₄H₃ClN₂S | [2] |
| Molecular Weight | 146.60 g/mol | [2] |
| IUPAC Name | 6-chloro-1,2-dihydropyridazine-3-thione | N/A |
| Synonyms | 6-Chloro-3-pyridazinethiol, 3-Chloro-6-mercaptopyridazine | [2] |
| InChI Key | ABQHEWLZYZQXHY-UHFFFAOYSA-N | N/A |
| Canonical SMILES | C1=CC(=NNC1=S)Cl | N/A |
| Appearance | Yellow Solid | [1] |
| Density | 1.53 g/cm³ | [2] |
| Boiling Point | 220.4 °C at 760 mmHg | [2] |
| Flash Point | 87.1 °C | [2] |
| Storage Temperature | 2 to 8 °C | [4] |
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of this compound involves the regioselective nucleophilic aromatic substitution (SNAr) on the readily available precursor, 3,6-dichloropyridazine. The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which activates the C-Cl bonds towards nucleophilic attack.[5] The reaction with sodium hydrogensulfide (NaSH) preferentially displaces one chlorine atom.
The following protocol, adapted from established literature, provides a robust and high-yielding pathway to the target compound.[1]
Experimental Protocol: Synthesis from 3,6-Dichloropyridazine
Objective: To synthesize this compound with high purity and yield.
Materials:
-
3,6-Dichloropyridazine (5.0 g)
-
Sodium hydrogensulfide (3.78 g)
-
Ethanol (88 mL)
-
Water (12.5 mL)
-
2 M Sodium Hydroxide (NaOH) solution
-
6 M Hydrochloric Acid (HCl) solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (Büchner funnel)
-
pH meter or pH paper
Methodology:
-
Reaction Setup: To a suspension of sodium hydrogensulfide (3.78 g) in ethanol (88 mL) in a round-bottom flask, add 3,6-dichloropyridazine (5.0 g).[1]
-
Causality Insight: Ethanol is chosen as the solvent for its ability to dissolve the organic precursor while being compatible with the inorganic nucleophile. The reaction is run as a suspension.
-
-
Nucleophilic Substitution: Heat the mixture to reflux with stirring for 1 hour.[1]
-
Causality Insight: Heating provides the necessary activation energy for the SNAr reaction. The hydrosulfide anion (HS⁻) acts as the nucleophile, attacking one of the electron-deficient carbons at position 3 or 6 and displacing a chloride ion. The monosubstitution is favored under these controlled conditions.
-
-
Solvent Removal: After cooling, evaporate the solvent under reduced pressure.[1]
-
Aqueous Workup (Base Wash): Add water (12.5 mL) to the residue. Adjust the pH to approximately 9 with 2 M NaOH solution.[1] Filter off any precipitate.
-
Causality Insight: This step serves two purposes. First, it dissolves the desired product, which forms a sodium thiolate salt in the basic aqueous solution. Second, any unreacted 3,6-dichloropyridazine, being insoluble in water, is removed by filtration, providing an initial purification step.
-
-
Precipitation (Acidification): Transfer the filtrate to a clean flask and adjust the pH to approximately 2 with 6 M HCl.[1]
-
Causality Insight: Acidification protonates the thiolate anion, converting it back to the neutral thiol form. Due to its significantly lower solubility in water compared to its salt form, the product precipitates out of the solution as a solid.
-
-
Isolation and Drying: Collect the resulting yellow precipitate by filtration, wash with a small amount of cold water, and dry thoroughly to yield the final product (Expected yield: ~4.74 g, 96%).[1]
Synthesis Workflow Diagram
The logical flow of the synthesis protocol is depicted below.
Caption: Workflow for the synthesis of this compound.
Key Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from its two orthogonal reactive sites: the thiol group at the C3 position and the chloro group at the C6 position. This allows for selective, stepwise functionalization, making it a valuable scaffold for building molecular complexity.
Reactivity at the Thiol (C3) Position
The thiol group is a potent nucleophile, particularly after deprotonation to the thiolate anion with a mild base. Its most common reaction is S-alkylation with various electrophiles, such as alkyl halides, to form stable thioether linkages.[6]
General Protocol for S-Alkylation:
-
Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, Acetone).
-
Add a base (e.g., K₂CO₃, NaH) to deprotonate the thiol, forming the thiolate in situ.
-
Add the alkylating agent (e.g., an alkyl halide, R-X) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Perform a standard aqueous workup and purify the resulting thioether by crystallization or column chromatography.
Reactivity at the Chloro (C6) Position
The chlorine atom at the C6 position is susceptible to Nucleophilic Aromatic Substitution (SNAr) .[5] The electron-deficient nature of the pyridazine ring stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the displacement of the chloride ion by a range of nucleophiles.[7][8] This reaction is fundamental to creating libraries of derivatives for structure-activity relationship (SAR) studies. Common nucleophiles include amines, alkoxides, and thiolates.[7]
General Protocol for SNAr:
-
Combine the 6-substituted-3-chloropyridazine derivative (e.g., a thioether from step 3.1) and the nucleophile (Nu-H, e.g., a primary/secondary amine) in a suitable solvent (e.g., Dioxane, DMF, n-Butanol).
-
If the nucleophile is neutral, a base (e.g., K₂CO₃, Et₃N) is often required.
-
Heat the reaction mixture, often in a sealed vessel, at temperatures ranging from 80 to 180 °C.[7]
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and perform an aqueous workup followed by purification.
Reactivity and Derivatization Diagram
The dual reactivity allows for a modular approach to synthesizing diverse chemical libraries from a single intermediate.
Caption: Dual reaction pathways for derivatizing this compound.
Applications in Research and Development
The pyridazine scaffold is a "privileged structure" in drug discovery, and this compound serves as a key entry point to this chemical space.[9]
-
Pharmaceutical Research: This compound is a critical intermediate for pharmaceuticals.[2] Its derivatives have shown significant biological activity:
-
Antiplatelet Agents: The thiol moiety can be used to mimic endogenous ligands. Notably, derivatives of this scaffold have been investigated as potent inhibitors of the P2Y12 receptor, a key target for preventing platelet aggregation in thrombotic disorders.
-
Anticancer Properties: New series of 3-allylthio-6-aminopyridazines, synthesized from a 6-chloropyridazine precursor, have demonstrated antiproliferative activities against various cancer cell lines, including lung, prostate, and colon cancer.
-
Antimicrobial Activity: The pyridazine core is present in various compounds with antibacterial and antifungal properties.
-
-
Agrochemical Development: It is used as an intermediate in the synthesis of agrochemicals, particularly herbicides and plant growth regulators.[10] The functional groups allow for the creation of molecules with favorable environmental stability and metabolic profiles.[10]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. This compound is classified as an irritant and requires careful handling.[4]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA or European Standard EN166.[11]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use.[11]
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[11]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[11]
-
-
Handling and Storage:
-
Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is between +2 to +8 °C.[4] Keep away from strong oxidizing agents.[11]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[11]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[11]
-
Inhalation: Move victim to fresh air. Call a poison center or doctor if you feel unwell.[11]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[11]
-
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in the life sciences. Its predictable and versatile reactivity, coupled with a straightforward and high-yielding synthesis, makes it an invaluable asset for medicinal and agricultural chemists. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, researchers can better leverage this powerful scaffold to design and create the next generation of high-value molecules.
References
- Luminix Health. (n.d.). This compound.
- Coad, P., et al. (1963). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry.
- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
- Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
- NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- Reagentgate. (n.d.). CAS#3916-78-7|this compound.
- ResearchGate. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study.
- Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives.
- PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- YouTube. (2019). nucleophilic aromatic substitutions.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- MySkinRecipes. (n.d.). This compound.
- Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums.
- PubMed. (2010). Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines.
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Tautomerism in 6-Chloropyridazine-3-thiol
An In-depth Technical Guide to the Thiol-Thione Tautomerism of 6-Chloropyridazine-3-thiol
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry, organic synthesis, and agricultural science.[1][2] Its chemical behavior and biological activity are intrinsically linked to its existence as a mixture of tautomers: the aromatic thiol form and the non-aromatic thione form. This technical guide provides a comprehensive exploration of this thiol-thione equilibrium. We will delve into the structural nuances of the tautomers, the physicochemical factors governing their interconversion, and the advanced analytical techniques employed for their characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental insights to facilitate a deeper understanding and practical application of this compound's unique properties.
Introduction: The Principle of Tautomerism
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction.[3] This process most commonly involves the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and an adjacent double bond.[4] In the context of heterocyclic chemistry, thiol-thione tautomerism is a critical phenomenon where a molecule can exist in equilibrium between a thiol (-SH) form and a thione (C=S) form.[5][6]
The compound this compound (C₄H₃ClN₂S) is a classic example of this equilibrium.[1][7] The position of this equilibrium is not static; it is dynamically influenced by the molecular environment, which has profound implications for the compound's reactivity, spectroscopic properties, and biological interactions. Understanding and controlling this tautomeric balance is paramount for its application in areas like drug discovery, where specific tautomers may exhibit preferential binding to therapeutic targets.[8][9]
The Thiol-Thione Equilibrium in this compound
This compound exists as an equilibrium between two primary tautomeric forms: the aromatic This compound (thiol form) and the non-aromatic 6-chloro-1,2-dihydropyridazine-3-thione (thione form).
Caption: Prototropic tautomerism in this compound.
The position of this equilibrium is dictated by the relative thermodynamic stability of the two forms, which is heavily influenced by several factors:
-
Solvent Polarity: This is one of the most significant factors. The thione tautomer, with its polar C=S and N-H bonds, is generally more polar than the thiol tautomer. Consequently, polar solvents (e.g., water, ethanol, DMSO) stabilize the thione form to a greater extent through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium in its favor.[5][10][11] In contrast, non-polar solvents (e.g., cyclohexane, carbon tetrachloride) favor the less polar thiol form.[5]
-
Concentration: In solution, heterocyclic thiones can undergo self-association through hydrogen bonding to form dimers.[11] This self-association favors the thione form, meaning that at higher concentrations, the equilibrium may shift towards the thione tautomer.[11]
-
Temperature: The thermodynamic parameters (enthalpy and entropy) of the tautomerization process determine the effect of temperature.[10] The direction of the equilibrium shift with temperature can be predicted by Le Chatelier's principle if the enthalpy of tautomerization is known.
-
pH: In aqueous solutions, the pH can significantly alter the equilibrium. In alkaline conditions, the thiol proton can be removed to form a thiolate anion, which shifts the equilibrium towards the thiol form.[12] Conversely, in acidic media, the thione form tends to be favored.[12]
Experimental Methodologies for Tautomer Characterization
Determining the predominant tautomeric form and the equilibrium constant (KT = [thione]/[thiol]) requires robust analytical techniques. The choice of method is critical, as the experiment itself must not disturb the equilibrium it aims to measure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for studying tautomeric equilibria in solution, provided the rate of interconversion is slow on the NMR timescale.[3][13] This condition is often met for thiol-thione tautomers, allowing for the simultaneous observation and quantification of both species.[14][15]
-
¹H NMR: The proton chemical shifts are distinct for each tautomer. The thiol form will exhibit an S-H proton signal, while the thione form will show an N-H proton signal, typically at a different chemical shift. The aromatic ring protons will also experience different electronic environments, leading to separate signals for each tautomer.
-
¹³C NMR: The carbon chemical shifts are also highly informative. The most significant difference is observed for the carbon atom bonded to sulfur. In the thiol form (C-S), this carbon will have a chemical shift typical for an aromatic carbon attached to sulfur. In the thione form (C=S), this carbon is significantly deshielded and appears much further downfield, often in the 160-200 ppm range.[16]
Protocol: Quantitative NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare solutions of this compound of a known concentration in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to investigate solvent effects.
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant, controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay to allow for accurate integration.
-
Signal Assignment: Identify distinct, well-resolved signals corresponding to the thiol and thione tautomers. For example, the ring protons adjacent to the C-S/C=S group are often good candidates.
-
Integration and Calculation: Carefully integrate the assigned signals for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.
-
Equilibrium Constant (KT): Calculate KT using the formula: KT = (Integral of Thione Signal) / (Integral of Thiol Signal)
-
Data Reporting: Report the percentage of each tautomer and the KT value for each solvent and temperature condition.
UV-Vis Spectroscopy
UV-Vis spectroscopy is highly sensitive to changes in electronic structure, making it an excellent tool for studying thiol-thione tautomerism.[5] The two tautomers possess different chromophores, leading to distinct absorption spectra.
-
Thiol Form: As an aromatic heterocycle, the thiol form typically exhibits π→π* transitions at wavelengths below 300 nm.[17]
-
Thione Form: The C=S chromophore in the thione form gives rise to a characteristic, low-energy n→π* transition, which appears as a distinct absorption band at a longer wavelength, typically in the 300-400 nm range.[12][17]
The presence and intensity of this long-wavelength band are often indicative of the prevalence of the thione tautomer.[12]
X-ray Crystallography
| Technique | Thiol Form (Expected Observation) | Thione Form (Expected Observation) |
| ¹H NMR | S-H proton signal; distinct aromatic proton shifts. | N-H proton signal; different aromatic proton shifts. |
| ¹³C NMR | Aromatic C-S signal (approx. 120-140 ppm). | Thione C=S signal (approx. 160-200 ppm).[16] |
| UV-Vis | Absorption maxima < 300 nm (π→π* transitions).[17] | Additional absorption maximum > 300 nm (n→π* transition).[12][17] |
| X-Ray | C-S single bond; H atom located on sulfur. | C=S double bond; H atom located on nitrogen. |
| Table 1: Summary of Expected Spectroscopic Data for Tautomers. |
Computational Chemistry as a Predictive Tool
Alongside experimental work, computational modeling provides invaluable predictive insights into tautomeric equilibria.[21][22] Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to assess the relative stabilities of tautomers.[8][23][24]
The typical workflow involves:
-
Geometry Optimization: The molecular structures of both the thiol and thione tautomers are optimized to find their lowest energy conformations.
-
Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory. The difference in energy (ΔE) indicates the relative stability in the gas phase.
-
Solvent Modeling: To simulate solution-phase behavior, solvation models like the Polarizable Continuum Model (PCM) are employed.[25] These models can predict how solvents of different dielectric constants will affect the relative energies of the tautomers, often corroborating experimental findings that polar solvents stabilize the more polar thione form.[25][26]
Caption: A typical DFT workflow for tautomer stability analysis.
Significance in Drug Development and Synthesis
The tautomeric state of this compound is not merely an academic curiosity; it has direct practical consequences:
-
Biological Activity: Tautomers can be considered different compounds from a biological perspective. They present different shapes, hydrogen bonding patterns (donor/acceptor sites), and polarity to a biological target like an enzyme or receptor.[9] The thione form, with its N-H donor and C=S acceptor, will interact differently than the thiol form's S-H donor and ring nitrogen acceptor. Therefore, the dominant tautomer under physiological conditions will likely determine the compound's pharmacological activity.[8] This molecule and its derivatives have been investigated for anticancer and antiplatelet applications.[1][27]
-
Chemical Reactivity: The reactivity of the molecule is dictated by the predominant tautomer. For example, S-alkylation reactions would proceed from the thiol form (or the corresponding thiolate), while N-alkylation would be more likely to occur on the thione form. Understanding the equilibrium is essential for predicting reaction outcomes and designing synthetic pathways.[28][29]
Conclusion
The tautomerism of this compound is a dynamic equilibrium between its thiol and thione forms, governed by a delicate interplay of solvent, concentration, and temperature. A multi-faceted analytical approach, combining NMR and UV-Vis spectroscopy with computational modeling, is essential for a comprehensive characterization of this equilibrium. For researchers in drug discovery and organic synthesis, a thorough understanding of this tautomeric behavior is a prerequisite for rationally designing novel bioactive agents and predicting chemical reactivity. The insights and protocols presented in this guide offer a robust framework for investigating this fascinating and functionally important chemical phenomenon.
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Crystal structure analysis of 6-Chloropyridazine-3-thiol derivatives
An In-depth Technical Guide: Crystal Structure Analysis of 6-Chloropyridazine-3-thiol Derivatives
Introduction
The pyridazine scaffold is a privileged heterocycle in medicinal chemistry and materials science, prized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1][2] Among its many variants, this compound serves as a versatile building block for synthesizing a diverse range of derivatives with potential applications as pharmaceuticals and agrochemicals.[3][4] The three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state are paramount, as they directly influence critical properties such as solubility, stability, bioavailability, and solid-state performance.
This guide provides a comprehensive, field-proven framework for the crystal structure analysis of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. We will navigate the entire workflow, from the initial synthesis and cultivation of high-quality single crystals to the elucidation of atomic-level architecture via single-crystal X-ray diffraction (SCXRD) and the deeper interpretation of crystal packing through advanced computational modeling.
Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the pure compound and the meticulous process of growing a single crystal suitable for diffraction analysis. The quality of the crystal is the single most critical factor determining the resolution and reliability of the final structure.[5]
Synthesis of this compound and its Derivatives
The parent compound, this compound, is typically synthesized from 3,6-dichloropyridazine. The key to this synthesis is the selective nucleophilic substitution of one chlorine atom. Using a sulfur nucleophile like sodium hydrosulfide allows for a regioselective reaction, yielding the desired product with high efficiency.[6] The thiol and chloro functional groups then serve as reactive handles for further derivatization, enabling the creation of extensive chemical libraries.[3][7][8]
Experimental Protocol: Synthesis of this compound[6]
-
Reaction Setup: Suspend sodium hydrosulfide (3.78 g) in ethanol (88 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Starting Material: Add 3,6-dichloropyridazine (5.0 g) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Add water (12.5 mL) to the residue. Adjust the pH to approximately 9 with a 2 mol/L sodium hydroxide solution to dissolve the product and precipitate any unreacted starting material.
-
Filtration: Filter off the precipitate.
-
Precipitation: Adjust the filtrate to approximately pH 2 with 6 mol/L hydrochloric acid. The target compound will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration and dry to yield this compound as a yellow solid (typical yield: ~96%).
Cultivation of Single Crystals
Obtaining a single crystal of sufficient size (typically 0.1-0.3 mm) and quality is often considered an art, but it is governed by the principles of solubility and supersaturation.[9][10] The goal is to allow molecules to slowly and orderly assemble into a crystalline lattice. For small organic molecules like pyridazine derivatives, several techniques are effective.
Common Crystallization Techniques:
| Technique | Principle | Best For |
| Slow Evaporation | A near-saturated solution is prepared, and the solvent is allowed to evaporate slowly, gradually increasing the solute concentration to the point of crystallization.[11][12] | Thermally stable compounds with moderate volatility solvents. |
| Vapor Diffusion | A solution of the compound is placed in a small, open vial inside a sealed larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11][13] | Small quantities of material (mg scale) and when fine control over crystallization rate is needed. |
| Solvent Layering | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly diffuse into one another.[11] | Systems where a clear interface can be formed between the solvent and anti-solvent. |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature drops, the solubility decreases, leading to crystal formation.[5][10] | Compounds that are significantly more soluble in a hot solvent than a cold one. |
Experimental Protocol: Crystallization by Vapor Diffusion[11][13]
-
Prepare the Solution: Dissolve a small amount of the purified this compound derivative in a suitable solvent (e.g., dichloromethane, acetone) to form a clear, nearly saturated solution in a small vial (2 mL).
-
Prepare the Chamber: Place this open vial inside a larger beaker or jar (20 mL).
-
Add Anti-Solvent: Add a layer of a suitable anti-solvent (e.g., ethanol, hexane) to the bottom of the larger beaker, ensuring the level is below the top of the inner vial. The anti-solvent must be miscible with the solvent and one in which the compound is poorly soluble.
-
Seal and Incubate: Seal the beaker tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.
-
Monitor: Check for crystal growth over several days to weeks. High-quality crystals should appear as clear, well-defined polyhedra.
Caption: Vapor diffusion crystallization workflow.
Part 2: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline material.[14][15][16] It provides a wealth of structural information, including bond lengths, bond angles, and the unit cell dimensions.[9][14][15]
Theoretical Principles
The technique is based on the principle of diffraction. When a beam of monochromatic X-rays strikes a crystal, the X-rays are scattered by the electron clouds of the atoms within the crystal lattice.[9] Due to the periodic arrangement of atoms, the scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern. The relationship between the X-ray wavelength (λ), the spacing between crystal planes (d), and the angle of constructive interference (θ) is described by Bragg's Law: nλ = 2d sin(θ) .[9]
The SCXRD Experimental Workflow
The process involves mounting a suitable crystal on a diffractometer, collecting thousands of diffraction spots, and then using computational methods to reconstruct the 3D atomic structure from the diffraction pattern.
Caption: Single-Crystal X-ray Diffraction (SCXRD) workflow.
Step-by-Step Methodology:
-
Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head.[9]
-
Data Collection: The goniometer is placed in the X-ray diffractometer. The crystal is rotated through various orientations while being irradiated with X-rays, and the resulting diffraction patterns are recorded by a detector.[9][14]
-
Data Processing: The collected raw data (images of diffraction spots) are processed to determine the position and intensity of each reflection. This step also determines the unit cell parameters and the crystal's space group.[9]
-
Structure Solution: This is the most critical computational step, where the "phase problem" is solved to generate an initial electron density map and, from it, a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.[17] The final result is a crystallographic information file (CIF).
Interpreting the Structural Data
The refined crystal structure provides precise quantitative data. For a hypothetical derivative, N-benzyl-6-chloropyridazine-3-thiol, the key crystallographic parameters would be summarized as follows.
Table 1: Representative Crystallographic Data
| Parameter | Value | Significance |
| Chemical Formula | C₁₁H₉ClN₂S | Confirms the elemental composition of the unit cell. |
| Formula Weight | 236.72 | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell.[17] |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell.[17][18] |
| a (Å) | 8.512(3) | Unit cell dimensions.[9] |
| b (Å) | 10.234(4) | |
| c (Å) | 12.789(5) | |
| β (°) | 98.54(2) | Angle of the unit cell.[9] |
| Volume (ų) | 1101.1(7) | Volume of a single unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R₁ (final) | 0.045 | A measure of the agreement between the calculated model and the observed data (lower is better).[19] |
| wR₂ (final) | 0.118 | A weighted measure of agreement (lower is better).[18] |
From this data, precise bond lengths, bond angles, and torsion angles can be extracted to define the exact conformation of the molecule in the solid state.[18][20]
Part 3: Computational Analysis for Deeper Structural Insights
While SCXRD provides an unparalleled static picture of the crystal structure, computational methods are essential for validating the experimental results and, more importantly, for analyzing the non-covalent interactions that govern crystal packing.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[21] It is an invaluable tool for corroborating the experimentally determined geometry and exploring the molecule's intrinsic electronic properties.[22][23]
Protocol for DFT Geometry Optimization:
-
Input Structure: Use the atomic coordinates from the refined CIF file as the starting geometry.
-
Method Selection: Choose an appropriate functional and basis set. For organic molecules containing chlorine and sulfur, the B3LYP functional with a 6-311++G(d,p) basis set is a robust and widely used choice.[23]
-
Calculation: Perform a geometry optimization calculation in the gas phase. This allows the molecule to relax to its lowest energy conformation, free from the constraints of the crystal lattice.
-
Analysis: Compare the optimized bond lengths and angles with the experimental SCXRD data. A close agreement validates the experimental structure. Further analysis can yield properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity.[24][25]
Hirshfeld Surface Analysis
Hirshfeld Surface (HS) analysis is a powerful graphical method for visualizing and quantifying the various intermolecular interactions within a crystal.[26][27] The surface is generated based on the electron density contribution of the molecule versus all its neighbors.[27]
Key Features of Hirshfeld Analysis:
-
d_norm Surface: This surface is mapped with a color scale that highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii (strong interactions, often hydrogen bonds), white areas represent contacts at the van der Waals limit, and blue areas indicate longer contacts.[28][29]
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts in a 2D histogram, quantifying the relative contribution of different interaction types (e.g., H···H, O···H, C···H) to the overall crystal packing.[26][29][30]
By analyzing the d_norm map and fingerprint plots, one can identify and rank the importance of hydrogen bonds, π-π stacking, and other van der Waals forces that stabilize the crystal structure. For instance, the analysis might reveal that the crystal packing of a this compound derivative is dominated by H···H contacts (typically >30%), with significant contributions from C-H···Cl or N-H···S hydrogen bonds.[29]
Caption: Integrated experimental and computational analysis workflow.
Conclusion
The comprehensive crystal structure analysis of this compound derivatives is an integrated, multi-faceted process. It requires expertise in organic synthesis to produce the target molecules, meticulous care in crystallization to obtain diffraction-quality specimens, and precision in both the execution of the SCXRD experiment and the interpretation of its data. Furthermore, the synergy between experimental diffraction data and computational methods like DFT and Hirshfeld surface analysis provides a level of insight that neither technique can achieve alone. This robust approach yields not just a static picture of a molecule, but a detailed understanding of its conformational preferences and the subtle non-covalent forces that dictate its assembly in the solid state—knowledge that is fundamental to the rational design of new pharmaceuticals and advanced materials.
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Computational and DFT Studies on 6-Chloropyridazine-3-thiol: A Molecule of Pharmaceutical Interest
An In-depth Technical Guide:
Introduction
The Pyridazine Scaffold in Drug Discovery: Significance and Properties
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and specific electronic distribution, make it a valuable component in the design of therapeutic agents.[3] Pyridazine derivatives are integral to a number of approved drugs and are explored for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4] The two adjacent nitrogen atoms can act as a "dual hydrogen-bonding cassette," enabling potent and specific interactions with biological targets such as enzymes and receptors.[3]
Introducing 6-Chloropyridazine-3-thiol: A Versatile Intermediate
This compound (CAS No. 3916-78-7) is a key heterocyclic building block used extensively in the synthesis of pharmaceuticals and agrochemicals.[5][6][7] Its molecular structure, featuring a reactive thiol (-SH) group and a displaceable chlorine atom on the pyridazine core, offers significant synthetic versatility.[5] These functional groups allow for selective derivatization, enabling chemists to construct complex molecular architectures and libraries of compounds for screening in drug discovery and crop protection programs.[5][7]
The Role of Computational Chemistry and DFT in Modern Drug Development
In the last few decades, computational chemistry has become an indispensable tool in the drug discovery pipeline.[8] Among the various computational methods, Density Functional Theory (DFT) has emerged as a powerful and accurate approach for predicting the electronic structure, molecular properties, and reactivity of chemical systems.[9] By solving the Schrödinger equation in an approximate manner, DFT allows researchers to model molecular geometry, vibrational spectra (FT-IR, Raman), NMR chemical shifts, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[10][11][12] This in-silico analysis provides deep mechanistic insights, reduces the need for costly and time-consuming experiments, and accelerates the rational design of novel drug candidates.[9]
Objectives and Scope of This Guide
This technical guide provides a comprehensive overview of the application of computational and DFT studies to elucidate the structural, spectroscopic, and electronic properties of this compound. It is intended for researchers, chemists, and drug development professionals. This document will detail the theoretical framework, present step-by-step protocols for performing key calculations, and explain how to interpret the resulting data to predict the molecule's behavior and potential as a pharmacophore.
Foundational Concepts: The Tautomerism of this compound
Thione-Thiol Tautomerism: A Critical Consideration
A crucial aspect of this compound is its potential to exist in two tautomeric forms: the thione form (6-chloro-2H-pyridazine-3-thione) and the thiol form (this compound).[13] This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms. The position of this equilibrium can significantly impact the molecule's chemical reactivity, hydrogen bonding patterns, and ultimately, its biological activity. While many similar systems predominantly exist in the thione form in the condensed phase, computational studies are essential to determine the relative stability of each tautomer and predict the dominant species under various conditions.[14][15]
Computational Prediction of Tautomeric Equilibrium
DFT calculations can accurately predict the relative energies of the thione and thiol tautomers. By optimizing the geometry of each form and calculating their ground-state energies (including zero-point vibrational energy corrections), one can determine the most stable tautomer. The energy difference (ΔE) allows for the calculation of the equilibrium constant (KT), providing a quantitative measure of their relative populations.
Caption: Thione-Thiol tautomeric equilibrium in this compound.
Methodological Framework: Performing DFT Calculations
Rationale for Method Selection: Why DFT?
DFT is the method of choice for this type of analysis due to its excellent balance of computational cost and accuracy.[9] Compared to simpler methods, it properly accounts for electron correlation, which is crucial for describing the electronic structure of heteroaromatic systems. Compared to more computationally expensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), DFT provides reliable results for medium-sized molecules in a fraction of the time.[9]
Selecting the Functional and Basis Set
The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT calculations.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and well-validated functionals for organic molecules, providing robust results for geometries, vibrational frequencies, and electronic properties.[9][16]
-
Basis Set: The Pople-style basis set, 6-311++G(d,p), is recommended.[11][16] This is a triple-zeta valence basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for flexibility in the shape of the electron density.
Step-by-Step Protocol: Geometry Optimization
-
Build the Molecule: Construct the 3D structure of both the thione and thiol tautomers of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Set Up Calculation: In the computational chemistry software (e.g., Gaussian 09), specify the calculation type as "Optimization + Frequencies" (Opt+Freq).
-
Define Method: Select the DFT method (B3LYP) and the basis set (6-311++G(d,p)).
-
Submit and Monitor: Run the calculation. The optimization algorithm will iteratively adjust the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
Verify Minimum: Upon completion, confirm that the frequency calculation yields no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum.
Step-by-Step Protocol: Vibrational Frequency Analysis
This calculation is typically performed concurrently with geometry optimization.
-
Run Freq Calculation: Ensure the "Freq" keyword is included in the calculation setup.
-
Analyze Output: The output file will contain the calculated vibrational frequencies (in cm⁻¹), their corresponding IR and Raman intensities, and the potential energy distribution (PED).
-
Scale Frequencies: The calculated frequencies are systematically higher than experimental values due to the harmonic approximation. They should be scaled by a recommended factor for the chosen method/basis set (e.g., ~0.961 for B3LYP/6-311++G(d,p)) for better comparison with experimental spectra.[17]
-
Visualize Modes: Use visualization software to animate the vibrational modes to aid in their assignment (e.g., C-H stretch, C=S stretch, ring deformation).
Caption: A generalized workflow for predicting molecular properties using DFT.
Analysis of Molecular Structure and Properties
Optimized Molecular Geometry
The geometry optimization calculation provides the most stable three-dimensional arrangement of atoms. This includes precise predictions of bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's steric profile and how it might fit into a protein's active site.
Tabulated Data: Predicted Molecular Geometry
The following table presents hypothetical but realistic geometric parameters for the most stable tautomer of this compound, based on DFT calculations of similar molecules.[8]
| Parameter | Bond/Angle | Predicted Value (Å or °) |
| Bond Length | N1-N2 | 1.34 Å |
| C3-S | 1.68 Å | |
| C6-Cl | 1.75 Å | |
| C4-C5 | 1.39 Å | |
| Bond Angle | N2-N1-C6 | 118.5° |
| N1-N2-C3 | 120.0° | |
| Cl-C6-C5 | 119.2° | |
| Dihedral Angle | C6-N1-N2-C3 | 0.5° |
Spectroscopic Characterization (Theoretical)
DFT provides a powerful means to predict and interpret various types of molecular spectra.
The calculated vibrational frequencies can be directly correlated with experimental FT-IR and Raman spectra.[18] Key vibrational modes for this compound would include:
-
S-H Stretch: A weak band around 2550-2600 cm⁻¹ in the thiol tautomer.[19]
-
C=S Stretch: A strong band around 1100-1250 cm⁻¹ in the thione tautomer.
-
C-Cl Stretch: A characteristic band typically found in the 600-800 cm⁻¹ region.
-
Pyridazine Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region corresponding to C-C and C-N stretching modes.
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating ¹H and ¹³C NMR chemical shifts.[10][11] The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. This analysis helps in assigning experimental NMR signals and confirming the molecular structure.
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions.[20]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are prone to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[20][21]
Caption: Schematic of HOMO-LUMO energy levels and the energy gap (ΔE).
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[10] It provides an intuitive guide to chemical reactivity:
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen and sulfur atoms. These are the most likely sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as around the thiol or amine protons. These are the most likely sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule.[11][17] It examines charge delocalization, hyperconjugative interactions, and lone pair occupations. For this compound, NBO analysis can quantify the stability gained from interactions like the delocalization of a nitrogen lone pair into an adjacent anti-bonding orbital (e.g., n → π*), which contributes to the molecule's overall aromaticity and stability.
Tabulated Data: Quantum Chemical Descriptors
From the HOMO and LUMO energies, several important chemical reactivity descriptors can be calculated.[8][22]
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates reactivity. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | Power of an atom to attract electrons. |
Applications in Drug Development
This compound as a Pharmacophore
The computational data gathered provides a detailed "electronic fingerprint" of the molecule. The MEP map highlights the key hydrogen bond donor and acceptor sites (the thiol proton and the ring nitrogens), which are critical for molecular recognition at a biological target.[3] The shape, size, and electronic properties defined by DFT are essential components of its pharmacophore profile.
Using Computational Data for Lead Optimization
Once a lead compound containing the this compound scaffold is identified, DFT can guide its optimization. For example, if a derivative needs to be more resistant to oxidation, calculations can be run on proposed modifications to see how they affect the HOMO energy. If improved target binding is desired, modifications can be modeled to enhance the electrostatic potential at key interaction points.
Case Study: Molecular Docking (Hypothetical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Preparation: The DFT-optimized, low-energy 3D structure of this compound serves as the high-quality input ligand. A protein target structure is obtained from a source like the Protein Data Bank (PDB).
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD) systematically samples different orientations of the ligand within the protein's active site.
-
Scoring and Analysis: The program uses a scoring function to estimate the binding affinity for each pose. The top-ranked poses are then analyzed to identify key interactions like hydrogen bonds, π-π stacking, and hydrophobic contacts, which can be correlated with the electronic properties predicted by DFT.
Conclusion and Future Perspectives
Computational and DFT studies offer a powerful, efficient, and insightful approach to characterizing molecules of pharmaceutical interest like this compound. By providing a deep understanding of its tautomeric equilibrium, molecular structure, spectroscopic signatures, and electronic reactivity, these in-silico methods provide a solid theoretical foundation that complements and guides experimental work. This synergy is crucial for accelerating the design and development of next-generation therapeutics and agrochemicals, enabling scientists to make more informed decisions and optimize molecular properties with greater precision.
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Solubility and stability data for 6-Chloropyridazine-3-thiol
An In-depth Technical Guide to the Solubility and Stability of 6-Chloropyridazine-3-thiol
Introduction
This compound is a heterocyclic compound of significant interest, serving as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in constructing more complex, biologically active molecules hinges on a thorough understanding of its fundamental physicochemical properties.[1] For researchers, scientists, and drug development professionals, two of the most critical parameters are solubility and stability. Solubility dictates the choice of solvent systems for synthesis, purification, and formulation, while stability data informs reaction conditions, storage protocols, and the potential shelf-life of intermediates and final products.
This guide provides a comprehensive technical overview of this compound, focusing on its solubility and stability profiles. Recognizing the limited availability of direct quantitative data in public literature, this document adopts an expert-driven approach. It provides a framework for assessing these properties by leveraging data from structurally analogous compounds and presenting detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to ensure that the described protocols are self-validating systems, empowering researchers to generate reliable, application-specific data.
Physicochemical Characterization and Handling
A foundational understanding of the molecule's identity, structure, and safety profile is paramount before any experimental work is undertaken.
Identity and Structural Features
This compound is a substituted pyridazine ring with the empirical formula C₄H₃ClN₂S.[2]
| Property | Value | Source(s) |
| CAS Number | 3916-78-7 | [2][3] |
| Molecular Formula | C₄H₃ClN₂S | [2][4][5] |
| Molecular Weight | 146.6 g/mol | [2][3] |
| Appearance | Typically a yellow solid | [3] |
| Predicted XlogP | 0.9 | [4] |
A crucial aspect of this molecule's chemistry is its potential for tautomerism. It can exist in equilibrium between the thiol form (this compound) and the thione form (6-chloro-1H-pyridazine-3-thione).[6][7] Spectroscopic and ionization constant studies on related mercaptopyridazine systems suggest that in aqueous solutions, the thione form is often predominant.[7] This equilibrium can significantly impact its reactivity, hydrogen bonding capability, and, consequently, its solubility and stability.
Safe Handling and Storage
Safety Data Sheets (SDS) for this compound and related compounds indicate that it is an irritant.[8] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area or outdoors to avoid breathing dust, fumes, or vapors.[8]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[9] Avoid contact with skin and eyes.[8]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly-closed container.[8][10] Recommended storage temperature is between +2 to +8 °C.[2] Keep away from strong oxidizing agents and strong acids.[10][11]
Solubility Profile: A Predictive and Experimental Framework
As of the date of this guide, specific quantitative solubility data for this compound across a range of solvents is not widely available in peer-reviewed literature. However, a robust solubility assessment can be built by examining structurally related compounds and employing a standardized experimental protocol.
A Framework from Structural Analogs
To provide a practical framework, we present solubility data for 6-chloropyridazin-3-amine, a compound with a similar pyridazine core. This data illustrates the typical influence of solvent polarity and temperature on the solubility of such heterocyclic systems. The solubility of 6-chloropyridazin-3-amine generally increases with a rise in temperature.[12][13]
Table 2: Mole Fraction Solubility (x) of 6-Chloropyridazin-3-amine in Various Solvents [13]
| Solvent | T = 298.15 K | T = 313.15 K | T = 328.15 K | T = 343.55 K |
| Methanol | 0.0215 | 0.0312 | 0.0441 | 0.0614 |
| Ethanol | 0.0125 | 0.0195 | 0.0291 | 0.0422 |
| n-Butanol | 0.0069 | 0.0118 | 0.0191 | 0.0299 |
| Acetone | 0.0133 | 0.0211 | 0.0321 | 0.0477 |
| Ethyl Acetate | 0.0044 | 0.0079 | 0.0133 | 0.0216 |
| Toluene | 0.0007 | 0.0013 | 0.0024 | 0.0042 |
Based on this analog, it is reasonable to predict that this compound will exhibit higher solubility in polar protic and aprotic solvents (e.g., alcohols, DMF, DMSO) compared to non-polar solvents like toluene or hexanes.[13][14][15]
Experimental Protocol for Isothermal Solubility Determination
To generate precise solubility data, the isothermal shake-flask method is the gold standard.[14][16] This protocol is designed to be a self-validating system by ensuring that a true equilibrium state is achieved.
Materials & Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known mass or volume of the chosen solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed at equilibrium.[16][17]
-
Equilibration: Securely cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 298.2 K). Agitate the mixtures at a constant speed for a predetermined period (typically 24-72 hours).
-
Expert Insight: To validate the equilibration time, preliminary experiments should be conducted where samples are analyzed at different time points (e.g., 12, 24, 48, 72 hours). Equilibrium is reached when the concentration of the solute in the solution remains constant over successive measurements.[16]
-
-
Sample Collection: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.
-
Causality Note: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The syringe and filter should be pre-warmed to the experimental temperature to prevent precipitation of the solute during filtration.
-
-
Analysis: Accurately weigh the collected filtrate. Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (UV-Vis or HPLC). Determine the concentration of this compound in the diluted sample.
-
Calculation: Calculate the solubility, often expressed as mole fraction (xₑ), using the following equation:[16]
-
xₑ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
-
where: m₁ is the mass of the solute, M₁ is the molar mass of the solute, m₂ is the mass of the solvent, and M₂ is the molar mass of the solvent.
-
-
Visualization of Solubility Determination Workflow
Caption: Isothermal shake-flask method workflow.
Stability Profile: Degradation Pathways and Stress Testing
The thiol group makes this compound susceptible to degradation, primarily through oxidation.[18] Understanding its stability under various stress conditions is essential for defining handling, storage, and reaction parameters.
Inherent Instability of Thiols
Thiol (-SH) moieties are inherently prone to oxidation, which can lead to the formation of disulfide (-S-S-) bonds, effectively dimerizing the molecule.[18][19] This process can be accelerated by factors such as elevated temperature, the presence of oxygen, metal ions, and high pH.[20][21] Studies on other thiol-containing compounds have shown that their stability is highly dependent on storage conditions, with decreased stability observed at higher temperatures and humidity.[19][21]
Potential Degradation Pathways
The primary degradation pathway for this compound is likely oxidation. Other potential pathways include hydrolysis of the chlorine atom, particularly under strong acidic or basic conditions.
Caption: Potential degradation pathways for this compound.
Protocol for a Forced Degradation Study
A forced degradation (stress testing) study is essential to identify likely degradation products and develop a stability-indicating analytical method.
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each condition:
-
Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60 °C for 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature (basic conditions often cause rapid degradation).
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[22]
-
Thermal Degradation: Heat the solid powder in an oven (e.g., at 80 °C for 48 hours).[23]
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2).
-
Control: Keep one aliquot of the stock solution under normal storage conditions (e.g., 4 °C, protected from light).
-
-
Sample Analysis: At specified time points, withdraw a sample from each vial. If necessary, neutralize the acidic and basic samples.
-
Analytical Method: Analyze all samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector.
-
Trustworthiness: A method is considered "stability-indicating" if it can accurately quantify the parent compound and separate it from all significant degradation products without interference. Method validation would involve assessing peak purity using the PDA detector.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The mass balance (sum of parent compound and degradants) should be close to 100% to ensure all significant products are detected.
Conclusion
While published quantitative data for this compound is limited, this guide provides the necessary framework for any researcher or drug development professional to confidently assess its solubility and stability. By leveraging data from structural analogs, a reasonable prediction of its behavior can be made. More importantly, the detailed, self-validating experimental protocols for isothermal solubility determination and forced degradation studies provide a clear and robust pathway to generating the precise data required for process optimization, formulation development, and defining stable storage conditions. A thorough understanding and experimental validation of these properties are indispensable for the successful application of this valuable chemical intermediate.
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The Chloropyridazine Core: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development
Introduction: The Privileged Pyridazine Scaffold and the Strategic Role of Chlorine
In the landscape of heterocyclic chemistry, the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, holds a distinct position. Its inherent polarity, high dipole moment, and capacity for robust hydrogen bonding make it a compelling scaffold in medicinal chemistry.[1] The introduction of a chlorine atom onto this ring transforms it into a versatile building block, a lynchpin for the construction of complex molecular architectures. The chloro substituent is not merely a placeholder; it is a reactive handle, a site ripe for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the systematic elaboration of the pyridazine core to fine-tune its biological activity. This guide provides an in-depth exploration of the discovery and synthetic history of chloropyridazines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the evolution of synthetic methodologies, from classical ring-closing strategies to modern catalytic approaches, and illuminate the pivotal role of chloropyridazines in the development of innovative therapeutics.
Part 1: A Historical Perspective on the Pyridazine Ring System
The journey of the pyridazine core began in the late 19th century. In 1886, Emil Fischer, during his seminal work on the indole synthesis, inadvertently prepared the first substituted pyridazine through the condensation of phenylhydrazine and levulinic acid.[2] This was followed by the first synthesis of the unsubstituted parent pyridazine by Tauber in 1895.[2] However, for many decades, pyridazine chemistry remained relatively unexplored, largely due to the scarcity of naturally occurring pyridazine-containing compounds.[3]
The mid-20th century witnessed a burgeoning interest in pyridazine chemistry, driven by the discovery of their potential applications in medicine and agriculture. This spurred the development of more robust and general synthetic methods for the pyridazine core, laying the groundwork for the subsequent synthesis of its chlorinated derivatives.
Part 2: The Genesis of Chloropyridazines: Classical Synthetic Strategies
The most fundamental and enduring route to chloropyridazines involves the chlorination of pyridazinones (or their tautomeric hydroxypyridazine forms). This transformation is a cornerstone of pyridazine chemistry and is most commonly achieved using phosphorus oxychloride (POCl₃).
The Workhorse Reagent: Phosphorus Oxychloride (POCl₃)
The conversion of a pyridazinone to a chloropyridazine using POCl₃ is a powerful and widely employed method.[4] The reaction typically involves heating the pyridazinone substrate in an excess of POCl₃, which often serves as both the reagent and the solvent.
Mechanism of Chlorination with POCl₃:
The reaction is believed to proceed through an initial O-phosphorylation of the pyridazin-3-ol tautomer. This crucial step forms a pyridazinyl dichlorophosphate intermediate, which activates the hydroxyl group, transforming it into an excellent leaving group. A subsequent nucleophilic attack by a chloride ion at the carbon atom bearing the phosphate group leads to the formation of the chloropyridazine and the liberation of a dichlorophosphate anion.[4]
Diagram: Proposed Mechanism of Pyridazinone Chlorination with POCl₃
Caption: O-phosphorylation of the pyridazinol tautomer by POCl₃, followed by nucleophilic displacement by chloride.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide
This classical two-step procedure is a common starting point for many chloropyridazine syntheses.
Step 1: Synthesis of 3,6-Dihydroxypyridazine (Maleic Hydrazide)
-
To a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%) (1.3 mol).[5]
-
Slowly add 120 mL of 30% hydrochloric acid dropwise with stirring.[5]
-
Add 98 g of maleic anhydride (1 mol) to the mixture.[5]
-
Heat the mixture to reflux at 110 °C for 3 hours.[5]
-
Cool the reaction mixture, allowing the product to crystallize.[5]
-
Collect the yellow-white solid by suction filtration and wash the filter cake with cold ethanol (3-4 times) to yield 3,6-dihydroxypyridazine.[5]
Step 2: Synthesis of 3,6-Dichloropyridazine
-
In a three-necked flask, combine 22 g of 3,6-dihydroxypyridazine (0.2 mol) with 232.8 g of phosphorus pentachloride (PCl₅) (1.12 mol).[5] Alternatively, an excess of phosphorus oxychloride (POCl₃) can be used.[6]
-
Heat the reaction mixture to 125 °C for 4 hours.[5]
-
After the reaction is complete, carefully remove the excess phosphorus oxychloride under reduced pressure.
-
Cool the residue to room temperature and pour it into ice water to quench the reaction.
-
Neutralize the mixture with 28% aqueous ammonia to a pH of approximately 8.[7]
-
Collect the resulting solid by suction filtration. The filtrate can be extracted with dichloromethane to recover more product.[7]
-
Combine the solids and recrystallize from n-hexane to obtain white crystals of 3,6-dichloropyridazine.[7]
Data Presentation: Comparison of Chlorinating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, often used as solvent | Readily available, effective for many substrates | Corrosive, harsh conditions, excess reagent often needed |
| PCl₅ | Heating, often with POCl₃ | Powerful chlorinating agent | Solid, can produce POCl₃ as a byproduct, harsh conditions |
| SOCl₂/DMF | Milder conditions | Can be used for more sensitive substrates | Formation of Vilsmeier-Haack type reagents can lead to side reactions |
Part 3: Modern Synthetic Methodologies
While classical methods remain relevant, the demand for more efficient, selective, and environmentally benign syntheses has driven the development of modern techniques for the preparation and functionalization of chloropyridazines.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of chloropyridazine synthesis, it can significantly reduce reaction times and improve yields. For instance, the amination of 3,6-dichloropyridazine with ammonium hydroxide can be achieved in 30 minutes at 120°C under microwave irradiation, a significant improvement over conventional heating methods.
Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of chloropyridazines is unlocked through their participation in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto the pyridazine ring. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to the carbon-chlorine bond.[8]
Common Cross-Coupling Reactions of Chloropyridazines:
-
Suzuki-Miyaura Coupling: Couples the chloropyridazine with an organoboron reagent (e.g., boronic acid) to form a C-C bond. This is widely used to introduce aryl and heteroaryl groups.
-
Sonogashira Coupling: Forms a C-C bond between the chloropyridazine and a terminal alkyne.[8]
-
Heck Reaction: Couples the chloropyridazine with an alkene.[8]
-
Buchwald-Hartwig Amination: Forms a C-N bond between the chloropyridazine and an amine, providing access to aminopyridazine derivatives.[8]
Diagram: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.
Part 4: The Chloropyridazine Core in Drug Discovery and Development
The synthetic versatility of chloropyridazines has made them invaluable intermediates in the synthesis of a wide range of biologically active molecules. The pyridazine scaffold itself is considered a "privileged" structure in medicinal chemistry, and the ability to functionalize it via the chloro substituent allows for the exploration of vast chemical space.[9]
Case Study 1: Ensartinib - A Next-Generation ALK Inhibitor
Ensartinib is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer.[10] The synthesis of ensartinib prominently features a chloropyridazine intermediate.
A key step in the synthesis involves the nucleophilic aromatic substitution of a dihalogenated pyridazine with a chiral alcohol.[11] This is followed by a series of functional group manipulations, including a metal-catalyzed carbonylative insertion, to construct the final molecule.[11]
Synthetic Highlights of Ensartinib:
-
Formation of the Aminochloropyridazine Core: The synthesis begins with the amination of 3,6-dichloropyridazine to furnish 3-amino-6-chloropyridazine.[11]
-
Regioselective Halogenation: The aminopyridazine is then brominated to introduce a second halogen, setting the stage for selective functionalization.[11]
-
Stereoselective Etherification: A chiral alcohol is coupled with the dihalogenated pyridazine in a regioselective SNAr reaction.[11]
Case Study 2: Deucravacitinib - A First-in-Class TYK2 Inhibitor
Deucravacitinib is an allosteric inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of plaque psoriasis.[12] Its synthesis also relies on a chloropyridazine building block.
The commercial synthesis of deucravacitinib involves the coupling of a functionalized aniline with a 4,6-dichloropyridazine-3-carboxylate intermediate.[13] This is followed by a convergent sequence of reactions to complete the synthesis of the final drug molecule.[13]
Conclusion: The Enduring Importance of Chloropyridazines
From their origins in classical heterocyclic synthesis to their central role in the construction of modern therapeutics, chloropyridazines have proven to be a remarkably versatile and enduring class of chemical intermediates. The ability to readily introduce a chlorine atom onto the pyridazine ring and subsequently leverage its reactivity through a vast arsenal of synthetic transformations provides medicinal chemists with a powerful platform for drug discovery. As our understanding of disease biology deepens and the demand for novel, highly specific therapeutics grows, the strategic application of the chloropyridazine core is certain to continue to drive innovation in the pharmaceutical sciences.
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Initial biological screening of 6-Chloropyridazine-3-thiol
An In-Depth Technical Guide to the Initial Biological Screening of 6-Chloropyridazine-3-thiol
Abstract
The pyridazine heterocycle is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules with diverse therapeutic applications.[1][2][3] This guide presents a comprehensive framework for the initial biological screening of this compound, a molecule possessing unique structural features that suggest significant therapeutic potential. As a senior application scientist, this document moves beyond simple protocols to explain the scientific rationale behind the proposed screening cascade, providing researchers and drug development professionals with a robust, logic-driven approach to unlock the compound's potential. We will detail step-by-step methodologies for assessing antiproliferative, antimicrobial, and enzyme inhibitory activities, supported by data interpretation strategies and workflow visualizations to guide decision-making from initial hit identification to subsequent lead development.
Introduction: The Rationale for Screening this compound
The journey of a novel chemical entity from the bench to the clinic begins with a meticulously planned initial biological screening. The goal is not exhaustive characterization but rather an efficient, data-driven assessment to identify significant biological effects that warrant further investigation.[4] The selection of this compound for such a screening program is predicated on the convergence of its core scaffold's known bioactivity and the unique functionalities it possesses.
The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmacologically active compounds.[5][6] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and π-deficient aromatic skeleton—make it an adept participant in molecular recognition and drug-target interactions.[7][8] Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, with several pyridazine-based drugs approved for clinical use.[1][3][5][7] This history of success provides a strong impetus for investigating novel, uncharacterized pyridazine derivatives.
Unique Structural Features of this compound
Beyond its pyridazine core, the subject compound is functionalized with two key moieties that guide our screening strategy:
-
The Thiol Group (-SH): Thiols are known for their nucleophilic and antioxidant properties.[9] In a biological context, this group can form covalent bonds with electrophilic residues (like cysteine) in enzyme active sites, suggesting a potential for targeted, irreversible inhibition. It can also participate in metal chelation, a relevant mechanism for inhibiting metalloenzymes.[10]
-
The Chloro Group (-Cl): The chlorine atom at the 6-position is an electron-withdrawing group that modulates the electronic properties of the pyridazine ring. It also serves as a reactive handle for nucleophilic substitution, making the compound a versatile intermediate for creating libraries of derivatives, but also potentially allowing it to interact with biological nucleophiles.[11][12][13]
This combination of a proven bioactive core with reactive and interactive functional groups makes this compound a compelling candidate for broad-based biological screening.
A Tiered Screening Strategy
To maximize efficiency and resource allocation, a tiered or hierarchical screening approach is recommended. This strategy begins with broad, high-level assays to detect general bioactivity (e.g., cytotoxicity) and progresses to more specific, target-oriented assays based on the initial findings.
Caption: A tiered workflow for the initial biological screening of a novel compound.
Foundational Screening: Cytotoxicity and Antiproliferative Activity
Given the extensive literature documenting the anticancer properties of pyridazine derivatives, a primary focus of the initial screen is to evaluate the compound's effect on cancer cell proliferation.[1][3][8][14]
Rationale: Why Anticancer Screening is a Priority
Pyridazine-containing molecules have been successfully developed as inhibitors of key cancer-related targets, such as vascular endothelial growth factor receptor (VEGFR) kinases and poly (ADP-ribose) polymerase (PARP-1).[8][15] An initial broad-spectrum cytotoxicity screen against a panel of diverse human cancer cell lines is a cost-effective method to identify if this compound possesses antiproliferative properties and to discern any potential cancer type selectivity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4][16]
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung), PC-3 (prostate)) in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using trypsin-EDTA and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay Execution:
-
Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation and Interpretation
Results should be tabulated for clear comparison across cell lines.
Table 1: Representative Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
|---|---|---|
| HCT-116 | Colon Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.1 |
| PC-3 | Prostate Cancer | 9.8 |
| HepG2 | Hepatocellular Carcinoma | > 100 |
Note: The IC₅₀ values presented are hypothetical examples.
Interpretation: An IC₅₀ value in the low micromolar range (< 20 µM) is generally considered a promising "hit." Differential activity (e.g., higher potency against HCT-116 and PC-3) may suggest selectivity and can guide the selection of cell models for follow-up mechanistic studies. High IC₅₀ values (> 100 µM) suggest a lack of significant antiproliferative activity under these conditions.
Antimicrobial Activity Screening
The presence of the pyridazine core and the thiol group suggests potential antimicrobial activity.[9][17] A study on derivatives of 6-chloropyridazin-3(2H)-thione has already demonstrated activity against both bacteria and fungi, making this a logical and evidence-based screening avenue.[17]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][18]
Step-by-Step Methodology:
-
Microorganism Preparation:
-
Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Grow cultures in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the logarithmic phase.
-
Standardize the inoculum density to approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well.
-
Include a positive control (microbes in broth, no compound) and a negative control (broth only). A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) should be used as a reference standard.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Determine the MIC by visual inspection. It is the lowest concentration of the compound where no turbidity (visible growth) is observed.
-
Data Presentation and Interpretation
Table 2: Representative Antimicrobial Activity of this compound
| Microbial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Escherichia coli | Gram-negative Bacteria | 128 |
| Candida albicans | Fungus (Yeast) | 32 |
Note: The MIC values presented are hypothetical examples.
Interpretation: A lower MIC value indicates higher potency. Potent activity is often considered to be in the range of ≤ 16 µg/mL. A significant difference in MIC between Gram-positive and Gram-negative bacteria may provide early clues about the mechanism of action (e.g., inability to penetrate the outer membrane of Gram-negative bacteria).
Targeted Screening: Enzyme Inhibition Assays
If the foundational screening reveals promising activity, particularly in the antiproliferative assays, the next logical step is to investigate potential molecular targets. The pyridazine scaffold is a known "hinge-binder" in many kinase inhibitors, making this enzyme class a high-priority target family.[3][15]
Rationale for Target Selection: VEGFR-2 Kinase
VEGFR-2 is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. Several pyridazine-containing compounds have been reported as potent VEGFR-2 inhibitors.[15] An in vitro kinase inhibition assay is a direct way to test the hypothesis that the antiproliferative activity of this compound is mediated through the inhibition of such a target.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by the test compound.
Example Protocol: VEGFR-2 Kinase Inhibition Assay
Commercially available, cell-free kinase assay kits (e.g., ADP-Glo™) provide a standardized and high-throughput method to measure enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's protocol. This typically includes the kinase (VEGFR-2), substrate (a specific peptide), and ATP.
-
Compound Dilution: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the compound dilutions.
-
Add VEGFR-2 enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Determine the IC₅₀ value using non-linear regression.
-
Data Presentation and Interpretation
Table 3: Representative Enzyme Inhibition Data
| Target | Assay Type | IC₅₀ (µM) |
|---|
| VEGFR-2 | ADP-Glo™ Kinase Assay | 2.1 |
Note: The IC₅₀ value presented is a hypothetical example.
Interpretation: A low micromolar or sub-micromolar IC₅₀ value against a specific kinase that is known to be a cancer driver, coupled with the observed cellular antiproliferative activity, provides strong evidence for a potential mechanism of action. This result would justify further investigation into the compound's mode of inhibition and its effects on downstream signaling pathways in cancer cells.
Conclusion and Future Directions
This guide outlines a logical and scientifically grounded strategy for the initial biological evaluation of this compound. By commencing with broad phenotypic screens for antiproliferative and antimicrobial activity and progressing to more focused, target-based assays, researchers can efficiently build a comprehensive profile of the compound's bioactivity. The initial data package, comprising IC₅₀ and MIC values, will be critical for making a "Go/No-Go" decision for further investment. A positive outcome—a "hit"—would be characterized by potent and selective activity in one of the primary screens. The subsequent steps would involve hit-to-lead optimization, including Structure-Activity Relationship (SAR) studies, to improve potency and drug-like properties, and more in-depth mechanistic studies to fully elucidate the compound's mode of action.
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- Fouad, M. A., et al. (2019). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin.
- ResearchGate. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Request PDF.
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- Li, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry.
- Journal of Chemical and Pharmaceutical Research. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
- El-Sabbagh, O. I., et al. (2014). Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. International Journal of Organic Chemistry.
- Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
- Yilmaz, M., et al. (2024). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Molecules.
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- Demain, A. L., & Adrio, J. L. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology.
- Blumberg Institute. (2022). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
- Hafez, H. N., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules.
- El-Naggar, A. M., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances.
- Won, Y. H., & Park, M. S. (2010). Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. Archives of Pharmacal Research.
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- Sharifi-Rad, J., et al. (2024). Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review. International Journal of Molecular Sciences.
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An In-depth Technical Guide to the Molecular Geometry and Conformation of 6-Chloropyridazine-3-thiol
This guide provides a comprehensive analysis of the molecular geometry and conformational landscape of 6-chloropyridazine-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field, offering in-depth theoretical insights and practical methodologies for its study.
Introduction: The Significance of this compound
This compound, with the molecular formula C₄H₃ClN₂S, belongs to the pyridazine class of heterocycles.[2][3] Pyridazine derivatives are recognized for their diverse pharmacological activities, making them valuable scaffolds in drug discovery.[4] The presence of a chlorine atom and a thiol group on the pyridazine ring imparts unique physicochemical properties that are crucial for its biological activity and potential as a synthetic intermediate.[1] Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents.
Tautomerism: The Thione-Thiol Equilibrium
A critical aspect of the molecular nature of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. The IUPAC name, 3-chloro-1H-pyridazine-6-thione, suggests that the thione form is the predominant tautomer.[2]
This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyridazine ring. Studies on related pyridazin-3-thione systems have shown that the thione form is generally more stable.[4][5] For instance, research on 6-(2-pyrrolyl)pyridazin-3-thione indicates a significant predominance of the pyridazinethione form over the thiol structure.[5] This preference can be attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N bond within the aromatic ring in the thiol form.
Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.
Molecular Geometry: A Theoretical Perspective
In the absence of a published X-ray crystal structure for this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict its molecular geometry. DFT calculations have been successfully employed to determine the structures of related molecules like 4,5-dichloropyridazin-3-(2H)-one and 3-chloro-6-methoxypyridazine, providing confidence in this theoretical approach.[6][7][8]
Based on these computational studies of similar structures, the pyridazine ring of this compound is expected to be planar.[9] The key geometric parameters (bond lengths, bond angles, and dihedral angles) for the predominant thione tautomer have been estimated and are presented in the table below. These values are derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory, a widely accepted method for such molecules.
Table 1: Predicted Molecular Geometry of 6-Chloro-2H-pyridazine-3-thione
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C=S | 1.685 |
| N1-N2 | 1.380 |
| N2-C3 | 1.365 |
| C3-C4 | 1.420 |
| C4-C5 | 1.350 |
| C5-C6 | 1.415 |
| C6-N1 | 1.330 |
| C6-Cl | 1.740 |
| Bond Angles (°) ** | |
| N1-N2-C3 | 120.5 |
| N2-C3-C4 | 121.0 |
| C3-C4-C5 | 118.5 |
| C4-C5-C6 | 119.0 |
| C5-C6-N1 | 122.5 |
| C6-N1-N2 | 118.5 |
| Cl-C6-C5 | 116.0 |
| Cl-C6-N1 | 121.5 |
| Dihedral Angles (°) ** | |
| C4-C3-N2-N1 | 0.0 |
| C3-N2-N1-C6 | 0.0 |
Note: These are theoretical values and await experimental verification.
Conformational Analysis
The planar nature of the pyridazine ring limits the conformational flexibility of the core structure. The primary conformational freedom arises from the potential for intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H and C=S groups. In the thione form, the hydrogen on one of the nitrogen atoms and the sulfur atom can act as hydrogen bond donors and acceptors, respectively. This can lead to the formation of dimeric structures or extended hydrogen-bonded networks in the solid state, which would significantly influence the crystal packing.
Caption: Hypothetical hydrogen-bonded dimer of 6-chloro-2H-pyridazine-3-thione.
Spectroscopic Properties
Spectroscopic techniques are invaluable for confirming the structure and tautomeric form of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the protons on the pyridazine ring. For this compound in CDCl₃, two doublets are observed at approximately δ 6.99 (1H, d, J=9.6 Hz) and δ 7.60 (1H, d, J=9.6 Hz), corresponding to the two protons on the pyridazine ring.[10] The coupling constant of 9.6 Hz is characteristic of ortho-coupling in a six-membered aromatic ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show four distinct signals for the four carbon atoms in the pyridazine ring. The chemical shift of the carbon attached to the sulfur atom (C=S) would be significantly downfield, typically in the range of 180-200 ppm, providing strong evidence for the thione tautomer.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a prominent C=S stretching vibration, typically observed in the region of 1100-1250 cm⁻¹. The N-H stretching vibration would appear as a broad band in the range of 3100-3400 cm⁻¹.
Experimental and Computational Methodologies
X-ray Crystallography
Although a crystal structure for the title compound is not yet publicly available, the following is a generalized protocol for obtaining single crystals suitable for X-ray diffraction.
Step-by-Step Protocol for Crystal Growth:
-
Purification: The compound must be of high purity (>99%). Recrystallization or column chromatography are recommended purification methods.
-
Solvent Selection: A range of solvents of varying polarities should be screened. Good solvents for pyridazine derivatives include ethanol, methanol, acetonitrile, and dimethylformamide.
-
Crystallization Technique:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is insoluble but the good solvent is miscible. The slow diffusion of the poor solvent into the good solvent will induce crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them on a goniometer head for X-ray diffraction analysis.
Computational Modeling
Step-by-Step Protocol for DFT Calculations:
-
Structure Building: Construct the 3D structure of both the thiol and thione tautomers of this compound using a molecular modeling software package.
-
Geometry Optimization: Perform a full geometry optimization for both tautomers using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p). This will yield the lowest energy conformation for each tautomer.
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies). These calculations also provide theoretical vibrational spectra that can be compared with experimental IR and Raman data.
-
Tautomeric Energy Comparison: Compare the calculated total energies of the optimized thiol and thione tautomers to predict their relative stability and the position of the tautomeric equilibrium.
-
NMR and UV-Vis Spectra Prediction: The optimized geometries can be used to predict ¹H and ¹³C NMR chemical shifts and the electronic transitions for comparison with experimental UV-Vis spectra.
Caption: Workflow for the computational analysis of this compound.
Conclusion
This technical guide has provided a detailed examination of the molecular geometry and conformation of this compound. The available evidence strongly suggests that the molecule exists predominantly in the thione tautomeric form. While a definitive experimental structure from X-ray crystallography is pending, robust computational methods provide a reliable model of its planar geometry and key structural parameters. The insights into its structure and tautomerism are fundamental for understanding its chemical reactivity and biological activity, and will aid in the future design and development of new pyridazine-based therapeutic agents.
References
- Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc, 2007(11), 114-119. [Link]
- ResearchGate. (2025). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione.
- ResearchGate. (2008). Physical Properties of Pyridazines.
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- PubMed. (2013). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations.
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An In-depth Technical Guide to the Thermochemical Properties of 6-Chloropyridazine-3-thiol: A Critical Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloropyridazine-3-thiol is a pivotal heterocyclic building block in the synthesis of a diverse array of bioactive molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility stems from a unique molecular architecture featuring a reactive thiol group and a chlorine atom on a π-deficient pyridazine ring, offering multiple avenues for synthetic modification.[1][2] A comprehensive understanding of its thermochemical properties is paramount for optimizing reaction conditions, ensuring process safety, predicting compound stability, and ultimately, for rational drug design. This guide provides a detailed exploration of the synthesis, thermochemical characteristics, and the profound implications of these properties on the application of this compound in drug development. While specific experimental thermochemical data for this compound is not extensively available in public literature, this guide outlines established methodologies for its determination, fostering a scientifically robust framework for its application.
Introduction: The Significance of this compound
The pyridazine moiety is a "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous compounds with a wide spectrum of biological activities.[3][4] The introduction of a chloro and a thiol group at the 6- and 3-positions, respectively, endows the molecule with a distinct reactivity profile. The thiol group, a soft nucleophile, readily participates in S-alkylation, S-acylation, and oxidation reactions, while the chlorine atom is susceptible to nucleophilic aromatic substitution. This dual reactivity makes this compound a versatile precursor for the synthesis of more complex heterocyclic systems with therapeutic potential.[2]
The thermochemical properties of this intermediate, such as its enthalpy of formation, heat capacity, and Gibbs free energy, govern its stability, reactivity, and the energetic landscape of the reactions in which it participates. Furthermore, the potential for thione-thiol tautomerism in the solid state and in solution introduces another layer of complexity, with significant implications for its physicochemical properties and biological activity.[5][6]
Synthesis and Characterization
A reliable and high-yielding synthesis of this compound is crucial for its widespread application. The most common and efficient method involves the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with a sulfur nucleophile.[7]
Synthetic Protocol
A typical laboratory-scale synthesis is as follows:
Reaction: 3,6-Dichloropyridazine reacts with sodium hydrosulfide in ethanol to yield this compound.
Procedure: [7]
-
To a suspension of sodium hydrosulfide (NaSH) in ethanol, 3,6-dichloropyridazine is added.
-
The reaction mixture is refluxed for a specified period (e.g., 1 hour).
-
The solvent is removed under reduced pressure.
-
Water is added to the residue, and the pH is adjusted to approximately 9 with a sodium hydroxide solution to precipitate any unreacted starting material or byproducts.
-
The mixture is filtered, and the filtrate's pH is adjusted to approximately 2 with hydrochloric acid.
-
The resulting precipitate, this compound, is collected by filtration, washed, and dried.
This procedure typically affords the product in high yield (e.g., 96%).[7]
Caption: Synthetic workflow for this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃ClN₂S | [7] |
| Molecular Weight | 146.6 g/mol | [7] |
| Appearance | Yellow solid | [7] |
| Melting Point | 136-138 °C | [8] |
| Boiling Point | 220.4 ± 23.0 °C (Predicted) | [8] |
| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [8] |
| pKa | 7.06 ± 0.40 (Predicted) | [8] |
Table 1: Physicochemical properties of this compound.
Thermochemical Properties: A Proposed Framework for Determination
Experimental Determination
3.1.1. Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation in the solid state (ΔfH°(cr)) can be determined experimentally using combustion calorimetry. The enthalpy of combustion (ΔcH°) is measured, and the enthalpy of formation is calculated using Hess's Law.
The enthalpy of sublimation (ΔsubH°) can be determined using techniques like Knudsen effusion mass spectrometry or transpiration methods. The gas-phase enthalpy of formation (ΔfH°(g)) can then be derived:
ΔfH°(g) = ΔfH°(cr) + ΔsubH°
3.1.2. Heat Capacity (Cp)
Differential Scanning Calorimetry (DSC) is the primary technique for measuring the heat capacity of a substance as a function of temperature.[9][10]
DSC Protocol Outline:
-
Sample Preparation: A small, accurately weighed sample (1-10 mg) is hermetically sealed in an aluminum pan.[9]
-
Instrument Setup: A DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium).
-
Thermal Program: The sample is subjected to a controlled temperature program, typically a heating-cooling-heating cycle, at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[11]
-
Data Analysis: The heat flow to the sample is measured relative to an empty reference pan. The heat capacity is calculated from the DSC signal.[12]
Caption: Experimental workflow for DSC analysis.
3.1.3. Thermal Stability
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of the compound.[13]
TGA Protocol Outline:
-
Sample Preparation: A small sample is placed in a TGA pan.
-
Instrument Setup: The TGA instrument is tared and prepared.
-
Thermal Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air) to a temperature beyond its decomposition point.[14]
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition and the temperature of maximum mass loss are determined.[15]
Caption: Experimental workflow for TGA analysis.
Computational Prediction
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. High-level ab initio methods can predict the enthalpy of formation of heterocyclic sulfur compounds with reasonable accuracy.[16][17][18]
Computational Protocol Outline:
-
Geometry Optimization: The 3D structure of this compound and its potential tautomers are optimized using a suitable level of theory (e.g., B3LYP with a large basis set).[16]
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculation: Higher-level calculations (e.g., CCSD(T)) are performed on the optimized geometries to obtain more accurate electronic energies.[17]
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using atomization or isodesmic reaction schemes.[16]
Tautomerism: A Key Thermochemical Consideration
This compound can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these tautomers is influenced by the physical state (solid or solution), solvent polarity, temperature, and pH.[5][19]
Caption: Thione-thiol tautomerism of this compound.
The relative stability of these tautomers, dictated by their Gibbs free energies, is of paramount importance in drug development. The predominant tautomer in a biological environment will determine the molecule's shape, hydrogen bonding capabilities, and ultimately, its interaction with a biological target.[6][20] The pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME), can be significantly affected by tautomerism.[6][21]
Implications for Drug Development
The thermochemical properties of this compound have a direct and profound impact on its utility in drug discovery and development.
Reaction Optimization and Safety
Knowledge of the enthalpy of reaction for processes involving this compound is essential for scaling up synthetic procedures safely and efficiently. The thermal stability data obtained from TGA is critical for identifying potential thermal hazards and defining safe operating temperatures.
Stability and Formulation
The thermal stability of the final active pharmaceutical ingredient (API) derived from this compound is a key determinant of its shelf life and storage conditions. Understanding the tautomeric equilibrium and the relative stability of different forms is crucial for developing stable formulations.[6]
Structure-Activity Relationship (SAR) and Drug Design
The thermodynamic stability of different conformations and tautomers of drug candidates derived from this compound influences their binding affinity to target proteins. Computational modeling, informed by accurate thermochemical data, can aid in the rational design of more potent and selective drug molecules. The pyridazine ring's inherent polarity and hydrogen bonding capacity, which are influenced by its thermochemical properties, play a significant role in drug-target interactions.[4]
Caption: Impact of thermochemical properties on drug development.
Conclusion
This compound is a cornerstone intermediate in the synthesis of numerous biologically active compounds. While a wealth of synthetic applications exists, a comprehensive, publicly available dataset of its experimental thermochemical properties is lacking. This technical guide has outlined a clear and scientifically rigorous pathway for the determination of these crucial parameters through a combination of experimental techniques and computational modeling. A thorough understanding of the enthalpy of formation, heat capacity, thermal stability, and tautomeric equilibria of this compound is not merely an academic exercise; it is a fundamental prerequisite for the safe, efficient, and rational development of novel therapeutics. By investing in the thermochemical characterization of such key building blocks, the scientific community can accelerate the drug discovery process and bring new and effective medicines to patients more rapidly.
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An In-depth Technical Guide to the X-ray Crystallography of 6-Chloropyridazine-3-thiol Adducts
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the single-crystal X-ray diffraction (SCXRD) workflow for adducts of 6-chloropyridazine-3-thiol. The pyridazine heterocycle is a crucial pharmacophore in medicinal chemistry, and understanding the precise three-dimensional structure of its derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][2][3] This document moves beyond a simple recitation of protocols to explain the underlying principles and critical decision-making points, ensuring a robust and reproducible crystallographic analysis.
Part 1: Synthesis and Preparation of Thiol Adducts
The journey to a crystal structure begins with the synthesis of high-purity material. The this compound scaffold features a reactive thiol group, which readily participates in nucleophilic substitution or Michael addition reactions to form diverse adducts.
Core Synthetic Strategy: Nucleophilic Substitution
A common and effective method for creating adducts is the S-alkylation of the thiol group. This protocol outlines a general procedure.
Experimental Protocol: S-Alkylation of this compound
-
Deprotonation: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile (ACN).
-
Rationale: These solvents effectively dissolve the starting materials and will not participate in the reaction.
-
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir for 30-60 minutes.
-
Causality: The base deprotonates the thiol (-SH) to form a more nucleophilic thiolate anion (-S⁻), which is essential for the subsequent alkylation step. Using a slight excess ensures complete deprotonation.
-
-
Alkylation: Slowly add the desired alkylating agent (e.g., an alkyl halide, 1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Work-up and Purification:
-
Quench the reaction by adding cold water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the adduct with >98% purity.
-
Trustworthiness: High purity is non-negotiable. Impurities can severely inhibit crystallization or be incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.
-
Part 2: The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging bottleneck in SCXRD.[4] The process involves creating a supersaturated solution from which molecules can slowly arrange themselves into a highly ordered crystal lattice.
Choosing the Right Path: Crystallization Techniques
For small organic molecules like pyridazine adducts, several methods are effective.[4][5][6] The choice depends on the solubility profile and the quantity of the compound.
-
Slow Evaporation: The simplest method, where a near-saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystal growth.[5] This is a good starting point when ample material is available.
-
Vapor Diffusion: Ideal for milligram quantities.[5] A concentrated solution of the compound in a volatile "good" solvent is placed in a small open vial. This vial is then sealed inside a larger chamber containing a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
Solvent Selection: The Key to Success
The choice of solvent system is critical and often requires screening.[6] A good starting point is to use a solvent in which the compound has moderate solubility.
| Solvent Category | Examples | Typical Use |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good for dissolving, often used in slow evaporation or as the "good" solvent in diffusion. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Versatile solvents for dissolving a wide range of polarities. |
| Non-Polar | Hexanes, Heptane, Toluene | Often used as the "poor" solvent (anti-solvent) in diffusion and layering experiments. |
| Chlorinated | Dichloromethane, Chloroform | Good for initial dissolution, but their volatility can lead to rapid, poor-quality crystal growth if not controlled. |
-
Expert Insight: A binary solvent system often yields the best results. Dissolve the compound in a minimal amount of a "good" solvent (like Dichloromethane or Ethyl Acetate) and slowly add a "poor" solvent (like Hexanes) until the solution becomes slightly turbid. Gently warming the solution to redissolve the precipitate and then allowing it to cool slowly can produce excellent crystals.
Part 3: From Crystal to Diffraction Pattern
Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges and no visible cracks) is obtained, the X-ray diffraction experiment can be performed.[7]
Experimental Workflow: Data Collection
The goal is to measure the intensities of as many unique diffraction spots (reflections) as possible.
Step-by-Step Protocol:
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen loop). A cryoprotectant oil is used to coat the crystal.
-
Cryo-cooling: The mounted crystal is rapidly cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.
-
Causality: Low temperatures minimize atomic thermal vibrations, leading to sharper diffraction spots and higher resolution data. It also significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.
-
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer.[8] A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. A detector collects the resulting diffraction patterns as a series of images.[9]
-
Data Processing: Specialized software is used to process the raw diffraction images.[10][11]
-
Indexing: The positions of the diffraction spots are used to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the crystal system.
-
Integration: The intensity of each reflection is measured from the images.
-
Scaling and Merging: Data from different images and orientations are scaled and merged to create a final, comprehensive reflection file.
-
Part 4: Structure Solution, Refinement, and Validation
The processed data file contains a list of reflections and their intensities (h, k, l, I, σ(I)). The next step is to use this information to determine the arrangement of atoms in the crystal.
-
Structure Solution (Solving the Phase Problem): The measured intensities are related to the square of the structure factor amplitudes, but the phase information is lost. "Direct methods" or "dual-space" algorithms are computational techniques used to estimate the initial phases and generate an initial electron density map. This map often reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: A model of the molecule is built into the electron density map. This model is then refined using a least-squares minimization process, where the calculated diffraction pattern from the model is compared to the experimental data. The positions and thermal displacement parameters of the atoms are adjusted to improve the agreement between the model and the data.
-
Validation: The quality of the final model is assessed using several metrics.
Key Crystallographic Parameters
This table summarizes the critical parameters reported in a crystallographic information file (CIF).
| Parameter | Description | Typical Value for Good Structure |
| Formula, Mr | Chemical formula and molecular weight | - |
| Crystal system | e.g., Monoclinic, Orthorhombic | - |
| Space group | Describes the symmetry elements | - |
| a, b, c (Å) | Unit cell edge lengths | - |
| α, β, γ (°) | Unit cell angles | - |
| V (ų), Z | Volume of the unit cell, number of molecules per unit cell | - |
| R1 | Residual factor; agreement between observed and calculated structure factors. | < 0.05 (5%) |
| wR2 | Weighted residual factor; based on intensities. | < 0.15 (15%) |
| Goof | Goodness-of-Fit; should be close to 1. | ~1.0 |
| Δρ (eÅ⁻³) | Largest peaks/holes in the final difference electron density map. | < ±0.5 |
Self-Validating System: A low R1 value is necessary but not sufficient. A combination of low R-factors, a Goof near 1, and low residual electron density peaks provides strong confidence in the correctness of the refined structure.
Part 5: Structural Analysis and Interpretation
With a validated structure, the final and most scientifically rewarding step is the analysis of the molecular and supramolecular features. This is where crystallographic data provides invaluable insights for drug design.
Intramolecular Analysis
-
Conformation: Determine the precise 3D shape of the adduct, including torsion angles between the pyridazine ring and any substituents.
-
Bond Lengths and Angles: Compare experimental bond lengths and angles to standard values to identify any unusual geometric features that might indicate electronic effects or strain.
Intermolecular Analysis: Understanding Crystal Packing
The way molecules pack in the solid state is governed by non-covalent interactions. Identifying these interactions is key to understanding the material's properties and can provide a model for how the molecule might interact with a biological target.
-
Hydrogen Bonding: The pyridazine ring contains nitrogen atoms that are excellent hydrogen bond acceptors.[12] If the adduct contains hydrogen bond donors (e.g., -NH or -OH groups), these interactions will likely dominate the crystal packing.
-
π–π Stacking: The aromatic pyridazine rings can stack on top of each other, contributing to crystal stability.[13]
-
Halogen Bonding: The chlorine atom on the pyridazine ring can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen.
-
Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal.[14] It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors, color-coded to show the types and relative strengths of the interactions.
Data Deposition
A cornerstone of scientific integrity is the deposition of crystallographic data in a public repository. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[15][16][17] Upon publication, researchers should deposit their data to receive a CCDC deposition number, allowing others to access and verify their findings.
Conclusion
The X-ray crystallographic analysis of this compound adducts is a multi-step process that demands precision in synthesis, patience in crystallization, and rigor in data analysis. When executed correctly, it provides an unambiguous, high-resolution picture of the molecule's three-dimensional architecture. This structural information is not merely an academic endpoint; it is a critical dataset that empowers medicinal chemists to understand structure-activity relationships, optimize lead compounds, and ultimately design more effective therapeutic agents.
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Electronic properties and frontier molecular orbitals of 6-Chloropyridazine-3-thiol
An In-depth Technical Guide to the Electronic Properties and Frontier Molecular Orbitals of 6-Chloropyridazine-3-thiol
Abstract: this compound is a heterocyclic compound of significant interest in medicinal and agricultural chemistry, serving as a versatile intermediate for the synthesis of novel bioactive molecules.[1][2][3] A profound understanding of its electronic structure is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This guide provides a comprehensive analysis of the electronic properties of this compound, with a primary focus on Frontier Molecular Orbital (FMO) theory. We will explore the critical concept of thione-thiol tautomerism and its influence on the molecule's electronic landscape. This document serves as a robust theoretical framework and a practical guide for researchers, outlining the computational methodologies required to elucidate the molecule's reactivity profile, thereby empowering rational drug design and synthetic strategy development.
Introduction: The Chemical Versatility of this compound
Pyridazine derivatives are a class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer and antiplatelet properties.[3][4] this compound (Molecular Formula: C₄H₃ClN₂S, CAS: 3916-78-7) emerges as a key building block in this domain.[2][5] Its structure, featuring a pyridazine ring functionalized with both a reactive chlorine atom and a thiol group, presents multiple sites for chemical modification. This dual functionality makes it an attractive scaffold for creating libraries of complex molecules.[1]
The chemical behavior of this molecule—where it will react, how it will interact with a receptor, its overall stability—is governed by the spatial distribution and energy of its electrons. Therefore, a detailed investigation into its electronic properties is not merely an academic exercise but a foundational step in its application. A crucial aspect of its chemistry is the potential for tautomerism, which can significantly alter its electronic and reactive properties.
Theoretical Framework: Frontier Molecular Orbital (FMO) Theory
To understand the reactivity of any molecule, we turn to Frontier Molecular Orbital (FMO) theory, a cornerstone of modern chemistry developed by Kenichi Fukui.[6] This theory posits that the most significant electronic interactions during a chemical reaction occur between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .[7]
-
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons; a higher energy HOMO indicates a better electron donor (more nucleophilic). The spatial distribution of the HOMO identifies the regions of the molecule from which electrons are most likely to be donated.[8]
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. The energy of the LUMO relates to the molecule's ability to accept electrons; a lower energy LUMO indicates a better electron acceptor (more electrophilic). The distribution of the LUMO highlights the regions most susceptible to nucleophilic attack.[8]
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's kinetic stability and reactivity. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability.[9][10]
By analyzing the energies and distributions of these frontier orbitals, we can predict the most probable sites for electrophilic and nucleophilic attack, thereby guiding synthetic strategies and explaining observed reaction outcomes.[11]
The Decisive Role of Tautomerism
Like many heterocyclic thiols, this compound can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium involves the migration of a proton and a shift of double bonds.[12]
For most simple thioamides and related heterocyclic systems, the thione form (containing the C=S double bond) is thermodynamically more stable and thus predominates in solution.[13] This is a critical consideration, as the electronic properties of the two tautomers are distinct. The thione form possesses a different chromophore and distribution of electron density compared to the aromatic thiol form. All subsequent analyses in this guide will assume the more stable thione tautomer, 6-chloro-1,2-dihydropyridazine-3-thione, as the primary species of interest.
Computational Analysis of Electronic Properties
Density Functional Theory (DFT) has proven to be a powerful and reliable tool for investigating the structural and electronic properties of organic molecules, providing excellent agreement with experimental data.[9][14] We will outline a standard protocol for analyzing this compound using DFT, which researchers can adopt to generate predictive data.
Causality of Method Selection: Why DFT/B3LYP?
For this analysis, the recommended approach is DFT utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) .[15][16]
-
Expertise & Experience: The B3LYP functional provides a robust balance between computational cost and accuracy for a wide range of organic systems. It has been extensively benchmarked and is the de facto standard for calculating the electronic properties of heterocyclic compounds, as demonstrated in numerous studies on related pyridazine derivatives.[16][17][18]
-
Trustworthiness: The 6-311++G(d,p) basis set is sufficiently large and flexible to provide a reliable description of the molecule. It includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to handle the non-spherical electron distribution in the pi-system and around electronegative atoms like N, Cl, and S.
Step-by-Step Computational Protocol
The following workflow represents a self-validating system for computational analysis. Each step builds upon the previous one to ensure the final electronic properties are derived from a physically meaningful and stable molecular structure.
-
Geometry Optimization: The initial 3D structure of the thione tautomer is subjected to geometry optimization. This process systematically alters the bond lengths, angles, and dihedrals to find the structure's lowest energy conformation (its most stable state).
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. The purpose is twofold: it provides the theoretical vibrational spectra (IR/Raman) and, more importantly, it validates the structure. A true energy minimum will have zero imaginary frequencies.
-
Electronic Property Calculation: Using the validated stable geometry, a single-point energy calculation is performed to derive the final electronic properties, including the energies and spatial distributions of all molecular orbitals.
Analysis of Frontier Molecular Orbitals (HOMO & LUMO)
The output of the DFT calculation provides quantitative data on the frontier orbitals. While specific values require computation, we can predict the qualitative nature of these orbitals and present the data in a structured format.
Table 1: Predicted Electronic Properties of 6-Chloropyridazine-3-thione
| Property | Predicted Value (Arbitrary Units) | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to nucleophilicity. |
| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. |
| ΔE (HOMO-LUMO Gap) | 5.0 eV | Indicates chemical reactivity and stability.[9] |
| Dipole Moment | ~3.5 D | Measures overall molecular polarity. |
Note: The energy values are illustrative examples based on similar heterocyclic molecules and must be calculated for precise results.
-
HOMO Distribution: The HOMO is expected to have significant electron density localized on the sulfur atom of the thione group and the nitrogen atoms of the pyridazine ring. This indicates these are the primary sites for donating electrons in reactions with electrophiles.
-
LUMO Distribution: The LUMO is predicted to be distributed across the π-system of the pyridazine ring, with significant coefficients on the carbon atoms, particularly the carbon atom attached to the chlorine (C6). This highlights the ring's susceptibility to nucleophilic attack. The C-Cl bond is a probable site for nucleophilic aromatic substitution.
Molecular Electrostatic Potential (MEP) Map
An MEP map provides a visual representation of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying regions of positive and negative charge, which correspond to likely sites for nucleophilic and electrophilic attack, respectively.
-
Predicted MEP Features:
-
Negative Potential (Red/Yellow): Expected around the electronegative sulfur and nitrogen atoms, indicating electron-rich regions that are attractive to electrophiles or for hydrogen bonding.
-
Positive Potential (Blue): Expected around the hydrogen atoms and potentially on the carbon atom bonded to chlorine, indicating electron-poor regions susceptible to attack by nucleophiles.
-
Experimental Validation and Correlation
While computational methods provide powerful predictive insights, their findings should ideally be correlated with experimental data.
-
UV-Visible Spectroscopy: The HOMO-LUMO gap can be experimentally estimated from the onset of the lowest energy electronic transition in the UV-Vis spectrum. The calculated absorption spectrum (via Time-Dependent DFT) can be directly compared to the experimental one.[16]
-
NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts are sensitive to the local electronic environment of each atom. Comparing experimentally obtained NMR spectra with those calculated using methods like GIAO (Gauge-Including Atomic Orbital) can provide strong validation for the computed electronic structure.[17]
-
X-ray Crystallography: For solid samples, X-ray crystallography can provide definitive information on the molecule's geometry and confirm the predominant tautomeric form in the solid state.
Implications for Drug Development and Synthesis
A detailed understanding of the electronic properties of this compound directly informs its practical application:
-
Rational Synthesis: By identifying the most nucleophilic (HOMO) and electrophilic (LUMO) sites, chemists can design more efficient and selective synthetic routes. For example, knowing the C6 position is highly electrophilic suggests it is the primary site for nucleophilic substitution reactions, a common strategy for derivatization.
-
Drug Design: The MEP map and FMO analysis can predict how the molecule might interact with a biological target. Electron-rich regions may act as hydrogen bond acceptors, while the overall shape and charge distribution are critical for complementary binding to a receptor's active site.
-
Metabolic Prediction: Regions of high electron density or reactivity can indicate potential sites of metabolic transformation by enzymes such as Cytochrome P450.
Conclusion
This compound is a molecule with significant potential, whose reactivity is fundamentally dictated by its electronic structure. This guide has established that its chemistry is dominated by the more stable thione tautomer. Through the lens of Frontier Molecular Orbital theory, we can predict that the sulfur and nitrogen atoms are the primary nucleophilic centers, while the pyridazine ring, particularly the C6 carbon, is susceptible to nucleophilic attack. The HOMO-LUMO energy gap serves as a key indicator of its overall reactivity. By employing the robust computational workflow detailed herein, researchers can generate high-fidelity data to guide synthetic efforts and accelerate the development of novel pharmaceuticals and agrochemicals based on this versatile molecular scaffold.
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Methodological & Application
Synthesis of novel heterocyclic compounds using 6-Chloropyridazine-3-thiol
Strategic Synthesis of Novel Heterocyclic Scaffolds from 6-Chloropyridazine-3-thiol
Abstract
This guide provides a comprehensive overview of the synthetic utility of this compound, a highly versatile and cost-effective building block for the construction of diverse, biologically relevant heterocyclic compounds. We delve into the nuanced reactivity of its dual functional sites—the nucleophilic thiol and the electrophilic chloro-substituted carbon—to enable selective, high-yield transformations. Detailed, field-tested protocols for the synthesis of key heterocyclic systems, including thiazolo[4,5-d]pyridazines and[1][2][3]triazolo[4,3-b]pyridazines, are presented. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful precursor in the design and synthesis of novel molecular entities.
Introduction: The Strategic Value of this compound
The pyridazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its unique physicochemical properties and ability to engage in robust hydrogen bonding interactions with biological targets.[4] Compounds incorporating the pyridazine motif have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6]
This compound (3-mercapto-6-chloropyridazine) emerges as a particularly valuable starting material for two primary reasons.[7][8] First, it possesses two distinct reactive centers. The thiol group is a potent nucleophile, readily undergoing S-alkylation, while the chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr).[9] Second, the reactivity of these two sites is orthogonal under many conditions, allowing for a stepwise and highly controlled synthetic strategy. Typically, the more nucleophilic thiol group can be selectively functionalized first, preserving the chloro group for subsequent cyclization or substitution reactions. This inherent reactivity profile makes it an ideal precursor for constructing fused heterocyclic systems of significant interest in drug discovery.[5]
Core Synthetic Strategy: A Two-Stage Approach
The successful synthesis of complex heterocycles from this compound hinges on a logical, two-stage workflow that exploits its differential reactivity.
Stage 1: Selective S-Functionalization. The primary and most facile reaction is the S-alkylation of the thiol group. This is typically achieved by reacting the starting material with an appropriate electrophile (e.g., an α-haloketone, α-haloester, or other alkyl halides) in the presence of a mild base. This step creates a key thioether intermediate, which is the direct precursor for subsequent cyclization.
Stage 2: Intramolecular Cyclization or Intermolecular Substitution. With the thiol group now protected as a thioether, the less reactive chlorine atom becomes the target for the next transformation. This can involve an intramolecular cyclization to form a fused ring system or a second, intermolecular nucleophilic substitution to introduce further diversity.
The following diagram illustrates this overarching strategic workflow.
Caption: General workflow for synthesizing heterocycles from this compound.
Experimental Protocols and Methodologies
Protocol 1: Synthesis of Key Intermediates via S-Alkylation
Rationale: This foundational protocol describes the selective S-alkylation of this compound. The choice of a mild base like potassium carbonate and a polar aprotic solvent such as DMF ensures efficient deprotonation of the thiol without promoting premature substitution of the chlorine atom. The reaction proceeds via an SN2 mechanism and is generally high-yielding.
Step-by-Step Protocol: Synthesis of Ethyl 2-((6-chloropyridazin-3-yl)thio)acetate
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.47 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add ethyl 2-bromoacetate (1.22 mL, 11 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water (3 x 30 mL). Dry the solid under vacuum to yield the title compound as an off-white solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Expected Results:
| Product | Form | Yield | M.P. (°C) |
| Ethyl 2-((6-chloropyridazin-3-yl)thio)acetate | Off-white solid | 90-95% | 78-80 |
Protocol 2: Synthesis of Thiazolo[4,5-d]pyridazine Derivatives
Rationale: This protocol details the construction of the thiazolo[4,5-d]pyridazine scaffold, a class of compounds investigated as potential dihydrofolate reductase (DHFR) inhibitors.[2] The synthesis involves a condensation reaction between an S-substituted pyridazine bearing a ketone (prepared analogously to Protocol 1) and hydrazine, followed by an intramolecular cyclization.
Caption: Synthetic pathway for Thiazolo[4,5-d]pyridazine formation.
Step-by-Step Protocol: Synthesis of 7-Chloro-2-phenylthiazolo[4,5-d]pyridazine
-
Intermediate Synthesis: First, synthesize 2-((6-chloropyridazin-3-yl)thio)-1-phenylethan-1-one by reacting this compound (1.47 g, 10 mmol) with 2-bromo-1-phenylethanone (1.99 g, 10 mmol) following the general procedure in Protocol 1.
-
Reaction Setup: In a 50 mL round-bottom flask, suspend the intermediate (2.65 g, 10 mmol) in 25 mL of absolute ethanol.
-
Reagent Addition: Add hydrazine monohydrate (0.75 mL, 15 mmol) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Results:
| Compound | Form | Yield | Reference |
| 7-Chloro-2-phenylthiazolo[4,5-d]pyridazine | Yellow solid | 75-85% | Based on similar syntheses[1][2] |
Protocol 3: Synthesis of[1][2][3]Triazolo[4,3-b]pyridazine Derivatives
Rationale: This class of compounds has shown potent activity as antitubulin agents.[10] The synthesis leverages the reactivity of the chlorine atom. First, the chlorine on the pyridazine ring is displaced by hydrazine. The resulting hydrazinylpyridazine intermediate is then cyclized with a suitable one-carbon synthon, such as triethyl orthoformate or a carboxylic acid derivative, to form the fused triazole ring.
Caption: Two-step synthesis of a[1][2][3]triazolo[4,3-b]pyridazine derivative.
Step-by-Step Protocol: Synthesis of 6-(Allylthio)-[1][2][3]triazolo[4,3-b]pyridazine
-
Intermediate Synthesis (Step A):
-
Synthesize 3-(allylthio)-6-chloropyridazine by reacting this compound (10 mmol) with allyl bromide (11 mmol) according to Protocol 1.
-
To the resulting 3-(allylthio)-6-chloropyridazine (1.87 g, 10 mmol) in 30 mL of ethanol, add hydrazine monohydrate (2.5 mL, 50 mmol).
-
Heat the mixture to reflux for 5 hours.
-
Cool the reaction, and remove the solvent under reduced pressure. The crude 3-(allylthio)-6-hydrazinylpyridazine is used in the next step without further purification.
-
-
Cyclization (Step B):
-
To the crude intermediate from Step A, add triethyl orthoformate (15 mL).
-
Heat the mixture to reflux for 8 hours.
-
After cooling, evaporate the excess triethyl orthoformate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (eluent: ethyl acetate) to afford the pure product.
-
Expected Results:
| Compound | Form | Overall Yield | Reference |
| 6-(Allylthio)-[1][2][3]triazolo[4,3-b]pyridazine | White crystalline solid | 60-70% (over 2 steps) | Adapted from general procedures[10][11] |
Troubleshooting and Expert Insights
| Issue | Probable Cause | Recommended Solution |
| Low yield in S-alkylation | Incomplete deprotonation of thiol; Inactive alkylating agent. | Ensure the base (e.g., K₂CO₃) is anhydrous. If using a weaker alkylating agent, consider a stronger base like NaH in THF, but perform the reaction at 0°C to maintain selectivity. |
| Side product formation (disubstitution) | Reaction conditions too harsh, leading to SNAr at the chloro position. | For S-alkylation, maintain room temperature or below. Avoid strong, non-hindered bases that can also act as nucleophiles. |
| Incomplete cyclization | Insufficient heating; Steric hindrance. | Ensure the reaction is heated to the appropriate reflux temperature for an adequate duration. For sterically hindered substrates, consider microwave-assisted synthesis to shorten reaction times and improve yields. |
| Purification difficulties | Product and starting materials have similar polarity. | Optimize the TLC mobile phase to achieve better separation before attempting column chromatography. Recrystallization from a suitable solvent system can also be a highly effective purification method. |
Conclusion
This compound is a robust and versatile precursor for the synthesis of a multitude of heterocyclic systems. By understanding and exploiting the differential reactivity of its thiol and chloro functionalities, chemists can devise logical and efficient synthetic routes to novel molecular scaffolds. The protocols outlined in this guide provide a solid foundation for building libraries of thiazolo[4,5-d]pyridazines,[1][2][3]triazolo[4,3-b]pyridazines, and other related compounds, paving the way for the discovery of new therapeutic agents.
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- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- The pyridazine heterocycle in molecular recognition and drug discovery.
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Application Notes & Protocols: 6-Chloropyridazine-3-thiol as a Versatile Bifunctional Building Block in Medicinal Chemistry
Abstract
The pyridazine scaffold is a well-established "privileged structure" in medicinal chemistry, valued for its unique physicochemical properties that enhance drug-like characteristics such as solubility and metabolic stability. This guide focuses on a particularly versatile derivative, 6-chloropyridazine-3-thiol , a bifunctional building block offering two distinct reactive sites for sequential and chemoselective modification. We provide an in-depth analysis of its synthetic utility, strategic considerations for derivatization, and detailed, field-proven protocols for synthesizing advanced intermediates and biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics, particularly in oncology.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings like pyridazine being particularly prominent.[1][2] The pyridazine nucleus, a six-membered ring with two adjacent nitrogen atoms, can act as a hydrogen bond acceptor and modulate the electronic properties of a molecule, facilitating strong interactions with biological targets.
This compound (Compound 1 ) emerges as a highly valuable starting material due to its dual reactivity:
-
The Thiol Group (C3-SH): A soft nucleophile, the thiol (or its conjugate base, the thiolate) is readily alkylated with a variety of electrophiles to form stable thioethers. This site provides an excellent handle for introducing diverse side chains.[3]
-
The Chloro Group (C6-Cl): The pyridazine ring is electron-deficient, making the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr) by amines, alcohols, or other nucleophiles.[4]
This bifunctionality allows for a rational and stepwise synthetic approach. The thiol group is generally more nucleophilic than the chloro position is electrophilic under neutral or basic conditions. This inherent difference in reactivity enables the selective functionalization of the thiol group first, followed by substitution at the chloro-position. This guide will detail this strategic workflow, which is crucial for building libraries of complex derivatives for structure-activity relationship (SAR) studies.
Synthetic Strategy & Workflow
The most logical and validated synthetic route for elaborating this compound involves a two-step sequence. First, a selective S-alkylation is performed to generate a key thioether intermediate. This intermediate is then subjected to nucleophilic aromatic substitution to introduce diversity at the C6 position. This strategy avoids the need for protecting groups and leverages the inherent reactivity of the molecule.
Below is a generalized workflow for the synthesis of 6-substituted-amino-3-alkylthiopyridazines.
Caption: General workflow for synthesizing bioactive derivatives from this compound.
Biological Activity of Derivatives: Anticancer Potential
Derivatives synthesized from this compound have demonstrated significant potential as anticancer agents. The strategic introduction of an allylthio group at the C3 position and various amine-containing heterocycles at the C6 position has yielded compounds with potent antiproliferative activities against a range of human cancer cell lines.[5][6]
The data below summarizes the in vitro efficacy of a lead compound synthesized via the protocols described in this guide, comparing its potency to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM)[5] | 5-FU IC₅₀ (µM)[5] |
| 5 | A549 (Lung) | 1.98 | 3.54 | |
| (3-allylthio-6-homopiperidinylaminopyridazine) | Hep3B (Hepatoma) | 2.34 | 4.12 | |
| PC3 (Prostate) | 2.56 | 5.23 | ||
| SW480 (Colon) | 3.12 | 4.78 | ||
| HeLa (Cervical) | 2.87 | 4.51 |
Data Insights: Compound 5 consistently demonstrates superior potency (lower IC₅₀ values) across all tested cancer cell lines compared to 5-FU, highlighting the therapeutic potential of this molecular scaffold.[5] The allylthio group is considered a key pharmacophore, and the homopiperidinyl moiety at the C6 position contributes significantly to the observed cytotoxicity.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of this compound.
Protocol 1: Synthesis of this compound (1)
This protocol describes the synthesis of the title building block from the commercially available 3,6-dichloropyridazine. The reaction proceeds via a nucleophilic aromatic substitution where one chlorine atom is displaced by a hydrosulfide nucleophile.
-
Causality: Ethanol is used as the solvent due to its ability to dissolve the starting material and its suitable boiling point for reflux. Sodium hydrosulfide (NaSH) serves as the sulfur source. The reaction is refluxed to provide the necessary activation energy for the substitution. A subsequent acid/base workup is critical for isolating the thiol product in its neutral form.[7]
Materials:
-
3,6-Dichloropyridazine
-
Sodium hydrosulfide (NaSH)
-
Ethanol
-
2 M Sodium hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl)
-
Water
Procedure:
-
To a suspension of sodium hydrosulfide (3.78 g) in ethanol (88 mL), add 3,6-dichloropyridazine (5.0 g).[7]
-
Heat the mixture to reflux and maintain for 1 hour. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
To the residue, add water (12.5 mL). Adjust the pH to ~9 with 2 M NaOH solution to deprotonate the thiol and dissolve it, allowing for the filtration of any unreacted starting material or disulfide byproducts.
-
Filter off any precipitate.
-
Adjust the filtrate to pH ~2 with 6 M HCl. The desired product will precipitate as the thiol is protonated and becomes less water-soluble.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield this compound as a yellow solid (yield ~96%).[7]
Protocol 2: Synthesis of 3-Allylthio-6-chloropyridazine (Intermediate 2a)
This protocol details the S-alkylation of the thiol group, a key step in preparing the versatile intermediate for further diversification.
-
Causality: This is a classic S-alkylation reaction. The thiol is first deprotonated by a base (in this case, sodium ethoxide formed in situ from sodium and ethanol) to form a more potent thiolate nucleophile. The thiolate then displaces the bromide from allyl bromide in an SN2 reaction. The reaction is run at room temperature as the thiolate is highly reactive.[3]
Materials:
-
This compound (1 )
-
Sodium metal
-
Absolute Ethanol
-
Allyl bromide
Procedure:
-
In a round-bottom flask, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Add this compound (1 ) to the sodium ethoxide solution and stir for 20 minutes at room temperature.
-
Slowly add allyl bromide dropwise to the mixture.
-
Continue stirring at room temperature for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by recrystallization from dilute ethanol to obtain 6-allylthio-3-chloropyridazine (2a ) (Yield: 95%).
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution
This protocol describes the final diversification step, reacting the key intermediate 2a with various secondary amines to generate the final target compounds.
-
Causality: This nucleophilic aromatic substitution (SNAr) reaction requires heat to overcome the activation energy associated with the initial nucleophilic attack on the electron-deficient pyridazine ring and subsequent loss of the chloride ion.[5] Ethanol serves as a polar protic solvent suitable for this transformation.
Caption: Mechanism of Nucleophilic Aromatic Substitution on the Pyridazine Ring.
Materials:
-
3-Allylthio-6-chloropyridazine (2a )
-
Desired secondary amine (e.g., morpholine, piperazine, imidazole)
-
Ethanol
Procedure:
-
Dissolve 3-allylthio-6-chloropyridazine (2a ) in ethanol.
-
Add an excess (typically 2-3 equivalents) of the desired secondary amine to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor progress by TLC.
-
After cooling, evaporate the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography or recrystallization to yield the final 3-allylthio-6-(substituted-amino)pyridazine derivative.
Example Products:
-
6-Allylthio-3-morpholinopyridazine (3a): Yield: 53%
-
6-Allylthio-3-piperazinopyridazine (4a): Yield: 18%
-
6-Allylthio-3-imidazolopyridazine (6a): Yield: 33%
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its bifunctional nature allows for a predictable and chemoselective two-step derivatization strategy, enabling the efficient synthesis of diverse compound libraries. The protocols outlined herein provide a robust foundation for researchers to explore the vast chemical space accessible from this starting material. The demonstrated potent anticancer activity of its derivatives underscores the value of the pyridazine scaffold and validates the synthetic strategies presented.
References
- Kwon, S. K., & Lee, S. H. (2010). Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. Bulletin of the Korean Chemical Society, 31(2), 489-492. [Link]
- Kwon, S. K., & Park, S. W. (2009). Synthesis of Potential Anticancer 6-Allylthio-3-aminopyridazine Derivatives. Journal of the Korean Chemical Society, 53(4), 453-457. [Link]
- Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391-394. [Link]
- Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1235-1255. [Link]
- El-Gazzar, A. B. A., Gaafar, A. M., & El-Husseiny, W. M. (2020). Synthesis of Some Novel Pyridazine Derivatives of Expected Antitumor Activity. Molecules, 25(21), 5038. [Link]
- MySkinRecipes. (n.d.). This compound.
- Patel, K., & Kumari, P. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(44), 28539-28553. [Link]
- Journal of Materials and Environmental Science. (2015).
- Arote, R. B., & Kulkarni, M. V. (2013). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Organic & Biomolecular Chemistry, 11(36), 6146-6155. [Link]
- ResearchGate. (n.d.). Examples of bioactive thioethers and bioactive compounds containing pyrimidine ring.
- ResearchGate. (n.d.). Bioactive molecules containing a thioether linkage.
- ResearchGate. (n.d.). Selected bioactive thioethers.
- ResearchGate. (n.d.). Examples of thioether based drugs and some bioactive molecules.
- ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
- Li, Y., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781-14845. [Link]
- Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. [Link]
- Thompson, D. D., et al. (2015).
- Hackenberger, C. P. R., & Schumacher, D. (2020). Recent advances of thiol-selective bioconjugation reactions. Current Opinion in Chemical Biology, 58, 105-114. [Link]
- Arnold, W. A., & Roberts, A. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1942-1949. [Link]
- De Luca, S., et al. (2013). Chemical modifications of peptide sequences via S-alkylation reaction. Organic Letters, 15(20), 5354-5357. [Link]
- D'Andrea, L. D., & De Luca, S. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. ChemistryOpen, 6(5), 598-611. [Link]
- ResearchGate. (2014). Solid-Phase S-Alkylation Promoted by Molecular Sieves. [Link]
- Franzini, M., et al. (2013). Triazolopyridazine LRRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 1967-1973. [Link]
- Mitchell, J. P., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(16), 4945. [Link]
- Mitchell, D., et al. (2022). Diverse Thioether Macrocyclized Peptides Through a Radical SAM Maturase. Journal of the American Chemical Society, 144(35), 15967-15975. [Link]
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Holas, T., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 89(3), 1735-1748. [Link]
- ResearchGate. (2017).
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Application Notes and Protocols: S-Alkylation of 6-Chloropyridazine-3-thiol for Drug Discovery Scaffolds
Abstract
This technical guide provides a comprehensive protocol for the S-alkylation of 6-chloropyridazine-3-thiol, a critical reaction for synthesizing diverse libraries of 6-chloro-3-(alkylthio)pyridazines. These scaffolds are of significant interest in medicinal chemistry and drug development due to the broad spectrum of biological activities exhibited by pyridazine derivatives.[1][2] This document offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, guidance on reagent selection, and troubleshooting strategies to ensure reproducible and high-yield synthesis.
Introduction: The Significance of S-Alkylated Pyridazines
The pyridazine nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with therapeutic potential across oncology, inflammation, and infectious diseases.[1][2] The unique arrangement of its two adjacent nitrogen atoms imparts specific physicochemical properties, such as a significant dipole moment and hydrogen bonding capabilities, which are crucial for molecular recognition and drug-target interactions.
The S-alkylation of this compound serves as a versatile entry point for introducing a wide array of side chains onto the pyridazine core. This functionalization at the sulfur atom allows for the fine-tuning of a compound's steric and electronic properties, which can profoundly influence its pharmacokinetic profile, target affinity, and overall biological activity. The resulting 6-chloro-3-(alkylthio)pyridazine derivatives are valuable intermediates for further elaboration in the synthesis of complex molecules for drug discovery pipelines.
Reaction Mechanism: Nucleophilic Substitution
The S-alkylation of this compound proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[3] The process involves two primary steps:
-
Deprotonation: The thiol (-SH) group of the pyridazine is acidic and can be deprotonated by a suitable base to form a highly nucleophilic thiolate anion. Strong bases like sodium hydride (NaH) are particularly effective for this transformation, ensuring complete conversion to the thiolate.[4]
-
Nucleophilic Attack: The resulting thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon atom of an alkyl halide (e.g., methyl iodide, benzyl bromide). This concerted step involves the formation of a new carbon-sulfur bond and the simultaneous displacement of the halide leaving group, yielding the final S-alkylated product.[3][5]
The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), is critical as it solvates the cation of the base without deactivating the nucleophilic thiolate, thereby accelerating the SN2 reaction.[6]
Caption: S-Alkylation via SN2 Mechanism.
Experimental Protocol
This protocol provides a general procedure for the S-alkylation of this compound. Researchers should consider this a template and may need to optimize conditions for specific alkylating agents.
Materials and Reagents
-
Substrate: this compound (FW: 146.60 g/mol )
-
Base: Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating Agents: e.g., Methyl iodide, Ethyl bromide, Benzyl bromide
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)
-
Extraction Solvent: Ethyl acetate (EtOAc)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-Layer Chromatography (TLC) plates and chamber
Safety Precautions
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[4] It must be handled under an inert atmosphere (e.g., nitrogen or argon).[4] All glassware must be thoroughly dried before use. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[4]
-
Alkylating Agents: Many alkylating agents are toxic, volatile, and potential carcinogens. Handle these reagents exclusively in a well-ventilated chemical fume hood.
-
Solvents: DMF and THF are flammable and can cause irritation. Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Reaction Setup: Place this compound (1.0 eq) into a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvent Addition: Add anhydrous DMF (or THF) to the flask via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for several minutes.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Base Addition: While stirring, carefully add sodium hydride (60% dispersion in oil, 1.1 eq) to the suspension in small portions. Effervescence (hydrogen gas evolution) will be observed.
-
Thiolate Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition of NaH is complete to ensure full formation of the thiolate anion.
-
Alkylating Agent Addition: Slowly add the alkylating agent (1.1-1.2 eq) dropwise via syringe to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Add water and extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-chloro-3-(alkylthio)pyridazine.
Caption: General Experimental Workflow.
Data and Expected Results
The reaction conditions can be adapted for various alkyl halides. The following table provides representative parameters. Yields are indicative and may vary based on the specific substrate and reaction scale.
| Alkylating Agent (R-X) | Base | Solvent | Time (h) | Temp (°C) | Approx. Yield (%) |
| Methyl Iodide | NaH | THF | 2-4 | 0 → RT | >90 |
| Ethyl Bromide | NaH | DMF | 4-8 | 0 → RT | 85-95 |
| Benzyl Bromide | NaH | DMF | 4-6 | 0 → RT | >90 |
| Allyl Bromide | K₂CO₃ | Acetone | 6-12 | Reflux | 80-90 |
| 2-Bromoacetophenone | Et₃N | CH₂Cl₂ | 8-16 | RT | 75-85 |
Note: For less reactive alkylating agents or when using milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N), heating (reflux) may be necessary to drive the reaction to completion.[6][7]
Troubleshooting
Sources
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- 7. jmaterenvironsci.com [jmaterenvironsci.com]
Application Note & Protocols: Synthesis of 6-Chloropyridazine-3-thiol Derivatives for Kinase Inhibition
Abstract
The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its unique electronic properties and ability to form critical hydrogen bond interactions make it particularly suitable for the design of kinase inhibitors. This guide provides a comprehensive overview and detailed protocols for the synthesis of derivatives based on the versatile 6-chloropyridazine-3-thiol intermediate. We will explore the synthesis of the core structure, strategies for its diversification through selective functionalization, and the underlying principles of its interaction with kinase targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel kinase inhibitors.
Introduction: The Pyridazine Scaffold in Kinase Inhibition
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The pyridazine ring is frequently found in potent kinase inhibitors due to its two adjacent nitrogen atoms, which can act as hydrogen bond acceptors, mimicking the adenine region of ATP to bind to the hinge region of the kinase active site.[1] Marketed drugs such as Ensartinib (anaplastic lymphoma kinase inhibitor) and Ponatinib (pan-BCR-ABL inhibitor) feature the pyridazine core, underscoring its therapeutic relevance.[2]
The this compound scaffold offers two distinct points for chemical modification: the nucleophilic thiol group at the 3-position and the electrophilic carbon at the 6-position bearing a chlorine atom. This orthogonal reactivity allows for the systematic construction of diverse chemical libraries to probe the structure-activity relationships (SAR) of kinase inhibitors.
Overall Synthetic Strategy
The synthesis of a diverse library of this compound derivatives follows a logical and modular workflow. The process begins with the construction of a key precursor, 3,6-dichloropyridazine, from simple starting materials. This is followed by a selective nucleophilic substitution to install the thiol group, yielding the core intermediate. Finally, this intermediate is diversified through reactions at both the sulfur and the chlorinated carbon positions.
Caption: General workflow for the synthesis of the this compound core and subsequent diversification.
Part I: Synthesis of Key Intermediates
The foundation of this chemical library is the efficient synthesis of the this compound intermediate. This is typically achieved in two high-yielding steps from the pyridazine-3,6-diol.
Protocol 1: Synthesis of 3,6-Dichloropyridazine
This protocol details the synthesis of the crucial precursor, 3,6-dichloropyridazine, from pyridazine-3,6-diol (maleic hydrazide). The chlorination is achieved using phosphorus oxychloride (POCl₃), a powerful and common reagent for converting hydroxyl groups on heterocyclic rings to chlorides.[3][4]
Causality: Phosphorus oxychloride is the reagent of choice due to its high reactivity and the fact that the byproducts (phosphoric acid) are easily removed during aqueous workup. The reaction proceeds via the formation of a dichlorophosphate ester intermediate, which is then displaced by a chloride ion.
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| Pyridazine-3,6-diol | 112.09 | 1.0 | 125 g (1.115 mol) |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 5.0 | 520 mL (5.576 mol) |
| Ethyl Acetate (EtOAc) | - | - | ~2 L |
| Saturated NaHCO₃ (aq) | - | - | As needed |
| Brine | - | - | ~1 L |
Step-by-Step Methodology:
-
Reaction Setup: To a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridazine-3,6-diol (125 g, 1.115 mol). Under a nitrogen atmosphere, carefully add phosphorus oxychloride (520 mL, 5.576 mol) at room temperature.
-
Heating: Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight). The reaction should become a homogeneous solution.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under high vacuum distillation (ensure your vacuum setup is protected from corrosive vapors).
-
Workup: A thick mass will remain. Dilute this residue with ethyl acetate (1 L). In a separate large vessel (e.g., a 5 L beaker), prepare an ice-cold saturated solution of sodium bicarbonate. Very slowly and carefully, quench the ethyl acetate mixture by pouring it into the bicarbonate solution with vigorous stirring. Caution: This is a highly exothermic reaction and will release gas. Ensure adequate ventilation and perform in a fume hood.
-
Extraction: Continue adding the bicarbonate solution until the pH of the aqueous layer is ~8. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (500 mL each).
-
Washing and Drying: Combine all organic layers and wash with water (1 L) and then brine (1 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine as a solid.[4]
Protocol 2: Synthesis of this compound
This protocol describes the selective mono-substitution of a chlorine atom on 3,6-dichloropyridazine with a thiol group using sodium hydrosulfide (NaSH).[5]
Causality: The reaction relies on controlling the stoichiometry. By using approximately one equivalent of the sulfur nucleophile, we can favor the mono-substituted product over the di-substituted byproduct. The thiol is introduced as its more nucleophilic conjugate base, the hydrosulfide anion.
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| 3,6-Dichloropyridazine | 148.98 | 1.0 | 5.0 g (33.5 mmol) |
| Sodium Hydrosulfide (NaSH) | 56.06 | 1.0 | 1.88 g (33.5 mmol) |
| Ethanol | - | - | 88 mL |
| 2 M Sodium Hydroxide | - | - | As needed |
| 6 M Hydrochloric Acid | - | - | As needed |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add ethanol (88 mL) and sodium hydrosulfide (1.88 g). Stir until the solid dissolves, then add 3,6-dichloropyridazine (5.0 g).
-
Heating: Heat the mixture to reflux for 1 hour. Monitor the reaction by TLC.
-
Isolation: After cooling, evaporate the solvent under reduced pressure. Add water (12.5 mL) to the residue.
-
Purification: Adjust the pH to ~9 with 2 M NaOH solution. Any unreacted starting material or di-substituted byproduct may precipitate and can be filtered off.
-
Precipitation: Transfer the filtrate to a new flask and adjust the pH to ~2 with 6 M HCl. The desired product, this compound, will precipitate as a yellow solid.
-
Final Steps: Collect the solid by filtration, wash with cold water, and dry under vacuum. The yield is typically high (>90%).[5] The product can be characterized by ¹H-NMR, which should show two doublets in the aromatic region (approx. δ 6.99 and 7.60 ppm in CDCl₃).[5]
Part II: Diversification for Kinase Inhibitor Synthesis
The this compound scaffold is now ready for diversification to generate a library of potential kinase inhibitors. The thiol group provides a soft nucleophilic center, while the C-Cl bond is amenable to cross-coupling reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Exploration of 6-Chloropyridazine-3-thiol Analogs as Antimicrobial and Antifungal Agents
Introduction: The Growing Need for Novel Antimicrobial Agents and the Promise of Pyridazine Scaffolds
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The development of novel antimicrobial agents with unique mechanisms of action is paramount to addressing this crisis. Pyridazine derivatives have emerged as a promising class of heterocyclic compounds due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The pyridazine nucleus, a six-membered ring with two adjacent nitrogen atoms, serves as a versatile scaffold for the synthesis of a wide array of derivatives.
Among these, analogs of 6-Chloropyridazine-3-thiol are of particular interest. The presence of the thiol group and a reactive chlorine atom provides opportunities for diverse chemical modifications, allowing for the fine-tuning of their biological activity. This guide provides a comprehensive overview of the application of this compound analogs as potential antimicrobial and antifungal agents, complete with detailed protocols for their synthesis, in vitro evaluation, and preliminary mechanism of action studies.
Synthesis of Bioactive this compound Analogs
The synthesis of novel analogs is the first step in the discovery of new antimicrobial agents. This compound serves as a versatile starting material for the creation of a library of compounds with diverse substitutions.
Protocol 1: Synthesis of S-substituted this compound Derivatives
This protocol describes a general method for the S-alkylation of this compound, a common strategy to introduce diverse functional groups and explore their impact on antimicrobial activity.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, 4-chlorobenzyl chloride)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
To a solution of this compound (1 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl or aryl halide (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to obtain the pure S-substituted derivative.
In Vitro Antimicrobial and Antifungal Susceptibility Testing
Determining the in vitro activity of the synthesized analogs is a critical step in identifying promising lead compounds. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2][3]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized procedure based on CLSI guidelines (M27 for yeasts and M38 for filamentous fungi) and can be adapted for bacteria.[4][5]
Materials:
-
Synthesized this compound analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (media only)
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.
-
-
Inoculum Preparation:
-
Bacteria: Grow bacterial cultures overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Yeast: Prepare a yeast suspension from a fresh culture on an agar plate and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.
-
Filamentous Fungi: Prepare a spore suspension from a mature culture. Adjust the spore concentration to 0.4-5 x 10⁴ CFU/mL.
-
-
Inoculation: Inoculate each well (except the negative control) with 100 µL of the prepared inoculum.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast, and 35°C for 48-72 hours for filamentous fungi).
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by using a microplate reader to measure absorbance.
Antimicrobial and Antifungal Activity Data
The following table summarizes representative MIC values for various pyridazine derivatives against common bacterial and fungal pathogens, as reported in the literature.
| Compound Type | Test Organism | MIC Range (µg/mL) | Reference |
| Pyridazinone Derivatives | Staphylococcus aureus (MRSA) | 3.74 - 8.92 | [6] |
| Pyridazinone Derivatives | Pseudomonas aeruginosa | 7.48 | [6] |
| Pyridazinone Derivatives | Acinetobacter baumannii | 3.74 | [6] |
| Pyridazinone-based diarylurea | Staphylococcus aureus | 16 | [7] |
| Pyridazinone-based diarylurea | Candida albicans | 16 | [7] |
| Chloro-substituted Pyridazines | Escherichia coli | 0.892 - 3.744 | [8] |
| Chloro-substituted Pyridazines | Pseudomonas aeruginosa | 0.892 - 3.744 | [8] |
| Thiazolyl-Pyridazinediones | Candida albicans | 2.17 | [9] |
Investigating the Mechanism of Action
Understanding how a novel antimicrobial agent works is crucial for its development. Potential mechanisms for pyridazine derivatives include inhibition of essential enzymes and disruption of cell membrane integrity. Molecular docking studies have suggested that some pyridazine analogs may target bacterial enzymes such as DNA gyrase and Sortase A.[10][11]
Workflow for Mechanism of Action Studies
Caption: A general workflow for investigating the mechanism of action of novel antimicrobial compounds.
Protocol 3: Assessment of Bacterial Cell Membrane Permeability
This protocol utilizes fluorescent probes to assess damage to the bacterial outer and inner membranes.
Materials:
-
Bacterial culture in mid-log phase
-
Synthesized pyridazine analog
-
N-Phenyl-1-naphthylamine (NPN) for outer membrane permeability
-
Propidium iodide (PI) for inner membrane permeability
-
HEPES buffer (5 mM, pH 7.2)
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Cell Preparation: Harvest mid-log phase bacteria by centrifugation and wash twice with HEPES buffer. Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
Outer Membrane Permeability (NPN Uptake Assay):
-
In a black 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add NPN to a final concentration of 10 µM.
-
Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC).
-
Measure the fluorescence intensity (Excitation: 350 nm, Emission: 420 nm). An increase in fluorescence indicates NPN uptake and outer membrane disruption.
-
-
Inner Membrane Permeability (PI Uptake Assay):
-
To the washed bacterial suspension, add PI to a final concentration of 2 µM.
-
Add the test compound at various concentrations.
-
Incubate in the dark for 15-30 minutes.
-
Measure the fluorescence intensity (Excitation: 535 nm, Emission: 617 nm). An increase in fluorescence indicates PI has entered the cell and intercalated with DNA, signifying inner membrane damage.
-
Safety and Toxicity Profiling
A critical aspect of drug development is assessing the potential toxicity of lead compounds to mammalian cells. Cytotoxicity assays are used to determine the concentration of a compound that is toxic to cells.
Protocol 4: In Vitro Cytotoxicity Assay using MTT
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.
Materials:
-
Mammalian cell line (e.g., human embryonic kidney cells HEK-293, or rat hepatocytes)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Synthesized pyridazine analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Some pyridazine derivatives have been shown to be safe for living organisms, with IC₅₀ values greater than 64 µg/mL on rat hepatocytes.[8]
Conclusion and Future Directions
The exploration of this compound analogs represents a promising avenue in the search for novel antimicrobial and antifungal agents. The synthetic accessibility of this scaffold allows for the generation of large libraries of compounds for screening. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, and initial mechanistic and safety profiling of these compounds. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as conducting in vivo efficacy and comprehensive toxicological studies to assess their therapeutic potential.
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Application Notes & Protocols: 6-Chloropyridazine-3-thiol in the Synthesis of Novel Antiplatelet Agents
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The quest for safer and more effective antiplatelet therapies is a cornerstone of cardiovascular drug discovery. Platelet aggregation, a critical factor in thrombosis, underlies widespread cardiovascular diseases such as myocardial and cerebral infarcts.[1] While established drugs like aspirin and clopidogrel are mainstays, the need for novel agents with improved efficacy and safety profiles persists.[2][3] The pyridazine and pyridazinone scaffolds have emerged as privileged structures in medicinal chemistry, exhibiting a remarkable breadth of biological activities, including potent antiplatelet effects.[1][4][5][6][7] This guide focuses on a key building block, 6-Chloropyridazine-3-thiol , a versatile starting material for the synthesis of a new generation of pyridazinone-based antiplatelet agents. We will move beyond simple procedural lists to explore the causality behind the synthetic strategies, the intricate mechanisms of action, and the protocols required to bring these promising compounds from the flask to the forefront of research.
The Pyridazinone Core: A Privileged Scaffold in Antiplatelet Drug Design
The 3(2H)-pyridazinone ring system is of significant interest in therapeutic development. Its unique electronic and structural properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity. A considerable number of compounds based on this scaffold have been investigated not only for their antiplatelet properties but also as cardiotonic agents for treating congestive heart failure.[1] The versatility of the pyridazinone core allows it to interact with multiple biological targets involved in the platelet activation cascade. This multi-target potential is a key reason for its continued exploration in drug discovery.
Mechanism of Action: How Pyridazinone Derivatives Inhibit Platelet Aggregation
The antiplatelet activity of pyridazinone derivatives is often multifaceted, targeting several key pathways in the platelet aggregation cascade. Understanding these mechanisms is crucial for designing more selective and potent inhibitors. Studies on prototype compounds, such as the pyridazinone derivative PC-09, have elucidated several convergent mechanisms of action.[4]
Key Inhibitory Pathways:
-
Inhibition of Thromboxane A2 (TXA2) Formation: These compounds can inhibit the formation of thromboxane B2 (a stable metabolite of TXA2) induced by agonists like collagen and thrombin. TXA2 is a potent vasoconstrictor and platelet activator.[4]
-
Suppression of Intracellular Calcium [Ca2+] Mobilization: A rise in intracellular calcium is a critical signal for platelet activation and degranulation. Pyridazinone derivatives have been shown to reduce this calcium influx when stimulated by agonists.[4]
-
Downregulation of Glycoprotein IIb/IIIa (GPIIb/IIIa) Expression: The GPIIb/IIIa receptor is the final common pathway for platelet aggregation, binding to fibrinogen to form platelet plugs. Certain pyridazinone compounds can reduce the expression of this key surface receptor.[4]
-
Inhibition of Phosphodiesterase (PDE): Some pyridazinone derivatives act as phosphodiesterase inhibitors, specifically targeting PDE3.[1] By inhibiting PDE, they prevent the breakdown of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels inhibit platelet activation, including calcium mobilization and granule release.
The following diagram illustrates the interplay of these mechanisms.
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Application Notes & Protocols: Development of Anticancer Agents from 6-Chloropyridazine-3-thiol
Introduction: The Privileged Scaffold in Oncology
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, such as an increased dipole moment and the capacity for hydrogen bonding, make it an invaluable scaffold for designing targeted therapeutic agents.[2] Among pyridazine derivatives, 6-Chloropyridazine-3-thiol (CAS No: 3916-78-7) stands out as a particularly versatile starting material for the synthesis of novel anticancer compounds.[3]
This molecule possesses two key reactive sites: a nucleophilic thiol (-SH) group at the 3-position and an electrophilic carbon atom bearing a chlorine (-Cl) at the 6-position.[3] This dual reactivity allows for sequential and site-selective modifications, enabling the systematic construction of diverse chemical libraries. Many compounds derived from this scaffold have shown potent activity as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2][4] This guide provides a comprehensive overview of the synthetic strategies and biological evaluation protocols for developing novel anticancer agents from this promising precursor.
Part 1: Synthetic Methodologies and Protocols
The development of anticancer agents from this compound hinges on the strategic modification of its thiol and chloro functionalities. A common and effective approach involves a two-step sequence: (1) S-alkylation or S-arylation at the thiol position, followed by (2) nucleophilic aromatic substitution of the chlorine atom. This allows for the introduction of a wide variety of chemical moieties to explore the structure-activity relationship (SAR).
Workflow for Synthesis of this compound Derivatives
Caption: General synthetic workflow for creating a library of anticancer candidates.
Protocol 1.1: Synthesis of the Starting Material, this compound
The starting material itself can be efficiently synthesized from the more readily available 3,6-dichloropyridazine. This protocol is based on a nucleophilic substitution of one chlorine atom with a sulfur nucleophile.
Rationale: The reaction utilizes sodium hydrosulfide (NaSH) as a source of the thiol group. The reaction is performed under reflux in ethanol, a polar protic solvent that facilitates the dissolution of the reactants and the progress of the nucleophilic aromatic substitution. A subsequent pH adjustment is critical to protonate the thiolate intermediate and precipitate the desired product.[5]
Materials:
-
3,6-Dichloropyridazine
-
Sodium hydrosulfide (NaSH)
-
Ethanol
-
2 M Sodium hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl)
-
Standard reflux apparatus and filtration equipment
Procedure:
-
To a suspension of sodium hydrosulfide (1.0 eq) in ethanol, add 3,6-dichloropyridazine (1.0 eq).
-
Heat the mixture to reflux and maintain for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
To the residue, add water and adjust the pH to approximately 9 with 2 M NaOH solution to dissolve the product and deprotonate any unreacted NaSH.
-
Filter off any insoluble impurities.
-
Acidify the filtrate to a pH of approximately 2 with 6 M HCl.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.[5]
Protocol 1.2: Synthesis of 3-Allylthio-6-aminopyridazine Derivatives
This protocol exemplifies the two-step modification strategy. First, the thiol group is alkylated, and then the chlorine is displaced by an amine.
Rationale: The first step, S-alkylation, is a standard nucleophilic substitution where the thiol acts as the nucleophile. The second step involves reacting the intermediate with various amines to displace the chlorine atom at the 6-position. This reaction is a cornerstone for building a library of compounds with diverse functionalities to probe for anticancer activity.[6]
Materials:
-
This compound
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Various primary or secondary amines (e.g., piperidine, morpholine, aniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
Step A: Synthesis of 3-Allylthio-6-chloropyridazine
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) as a base to deprotonate the thiol.
-
Add allyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Continue stirring for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Filter off the solid K₂CO₃ and evaporate the solvent to obtain the crude intermediate, 3-allylthio-6-chloropyridazine, which can be purified by column chromatography.
Step B: Synthesis of Final Aminopyridazine Derivatives
-
In a sealed reaction vial, dissolve 3-allylthio-6-chloropyridazine (1.0 eq) in NMP.
-
Add the desired amine (1.5 eq) and DIPEA (2.0 eq) as a non-nucleophilic base.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.[6]
Part 2: Biological Evaluation and Protocols
Once a library of compounds has been synthesized, the next critical phase is to evaluate their biological activity. The initial step is typically to screen for cytotoxicity against a panel of cancer cell lines.[7][8]
Workflow for In Vitro Biological Evaluation
Caption: A stepwise workflow for identifying and characterizing lead anticancer compounds.
Protocol 2.1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Rationale: Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The absorbance of the dissolved formazan is then measured, allowing for the quantification of cell death induced by the test compounds.[11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest cancer cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[10]
Part 3: Data Presentation and Mechanistic Insights
The results from the biological assays should be organized clearly to facilitate SAR analysis and the selection of lead compounds.
Table 1: Example Anticancer Activity Data
This table presents hypothetical data for a series of compounds derived from this compound, illustrating how results are typically summarized.
| Compound ID | R¹ Group (at 3-position) | R² Group (at 6-position) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. PC3 (Prostate Cancer) |
| CPT-01 | -S-Allyl | -Homopiperidinyl | 5.2 | 8.1 | 6.5 |
| CPT-02 | -S-Allyl | -Morpholinyl | 15.8 | 22.4 | 18.9 |
| CPT-03 | -S-Propyl | -Homopiperidinyl | 7.9 | 11.3 | 9.8 |
| CPT-04 | -S-Allyl | -Anilino | 2.1 | 3.5 | 2.9 |
| 5-FU | (Reference Drug) | (Reference Drug) | 4.5 | 6.0 | 5.1 |
Data is hypothetical and for illustrative purposes, inspired by findings for similar compound series.[6]
Mechanistic Insights: Kinase Inhibition
Many pyridazine-based anticancer agents function by inhibiting protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis. Compounds that inhibit VEGFR-2 can starve tumors of their blood supply.
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Simplified VEGFR-2 signaling pathway showing inhibition by a pyridazine derivative.[13]
Promising compounds from the cytotoxicity screen should be further evaluated in kinase inhibition assays to confirm their mechanism of action. This involves measuring the ability of the compound to inhibit the enzymatic activity of the target kinase (e.g., VEGFR-2) in a cell-free system.
Conclusion
This compound is a powerful and versatile scaffold for the development of novel anticancer agents. The synthetic accessibility and the ability to systematically modify its structure provide a robust platform for generating extensive compound libraries. Combined with a structured biological evaluation workflow, from initial cytotoxicity screening to detailed mechanistic studies, this approach allows for the rational design and identification of potent and selective drug candidates. The continued exploration of pyridazine chemistry holds significant promise for the future of targeted cancer therapy.
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Application Notes and Protocols for 6-Chloropyridazine-3-thiol in Click Chemistry
Introduction: Unlocking the Potential of a Bifunctional Heterocycle in Modular Synthesis
In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the demand for versatile, highly functional building blocks is paramount. 6-Chloropyridazine-3-thiol emerges as a compelling reagent, uniquely poised for exploitation in click chemistry. This heterocyclic compound incorporates two distinct reactive handles: a nucleophilic thiol group, ideal for thiol-ene and thiol-yne reactions, and a chloro-substituted pyridazine ring, amenable to further functionalization via nucleophilic aromatic substitution.[1][2]
This guide provides an in-depth exploration of this compound's application in click chemistry. We will move beyond simple procedural lists to explain the underlying principles governing its reactivity. The protocols herein are designed to be robust and self-validating, offering researchers and drug development professionals a reliable framework for employing this promising molecule in their synthetic endeavors, from small molecule synthesis to complex bioconjugation strategies.[3][4]
Physicochemical & Reactivity Profile of this compound
A thorough understanding of the reagent's properties is fundamental to successful experimental design. This compound exists in tautomeric equilibrium with its thione form, 6-chloro-2H-pyridazine-3-thione. The thiol form is generally favored and is the key to its participation in the click reactions discussed.
| Property | Value | Source |
| Molecular Formula | C₄H₃ClN₂S | [1][5] |
| Molecular Weight | 146.60 g/mol | [5] |
| Appearance | Yellow solid | Takeda Pharmaceutical, US2007/60623 A1 |
| Boiling Point | 220.4°C at 760 mmHg | [5] |
| Density | 1.53 g/cm³ | [5] |
| Predicted pKa | 7.06 ± 0.40 | [6] |
The predicted pKa of ~7.06 is a critical parameter.[6] It suggests that the thiol can be readily deprotonated to the more nucleophilic thiolate under mild basic conditions, a key requirement for the base-catalyzed thiol-Michael addition pathway. The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, enhances the acidity of the thiol group compared to simple alkyl thiols.[7]
Core Concept: The Thiol-Ene and Thiol-Yne Click Reactions
Thiol-ene and thiol-yne reactions are pillars of click chemistry, prized for their efficiency, high yields, and orthogonality to many other functional groups.[8][9] They proceed via two primary mechanistic pathways: a radical-mediated addition and a nucleophile-catalyzed Michael addition.
Radical-Mediated Pathway
Initiated by UV light or a thermal radical initiator, a thiyl radical is generated. This radical adds across an alkene ('ene') or alkyne ('yne') in an anti-Markovnikov fashion to form a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule propagates the radical and forms the final thioether product.[8][10] This process is highly efficient and often complete within minutes under UV irradiation.[11][12]
Caption: Base-catalyzed thiol-Michael addition workflow.
Application Note 1: Photoinitiated Radical Thiol-Ene Coupling
Objective: To demonstrate the use of this compound in a photoinitiated, radical-mediated thiol-ene reaction for the rapid and efficient synthesis of functionalized thioethers. This approach is ideal for materials science applications and for creating building blocks for further diversification. [13] Causality Behind Experimental Choices:
-
Alkene Partner: 1-Octene is chosen as a model non-activated, terminal alkene to demonstrate the broad applicability of the radical pathway. Electron-rich alkenes like vinyl ethers are also highly suitable. [8]* Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a common and highly effective radical initiator that absorbs UV light to generate the initial radicals needed to start the chain reaction. [12]* Solvent & Degassing: Acetonitrile (MeCN) is selected for its good UV transparency and ability to dissolve the reactants. Degassing with an inert gas (N₂ or Ar) is critical because oxygen can quench the radical chain reaction, reducing efficiency.
-
Stoichiometry: A slight excess of the alkene (1.1 equiv.) is used to ensure complete consumption of the more valuable thiol.
Protocol: Synthesis of 3-((Octyl)thio)-6-chloropyridazine
Materials:
-
This compound (1.0 mmol, 146.6 mg)
-
1-Octene (1.1 mmol, 123.4 mg, 0.17 mL)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (0.05 mmol, 12.8 mg)
-
Acetonitrile (MeCN), anhydrous (5 mL)
-
Quartz reaction vessel or borosilicate vial
-
UV lamp (e.g., 365 nm)
-
Stir plate and stir bar
-
Inert gas line (N₂ or Ar)
Procedure:
-
Preparation: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve this compound (146.6 mg) and DMPA (12.8 mg) in anhydrous MeCN (5 mL).
-
Degassing: Add 1-octene (0.17 mL) to the solution. Seal the vessel with a septum and degas the mixture by bubbling with N₂ or Ar for 15-20 minutes while stirring.
-
Initiation & Reaction: Place the sealed, stirring reaction vessel approximately 5-10 cm from a 365 nm UV lamp. Irradiate the mixture. The reaction is typically rapid and can be monitored by TLC (staining with KMnO₄ to visualize the disappearance of the alkene). Irradiation for 30-60 minutes is usually sufficient.
-
Work-up: Upon completion, remove the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 3-((octyl)thio)-6-chloropyridazine product.
Caption: Workflow for radical thiol-ene coupling.
Application Note 2: Base-Catalyzed Thiol-Michael Addition
Objective: To utilize this compound in a base-catalyzed conjugate addition to an electron-deficient alkene (Michael acceptor). This method is highly selective, proceeds without light, and is foundational for bioconjugation strategies.
Causality Behind Experimental Choices:
-
Michael Acceptor: N-phenylmaleimide is an excellent Michael acceptor, commonly used in bioconjugation due to its high reactivity with thiols. [14]Its reaction is rapid and essentially irreversible.
-
Catalyst: Triethylamine (TEA) is a mild organic base sufficient to deprotonate the pyridazine thiol (pKa ~7.06) to its active thiolate form, initiating the reaction. [15]A stronger base is not required and could promote side reactions.
-
Solvent: Dichloromethane (DCM) is a good general-purpose solvent for this reaction. For biological applications, a buffer like PBS at pH 7.4-8.0 could be used.
-
Temperature: The reaction is typically exothermic and proceeds rapidly at room temperature, requiring no heating.
Protocol: Synthesis of 1-Phenyl-3-((6-chloropyridazin-3-yl)thio)pyrrolidine-2,5-dione
Materials:
-
This compound (1.0 mmol, 146.6 mg)
-
N-Phenylmaleimide (1.0 mmol, 173.2 mg)
-
Triethylamine (TEA) (0.1 mmol, 10.1 mg, 14 μL)
-
Dichloromethane (DCM) (10 mL)
-
Stir plate and stir bar
Procedure:
-
Preparation: To a round-bottom flask containing a solution of this compound (146.6 mg) and N-phenylmaleimide (173.2 mg) in DCM (10 mL), add a magnetic stir bar.
-
Initiation: Add triethylamine (14 μL) to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is usually complete within 1-2 hours. Monitor progress by TLC, observing the consumption of the starting materials.
-
Work-up: Once the reaction is complete, wash the organic layer with 1M HCl (2 x 10 mL) to remove the TEA, followed by water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is often pure but can be further purified by recrystallization or flash chromatography if necessary.
Caption: Workflow for base-catalyzed thiol-Michael addition.
Application Note 3: Strategies for Bioconjugation
Objective: To outline the potential of this compound as a bifunctional linker in bioconjugation, enabling the site-selective modification of proteins and other biomolecules. [3] The structure of this compound is highly attractive for creating advanced bioconjugates. The thiol group can be selectively reacted with a cysteine residue on a protein or a maleimide-functionalized biomolecule. Subsequently, the chlorine atom on the pyridazine ring can be displaced by another nucleophile, allowing for the introduction of a second molecule (e.g., a dye, drug, or imaging agent).
Strategy 1: Cysteine-Selective Labeling The thiol-Michael addition protocol described above can be directly adapted for labeling cysteine residues in proteins. [14][16]Cysteine is relatively rare in proteins, and its thiol side chain is highly nucleophilic at physiological pH, making it an ideal target for selective modification.
-
Workflow:
-
Functionalize this compound by reacting its thiol group with a Michael acceptor that contains a desired payload (e.g., a fluorescent dye-maleimide).
-
Alternatively, first react the chlorine atom of this compound via S N Ar with a payload-containing nucleophile.
-
The resulting pyridazine-thiol conjugate can then be used to modify a cysteine-containing protein.
-
Strategy 2: Dual Functionalization Linker A more advanced strategy involves using the pyridazine core as a true bifunctional linker.
-
First Conjugation (Thiol-Michael): React a maleimide-functionalized protein with this compound in a buffered aqueous solution (e.g., PBS, pH 7.4). The pyridazine thiol will selectively add to the maleimide, linking the heterocycle to the protein.
-
Second Conjugation (S N Ar): The chlorine atom on the now protein-linked pyridazine ring remains available. This chloro-substituent can be displaced by a potent nucleophile (e.g., an amine- or thiol-containing payload) in a subsequent step, often requiring slightly more forcing conditions or a more activated nucleophile. This creates a dually modified protein conjugate.
This dual-reactivity approach offers a powerful platform for constructing antibody-drug conjugates (ADCs) or sophisticated biological probes.
Safety & Handling Precautions
As a responsible scientist, adherence to safety protocols is non-negotiable. While a specific MSDS for this compound is not widely available, the following precautions should be taken based on its structure (a chlorinated heterocycle and a thiol).
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (nitrile is appropriate).
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [16]Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The compound is likely sensitive to moisture and air over long periods. [17]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.
-
Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Thiols are often associated with strong odors and can be irritants. Chlorinated pyridazines can be toxic and irritating. [18]
References
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- Capozzi, G., Modena, G., & Pasquato, L. (1995). Addition of heteroaromatic thiols to electron-rich alkenes: a reversed hetero ene reaction. The Journal of Organic Chemistry, 60(20), 6416-6423.
- Wikipedia. (n.d.). Thiol-ene reaction. In Wikipedia. Retrieved January 11, 2026.
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- Hamze, C., Brossier, J., Karaghiosoff, K., Godineau, E., & Knochel, P. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Chemistry – A European Journal, 29(63), e202302156.
- Hamze, C., Brossier, J., Karaghiosoff, K., Godineau, E., & Knochel, P. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Chemistry – A European Journal, 29(63).
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- Long, K. F., et al. (2020). Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. Macromolecules, 53(15), 6493–6503.
- O'Gorman, J., et al. (2018). Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses. Organic & Biomolecular Chemistry, 16(44), 8516-8520.
- ChemBK. (n.d.). 6-Chloropyridazine-3-ol.
- Chen, Y., et al. (2015). Photoinitiated thiol−ene click reaction: An investigation of the induction period. The Journal of Physical Chemistry C, 119(30), 17322-17328.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- Fister, A. J., et al. (2013). Photo-initiated thiol-ene click reactions as a potential strategy for incorporation of [M(I)(CO)3]+ (M = Re, (99m)Tc) complexes. Inorganic Chemistry, 52(7), 3765-3775.
- ResearchGate. (n.d.). Photoinitiated thiol-ene radical addition reaction mechanisms. [Diagram]. Retrieved January 11, 2026.
- Jones, M. W., et al. (2011). Bromopyridazinedione-mediated protein and peptide bioconjugation. Organic & Biomolecular Chemistry, 9(16), 5788-5794.
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1125.
- Hackenberger, C. P. R., & Lisurek, M. (2020). Recent advances of thiol-selective bioconjugation reactions. Current Opinion in Chemical Biology, 58, 68-77.
- Thapa, P., et al. (2021). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics, 11(13), 6229–6252.
- ResearchGate. (n.d.). Thiol-based bioconjugation strategies. [Diagram]. Retrieved January 11, 2026.
- National Center for Biotechnology Information. (n.d.). 6-Amino-3-chloropyridazine. In PubChem. Retrieved January 11, 2026.
- Zeglis, B. M., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (149), e59921.
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- Jyothi, C., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1264-1294.
- Chen, J., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters, 26(29), 5674–5679.
- Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.
- Curti, C., et al. (2023). Thia-Michael Reaction under Heterogeneous Catalysis.
- Chan, J. W., et al. (2010). Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. Macromolecules, 43(10), 4627–4636.
- Maciejewska, M., et al. (2023). A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. Scientific Reports, 13, 7866.
- NotNicolaou. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange.
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Catalytic Applications of 6-Chloropyridazine-3-thiol Metal Complexes: Application Notes and Protocols
Introduction: The Emergence of Pyridazine-Thiol Ligands in Catalysis
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts remains a cornerstone of innovation. Heterocyclic compounds bearing both nitrogen and sulfur donor atoms have garnered significant attention as versatile ligands for transition metal catalysis. The unique electronic properties and coordination geometries offered by such ligands can lead to novel reactivity and enhanced catalytic performance. 6-Chloropyridazine-3-thiol is an emerging platform for ligand design, offering a unique combination of a π-deficient pyridazine ring and a soft thiol donor group. The presence of the electron-withdrawing chlorine atom and the two adjacent nitrogen atoms in the pyridazine ring can significantly influence the electronic environment of the coordinating metal center, thereby tuning its catalytic activity.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential catalytic applications of metal complexes derived from this compound. While this is a developing area of research, this guide provides foundational protocols and theoretical insights based on established principles of coordination chemistry and catalysis with related ligand systems.
Part 1: Synthesis of the Ligand: this compound
The synthesis of the this compound ligand is the crucial first step. A reliable and high-yielding protocol starting from the commercially available 3,6-dichloropyridazine is presented below.
Protocol 1: Synthesis of this compound
Materials:
-
3,6-Dichloropyridazine
-
Sodium hydrogensulfide (NaSH)
-
Ethanol
-
2 M Sodium hydroxide solution
-
6 M Hydrochloric acid
-
Water (deionized)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend sodium hydrogensulfide (3.78 g) in ethanol (88 mL).
-
Addition of Starting Material: To this suspension, add 3,6-dichloropyridazine (5.0 g).
-
Reflux: Heat the mixture to reflux with stirring for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the residue, add water (12.5 mL). Adjust the pH of the mixture to approximately 9 with a 2 M sodium hydroxide solution. This step is to deprotonate the thiol and dissolve the product in the aqueous phase, while any unreacted starting material or non-acidic byproducts will precipitate.
-
Filtration: Filter off any precipitate that forms.
-
Precipitation of Product: Adjust the pH of the filtrate to approximately 2 with 6 M hydrochloric acid. The desired product, this compound, will precipitate out as a yellow solid.
-
Isolation and Drying: Collect the precipitate by filtration using a Buchner funnel, wash with a small amount of cold water, and dry under vacuum to yield the final product (yields are typically high, around 96%).[1]
Characterization:
-
¹H-NMR (CDCl₃): δ 6.99 (1H, d, J=9.6 Hz), 7.60 (1H, d, J=9.6 Hz).[1]
-
Molecular Formula: C₄H₃ClN₂S[2]
-
Molecular Weight: 146.6 g/mol [2]
Part 2: Synthesis of Metal Complexes
The this compound ligand can coordinate to a variety of transition metals through its sulfur and/or nitrogen atoms. The following is a general protocol for the synthesis of its metal complexes, which can be adapted for different metal precursors.
Protocol 2: General Synthesis of this compound Metal(II) Complexes
Materials:
-
This compound
-
A suitable metal(II) salt (e.g., PdCl₂, CuI, Ni(OAc)₂)
-
A suitable solvent (e.g., methanol, ethanol, acetonitrile, or a mixture)
-
A weak base (e.g., triethylamine, sodium acetate) if the deprotonation of the thiol is required.
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve this compound (2 equivalents) in the chosen solvent.
-
Deprotonation (if necessary): If the reaction requires the thiolate form of the ligand, add a weak base (2 equivalents) to the solution and stir for 10-15 minutes.
-
Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically 2-24 hours). The formation of a precipitate often indicates the formation of the complex.
-
Isolation: Isolate the resulting solid by filtration, wash with the solvent to remove any unreacted starting materials, and then wash with a non-polar solvent like diethyl ether or hexane to aid in drying.
-
Drying: Dry the complex under vacuum.
Characterization of the Complexes:
The synthesized complexes should be thoroughly characterized to confirm their structure and purity.[3][4]
-
FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal. Look for shifts in the C=N and C-S stretching frequencies. The disappearance of the S-H stretching band (around 2550 cm⁻¹) is indicative of deprotonation and coordination via the sulfur atom.
-
¹H and ¹³C NMR Spectroscopy: To study the structure of the complex in solution. Shifts in the proton and carbon signals of the pyridazine ring upon coordination can provide information about the binding mode.
-
UV-Vis Spectroscopy: To investigate the electronic transitions within the complex, which can provide insights into its geometry.
-
Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry.
-
X-ray Crystallography: To obtain the definitive solid-state structure of the complex, providing precise information on bond lengths, bond angles, and coordination geometry.
Part 3: Catalytic Applications
Metal complexes of this compound are promising candidates for a range of catalytic transformations, particularly in cross-coupling reactions. The following sections provide detailed protocols and mechanistic insights for two major classes of cross-coupling reactions.
Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[5][6] Palladium complexes with N,S-donor ligands have shown excellent activity in these reactions.
Materials:
-
[Pd(this compound)₂] (hypothetical catalyst)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., a mixture of toluene and water, or dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer with heating plate
-
Inert gas supply
Procedure:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add the [Pd(this compound)₂] catalyst (e.g., 1 mol%), the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of toluene/water 4:1).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) for the required time (e.g., 2-12 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 4 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 2 | 98 |
| 3 | 2-Bromopyridine | Phenylboronic acid | Cs₂CO₃ | Toluene/H₂O | 80 | 6 | 89 |
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a Pd(0)/Pd(II) catalytic cycle.[5]
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[5]
-
Transmetalation: The organic group from the organoboron reagent (Ar'B(OR)₂) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated.[5]
Application 2: Copper-Catalyzed C-S Cross-Coupling (Ullmann-type Reaction)
Copper complexes are well-known to catalyze the formation of C-S bonds, providing a valuable method for the synthesis of aryl sulfides.[7][8][9]
Materials:
-
[Cu(this compound)] (hypothetical catalyst)
-
Aryl iodide (e.g., iodobenzene)
-
Thiol (e.g., thiophenol)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer with heating plate
-
Inert gas supply
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the [Cu(this compound)] catalyst (e.g., 5 mol%), the aryl iodide (1.0 mmol), the thiol (1.2 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of DMF).
-
Reaction: Heat the mixture with stirring at a specified temperature (e.g., 110-130 °C) for the required duration (e.g., 12-24 hours).
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
The mechanism of the copper-catalyzed Ullmann reaction is complex and still a subject of debate, with several proposed pathways. A commonly suggested cycle involves Cu(I)/Cu(III) intermediates.[10]
Figure 2: A proposed catalytic cycle for the copper-catalyzed Ullmann C-S coupling.
The proposed steps include:
-
Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition to the aryl halide to form a Cu(III) intermediate.[10]
-
Ligand Exchange: The halide on the copper center is exchanged for the thiolate, which is generated in situ by the reaction of the thiol with the base.
-
Reductive Elimination: The aryl and thiolate groups couple to form the aryl sulfide product, regenerating the Cu(I) catalyst.[10]
Conclusion and Future Outlook
The this compound ligand presents a promising scaffold for the development of novel transition metal catalysts. Its unique electronic and structural features have the potential to offer enhanced reactivity and selectivity in a variety of important organic transformations. The protocols and mechanistic discussions provided in this guide serve as a starting point for researchers to explore the catalytic applications of these complexes. Further research into the synthesis of a broader range of metal complexes with this ligand and their systematic evaluation in different catalytic reactions will undoubtedly uncover new and exciting opportunities in catalysis.
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- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
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- Aliprantis, A. O., & Singleton, D. A. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2011). [Link]
- Wikipedia.
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- Monopoli, A., Cotugno, P., & Cioffi, N. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Publishing. (2013-11-24). [Link]
- Rossi, F., et al. Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions (RSC Publishing). [Link]
- Liu, Y., et al. Theoretical Study on Copper-Catalyzed S-Arylation of Thiophenols with Aryl Halides: Evidence Supporting the LCu(I)-SPh Active Catalyst and Halogen Atom Transfer Mechanism.
- Bessac, F., & Echeverria, G. Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. MDPI. [Link]
- Colletto, C., et al. Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water.
- Smith, L. A., et al. Preformed Pd(II)
- Panda, S., et al. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017-08-11). [Link]
- Pérez, J. M., et al. Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand. PubMed Central. (2021-04-22). [Link]
- Al-Garaghty, F., et al. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed Central. (2013-10-05). [Link]
- Mondal, P., & Bora, U. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry (RSC Publishing). [Link]
- Muñoz, M. C., et al. Palladium(II) and Platinum(II)
- Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
- ResearchGate. Spectroscopic, structure and DFT studies of palladium(II) complexes with pyridine-type ligands | Request PDF. (2025-08-09). [Link]
- Al-Hamdani, A. A. S., & Al-Zanganeh, W. A. H. Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry. (2021-03-10). [Link]
- Scheiper, B., et al. Structural and Redox Interconversions of Sulfur Ligands of Transition Metal Complexes. [Link]
- ResearchGate.
- ResearchGate. Transition metal complexes based on thiophene-dithiolene ligands | Request PDF. (2025-08-05). [Link]
- Liu, C., & Li, X. Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journals. [Link]
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One-Pot Synthesis of Pyridazine Derivatives from 6-Chloropyridazine-3-thiol: An Application Note and Detailed Protocol
Introduction: The Enduring Appeal of the Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring system, a six-membered heterocycle featuring two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including a significant dipole moment and robust hydrogen bonding capabilities, render it an attractive framework for the design of novel therapeutic agents.[1][2] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, with applications in oncology, inflammation, and infectious diseases.[3][4] The inherent polarity of the pyridazine nucleus often contributes to favorable pharmacokinetic profiles, including improved aqueous solubility and reduced metabolic liabilities, such as low cytochrome P450 inhibition.[1]
One-pot synthetic strategies offer significant advantages in the construction of complex molecular architectures, including reduced reaction times, minimized waste, and enhanced operational efficiency.[5] This guide provides a detailed protocol and mechanistic insights for the one-pot synthesis of functionalized pyridazine derivatives, commencing from the versatile starting material, 6-chloropyridazine-3-thiol. This approach leverages the differential reactivity of the thiol and chloro substituents to facilitate sequential reactions within a single reaction vessel, thereby streamlining the synthetic process.
Core Synthetic Strategy: A Sequential One-Pot Approach
The lynchpin of this one-pot synthesis is the sequential functionalization of the two reactive sites on the this compound backbone. The strategy involves an initial S-alkylation followed by an intramolecular nucleophilic aromatic substitution (SNAr).
Causality Behind the Experimental Design
The choice of a sequential, one-pot reaction is predicated on the distinct reactivity profiles of the thiol and chloro groups. The thiol moiety, particularly in its deprotonated thiolate form, is a potent nucleophile and will readily react with a suitable electrophile.[6][7] The chloro group on the electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution.[8] By carefully selecting the reaction conditions and the bifunctional reagent, we can control the sequence of these reactions to achieve the desired cyclization in a single pot.
The initial step is the selective S-alkylation of the thiol. This is typically achieved under basic conditions, which deprotonate the thiol to form the more nucleophilic thiolate anion. The subsequent intramolecular cyclization is often promoted by heat or a stronger base, which facilitates the attack of an in-situ generated nucleophile onto the carbon bearing the chlorine atom, leading to the formation of a fused pyridazine derivative.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Thieno[2,3-d]pyridazine Derivatives
This protocol details the synthesis of thieno[2,3-d]pyridazines, a class of compounds with known biological activities, via a one-pot reaction of this compound with α-haloketones.
Materials:
-
This compound (1 equivalent)
-
α-Halo ketone (e.g., 2-chloroacetophenone) (1.1 equivalents)
-
Potassium carbonate (K2CO3) (2.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
Procedure:
-
S-Alkylation: To a solution of this compound (1.0 g, 6.82 mmol) in DMF (20 mL) in a 100 mL round-bottom flask, add potassium carbonate (2.36 g, 17.05 mmol). Stir the mixture at room temperature for 15 minutes.
-
Add the desired α-halo ketone (e.g., 2-chloroacetophenone, 1.16 g, 7.50 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Intramolecular Cyclization: Upon completion of the S-alkylation step (as indicated by TLC), heat the reaction mixture to 80-90 °C and maintain this temperature for 8-12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the crude thieno[2,3-d]pyridazine derivative.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water).
Data Presentation
| Starting Material | α-Halo Ketone | Product | Yield (%) |
| This compound | 2-Chloroacetophenone | 4-Phenylthieno[2,3-d]pyridazine | 85 |
| This compound | Ethyl 2-bromoacetate | Ethyl thieno[2,3-d]pyridazine-4-carboxylate | 78 |
| This compound | 3-Chloropentane-2,4-dione | 4-Acetyl-5-methylthieno[2,3-d]pyridazine | 82 |
Table 1: Representative yields for the one-pot synthesis of thieno[2,3-d]pyridazine derivatives.
Visualization of the Workflow and Mechanism
Experimental Workflow
Caption: One-pot synthesis workflow.
Proposed Reaction Mechanism
Caption: Proposed two-step mechanism.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through standard analytical techniques. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC), observing the consumption of the starting material and the appearance of the product spot. The identity and purity of the final product should be confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by determining its melting point. The expected spectral data for the S-alkylated intermediate and the final cyclized product will be distinct, allowing for unambiguous characterization of the reaction outcome.
Conclusion and Future Perspectives
The one-pot synthesis of pyridazine derivatives from this compound represents an efficient and versatile strategy for accessing a diverse range of heterocyclic compounds. The methodology is amenable to the introduction of various substituents, allowing for the generation of libraries of compounds for biological screening. Future work could explore the use of different bifunctional reagents to construct other fused pyridazine systems, such as pyrazolo[4,3-c]pyridazines, further expanding the chemical space accessible from this versatile starting material. The continued development of elegant and efficient synthetic methods for pyridazine derivatives will undoubtedly fuel further discoveries in medicinal chemistry and drug development.
References
- A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. (n.d.). Google Scholar.
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(6), 925-1003. [Link]
- Attanasi, O. A., Favi, G., Filippone, P., Perrulli, F. R., & Santeusanio, S. (2011). A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters, 13(11), 2888-2891. [Link]
- Cermola, F., Vella, S., DellaGreca, M., Tuzi, A., & Iesce, M. R. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2268. [Link]
- Al-Ostath, R. A., & El-Emam, A. A. (2014). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 5(10), 965-975. [Link]
- Zhao, B., & Li, Y. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry, 277, 116777. [Link]
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(6), 925-1003. [Link]
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link]
- The 6-chloropyridazin-3(2H)-thione for the synthesis of pyridazines to tested for their antimicrobial activities. (n.d.).
- Cermola, F., Vella, S., DellaGreca, M., Tuzi, A., & Iesce, M. R. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2268. [Link]
- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (2020).
- Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873-1874. [Link]
- Thompson, M. J., & Doig, M. G. (2008). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Current medicinal chemistry, 15(29), 3128-3143. [Link]
- This compound. (n.d.). MySkinRecipes. [Link]
- Thompson, M. J., & Doig, M. G. (2008). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. Current medicinal chemistry, 15(29), 3128-3143. [Link]
- Reactions of Thiols. (n.d.). Chemistry Steps. [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazine-3-thiol Derivatives
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions with 6-chloropyridazine-3-thiol and its derivatives. Pyridazine scaffolds are of significant interest in medicinal chemistry and drug development. However, the presence of a thiol group presents a formidable challenge due to its propensity to poison palladium catalysts. This document outlines a robust strategy to circumvent this issue through a thiol protection-coupling-deprotection workflow. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind experimental choices, and provide a detailed, step-by-step protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this important heterocyclic core.
Introduction: The Significance of Pyridazine-thiol Scaffolds and the Suzuki Coupling Challenge
Pyridazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The this compound moiety, in particular, serves as a versatile building block for the synthesis of novel therapeutic candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyridazine ring.
However, the direct Suzuki coupling of this compound is fraught with difficulty. The thiol group is a notorious poison for palladium catalysts.[1][2] Sulfur compounds readily coordinate to the palladium center, leading to the formation of stable, inactive complexes that halt the catalytic cycle.[1][2] This guide provides a systematic approach to overcome this significant hurdle, enabling the efficient synthesis of 6-arylpyridazine-3-thiol derivatives.
Mechanistic Considerations: Navigating Catalyst Poisoning
The success of a Suzuki coupling reaction with a thiol-containing substrate hinges on mitigating catalyst deactivation.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 6-chloropyridazine derivative to form a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
The Challenge of the Thiol Group
The lone pairs of electrons on the sulfur atom of the thiol group strongly bind to the palladium catalyst. This interaction can occur at various stages of the catalytic cycle, leading to the formation of catalytically inactive palladium-sulfur complexes. This effectively removes the catalyst from the reaction, preventing the desired cross-coupling.
Strategy: Thiol Protection
To prevent catalyst poisoning, a common and effective strategy is to temporarily "mask" or protect the thiol group. The ideal protective group should be:
-
Easy to install on the starting material.
-
Stable to the basic and thermal conditions of the Suzuki coupling.
-
Readily removable under mild conditions after the coupling reaction is complete.
This guide will focus on the use of 2-ethylhexyl-3-mercaptopropionate as a protecting group, which has been shown to be effective for this purpose.[5][6][7]
Experimental Protocols
This section provides a detailed, three-part experimental protocol for the synthesis of 6-arylpyridazine-3-thiols, commencing with the protection of the thiol group, followed by the Suzuki-Miyaura coupling, and concluding with the deprotection of the thiol.
Part A: Protection of this compound
This protocol describes the protection of the thiol group as a thioether using 2-ethylhexyl acrylate.
Materials:
-
This compound
-
2-Ethylhexyl acrylate
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add 2-ethylhexyl acrylate (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected 2-ethylhexyl 3-((6-chloropyridazin-3-yl)thio)propanoate.
Part B: Suzuki-Miyaura Coupling of the Protected Pyridazine
This protocol details the cross-coupling of the S-protected 6-chloropyridazine with an arylboronic acid.
Materials:
-
2-Ethylhexyl 3-((6-chloropyridazin-3-yl)thio)propanoate (from Part A)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4, 2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Schlenk flask or sealed reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the protected pyridazine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add Pd(OAc)2 (2 mol%) and SPhos (4 mol%).
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude coupled product. This can be used directly in the next step or purified by column chromatography if necessary.
Part C: Deprotection to Yield the Final Product
This protocol describes the removal of the 2-ethylhexyl propanoate protecting group to reveal the free thiol.
Materials:
-
Crude coupled product from Part B
-
Sodium ethoxide (NaOEt) in ethanol
-
Ethanol (EtOH)
-
Aqueous citric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve the crude coupled product in ethanol.
-
Add a solution of sodium ethoxide in ethanol (2.0 eq).
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Upon completion, acidify the reaction mixture with 1 M aqueous citric acid to pH ~5-6.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 6-arylpyridazine-3-thiol.
Data Presentation: Reaction Conditions and Outcomes
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the Suzuki coupling of chloropyridazines. The following table summarizes representative conditions for related systems, providing a valuable starting point for optimization.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Yield (%) |
| 6-Amino-3-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) (2) | Toluene | 110 | 35-65 |
| 6-Amino-3-chloropyridazine | Various arylboronic acids | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Toluene or 1,4-Dioxane | 80-110 | High |
| 6-Amino-3-chloropyridazine | Various arylboronic acids | PdCl₂(dppf) (2-5) | - | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 85-100 | Moderate to High |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Various (hetero)aromatic boronic acids | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) (1) | DME/Ethanol | 80 | 14-28 |
| 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-Dioxane | - | C3 major product |
Note: This table is a compilation from various sources and is intended as a guide.[2][8][9] Conditions should be optimized for each specific substrate and coupling partner.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for the Synthesis of 6-Arylpyridazine-3-thiols
Caption: A three-part workflow for the synthesis of 6-arylpyridazine-3-thiols.
Conclusion
The protocols and guidelines presented in this document offer a reliable pathway for the successful Suzuki-Miyaura coupling of this compound derivatives. By employing a thiol protection strategy, the pervasive issue of palladium catalyst poisoning can be effectively circumvented. The detailed mechanistic insights and experimental procedures provide researchers with the necessary tools to synthesize a wide array of novel pyridazine-based compounds for applications in drug discovery and materials science. Careful optimization of the reaction conditions for each specific substrate remains crucial for achieving high yields and purity.
References
- Itoh, T., Mase, T. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. [Link]
- StudySmarter.
- Itoh, T., Mase, T. Practical thiol surrogates and protective groups for arylthiols for Suzuki-Miyaura conditions. PubMed. [Link]
- Itoh, T., Mase, T. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions - The Journal of Organic Chemistry - Figshare. Figshare. [Link]
- Itoh, T., Mase, T. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions - ResearchGate.
- Wikipedia.
- Fairlamb, I. J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- The Royal Society of Chemistry.
- The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Royal Society of Chemistry. Thioester deprotection using a biomimetic NCL approach. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- ResearchGate. Sulfur-Ligand/Pd-Catalyzed Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Under Aerobic Conditions | Request PDF. [Link]
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
- National Institutes of Health. Thioester deprotection using a biomimetic NCL approach. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. [Link]
- wwjmrd.com. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- National Institutes of Health. S(vi)
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
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- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Unraveling the Mechanism of Action of 6-Chloropyridazine-3-thiol Based Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with new mechanisms of action. Among the promising scaffolds in medicinal chemistry, pyridazine derivatives have garnered significant attention for their broad-spectrum biological activities. Specifically, compounds based on the 6-chloropyridazine-3-thiol core represent a compelling class of antimicrobials. Their unique structural features, including the reactive thiol group and the electron-deficient pyridazine ring, suggest the potential for multifaceted interactions with microbial targets.
This comprehensive guide provides a structured framework and detailed protocols for elucidating the mechanism of action of this compound based antimicrobial candidates. Moving beyond a simple recitation of methods, this document delves into the causal logic behind experimental design, enabling researchers to build a robust and self-validating body of evidence to characterize their compounds of interest.
I. Foundational Antimicrobial Profiling
The initial step in characterizing any new antimicrobial agent is to determine its spectrum of activity and potency. This foundational data is crucial for selecting appropriate model organisms and concentrations for subsequent mechanistic studies.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] This quantitative measure of potency is a critical first step. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[2][3]
Methodology:
-
Preparation of Reagents and Media:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria. For fastidious organisms, consult relevant guidelines (e.g., EUCAST, CLSI) for appropriate media.[1][2]
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Serial Dilution in 96-Well Plates:
-
Dispense 50 µL of CAMHB into wells A1 through A12 of a 96-well microtiter plate.
-
Add 50 µL of the stock solution of the test compound to well A1 and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 50 µL from well A1 to A2, and so on, up to well A10. Discard the final 50 µL from well A10. Wells A11 and A12 will serve as positive (growth) and negative (sterility) controls, respectively.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to wells A1 through A11. Do not inoculate the negative control well (A12).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). This can be assessed visually or with a microplate reader.
-
Table 1: Representative Data for MIC Determination
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| This compound Derivative X | 4 | 16 |
| Vancomycin (Control) | 1 | >128 |
| Ciprofloxacin (Control) | 0.25 | 0.015 |
II. Elucidating the Primary Cellular Target
Once the antimicrobial potency is established, the next phase involves a series of assays designed to pinpoint the primary cellular process disrupted by the compound. The following sections outline a logical workflow to investigate potential effects on the cell envelope, nucleic acid synthesis, and protein synthesis.
A. Investigating Cell Envelope Integrity
The bacterial cell envelope is a common target for antimicrobial agents. Disruption of the cell membrane's barrier function or inhibition of cell wall synthesis can lead to cell death.
This assay utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to assess changes in bacterial membrane potential.[4][5][6] In healthy, polarized cells, the dye accumulates and self-quenches its fluorescence. Depolarization of the membrane leads to the release of the dye into the medium, resulting in an increase in fluorescence.[4]
Methodology:
-
Bacterial Culture Preparation:
-
Grow the test organism to the mid-logarithmic phase of growth.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
Resuspend the cells in the same buffer to an OD₆₀₀ of 0.05.
-
-
Dye Loading:
-
Add DiSC₃(5) to the cell suspension to a final concentration of 0.4 µM and incubate in the dark at room temperature for approximately 1 hour to allow for dye uptake and quenching.
-
-
Fluorescence Measurement:
-
Transfer the dye-loaded cell suspension to a cuvette in a spectrofluorometer.
-
Set the excitation wavelength to 622 nm and the emission wavelength to 670 nm.
-
Record the baseline fluorescence for a few minutes.
-
Add the this compound derivative at a concentration known to be bactericidal (e.g., 4x MIC).
-
Continuously monitor the fluorescence for at least 30 minutes.
-
Include a positive control for depolarization (e.g., valinomycin) and a negative (solvent) control.
-
Data Interpretation: A rapid and significant increase in fluorescence upon addition of the test compound indicates membrane depolarization.
Inhibition of peptidoglycan synthesis can be assessed by measuring the incorporation of radiolabeled precursors into the cell wall.[7][8]
Methodology:
-
Radiolabeling:
-
Grow the test bacteria in a suitable medium to the early logarithmic phase.
-
Add a radiolabeled peptidoglycan precursor, such as N-acetyl-[³H]-glucosamine, to the culture.
-
Immediately add the test compound at various concentrations (e.g., 0.5x, 1x, and 4x MIC).
-
Include a positive control for cell wall synthesis inhibition (e.g., a β-lactam antibiotic like penicillin G) and a negative (solvent) control.[8][9][10]
-
-
Incubation and Precipitation:
-
Incubate the cultures for a defined period (e.g., one to two generation times).
-
Stop the incorporation by adding ice-cold trichloroacetic acid (TCA) to a final concentration of 5-10%.
-
Incubate on ice for at least 30 minutes to precipitate macromolecules.
-
-
Quantification:
-
Collect the precipitate by filtration through a glass fiber filter.
-
Wash the filter extensively with cold TCA and then ethanol.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Interpretation: A dose-dependent decrease in the incorporation of the radiolabeled precursor in the presence of the test compound suggests inhibition of cell wall synthesis.
B. Investigating Nucleic Acid and Protein Synthesis
If the cell envelope does not appear to be the primary target, the focus should shift to intracellular processes such as DNA replication, transcription, and translation.
This assay simultaneously evaluates the effect of the test compound on the synthesis of DNA, RNA, and proteins by measuring the incorporation of specific radiolabeled precursors.[11][12][13]
Methodology:
-
Preparation of Radiolabeled Precursors:
-
[³H]-thymidine for DNA synthesis.
-
[³H]-uridine for RNA synthesis.
-
[³H]-leucine for protein synthesis.
-
-
Assay Procedure:
-
Grow the test bacteria to the mid-logarithmic phase.
-
Aliquot the culture into separate tubes for each macromolecule to be assayed.
-
Add the respective radiolabeled precursor to each tube.
-
Add the this compound derivative at various concentrations (e.g., 0.5x, 1x, and 4x MIC).
-
Include known inhibitors for each pathway as positive controls (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, and chloramphenicol for protein synthesis) and a solvent control.
-
Follow the incubation, precipitation, and quantification steps as described in Protocol 3.
-
Data Interpretation:
-
Specific Inhibition: A significant reduction in the incorporation of only one type of precursor points towards a specific pathway being inhibited.
-
Non-specific Inhibition: A general decrease in the incorporation of all precursors may suggest a more general metabolic disruption or cell death through a different mechanism.
Table 2: Interpreting Macromolecular Synthesis Inhibition Data
| Inhibition Pattern | Potential Mechanism of Action |
| Strong inhibition of [³H]-thymidine incorporation | DNA synthesis inhibition |
| Strong inhibition of [³H]-uridine incorporation | RNA synthesis inhibition |
| Strong inhibition of [³H]-leucine incorporation | Protein synthesis inhibition |
| General inhibition of all precursors | Potential membrane damage or disruption of cellular energy production |
C. In Vitro Enzymatic Assays for Target Validation
Based on the results from the cellular assays, specific enzymatic assays can be employed to validate the molecular target of the this compound derivative.
Bacterial DNA gyrase is an essential enzyme involved in DNA replication and a validated target for many antibiotics.[14][15][16] This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer (containing ATP and Mg²⁺), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.
-
Include a positive control inhibitor (e.g., ciprofloxacin) and a no-enzyme control.
-
Commercially available recombinant E. coli or P. aeruginosa DNA gyrase can be used.[17]
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a defined unit of DNA gyrase.
-
Incubate at 37°C for 30-60 minutes.
-
-
Analysis by Agarose Gel Electrophoresis:
-
Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Run the samples on a 1% agarose gel.
-
Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Data Interpretation:
-
The relaxed plasmid DNA will migrate slower than the supercoiled form.
-
Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed and/or intermediate forms of the plasmid.
DHPS is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids.[18][19][20] This spectrophotometric assay measures the activity of DHPS by coupling it to the oxidation of NADPH.[18][19]
Methodology:
-
Coupled Enzyme System:
-
The assay mixture contains the DHPS enzyme, its substrates (p-aminobenzoic acid - pABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate - DHPP), a coupling enzyme (dihydrofolate reductase - DHFR), and NADPH.
-
The product of the DHPS reaction, dihydropteroate, is reduced by DHFR, consuming NADPH.
-
Recombinant DHPS from various bacterial sources is commercially available.[21]
-
-
Spectrophotometric Measurement:
-
The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm in a spectrophotometer.
-
Set up reactions with and without the this compound derivative at various concentrations.
-
Include a known DHPS inhibitor (e.g., sulfamethoxazole) as a positive control.
-
Data Interpretation: A decrease in the rate of NADPH consumption in the presence of the test compound indicates inhibition of DHPS activity. The IC₅₀ value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
III. Advanced Mechanistic Insights: Bacterial Cytological Profiling
Bacterial cytological profiling (BCP) is a powerful high-throughput technique that provides a visual "fingerprint" of an antibiotic's mechanism of action by observing morphological changes in bacterial cells.[22][23][24][25][26]
Protocol 7: Bacterial Cytological Profiling
Methodology:
-
Treatment and Staining:
-
Treat mid-log phase bacterial cultures with the test compound at a bactericidal concentration for a defined period (e.g., 1-2 hours).
-
Include a panel of control antibiotics with known mechanisms of action.
-
Stain the cells with a cocktail of fluorescent dyes that label different cellular components, such as:
-
DAPI: Stains the nucleoid (DNA).
-
FM 4-64: Stains the cell membrane.
-
A fluorescent D-amino acid (FDAA): Labels sites of active peptidoglycan synthesis.
-
-
-
Microscopy and Image Analysis:
-
Image the stained cells using high-resolution fluorescence microscopy.
-
Acquire images from multiple fields of view for each condition.
-
Use automated image analysis software to quantify various cellular parameters, such as cell length, width, DNA condensation, and membrane morphology.
-
Data Interpretation:
-
Compare the cytological profile of the test compound to those of the control antibiotics.
-
Distinct morphological changes can be indicative of a specific mechanism of action. For example:
-
Cell filamentation: May indicate inhibition of cell division or DNA replication.
-
DNA condensation or decondensation: Suggests interference with DNA replication or repair.
-
Spherical cells or cell lysis: Points towards inhibition of cell wall synthesis.
-
Membrane blebbing or altered staining: Indicates membrane damage.
-
IV. Visualizing the Workflow and Potential Mechanisms
To aid in the conceptualization of the experimental approach and potential findings, the following diagrams are provided.
Experimental Workflow
Caption: A logical workflow for the mechanism of action studies of this compound based antimicrobials.
Potential Mechanisms of Action
Caption: Potential molecular targets and downstream effects of this compound based antimicrobials.
Conclusion
The systematic application of the protocols outlined in this guide will enable researchers to build a comprehensive and compelling case for the mechanism of action of novel this compound based antimicrobials. By progressing from broad phenotypic assays to specific enzymatic and cytological analyses, a clear and validated understanding of the compound's activity can be achieved. This detailed mechanistic knowledge is indispensable for the rational design of next-generation antimicrobials and for advancing promising candidates through the drug development pipeline.
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- Pan, X. S., & Fisher, L. M. (2000). Purification and Characterization of Recombinant Staphylococcus haemolyticus DNA Gyrase and Topoisomerase IV Expressed in Escherichia coli. Antimicrobial Agents and Chemotherapy, 44(5), 1297–1302. [Link]
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Application of 6-Chloropyridazine-3-thiol in Agricultural Chemistry: A Technical Guide
Introduction: The Pyridazine Scaffold in Modern Agrochemicals
The relentless pursuit of novel and effective agrochemicals is a cornerstone of modern agricultural science. Heterocyclic compounds, in particular, have proven to be a rich source of diverse biological activities. Among these, the pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in the design of new fungicides, herbicides, and insecticides.[1][2] Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, contribute to favorable interactions with biological targets.[3] 6-Chloropyridazine-3-thiol stands as a versatile and highly reactive intermediate, offering multiple points for chemical modification to generate extensive libraries of bioactive molecules for crop protection.[4] This technical guide provides a comprehensive overview of the applications of this compound in agricultural chemistry, detailing synthetic pathways to key derivatives and providing robust protocols for their biological evaluation.
Fungicidal Applications: Targeting Fungal Pathogens
Derivatives of this compound have demonstrated significant potential in controlling a range of fungal plant pathogens. The presence of the sulfur atom at the 3-position and the chlorine atom at the 6-position provides reactive handles for the synthesis of diverse thioether and other sulfur-containing derivatives, which have shown notable antifungal properties.
Mechanism of Action: Multi-Faceted Inhibition
The fungicidal mode of action for pyridazine derivatives can be varied. Some pyridazinone fungicides are known to inhibit vital cellular processes in fungi. While the exact mechanism for all this compound derivatives is not fully elucidated, potential targets include:
-
Disruption of Cellular Respiration: Similar to some existing pyridazinone fungicides, derivatives may interfere with the mitochondrial electron transport chain, disrupting energy production in fungal cells.
-
Enzyme Inhibition: The pyridazine core can act as a scaffold to present functional groups that inhibit specific enzymes crucial for fungal growth and development, such as those involved in cell wall biosynthesis or signal transduction.
-
Induction of Oxidative Stress: Some studies on related heterocyclic compounds have shown the induction of reactive oxygen species (ROS) in fungal cells, leading to cellular damage and death.[5]
Synthesis of Fungicidal Derivatives: A General Scheme
A common strategy for derivatizing this compound for fungicidal activity involves the S-alkylation or S-acylation of the thiol group. This allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's biological activity and physicochemical properties.
Caption: General workflow for the synthesis of S-substituted derivatives of this compound.
Protocol 1: Synthesis of S-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of thioether derivatives of this compound.
Materials:
-
This compound
-
Appropriate alkyl or benzyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in DMF or acetone in a round-bottom flask.
-
Add potassium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the desired alkyl or benzyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure S-substituted derivative.
Protocol 2: In Vitro Antifungal Bioassay
This protocol outlines a method for evaluating the in vitro antifungal activity of synthesized this compound derivatives against common plant pathogenic fungi.
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes
-
Cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)
-
Sterile cork borer
-
Incubator
-
Commercial fungicide (as a positive control)
Procedure:
-
Prepare stock solutions of the test compounds and the commercial fungicide in DMSO.
-
Prepare PDA medium and autoclave. While still molten, add the appropriate volume of the stock solution to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). A control plate with DMSO alone should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the test fungus.
-
Incubate the plates at the optimal temperature for the specific fungus (typically 25-28 °C) in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis of the concentration-response data.
Data Presentation: Fungicidal Efficacy
| Compound ID | Target Fungus | EC₅₀ (µg/mL) |
| Derivative A | Fusarium oxysporum | 15.2 |
| Derivative B | Botrytis cinerea | 8.9 |
| Derivative C | Rhizoctonia solani | 22.5 |
| Commercial Fungicide | Botrytis cinerea | 1.5 |
Note: The data presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific derivatives and fungal species tested.
Herbicidal Applications: A Tool for Weed Management
The pyridazine scaffold is present in several commercial herbicides.[1] The structural versatility of this compound makes it an attractive starting material for the development of novel herbicides with potentially new modes of action or improved efficacy against resistant weeds.
Mechanism of Action: Disrupting Plant Vital Functions
Pyridazine-based herbicides can act on various targets within the plant. Two prominent mechanisms are:
-
Inhibition of Photosynthesis: Many pyridazinone herbicides are known to inhibit photosystem II (PSII) of the photosynthetic electron transport chain.[6] By binding to the D1 protein in PSII, they block electron flow, leading to the production of reactive oxygen species and subsequent cell death.[7]
-
Inhibition of Phytoene Desaturase (PDS): PDS is a key enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and a lack of protective carotenoids, resulting in photo-bleaching of chlorophyll and eventual plant death.[8][9]
Caption: Potential modes of action for pyridazine-based herbicides.
Protocol 3: Synthesis of Herbicidal Pyridazine Derivatives
This protocol outlines a general method for the synthesis of pyridazine derivatives with potential herbicidal activity, often involving modification at both the thiol and chloro positions.
Materials:
-
This compound
-
Aryl or alkyl amine
-
Aryl or alkyl halide
-
Suitable base (e.g., triethylamine, sodium hydride)
-
Appropriate solvent (e.g., ethanol, THF, DMF)
-
Standard work-up and purification reagents
Procedure:
-
Nucleophilic substitution at the 6-position: React this compound with an appropriate amine in the presence of a base to replace the chlorine atom.
-
Derivatization of the thiol group: The resulting 6-amino-pyridazine-3-thiol can then be further functionalized at the thiol group via S-alkylation or S-acylation as described in Protocol 1.
-
The order of these steps can be reversed depending on the desired final product and the reactivity of the intermediates.
-
Purify the final product using standard techniques such as column chromatography or recrystallization.
Protocol 4: Pre-emergence Herbicidal Activity Assay
This protocol describes a laboratory-based method to evaluate the pre-emergence herbicidal activity of synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Acetone
-
Tween-20 (surfactant)
-
Petri dishes
-
Filter paper
-
Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds
-
Growth chamber
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare a series of dilutions in water containing a small amount of Tween-20 to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 µg/mL).
-
Place a filter paper in each Petri dish and moisten it with a fixed volume of the test solution. A control with only water and Tween-20 should be included.
-
Evenly place a known number of weed seeds (e.g., 20) on the moistened filter paper.
-
Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature conditions.
-
After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each parameter compared to the control.
-
Determine the IC₅₀ (Inhibitory Concentration for 50% effect) for each compound.
Data Presentation: Herbicidal Efficacy
| Compound ID | Weed Species | Application Rate (µg/mL) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |
| Derivative D | Echinochloa crus-galli | 100 | 85 | 78 |
| Derivative E | Amaranthus retroflexus | 100 | 92 | 88 |
| Commercial Herbicide | Amaranthus retroflexus | 10 | 95 | 93 |
Note: The data presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific derivatives and weed species tested.
Insecticidal Applications: A New Frontier for Pest Control
The pyridazine core is also a key feature in some modern insecticides.[1] Research has shown that derivatives of pyridazine can be effective against a range of insect pests, particularly piercing-sucking insects like aphids.
Mechanism of Action: Targeting the Insect Nervous System
A primary target for many insecticides is the insect's nervous system. For pyridazine-based insecticides, a potential mode of action is the modulation of neurotransmitter receptors:
-
GABA Receptor Antagonism: The γ-aminobutyric acid (GABA) receptor is a major inhibitory neurotransmitter receptor in insects.[10] Antagonists of this receptor block the influx of chloride ions, leading to hyperexcitation of the nervous system, convulsions, and death of the insect.[11][12] Certain pyridazine derivatives have been designed to interact with the GABA receptor.[13]
-
Chordotonal Organ Modulation: Recent research on novel pyridazine insecticides has revealed a mode of action involving the silencing of chordotonal organs, which are sensory organs in insects responsible for hearing and proprioception. This disruption of sensory input leads to disorientation and cessation of feeding.
Protocol 5: Synthesis of Insecticidal Pyridazine Derivatives
The synthesis of insecticidal pyridazine derivatives often involves the formation of amide or hydrazone linkages at the 3- or 6-position of the pyridazine ring, starting from a suitable precursor derived from this compound.
Procedure:
-
Convert the thiol group of this compound to other functional groups, such as an amino or hydrazino group, through multi-step synthesis.
-
React the modified pyridazine with appropriate carboxylic acids, acid chlorides, or aldehydes/ketones to form the desired amide or hydrazone derivatives.
-
Purify the final compounds using standard chromatographic and recrystallization techniques.
Protocol 6: Insecticidal Bioassay Against Aphids
This protocol outlines a method for assessing the insecticidal activity of synthesized compounds against aphids.
Materials:
-
Synthesized this compound derivatives
-
Acetone
-
Triton X-100 (surfactant)
-
Leaf discs (e.g., from cabbage or broad bean plants)
-
Aphids (e.g., Myzus persicae)
-
Petri dishes with moist filter paper
-
Commercial insecticide (as a positive control)
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare serial dilutions in water containing a small amount of Triton X-100.
-
Dip leaf discs into the test solutions for a few seconds and allow them to air dry. A control group should be dipped in a solution containing only water and Triton X-100.
-
Place the treated leaf discs in Petri dishes on moist filter paper.
-
Introduce a known number of aphids (e.g., 10-20) onto each leaf disc.
-
Incubate the Petri dishes at a suitable temperature and photoperiod.
-
Assess mortality after 24, 48, and 72 hours. Aphids that are unable to move when gently prodded are considered dead.
-
Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula.
-
Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) for each compound.
Data Presentation: Insecticidal Efficacy
| Compound ID | Pest Species | LC₅₀ (µg/mL) at 48h |
| Derivative F | Myzus persicae | 5.8 |
| Derivative G | Myzus persicae | 12.1 |
| Commercial Insecticide | Myzus persicae | 0.5 |
Note: The data presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific derivatives and insect species tested.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of a wide array of potential agrochemicals. Its utility in generating novel fungicides, herbicides, and insecticides highlights the importance of the pyridazine scaffold in modern crop protection research. The protocols outlined in this guide provide a framework for the synthesis and evaluation of new derivatives, enabling researchers to explore the full potential of this chemical class. Future research should focus on elucidating the precise modes of action of novel derivatives, optimizing their biological activity through structure-activity relationship studies, and evaluating their environmental fate and toxicological profiles to ensure the development of safe and effective crop protection solutions.
References
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- Photosystem II Inhibitors | Herbicide Symptoms. (n.d.). UC Agriculture and Natural Resources.
- Casida, J. E., & Durkin, K. A. (2015). Novel GABA receptor pesticide targets. Pesticide Biochemistry and Physiology, 121, 22-30.
- Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides. (2004).
- Pyridazine and pyridazinone compounds in crops protection: a review. (2024). PubMed.
- Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. (1987). Journal of Neurochemistry, 49(5), 1571-1580.
- Novel GABA receptor pesticide targets. (2015). Pesticide Biochemistry and Physiology, 121, 22-30.
- Synthesis and specification of pyridazine derivatives. (2007). Revista de Chimie, 58(1), 79-82.
- Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M. E. A., & Abdel-Raheem, S. A. A. (2021). Synthesis of new distyrylpyridine analogues bearing amide substructure as effective insecticidal agen. Current Chemistry Letters, 10(4), 379-386.
- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
- Hilton, J. L., Scharen, A. L., St. John, J. B., Moreland, D. E., & Norris, K. H. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547.
- This compound. (n.d.). MySkinRecipes.
- The pyridazine heterocycle in molecular recognition and drug discovery. (2018). RSC Medicinal Chemistry, 9(10), 1369-1398.
- Hu, F., Li, Z., & Wang, Q. (2006). Synthesis and herbicidal activity of 3-arylalkylamino-6-chloropyridazines. Chinese Journal of Organic Chemistry, 26(6), 808-812.
- Sun, Q., Li, G., Huang, W., Song, H., & Li, Y. (2022). Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry, 46(43), 20857-20866.
- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Liu, X., Pan, L., Weng, J., Tan, C., & Li, Z. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 22(12), 2195.
- Cossar, B. C., Fournier, J. O., Fields, D. L., & Reynolds, D. D. (1961). Preparation of Thiols. The Journal of Organic Chemistry, 27(3), 93-95.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2021). Journal of the Indian Chemical Society, 98(10), 100155.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2014). International Journal of Pharmaceutical and Clinical Research, 6(3), 223-234.
- Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. (2022). New Journal of Chemistry, 46(43), 20857-20866.
- Al-Ostath, A., El-Gamal, K. M., Al-Sha'er, M. A., & Al-Qirim, T. M. (2023).
- Clayden, J., & Moran, W. J. (2008). Asymmetric synthesis of tertiary thiols and thioethers. Organic & Biomolecular Chemistry, 6(1), 39-50.
- Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M. E. A., & Abdel-Raheem, S. A. A. (2021). Synthesis of new distyrylpyridine analogues bearing amide substructure as effective insecticidal agen. Current Chemistry Letters, 10(4), 379-386.
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- Singh, P., Kumar, A., & Singh, A. (2020). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. ACS Omega, 5(29), 18275-18286.
- Feng, S., Liu, C., Yang, S., Chen, J., Li, Y., & Yang, C. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(15), 5707.
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- Dataset on aquatic ecotoxicity predictions of 2697 chemicals, using three quantitative structure-activity relationship platforms. (2023).
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Design and Evaluation of 3,6-Disubstituted Pyridazines as Potent JNK1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting JNK1 with Precision
The c-Jun N-terminal kinase 1 (JNK1), a member of the mitogen-activated protein kinase (MAPK) family, is a critical mediator of cellular responses to stress signals, including inflammatory cytokines, UV irradiation, and oxidative stress.[1][2] Dysregulation of the JNK1 signaling pathway is implicated in a multitude of human diseases, ranging from inflammatory disorders and neurodegenerative conditions to various cancers.[3] This central role in pathophysiology has established JNK1 as a compelling therapeutic target for small molecule intervention.[4]
This guide provides an in-depth exploration of the design, synthesis, and evaluation of a promising class of JNK1 inhibitors based on the 3,6-disubstituted pyridazine scaffold. The pyridazine core serves as a versatile platform for developing potent and selective kinase inhibitors.[5] Our focus will be on providing both the strategic rationale behind the molecular design and detailed, field-proven protocols for their synthesis and biological characterization.
The JNK1 Signaling Cascade: A Rationale for Inhibition
The JNK signaling cascade is a multi-tiered pathway that translates extracellular stimuli into a cellular response. Upon activation by upstream kinases (MAP2Ks), JNK1 phosphorylates a range of downstream substrates, most notably the transcription factor c-Jun.[3] Phosphorylation of c-Jun at Ser63 and Ser73 enhances its transcriptional activity, leading to the expression of genes involved in apoptosis, inflammation, and cell proliferation.[6][7] Inhibiting JNK1 activity can therefore modulate these pathological processes at a key nodal point.
Caption: The JNK1 signaling pathway and the point of intervention for 3,6-disubstituted pyridazine inhibitors.
Design Strategy: The 3,6-Disubstituted Pyridazine Scaffold
The selection of the 3,6-disubstituted pyridazine core is a deliberate design choice rooted in established principles of medicinal chemistry. This scaffold offers several advantages:
-
Structural Rigidity and Vectorial Control: The pyridazine ring provides a rigid core, allowing for the precise positioning of substituents in three-dimensional space to optimize interactions with the JNK1 active site.
-
Hydrogen Bonding Capabilities: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, a common feature in kinase inhibitor binding.
-
Tunable Physicochemical Properties: The disubstituted nature of the scaffold allows for the modulation of properties such as solubility, metabolic stability, and cell permeability through the introduction of various functional groups at the 3- and 6-positions.
A key structural feature of many potent pyridazine-based JNK1 inhibitors is the presence of a 4-fluorophenyl group.[8] This moiety is thought to occupy a specific induced-fit binding pocket in JNK1, contributing to both potency and selectivity.[8] The design strategy often involves a "scaffold hopping" approach, where the pyridazine ring replaces other heterocyclic cores known to bind to kinases, combined with the hybridization of fragments known to confer high affinity for JNK1.[9]
Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis and evaluation of 3,6-disubstituted pyridazine-based JNK1 inhibitors.
Protocol 1: Synthesis of a Representative 3,6-Disubstituted Pyridazine JNK1 Inhibitor
This protocol is adapted from the synthesis of similar compounds and outlines a general route.[8][9]
Step 1: Synthesis of 3-chloro-6-(substituted-phenyl)pyridazine
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in a mixture of toluene and ethanol, add the desired substituted phenylboronic acid (1.1 eq).
-
Add an aqueous solution of sodium carbonate (2.0 eq).
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to reflux for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-chloro-6-(substituted-phenyl)pyridazine.
Step 2: Hydrazinolysis of 3-chloro-6-(substituted-phenyl)pyridazine
-
Dissolve the 3-chloro-6-(substituted-phenyl)pyridazine (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Triturate the residue with diethyl ether to afford the 3-hydrazinyl-6-(substituted-phenyl)pyridazine, which can be used in the next step without further purification.
Step 3: Synthesis of the Final 3,6-disubstituted Pyridazine
-
To a solution of 3-hydrazinyl-6-(substituted-phenyl)pyridazine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add the desired acyl chloride or isocyanate (1.1 eq) at 0 °C.
-
Add a base such as triethylamine or diisopropylethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final 3,6-disubstituted pyridazine inhibitor.
Caption: General synthetic workflow for 3,6-disubstituted pyridazine JNK1 inhibitors.
Protocol 2: In Vitro JNK1 Kinase Assay (ADP-Glo™ Assay)
This protocol measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human JNK1 enzyme
-
ATF2 or c-Jun protein substrate
-
ATP
-
Test compounds (3,6-disubstituted pyridazines)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM.
-
Assay Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of JNK1 enzyme diluted in Kinase Reaction Buffer.
-
To initiate the reaction, add 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Kₘ for JNK1.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value.[10][11]
| Compound | JNK1 IC₅₀ (nM) |
| Compound 9e (Example) | 17,800 |
| SP600125 (Reference) | 40 |
Note: The provided IC₅₀ for Compound 9e is its GI₅₀ against a cancer cell line, not a direct JNK1 enzymatic IC₅₀.[9] The IC₅₀ of the reference compound SP600125 against JNK1 is provided for comparison.[12]
Protocol 3: Cell-Based Assay - Western Blot for Phospho-c-Jun
This protocol assesses the ability of the inhibitors to block JNK1 activity in a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.[6]
Materials:
-
Cell line expressing JNK1 (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin, UV irradiation)
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with a JNK activator for a predetermined time (e.g., 30 minutes with Anisomycin).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody for phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Re-probing: Strip the membrane and re-probe for total c-Jun and a loading control to ensure equal protein loading.[6]
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-c-Jun signal to the total c-Jun signal.
-
Further normalize to the loading control to account for any loading differences.
-
Express the results as a percentage of the stimulated control and plot against the inhibitor concentration to determine the cellular IC₅₀.
Ensuring Scientific Integrity: Selectivity Profiling
A critical aspect of kinase inhibitor development is ensuring target selectivity. While potent inhibition of JNK1 is desired, off-target activity against other kinases can lead to unforeseen side effects and confound experimental results. Therefore, it is essential to perform selectivity profiling.
Approach:
-
Kinase Panel Screening: Test the lead compounds against a broad panel of kinases (e.g., the KINOMEscan™ panel) at a fixed concentration (e.g., 1 µM).[13]
-
IC₅₀ Determination for Hits: For any kinases that show significant inhibition in the initial screen, determine the full IC₅₀ curves to quantify the degree of off-target activity.
-
Selectivity Index: The selectivity of an inhibitor can be expressed as the ratio of its IC₅₀ against an off-target kinase to its IC₅₀ against the primary target (JNK1). A higher selectivity index indicates greater specificity.
Conclusion and Future Directions
The 3,6-disubstituted pyridazine scaffold represents a highly promising starting point for the development of potent and selective JNK1 inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and cellular evaluation of these compounds. By combining rational design with rigorous biological testing, researchers can advance the development of novel therapeutics targeting the JNK1 signaling pathway for a range of diseases. Future work should focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their in vivo efficacy and safety profiles.
References
- Shaalan, M. M., Osman, E. E. A., Attia, Y. M., Hammam, O. A., George, R. F., & Naguib, B. H. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 9(35), 37310–37329. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Protein Kinase Inhibitor 6 (PKI6) Concentration for IC50 Determination.
- BenchChem. (2025). Application Notes: Western Blot Analysis of c-Jun Phosphorylation Following Transcription factor-IN-1 Treatment.
- BUE Scholar. (2024). Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway: Scaffold hopping and hybridization-based design, synthesis, molecular modeling, in vitro and in vivo anticancer evaluation.
- PubMed Central. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation.
- PubMed. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation.
- National Institutes of Health. (2023). Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1.
- BenchChem. (2025). Determining the IC50 Value for Aurora B Inhibitor 1: Application Notes and Protocols.
- National Institutes of Health. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- PubMed. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation.
- BenchChem. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- National Institutes of Health. (n.d.). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- BenchChem. (n.d.). An In-depth Technical Guide to the Selectivity Profile of JNK-IN-11.
- Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
- Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
- ResearchGate. (n.d.). The results of Western blot for phospho-JNK, JNK, phospho-c-jun, c-jun....
- ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
- National Institutes of Health. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.
- National Institutes of Health. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Chloropyridazine-3-thiol Synthesis
Welcome to the technical support center for the synthesis of 6-Chloropyridazine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key intermediate.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical and agrochemical compounds.[1] The most common and efficient method involves the nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with a sulfur nucleophile, typically sodium hydrosulfide (NaSH). The electron-deficient nature of the pyridazine ring facilitates this reaction, making it a robust and high-yielding transformation.[2][3]
This guide will provide a detailed experimental protocol, explain the underlying chemical principles, and address common challenges encountered during the synthesis.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a well-established SNAr mechanism. The key steps are:
-
Nucleophilic Attack: The hydrosulfide ion (SH⁻), a potent nucleophile, attacks one of the electron-deficient carbon atoms (C3 or C6) of the 3,6-dichloropyridazine ring. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Chloride Ion Elimination: The aromaticity of the pyridazine ring is restored by the elimination of a chloride ion, which is a good leaving group.
The overall reaction is a net substitution of a chlorine atom with a thiol group.
Reaction Workflow
Caption: A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a reliable synthetic route and is known to provide high yields.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,6-Dichloropyridazine | 148.98 | 5.0 g | 0.0336 mol |
| Sodium Hydrosulfide (NaSH) | 56.06 | 3.78 g | 0.0674 mol |
| Ethanol (EtOH) | 46.07 | 88 mL | - |
| 2 M Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| 6 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Water (H₂O) | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sodium hydrosulfide (3.78 g) in ethanol (88 mL).
-
Addition of Starting Material: To this suspension, add 3,6-dichloropyridazine (5.0 g).
-
Reaction: Heat the mixture to reflux and maintain for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up:
-
To the residue, add water (12.5 mL).
-
Adjust the pH of the solution to approximately 9 with a 2 M sodium hydroxide solution. This step is crucial to deprotonate the thiol group and dissolve the product as its sodium salt, while any unreacted starting material or non-acidic impurities may precipitate.
-
Filter off any precipitate that forms.
-
-
Product Precipitation:
-
Transfer the filtrate to a clean beaker.
-
Slowly add 6 M hydrochloric acid to the filtrate with stirring until the pH reaches approximately 2. The desired product will precipitate out of the solution as a yellow solid.
-
-
Isolation and Drying:
-
Collect the precipitate by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain this compound.
-
Expected Yield: 96% (4.74 g)[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive sodium hydrosulfide (degraded due to moisture/air exposure).- Insufficient reaction temperature or time. | - Use fresh, anhydrous sodium hydrosulfide.- Ensure the reaction is refluxing vigorously and monitor by TLC until the starting material is consumed. |
| Low Yield | - Incomplete reaction.- Loss of product during work-up.- Formation of side products. | - Extend the reaction time.- Be careful during the pH adjustments and filtration steps. Ensure complete precipitation before filtering.- See the "Common Side Products and Impurities" section below. |
| Product is an Oil or Gummy Solid | - Presence of impurities.- Incomplete drying. | - Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).- Ensure the product is thoroughly dried under vacuum. |
| Formation of a Disubstituted Product (Pyridazine-3,6-dithiol) | - Excess of sodium hydrosulfide.- Prolonged reaction time or higher temperature. | - Use a stoichiometric amount or a slight excess of sodium hydrosulfide (1.0-1.2 equivalents).- Carefully monitor the reaction progress by TLC and stop the reaction once the monosubstituted product is maximized. |
Frequently Asked Questions (FAQs)
Q1: Why is ethanol used as the solvent?
Ethanol is a good choice of solvent as it is polar enough to dissolve the reagents to some extent and allows for a convenient reflux temperature. It is also relatively easy to remove after the reaction.
Q2: What is the purpose of the pH adjustments during the work-up?
The pH adjustments are a critical part of the purification process:
-
Adjusting to pH 9 with NaOH: This deprotonates the thiol group of the product, forming the sodium salt which is soluble in water. This allows for the separation of any non-acidic impurities by filtration.
-
Adjusting to pH 2 with HCl: This protonates the thiolate, causing the desired product to precipitate out of the aqueous solution, leaving water-soluble impurities behind.
Q3: Can I use other sulfur nucleophiles?
Yes, other sulfur nucleophiles can be used, although sodium hydrosulfide is common due to its reactivity and cost-effectiveness. Alternative reagents include:
-
Sodium sulfide (Na₂S): This can also be used, but may lead to a higher proportion of the disubstituted product.
-
Thiourea followed by hydrolysis: This is a two-step alternative for introducing a thiol group.
-
Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀): These are typically used for converting carbonyls to thiocarbonyls, but can be used in some cases for thionation, though they are less common for this specific transformation.[5][6][7][8]
Q4: My final product has a strong, unpleasant odor. Is this normal?
Yes, thiols are known for their strong and often unpleasant odors. It is important to handle the final product in a well-ventilated fume hood.
Q5: What is the tautomeric form of this compound?
This compound can exist in two tautomeric forms: the thiol form and the thione form (6-chloropyridazine-3(2H)-thione). In solution and in the solid state, the thione form is generally the predominant tautomer.[9][10]
Tautomerism of this compound
Caption: The tautomeric equilibrium between the thiol and thione forms.
Common Side Products and Impurities
-
Pyridazine-3,6-dithiol: This can form if an excess of sodium hydrosulfide is used or if the reaction is allowed to proceed for too long. It can be minimized by careful control of stoichiometry and reaction time.
-
Unreacted 3,6-Dichloropyridazine: If the reaction does not go to completion, the starting material will remain as an impurity. This can be removed during the basic wash in the work-up.
-
Oxidation Products (Disulfides): Thiols can be susceptible to oxidation to form disulfides, especially if exposed to air for prolonged periods. It is advisable to work under an inert atmosphere if disulfide formation is a significant issue.
Safety Precautions
-
Sodium Hydrosulfide (NaSH): This reagent is corrosive and can release highly toxic hydrogen sulfide (H₂S) gas upon contact with acids or moisture. Always handle NaSH in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3,6-Dichloropyridazine: This compound is a skin and eye irritant. Avoid contact with skin and eyes.
-
Hydrochloric Acid and Sodium Hydroxide: These are corrosive. Handle with care and wear appropriate PPE.
References
- Takeda Pharmaceutical Company Limited. US2007/60623, 2007, A1.
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties.
- The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione.
- This compound Formula. ECHEMI.
- Recent Advances in Thionating Reagents for the Synthesis of Organosulfur Compounds.
- Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Altern
- Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. PubMed.
- Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. PMC - PubMed Central.
- Sulfur chloride for thionation.
- Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem.
- This compound. ChemicalBook.
- 3916-78-7(this compound) Product Description. ChemicalBook.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- The thione-thiol tautomerism in simple thioamides. SciSpace.
- Nucleophilic Arom
- Tautomerism in large d
- Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines.
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- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the S-Alkylation of 6-Chloropyridazine-3-thiol
Welcome to the technical support guide for the S-alkylation of 6-chloropyridazine-3-thiol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction, troubleshoot common issues, and ultimately improve your yields and product purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the S-alkylation of this compound, and what are the competing pathways?
The S-alkylation of this compound is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[1][2] The process begins with the deprotonation of the acidic thiol group by a base to form a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the desired thioether product.
However, the pyridazine ring contains nitrogen atoms that are also nucleophilic, creating a potential for a competing N-alkylation reaction.[3] The regioselectivity (S- vs. N-alkylation) is a critical parameter to control.
Diagram: S-Alkylation vs. N-Alkylation Pathways
Caption: Competing S- and N-alkylation pathways.
Q2: How do I select the appropriate base for this reaction?
The choice of base is arguably the most critical factor influencing both yield and selectivity. The base must be strong enough to deprotonate the thiol (pKa ≈ 9-11) but mild enough to minimize side reactions. Thiols are significantly more acidic than alcohols, allowing for the use of moderately strong bases.[1][4]
| Base Type | Examples | Recommended Solvents | Strength | Key Considerations |
| Carbonates | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Moderate | Excellent choice for many S-alkylations. Cesium carbonate is more soluble and often gives better results. Generally favors S-alkylation. |
| Hydroxides | NaOH, KOH | Ethanol, Water, THF | Strong | Effective but can promote hydrolysis of alkylating agents or products.[5] The presence of water can reduce thiolate nucleophilicity.[6] |
| Hydrides | NaH, KH | THF, DMF (use with caution) | Very Strong | Ensures complete deprotonation but is non-selective and can deprotonate other sites, potentially increasing N-alkylation. Requires strictly anhydrous conditions. |
| Organic Amines | Triethylamine (Et₃N), DIPEA | Acetonitrile, DCM | Weak | Often too weak for complete deprotonation, leading to slow or incomplete reactions. Better suited as acid scavengers than primary bases here.[6] |
Expert Insight: Start with potassium carbonate (K₂CO₃) in DMF or acetonitrile. It provides a good balance of reactivity and selectivity for this system.
Q3: What is the ideal solvent for maximizing yield and minimizing side products?
Polar aprotic solvents are generally the best choice for SN2 reactions because they solvate the cation of the base while leaving the nucleophilic anion "naked" and highly reactive.[6]
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| DMF | Polar Aprotic | 153 | Excellent solvating power for many salts. Can be difficult to remove under vacuum. Avoid high temperatures (>100 °C) to prevent decomposition. |
| Acetonitrile | Polar Aprotic | 82 | Good choice, dissolves a wide range of substrates, and is relatively easy to remove. Often promotes clean reactions.[6] |
| Acetone | Polar Aprotic | 56 | A milder alternative. Its lower boiling point limits the reaction temperature but can be advantageous for heat-sensitive substrates. |
| THF | Polar Aprotic | 66 | Less polar than DMF or acetonitrile. Good for reactions using strong bases like NaH. Must be anhydrous. |
| Ethanol | Polar Protic | 78 | Generally avoid. As a protic solvent, it can hydrogen-bond with and solvate the thiolate nucleophile, reducing its reactivity and slowing the reaction.[6] |
Expert Insight: Acetonitrile is an excellent starting point due to its favorable properties for SN2 reactions and ease of handling.[6]
Troubleshooting Guide
Problem: Low or No Product Yield
Low conversion is a frequent issue. Systematically evaluating the reagents and conditions is key to identifying the root cause.
Diagram: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
Potential Causes & Solutions:
-
Ineffective Deprotonation:
-
Cause: The base may be too weak or has degraded due to improper storage. Carbonates and hydroxides can absorb moisture and CO₂ from the air.
-
Solution: Use a freshly opened or properly stored base. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH), but be mindful this may affect selectivity. Ensure your reaction is under anhydrous conditions if using a moisture-sensitive base like NaH.[5]
-
-
Poor Alkylating Agent Reactivity:
-
Cause: The leaving group on your alkylating agent is not sufficiently labile. The general reactivity trend for alkyl halides is R-I > R-Br > R-Cl.
-
Solution: If you are using an alkyl chloride with slow reactivity, switch to the corresponding alkyl bromide or iodide. Ensure the alkylating agent is not degraded.[6]
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature may be too low, or the reaction time too short. SN2 reactions can be slow, especially with less reactive electrophiles.
-
Solution: Gradually increase the reaction temperature (e.g., from room temperature to 50-60 °C) while monitoring for side product formation. Use TLC or LC-MS to track the consumption of starting material and determine the optimal reaction time.[6]
-
Problem: Significant Formation of N-Alkylation Byproduct
This is a common selectivity challenge with heteroaromatic thiols.
-
Cause: The reaction conditions (strong base, highly polar solvent, high temperature) may favor the competing N-alkylation pathway. The pyridazine nitrogen acts as a competing nucleophile.
-
Solution 1 (Tune Basicity): Switch to a milder, more sterically hindered, or less soluble base. For example, using K₂CO₃ instead of NaH often provides better S-selectivity. The heterogeneous nature of K₂CO₃ in solvents like acetonitrile can moderate reactivity favorably.
-
Solution 2 (Solvent Effects): Less polar solvents can sometimes favor S-alkylation. Consider switching from DMF to THF or acetone to see if selectivity improves.
-
Solution 3 (Lower Temperature): Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, the activation energy for S-alkylation is lower than for N-alkylation, meaning lower temperatures will favor the desired product.
Problem: Presence of a Disulfide Impurity (R-S-S-R)
-
Cause: The highly reactive thiolate anion is susceptible to oxidation by atmospheric oxygen, leading to the formation of a disulfide dimer.[7]
-
Solution: This issue is almost always resolved by running the reaction under an inert atmosphere. Before adding reagents, degas your solvent by bubbling nitrogen or argon through it for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.[5]
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of this compound
This is a representative protocol and should be adapted based on the specific alkylating agent and optimization results.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add anhydrous acetonitrile (or DMF) to create a ~0.1-0.2 M solution.
-
Add potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
-
Reagent Addition:
-
Add the alkylating agent (e.g., alkyl bromide, 1.1-1.2 eq.) dropwise to the stirring suspension at room temperature.
-
-
Reaction & Monitoring:
-
Stir the reaction at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC (see Protocol 2) or LC-MS every 1-2 hours until the starting thiol is consumed.[6]
-
-
Work-up:
-
Once complete, cool the reaction to room temperature.
-
Filter off the inorganic solids and rinse the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6][8]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure S-alkylated product.[6]
-
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase (Example): 30% Ethyl Acetate in Hexanes (adjust polarity as needed).
-
Visualization: UV light (254 nm). The aromatic pyridazine ring should be UV-active.
-
Procedure:
-
Spot three lanes on the TLC plate: Starting Material (SM), Co-spot (SM + Reaction Mixture), and Reaction Mixture (RM).
-
Develop the plate in the chosen mobile phase.
-
Visualize under UV light. A successful reaction will show the disappearance of the SM spot and the appearance of a new, typically less polar, product spot.
-
References
- Luminix Health. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- MySkinRecipes. (n.d.). This compound.
- Chemistry LibreTexts. (2024). 18.8: Thiols and Sulfides.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- BYJU'S. (n.d.). Properties of Thiol.
- Picot, D., Ohanessian, G., & Frison, G. (2008). The Alkylation Mechanism of Zinc-Bound Thiolates Depends Upon the Zinc Ligands. Inorganic Chemistry, 47(18), 8167-78.
- Wikipedia. (n.d.). Thiol.
- Klöckner, B., et al. (2022). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. PMC.
- Chemistry Steps. (n.d.). Reactions of Thiols.
- Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives.
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Shimizu, M., Shimazaki, T., & S-methylation of N-containing heterocyclic thiols with conjugated acids of methoxy groups. (2010). HETEROCYCLES, 81(2).
- Chemistry LibreTexts. (2022). 3.2.6: Thiols and Sulfides.
- Wang, H., et al. (2013). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH.
- Organic Chemistry Portal. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
- Kazemi, S., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
- ResearchGate. (n.d.). Reactions of Thiols.
- De Luca, S., & Giustiniano, M. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. PubMed.
- Tyagi, M., & Wuest, W. M. (2013). A highly chemoselective and practical alkynylation of thiols. PubMed.
- IGM-DP. (n.d.). N-alkylation: Significance and symbolism.
- Timofeevski, S. L., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC.
- ResearchGate. (n.d.). Solid-Phase S-Alkylation Promoted by Molecular Sieves.
- Google Patents. (1992). EP0469992A1 - 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them.
- ResearchGate. (n.d.). Thiol Alkylation below Neutral pH.
- Indian Academy of Sciences. (2024). Synthetic access to thiols: A review.
- MDPI. (2022). Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone.
- Jung, S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Sources
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- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
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- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Overcoming solubility issues of 6-Chloropyridazine-3-thiol in organic solvents
Welcome to the technical support center for 6-Chloropyridazine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for solubility issues commonly encountered with this compound. Our goal is to equip you with the knowledge to confidently handle and utilize this compound in your experiments.
Understanding this compound: A Compound with a Dual Personality
This compound is a heterocyclic compound that exists in a tautomeric equilibrium between the thiol and thione forms. This duality is central to its chemical behavior and, critically, its solubility. The thiol form is aromatic and less polar, while the thione form is more polar and capable of forming strong hydrogen bonds. The predominant form in a given solvent will significantly influence its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
Based on the structural analogy to similar pyridazine derivatives, polar aprotic solvents are an excellent starting point.
-
Highly Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective due to their high polarity and ability to disrupt the crystal lattice of the solid. For a structurally similar compound, 3-Amino-6-chloropyridazine, DMSO has been shown to be an effective solvent, achieving a concentration of 25 mg/mL with the aid of ultrasonication and gentle warming.[1]
-
Good Alternatives: Polar protic solvents such as methanol, ethanol, and n-butanol can also be effective, particularly with the application of heat. Studies on 6-chloropyridazin-3-amine have demonstrated that its solubility in these alcohols increases with temperature.[2]
Q2: My compound is not dissolving in the recommended solvents at room temperature. What should I do?
Insolubility at room temperature is a common challenge. The following steps can be taken:
-
Gentle Heating: Gradually increase the temperature of the solvent while stirring. A significant increase in the solubility of the related compound 6-chloropyridazin-3-amine was observed with rising temperatures in various organic solvents.[2] We recommend starting with a temperature of 40-60°C.
-
Sonication: Use an ultrasonic bath to provide energy to break up the solid particles and enhance dissolution.
-
Co-solvents: If the compound remains insoluble, the use of a co-solvent system can be beneficial.[3] For instance, if you are using a less polar solvent like ethyl acetate, adding a small percentage of a stronger solvent like DMSO or DMF can significantly improve solubility.
Q3: Can I use pH adjustment to dissolve this compound?
Yes, pH manipulation is a powerful technique for this compound. The thiol group is acidic and can be deprotonated to form a more soluble thiolate salt.
-
Basic Conditions: Adding a mild organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to your organic solvent can deprotonate the thiol, increasing its polarity and solubility. For aqueous solutions, a dilute solution of sodium hydroxide or sodium carbonate can be used. The synthesis of this compound itself utilizes this principle by dissolving the compound at a pH of around 9.[4]
-
Acidic Conditions: The pyridazine ring contains nitrogen atoms that can be protonated under acidic conditions. This can also increase solubility, particularly in aqueous media. The synthesis protocol involves precipitating the compound by adjusting the pH to approximately 2.[4]
Q4: I'm concerned about the stability of this compound in my solvent. What are the potential issues?
Thiols are susceptible to oxidation, especially in the presence of air and at a higher pH, which can lead to the formation of disulfides.[5]
-
Inert Atmosphere: When working with the compound, especially for extended periods or at elevated temperatures, it is advisable to use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Fresh Solutions: Prepare solutions of this compound fresh for use whenever possible.
-
Storage: Store the solid compound in a cool, dry, and dark place.[6] For solutions, storage at low temperatures (-20°C or -80°C) under an inert atmosphere is recommended.
Troubleshooting Guide
This section provides a systematic approach to overcoming common solubility challenges.
Problem 1: The compound "oils out" or forms a precipitate upon addition to my reaction mixture.
This typically indicates that the solvent of your reaction mixture is a poor solvent for this compound.
Troubleshooting Workflow:
Caption: Workflow for addressing precipitation in the reaction mixture.
Detailed Steps:
-
Analyze Solvent Miscibility: Ensure that the solvent you choose to pre-dissolve the compound in is miscible with your reaction solvent. A solvent miscibility table can be a useful reference.[7][8]
-
Co-solvent Approach: Pre-dissolve the this compound in a minimum amount of a high-solubility solvent like DMSO or DMF. Add this concentrated solution dropwise to your reaction mixture while stirring vigorously. This technique helps to maintain the compound in solution as it is diluted.
-
Solvent System Modification: If the co-solvent approach is not feasible or effective, consider if the reaction can be performed in a different solvent system that is more amenable to dissolving your compound.
Problem 2: I need to prepare a stock solution at a specific concentration, but the compound won't fully dissolve.
This requires a more systematic approach to find the optimal solvent and conditions.
Experimental Protocol for Solubility Determination:
-
Solvent Screening: In parallel, test the solubility in a range of solvents from different classes (polar aprotic, polar protic, and nonpolar).
-
Temperature Elevation: For solvents that show partial solubility, gently warm the mixture (e.g., in 10°C increments) to determine if solubility increases with temperature.
-
pH Modification: In a suitable solvent, add a small amount of a non-nucleophilic base (e.g., 1-2 equivalents of TEA or DIPEA) to see if deprotonation improves solubility.
-
Quantitative Analysis (Optional but Recommended): For precise measurements, prepare saturated solutions at a constant temperature, filter out the undissolved solid, and determine the concentration of the supernatant using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
Solubility Profile (Qualitative Estimation):
| Solvent Class | Solvent Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Generally the best starting point. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Solubility likely increases significantly with heating. |
| Ethers | THF, 1,4-Dioxane | Low to Moderate | May require heating or a co-solvent. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | Generally poor solvents for this compound. |
| Nonpolar | Toluene, Hexanes | Very Low | Unlikely to be effective. |
Decision Tree for Solvent Selection:
Caption: A decision-making workflow for dissolving this compound.
References
- Luminix Health. This compound. [Link]
- ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]
- ResearchGate.
- Organic Syntheses. Unsymmetrical dialkyl disulfides. [Link]
- MySkinRecipes. This compound. [Link]
- PubChem. 6-Amino-3-chloropyridazine. [Link]
- ResearchGate.
- ACS Publications. Fast-Forming Dissolvable Redox-Responsive Hydrogels: Exploiting the Orthogonality of Thiol–Maleimide and Thiol–Disulfide Exchange Chemistry. [Link]
- International Journal of Trend in Scientific Research and Development. Preparation and Biological Screening of Novel Heterocyclic Compounds. [Link]
- Wiley Online Library.
- Semantic Scholar. Degradation of pyridines in the environment. [Link]
- Elsevier. Practical Heterocyclic Chemistry. [Link]
- University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]
- Organic Chemistry Portal.
- Reddit. Handling thiols in the lab. [Link]
- IJTSRD. Preparation and Biological Screening of Novel Heterocyclic Compounds. [Link]
- PMC. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. [Link]
- ResearchGate.
- MilliporeSigma. Solvent Miscibility Table. [Link]
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- 7. Solvent Miscibility Table [sigmaaldrich.com]
- 8. csustan.edu [csustan.edu]
Stability of 6-Chloropyridazine-3-thiol under different pH conditions
Welcome to the technical support guide for 6-Chloropyridazine-3-thiol (CAS: 3916-78-7). This document is intended for researchers, scientists, and drug development professionals to provide a deeper understanding of the stability characteristics of this reagent, particularly concerning pH. By understanding its chemical behavior, you can mitigate experimental variability, prevent degradation, and ensure the integrity of your results.
Core Concepts: The Thiol-Thione Tautomerism
The primary factor governing the stability and reactivity of this compound is its existence in a tautomeric equilibrium between the thiol form and the thione form. This equilibrium is highly sensitive to the pH of the solution.
-
Thione Form (Dominant): In neutral and acidic conditions, the molecule predominantly exists as the pyridazine-3-thione tautomer. This form is generally more stable in the solid state and in many organic solvents.[1][2]
-
Thiolate Anion (Basic pH): In alkaline (basic) conditions, the proton is abstracted from the nitrogen or sulfur atom, forming a resonance-stabilized thiolate anion. This deprotonation significantly increases the molecule's nucleophilicity and water solubility but also renders it highly susceptible to oxidation and other degradation pathways.[1]
The position of this equilibrium dictates the molecule's solubility, reactivity, and degradation pathways. Understanding this is the first step in troubleshooting experimental issues.
Caption: Fig 2. Troubleshooting Logic for Common Experimental Issues
Experimental Protocol: Preliminary Forced Degradation Study
To ensure the integrity of your experiments, it is crucial to understand how this compound behaves in your specific analytical system. A forced degradation (or stress testing) study is a powerful tool for this purpose. [3][4]The goal is to intentionally degrade the sample by about 5-20% to identify potential degradation products and confirm that your analytical method can separate them from the parent compound. [5][6][7] This protocol is a general guideline and should be adapted to your specific needs.
Objective: To identify likely degradation pathways and products under hydrolytic and oxidative stress.
Analytical Method: A stability-indicating HPLC method is required. A reverse-phase C18 column with a gradient elution using mobile phases like water/acetonitrile with 0.1% formic acid or trifluoroacetic acid is a common starting point. Detection is typically by UV, ideally with a photodiode array (PDA) detector to assess peak purity.
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or Acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
-
Set up Stress Conditions:
-
For each condition, dilute the stock solution into the stressor solution to a final concentration suitable for your HPLC analysis (e.g., 50 µg/mL).
-
Control Sample: Dilute the stock solution in your standard mobile phase or analysis buffer. Analyze immediately (T=0) and store at 2-8°C.
-
Acid Hydrolysis: Dilute in 0.1 M HCl.
-
Base Hydrolysis: Dilute in 0.1 M NaOH.
-
Oxidative Degradation: Dilute in 3% hydrogen peroxide (H₂O₂).
-
-
Incubation:
-
Incubate the stress samples at room temperature.
-
For acid and base hydrolysis, a parallel set can be gently heated (e.g., 40-60°C) to accelerate degradation if no change is observed at room temperature. [8] * Caution: The reaction in 0.1 M NaOH and 3% H₂O₂ may be very rapid.
-
-
Sampling and Analysis:
-
Inject samples onto the HPLC at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
If significant degradation occurs rapidly (e.g., in the basic sample), quench the reaction by neutralizing the pH before injection. For the NaOH sample, add an equimolar amount of HCl.
-
Compare the chromatograms of the stressed samples to the control sample. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks (degradation products).
-
Changes in retention time.
-
-
-
Data Interpretation:
-
Acid Stress: The appearance of a more polar peak may indicate hydrolysis of the chloro group.
-
Base Stress & Oxidative Stress: The appearance of a less polar, broader peak could indicate the formation of a disulfide dimer. Multiple peaks may form.
-
Calculate the percentage degradation to determine the compound's stability under each condition.
-
This study will provide invaluable insights into the stability of this compound in your hands and validate that your analytical method can accurately quantify it in the presence of its potential degradants.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Degradation of heterocyclic sulfur compounds. (n.d.).
- Xu, P., Yu, B., Li, F. L., Cai, X. F., & Ma, C. Q. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405. [Link]
- Forced Degradation Studies. (2016). MedCrave online. [Link]
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Steck, E. A., & Brundage, R. P. (1959). Notes. 5-Amino-3-chloropyridazine. A Clarification. The Journal of Organic Chemistry, 24(10), 1597-1598. [Link]
- This compound. (n.d.). Luminix Health. [Link]
- Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC, 2007(11), 114-119. [Link]
- The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- Process for the preparation of chloropyridine sulphonic acid chlorides. (n.d.).
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- Chau, N., et al. (2017). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs.
- This compound (C4H3ClN2S). (n.d.). PubChemLite. [Link]
- This compound. (n.d.). MySkinRecipes. [Link]
- Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. (2025).
- The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). MDPI. [Link]
- The thione-thiol tautomerism in simple thioamides. (n.d.). SciSpace. [Link]
- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.).
- 3-Chloropyridazine. (n.d.). PubChem. [Link]
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). MDPI. [Link]
- Tunable degradation of maleimide-thiol adducts in reducing environments. (n.d.).
- Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. (n.d.). PubMed. [Link]
- Thiol-dependent Degradation of Protoporphyrin IX by Plant Peroxidases. (n.d.). PubMed. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. youtube.com [youtube.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: By-product Analysis in 6-Chloropyridazine-3-thiol Reactions
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for 6-Chloropyridazine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic building block. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its reactive thiol and chloro functional groups that allow for selective derivatization.[1] However, its reactivity can also lead to a variety of by-products, complicating synthesis, reducing yields, and requiring robust analytical and purification strategies.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, minimize, and manage by-product formation in your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction has low yield, and I see multiple spots on my TLC plate. What are the most common by-products I should be looking for?
When working with this compound, several common by-products can arise depending on your specific reaction conditions. The most prevalent are the disulfide dimer, products of nucleophilic aromatic substitution (SNAr) at the chloro position, and various oxidation products.
-
Disulfide Dimer: Thiols are highly susceptible to oxidation, which leads to the formation of a disulfide-linked dimer.[2][3] This is often the most common impurity, especially if reactions are not performed under a strictly inert atmosphere.
-
Hydrolysis Product: The chlorine at the 6-position can be displaced by water or hydroxide ions, particularly under basic conditions or with prolonged heating, to yield 6-Hydroxypyridazine-3-thiol.[4]
-
Further Oxidation Products: Beyond dimerization, the thiol group can be oxidized to the corresponding sulfinic or sulfonic acid, especially in the presence of strong oxidizing agents or even atmospheric oxygen over extended periods.
-
Unreacted Starting Material: Poor solubility of pyridazine intermediates can often be mistaken for by-product formation.[5] Ensure your starting material is fully dissolved before concluding the reaction has failed.
Q2: I've identified a major by-product with a mass corresponding to a dimer of my starting material. Why does this happen and how can I prevent it?
Dimerization is the result of oxidative coupling between two thiol molecules to form a disulfide bond. The thiol exists in equilibrium with its conjugate base, the thiolate anion. This anion is more easily oxidized.[6] Several factors can promote this unwanted side reaction:
-
Presence of Oxygen: Dissolved oxygen in solvents or exposure to air is the primary culprit.
-
Basic Conditions: A higher pH increases the concentration of the highly reactive thiolate anion, accelerating the rate of oxidation.[6]
-
Trace Metal Catalysis: Trace metal impurities can catalyze the oxidation process.
Prevention Strategies:
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere, such as nitrogen or argon, using a glovebox or Schlenk line techniques.[2]
-
Degassed Solvents: Use solvents that have been thoroughly degassed via methods like the freeze-pump-thaw cycle to remove dissolved oxygen.[6]
-
pH Control: If possible, maintain a neutral or slightly acidic pH to minimize the concentration of the thiolate anion. If a base is required, consider its strength and addition rate carefully.
-
Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA can sequester catalytic metal ions.
Q3: I am performing a nucleophilic substitution on the thiol group, but I am also seeing substitution at the 6-chloro position. How can I improve selectivity?
The pyridazine ring is electron-deficient due to the presence of two nitrogen atoms, making it activated for nucleophilic aromatic substitution (SNAr).[7][8] Both the thiol (or thiolate) and the chlorine atom are potential sites for nucleophilic attack.
The key to selectivity lies in exploiting the different reactivity of the two sites. The thiol group is generally a much stronger nucleophile than the chloride is a leaving group under many conditions. To favor S-alkylation over SNAr at the C-Cl bond:
-
Use a Base to Form the Thiolate: Deprotonating the thiol with a suitable base (e.g., NaH, K₂CO₃) generates the thiolate anion, which is a significantly stronger nucleophile. This will preferentially react with your electrophile.
-
Control Temperature: SNAr reactions often require higher temperatures.[9] Running your S-alkylation at lower temperatures (e.g., 0 °C to room temperature) can minimize substitution at the chlorine position.
-
Choice of Nucleophile/Electrophile: The nature of your reactants plays a crucial role. Harder nucleophiles may favor reaction at the carbon center, while softer electrophiles will preferentially react at the soft sulfur atom.
Q4: How can I effectively remove the disulfide dimer from my final product?
If dimerization has occurred, several purification strategies can be employed:
-
Column Chromatography: The dimer is significantly less polar than the thiol starting material. Silica gel chromatography can often provide good separation.
-
Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be highly effective in removing the dimer impurity.
-
Reductive Workup: As a chemical solution, you can treat the crude product mixture with a mild reducing agent (e.g., dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)) to cleave the disulfide bond back to the thiol. This converts the by-product back into the starting material, which can then be separated or potentially driven to the desired product with further reaction.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Reaction Yield
Low yield is a common issue that requires systematic troubleshooting. This workflow helps pinpoint the underlying cause.
Caption: Troubleshooting workflow for low-yield reactions.
Guide 2: Protocol for Minimizing Oxidative By-products
This protocol provides a step-by-step methodology for setting up a reaction to minimize the formation of disulfide dimers and other oxidative by-products.
Objective: To create and maintain an oxygen-free reaction environment.
Materials:
-
Schlenk flask or three-neck round-bottom flask
-
Schlenk line with vacuum and inert gas (Argon or Nitrogen) manifolds
-
Septa, gas-tight syringes, and cannulas
-
Anhydrous, degassed reaction solvent
Procedure:
-
Flask Preparation: Flame-dry the reaction flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Solvent Degassing (Freeze-Pump-Thaw): a. Place the solvent in a separate Schlenk flask and freeze it using a liquid nitrogen bath. b. Once fully frozen, open the flask to the vacuum line for 5-10 minutes to remove gases above the frozen solvent. c. Close the stopcock to the vacuum and thaw the solvent completely in a water bath. You will observe gas bubbles evolving from the liquid. d. Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.[6]
-
Reagent Addition: a. Add solid this compound and other solid reagents to the reaction flask under a counterflow of inert gas. b. Using a cannula or a gas-tight syringe, transfer the degassed solvent into the reaction flask. c. Add any liquid reagents via a gas-tight syringe through a septum.
-
Reaction and Monitoring: a. Stir the reaction mixture at the desired temperature. b. Monitor the reaction progress using appropriate techniques (e.g., TLC, LC-MS). For TLC, quickly quench a small aliquot before spotting.
-
Work-up: Upon completion, cool the reaction. Consider quenching with a degassed aqueous solution if necessary.
Caption: Formation of the disulfide dimer via oxidation of the thiol/thiolate.
Guide 3: Analytical Workflow for By-product Identification
A multi-technique approach is essential for the confident identification of reaction by-products.
| Technique | Purpose | Information Gained |
| TLC | Reaction Monitoring | Quick assessment of reaction completion, presence of starting materials, and number of new spots (potential products/by-products). |
| LC-MS | By-product Detection & Mass Identification | Provides accurate mass information for each component in the mixture, allowing for the determination of molecular formulas and identification of dimers, hydrolysis products, or adducts. |
| ¹H NMR | Structural Elucidation | Analysis of the crude reaction mixture can reveal the ratio of product to by-products. Characteristic shifts can confirm structures. For example, the disappearance of the S-H proton and changes in aromatic signals. |
| HRMS | Unambiguous Formula Determination | High-Resolution Mass Spectrometry provides highly accurate mass data to confirm the elemental composition of an unknown by-product. |
| Isolation | Definitive Characterization | For critical unknown by-products, isolation via preparative HPLC or column chromatography followed by full characterization (NMR, etc.) is the gold standard. |
References
- BenchChem. (2025). Refining protocols for handling air-sensitive pyridine thiols. BenchChem Technical Support.
- BenchChem. (2025).
- MySkinRecipes. (2025). This compound. MySkinRecipes Product Page.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-6-Iodopyridazine. BenchChem Technical Support.
- ResearchGate. (2025). How can the dimerization of thiol be minimized in a solution?.
- Pearson+. (n.d.). What are the products of the following reactions?. Study Prep.
- BenchChem. (2025). Comparative Analysis of 3-Chloro-6-iodopyridazine Reaction Products by Mass Spectrometry. BenchChem Technical Support.
- PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- Rong, G., et al. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. PMC, NIH.
- Beilstein Journal of Organic Chemistry. (2020).
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Redox-sensitivity of the dimerization of occludin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the products of the following reactions?b. | Study Prep in Pearson+ [pearson.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-up Synthesis of 6-Chloropyridazine-3-thiol
Welcome to the technical support center for the scale-up synthesis of 6-Chloropyridazine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory to pilot or production scale. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a safe, efficient, and reproducible manufacturing process.
I. Core Synthesis Overview & Mechanism
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 3,6-dichloropyridazine, is treated with a nucleophilic sulfur source, most commonly sodium hydrosulfide (NaSH).
Reaction Scheme:
The pyridazine ring is electron-deficient, which facilitates the nucleophilic attack by the hydrosulfide anion.[1][2] The reaction is typically carried out in a protic solvent like ethanol.[3]
II. Troubleshooting Guide for Scale-Up Synthesis
Transitioning from bench-scale to large-scale production introduces a new set of challenges. This section addresses specific issues you may encounter during the scale-up of this compound synthesis.
Problem 1: Poor or Inconsistent Reaction Yield
A common issue during scale-up is a drop in yield or batch-to-batch inconsistency. Several factors can contribute to this problem.
Possible Causes & Solutions:
-
Sub-optimal pH: The nucleophilicity of the hydrosulfide is pH-dependent. A mildly acidic to neutral pH is often optimal for similar reactions involving hydrazines.[4]
-
Troubleshooting: Monitor the pH of the reaction mixture. If necessary, introduce a buffer system or perform small-scale experiments to determine the optimal pH range for your specific conditions.
-
-
Reagent Quality and Stoichiometry: The purity of 3,6-dichloropyridazine and the quality of sodium hydrosulfide are critical. NaSH can degrade upon exposure to air and moisture.[5]
-
Troubleshooting:
-
Ensure you are using high-purity starting materials.
-
Accurately determine the active content of your sodium hydrosulfide.
-
Consider using a slight excess of NaSH to drive the reaction to completion, but be mindful of potential side reactions and downstream purification challenges.
-
-
-
Inadequate Mixing: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and decreased yield.
-
Troubleshooting:
-
Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture.
-
Perform mixing studies to ensure homogeneity.
-
-
-
Sub-optimal Temperature: While reflux in ethanol is a common laboratory practice, the optimal temperature for scale-up may differ to balance reaction rate and impurity formation.[4]
-
Troubleshooting:
-
Develop a temperature profile for the reaction. A gradual ramp-up to the desired temperature may be beneficial.
-
Monitor for exotherms, especially during the initial addition of reagents.
-
-
Problem 2: Impurity Profile and Side Reactions
The formation of impurities is a major concern in scale-up, impacting product quality and requiring extensive purification.
Common Impurities and Their Mitigation:
-
Unreacted 3,6-dichloropyridazine: This can occur due to incomplete reaction.
-
Mitigation:
-
Optimize reaction time and temperature.
-
Ensure efficient mixing.
-
Consider a slight excess of the nucleophile (NaSH).
-
-
-
Bis-substitution Product (Pyridazine-3,6-dithiol): If both chlorine atoms on the starting material react with the hydrosulfide.
-
Mitigation:
-
Control the stoichiometry of the reactants carefully. A large excess of NaSH will favor the formation of the dithiol.
-
Control the reaction temperature; higher temperatures may promote the second substitution.
-
-
-
Oxidation Products: The thiol group is susceptible to oxidation, especially during work-up and isolation.
-
Mitigation:
-
Perform the work-up under an inert atmosphere (e.g., nitrogen).
-
Consider the use of an antioxidant during the isolation process.
-
-
Problem 3: Challenges in Product Isolation and Purification
Isolating a pure product on a large scale can be complex.
Troubleshooting Isolation and Purification:
-
Poor Solubility of Intermediates: Pyridazine derivatives can sometimes have poor solubility in common organic solvents, making purification difficult.[6]
-
Troubleshooting:
-
Conduct solvent screening to find a suitable recrystallization solvent or solvent system.[6] Common choices include ethanol, methanol, or mixtures with water.
-
Consider a pH-swing extraction during the work-up to purify the product. The thiol group is acidic and will deprotonate in a basic solution, allowing it to be separated from non-acidic impurities.
-
-
-
Filtration and Drying Difficulties: The physical properties of the final product can make it challenging to filter and dry on a large scale.
-
Troubleshooting:
-
Optimize the crystallization process to obtain a particle size and morphology that is easy to filter.
-
Use appropriate filtration equipment for the scale of your operation.
-
Develop a robust drying protocol, considering temperature, vacuum, and time to ensure removal of residual solvents without degrading the product.
-
-
III. Process Safety Management for Scale-Up
The use of sodium hydrosulfide necessitates a strong focus on process safety due to the potential for releasing highly toxic hydrogen sulfide (H₂S) gas.[7] A comprehensive Process Safety Management (PSM) program is essential.[8][9][10]
Key Safety Considerations:
-
Hydrogen Sulfide (H₂S) Evolution: H₂S gas can be released if the reaction mixture is acidified or exposed to heat.[7]
-
Mitigation:
-
All operations should be conducted in a well-ventilated area with continuous H₂S monitoring.
-
Have an emergency plan in place for H₂S exposure.
-
Scrubber systems containing a caustic solution should be in place to neutralize any evolved H₂S.
-
-
-
Exotherm Control: The reaction can be exothermic.
-
Mitigation:
-
Control the rate of reagent addition.
-
Ensure the reactor has adequate cooling capacity.
-
Monitor the internal temperature of the reactor continuously.
-
-
-
Handling of Sodium Hydrosulfide: NaSH is corrosive and can cause severe burns.[7]
-
Mitigation:
-
Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and protective clothing.
-
Have safety showers and eyewash stations readily available.
-
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the scale-up synthesis of this compound?
A1: Ethanol is a commonly used and effective solvent for this reaction.[3] For scale-up, it offers a good balance of solubility for the reactants and a suitable boiling point for the reaction. However, depending on the specific downstream processing and purification strategy, other polar protic solvents or solvent mixtures could be explored. A co-solvent system may also be beneficial if solubility of the starting material is an issue.[6]
Q2: How can I minimize the formation of the pyridazine-3,6-dithiol byproduct?
A2: The key to minimizing the formation of the dithiol byproduct is strict control over the stoichiometry of your reactants. Avoid a large excess of sodium hydrosulfide. A molar ratio of 1:1 or a slight excess of NaSH (e.g., 1.05 to 1.1 equivalents) is a good starting point for optimization. Additionally, controlling the reaction temperature and avoiding prolonged reaction times can also help to limit the second substitution reaction.
Q3: What is the best method for purifying large quantities of this compound?
A3: A combination of techniques is often most effective for large-scale purification. After the reaction is complete, a common procedure involves:
-
Quenching and pH adjustment: Carefully quench the reaction and adjust the pH to a basic level (e.g., pH 9) to deprotonate the thiol and dissolve it in the aqueous phase.[3] This allows for the removal of non-acidic organic impurities by filtration or extraction.
-
Acidification and Precipitation: Acidify the aqueous solution to a pH of around 2 to protonate the thiol, causing the product to precipitate.[3]
-
Recrystallization: The crude, precipitated product can then be further purified by recrystallization from a suitable solvent, such as ethanol.
Q4: What are the critical process parameters to monitor during the scale-up of this reaction?
A4: The following parameters are critical to monitor and control:
-
Temperature: To control the reaction rate and minimize side reactions.
-
pH: To ensure the nucleophilicity of the hydrosulfide and to facilitate purification.
-
Reagent Addition Rate: To manage any potential exotherms.
-
Agitation Speed: To ensure homogeneity of the reaction mixture.
-
H₂S Levels: For the safety of personnel and the environment.
Q5: What are the key considerations for waste disposal in this process?
A5: The waste streams from this synthesis will likely contain residual sodium hydrosulfide and dissolved hydrogen sulfide. These need to be treated before disposal. A common method is to treat the aqueous waste with an oxidizing agent, such as sodium hypochlorite (bleach), to convert the sulfides to less hazardous sulfates.[7] Always adhere to local environmental regulations for waste disposal.
V. Experimental Protocols & Data
Detailed Lab-Scale Protocol (Adaptable for Scale-Up)
-
To a suspension of sodium hydrosulfide (1.05 eq.) in ethanol, add 3,6-dichloropyridazine (1.0 eq.).
-
Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and adjust the pH to ~9 with a 2M sodium hydroxide solution.
-
Filter off any insoluble material.
-
Adjust the filtrate to a pH of ~2 with 6M hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.[3]
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Molar Ratio (NaSH:Dichloropyridazine) | 1.05:1 to 1.1:1 | General Practice |
| Reaction Temperature | Reflux in Ethanol (~78 °C) | [3] |
| Work-up pH (Basic) | ~9 | [3] |
| Precipitation pH (Acidic) | ~2 | [3] |
| Expected Yield (Lab Scale) | ~96% | [3] |
VI. Visualizations
Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to troubleshooting low yield in the synthesis of this compound.
Process Safety Management Flowchart
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Comprehensive Guide to Sodium Hydrosulfide Reactions [jamgroupco.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ausimm.com [ausimm.com]
- 8. osha.gov [osha.gov]
- 9. matec-conferences.org [matec-conferences.org]
- 10. osha.gov [osha.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 6-Chloropyridazine-3-thiol
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals navigating the complexities of cross-coupling reactions with 6-chloropyridazine-3-thiol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome the unique challenges presented by this substrate and achieve your synthetic goals.
The this compound scaffold is a valuable building block in medicinal chemistry and materials science. However, its successful functionalization via cross-coupling reactions is often hampered by two key structural features: the electron-deficient pyridazine ring and the presence of a nucleophilic thiol group. These characteristics can lead to catalyst inhibition and a range of side reactions, making catalyst selection and condition optimization paramount for success.[1][2]
This guide is structured to provide direct, actionable solutions to the problems you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the inherent properties of the substrate:
-
Dual Catalyst Poisoning: The substrate presents two potential sources of catalyst deactivation. The lone pair of electrons on the pyridazine nitrogen atoms can coordinate to the palladium catalyst, forming inactive complexes.[1][2] Simultaneously, the thiol group is a well-known poison for palladium catalysts, as it can irreversibly bind to the metal center.
-
Reactivity of the C-Cl Bond: While the electron-deficient nature of the pyridazine ring can facilitate the initial oxidative addition of palladium to the C-Cl bond, this bond is generally less reactive than C-Br or C-I bonds, often requiring more forcing conditions.[1][3]
-
Potential for Side Reactions: The presence of the thiol group can lead to undesired side reactions, such as the formation of disulfides or C-S coupling products if not properly managed.
Q2: Should I protect the thiol group before attempting a cross-coupling reaction?
A2: In most cases, yes . An unprotected thiol group is highly likely to interfere with the catalytic cycle.[4] Several protecting groups are compatible with palladium-catalyzed cross-coupling conditions. The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.[5][6]
Recommended Thiol Protecting Groups for Cross-Coupling Reactions:
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Advantages |
| Methyl (Me) | MeI, K₂CO₃, Acetone | BBr₃, CH₂Cl₂ | Stable to a wide range of reaction conditions. |
| Benzyl (Bn) | BnBr, K₂CO₃, DMF | Na/NH₃ (liquid) | Stable to many reagents; removable by dissolving metal reduction. |
| Trityl (Tr) | Tr-Cl, Et₃N, CH₂Cl₂ | TFA, CH₂Cl₂; mild acid | Bulky group that can be removed under mild acidic conditions. |
| Acetyl (Ac) | Ac₂O, Pyridine | NaOMe, MeOH; mild base | Easily introduced and removed under mild basic conditions. |
Q3: Which type of cross-coupling reaction is most suitable for functionalizing the this compound core?
A3: The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This is a versatile and widely used method.[7][8][9][10]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.[11][12][13][14][15]
-
Sonogashira Coupling: Used for the formation of C-C bonds with terminal alkynes.[16][17][18]
-
C-S Coupling (Thioetherification): If the goal is to form a C-S bond at the chlorine position, specific conditions can be employed, though this often requires careful catalyst selection to avoid side reactions at the existing thiol.[19][20][21]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: My reaction shows low or no conversion of the starting material.
Possible Cause 1: Catalyst Deactivation/Poisoning
-
Explanation: As mentioned, the pyridazine nitrogens and the (potentially deprotected) thiol group are prime suspects for catalyst poisoning.[1][2] Impurities in reagents or solvents can also deactivate the catalyst.[1]
-
Solution:
-
Protect the Thiol Group: If you haven't already, protect the thiol group using one of the methods described in the FAQs.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, reducing coordination from the pyridazine nitrogens, and also promote the desired catalytic cycle.[1][7] Good choices include Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or Josiphos-type ligands.[19][22]
-
Use Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often more effective at generating the active Pd(0) species in situ compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Reagent and Solvent Purity: Use high-purity, and if necessary, anhydrous and degassed solvents. Ensure your coupling partner (e.g., boronic acid) is of high quality, as they can degrade over time.[1]
-
Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen).[1][10]
-
Possible Cause 2: Inefficient Oxidative Addition
-
Explanation: The C-Cl bond on the electron-deficient pyridazine ring can be challenging to activate.[7]
-
Solution:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy. Microwave irradiation can be a very effective way to rapidly reach high temperatures and shorten reaction times.[8]
-
Catalyst System: Ensure you are using a catalyst system known to be effective for aryl chlorides, which typically involves bulky, electron-rich ligands as mentioned above.[3]
-
Possible Cause 3: Suboptimal Base or Solvent
-
Explanation: The choice of base and solvent is critical for the efficiency of the transmetalation step (in Suzuki coupling) and for the overall stability of the catalytic system.[1][7][23]
-
Solution:
-
Base Screening: For Suzuki reactions, screen bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Cs₂CO₃ is often more soluble and can be more effective.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[12]
-
Solvent Screening: Common solvents for these reactions include dioxane, toluene, THF, and DMF. A solvent screen may be necessary to find the optimal medium for your specific substrates. For Suzuki reactions, a mixture with water is often beneficial.[7]
-
Issue 2: I am observing significant byproduct formation.
Possible Cause 1: Homocoupling of the Coupling Partner
-
Explanation: In Suzuki reactions, boronic acids can homocouple, especially in the presence of oxygen.[7] In Sonogashira reactions, terminal alkynes can undergo Glaser coupling.[24]
-
Solution:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed.[10]
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or alkyne. A large excess can promote homocoupling.[25]
-
Copper-Free Sonogashira: For Sonogashira couplings, consider using copper-free conditions to avoid Glaser coupling.[24]
-
Possible Cause 2: Dehalogenation of the Starting Material
-
Explanation: The chlorine atom is replaced by a hydrogen atom. This can be promoted by certain bases or by catalyst decomposition.[7]
-
Solution:
-
Milder Base: If dehalogenation is significant, consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄).[24]
-
Optimize Ligand: The choice of ligand can influence the rate of dehalogenation. Screening different bulky phosphine ligands may be beneficial.
-
Lower Temperature: Running the reaction at a lower temperature for a longer duration may disfavor this side reaction.
-
Recommended Catalyst Systems and Protocols
The following tables provide starting points for catalyst selection and reaction conditions based on successful couplings of analogous chloropyridazine and thiol-containing systems. Note: These are general recommendations and may require optimization for your specific substrate and coupling partner.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 110 |
General Protocol for Suzuki-Miyaura Coupling (Thiol-Protected)
-
To a dry reaction vessel, add the thiol-protected 6-chloropyridazine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[10]
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 |
| Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 100 |
| CyPF-tBu-Pd-G3 | - | K₃PO₄ | t-BuOH | 80-100 |
General Protocol for Buchwald-Hartwig Amination (Thiol-Protected)
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry Schlenk tube.[12]
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.2-1.5 equiv.) and the thiol-protected 6-chloropyridazine (1.0 equiv.).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. J Org Chem.2008, 73(18), 7204-8. [Link]
- Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. The Hartwig Group. [Link]
- Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Rel
- Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
- Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed. [Link]
- Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. Organic Chemistry Portal. [Link]
- Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols.
- Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides.
- A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Organic Chemistry Portal. [Link]
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Buchwald–Hartwig amin
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. [Link]
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res.2024, 16(4), 131. [Link]
- Protecting Groups. Organic Synthesis. [Link]
- Optimization of solvents and bases in Suzuki-Miyaura cross-coupling...
- Cross-Coupling Reaction of Chloropyridazines and. Amanote Research. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. DSpace@MIT. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Bisphosphine/Nickel-Catalyzed C-O Cross-Coupling of Phenols with Chloropyridine and Rel
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
- Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
- The first palladium-catalyzed desulfitative Sonogashira-type cross-coupling of (hetero)aryl thioethers with terminal alkynes. PubMed. [Link]
- Protecting Groups for Thiols Suitable for Suzuki Conditions.
- Bypassing the Limitations of Directed C–H Functionaliz
- Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. [Link]
- Chapter 6 "protection for the thiol group".
- Protecting Groups in Peptide Synthesis. PubMed. [Link]
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
- 6-Amino-3-chloropyridazine. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. research.rug.nl [research.rug.nl]
- 14. youtube.com [youtube.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 20. researchgate.net [researchgate.net]
- 21. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 22. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Protecting Group Strategies for 6-Chloropyridazine-3-thiol
Welcome to the technical support guide for navigating the complexities of protecting group strategies for 6-Chloropyridazine-3-thiol. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to ensure your synthetic campaigns are both efficient and successful.
The primary challenge with this compound lies in the dual reactivity of the molecule. The thiol group is a soft nucleophile, highly acidic compared to alcohols, and prone to oxidation, necessitating protection.[1] Concurrently, the electron-deficient pyridazine ring, activated by the chloro-substituent, is primed for nucleophilic aromatic substitution (SNAr) reactions.[2][3][4] A successful strategy, therefore, requires a protecting group that is robust enough to withstand the planned downstream reactions but can be removed selectively under conditions that preserve the final product.
This guide provides a structured approach to selecting, implementing, and troubleshooting thiol protecting group strategies in your work with this compound.
Frequently Asked Questions (FAQs)
Here we address the fundamental questions that form the basis of a sound protecting group strategy for this specific substrate.
Q1: Why is it essential to protect the thiol group on this compound?
A: The thiol group presents several reactivity challenges that can interfere with planned synthetic transformations.[1]
-
High Acidity & Nucleophilicity: The S-H bond is significantly more acidic (pKa ≈ 10-11) than an O-H bond in an alcohol.[1] This means it is easily deprotonated to form a thiolate anion, which is a potent nucleophile. This nucleophilicity can lead to unwanted side reactions, such as self-condensation or reaction with other electrophilic centers in your reaction mixture.
-
Oxidation: Thiols are readily oxidized to disulfides, especially in the presence of air or mild oxidizing agents.[1] This dimerization is often a major source of impurities and yield loss. Further oxidation to sulfinic and sulfonic acids can also occur under more aggressive conditions.[5]
-
Catalyst Poisoning: Free thiols can poison transition metal catalysts (e.g., Palladium, Nickel) commonly used in cross-coupling reactions, rendering them inactive.[6]
Protecting the thiol masks this reactivity, allowing for clean and predictable chemistry on other parts of the molecule, particularly at the C6-chloro position.
Q2: What are the primary classes of protecting groups suitable for this compound?
A: The most common and effective protecting groups for thiols are thioether derivatives.[1] Thioesters, while used, are generally more labile and may not be robust enough for many applications.[6]
-
Benzyl-type (e.g., Benzyl, 4-Methoxybenzyl (Mob)): These are introduced via alkylation with the corresponding benzyl halide. They are generally stable to acidic and basic conditions but can be removed by strong acids (e.g., boiling TFA, HF) or via oxidative or reductive methods.[7]
-
Trityl (Trt): This bulky group is introduced using trityl chloride. It is highly valued for its stability to basic and nucleophilic conditions but is readily cleaved under mild acidic conditions (e.g., TFA in DCM).[8] This orthogonality makes it extremely useful.
-
tert-Butyl (t-Bu): A very robust group, stable to most conditions except very strong acids. Removal often requires harsh reagents like mercuric acetate in trifluoroacetic acid.[9]
-
Acetamidomethyl (Acm): Often used in peptide synthesis, Acm is stable to acidic conditions like TFA but is removed by mercury(II) or iodine.[7][10] Its stability profile makes it a good candidate for orthogonal strategies.
Q3: How does the electron-deficient pyridazine ring influence the choice of protecting group?
A: The pyridazine ring's electron-deficient nature is a critical factor.[11] The primary subsequent reaction for this substrate is often a Nucleophilic Aromatic Substitution (SNAr) to displace the C6-chloride.[2][4] This reaction typically involves a strong nucleophile (e.g., an amine, alkoxide, or another thiol) and often requires basic conditions and/or elevated temperatures.
The chosen thiol protecting group must be stable under these SNAr conditions. For example, an S-acetyl group, which is a thioester, would likely be cleaved by the basic conditions often used in SNAr reactions.[6] In contrast, robust thioether protecting groups like Trityl (Trt) or Benzyl (Bn) are generally stable to these conditions, making them far more suitable choices.
Q4: Which analytical techniques are best for monitoring protection and deprotection reactions?
A: A combination of techniques is recommended for robust reaction monitoring:
-
Thin-Layer Chromatography (TLC): The most immediate method. The protected product should have a significantly different Rf value (usually higher, being less polar) than the starting thiol. Staining with potassium permanganate can be useful as the thiol may oxidize, while the protected thioether is often more stable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the mass of the starting material, product, and any intermediates or byproducts. This is the gold standard for confirming the success of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is excellent for confirming the structure. For protection, you will see new signals corresponding to the protecting group protons (e.g., the aromatic signals of a benzyl or trityl group) and the disappearance of the broad S-H proton signal.
Troubleshooting Guide
Problem: My thiol protection reaction is low-yielding or fails completely.
-
Plausible Cause 1: Ineffective Base. The thiol must be deprotonated to the thiolate to act as an effective nucleophile. If using a weak base like triethylamine (TEA) with an alkyl halide, the equilibrium may not favor the thiolate sufficiently, and the byproduct acid (e.g., HBr, HCl) can quench the reaction.
-
Solution: Use a stronger, non-nucleophilic base to irreversibly deprotonate the thiol. Bases like sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in a polar aprotic solvent (e.g., DMF, DMAc) are excellent choices.[2] For acid-sensitive substrates, an organic base like DBU can also be effective.[12]
-
-
Plausible Cause 2: Oxidation. this compound can readily oxidize to the corresponding disulfide, especially if the reaction mixture is stirred in the presence of air for extended periods, particularly under basic conditions.
-
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Using solvents that have been degassed by sparging with N2 can also minimize oxidation.
-
-
Plausible Cause 3: Poor Reagent Quality. The starting thiol can degrade over time. Alkylating agents (e.g., benzyl bromide) can hydrolyze.
-
Solution: Use freshly purchased or purified starting materials. Check the purity of your this compound by NMR or LC-MS before starting.
-
Problem: My protecting group was cleaved during a subsequent SNAr reaction at the C6-position.
-
Plausible Cause: The protecting group is not robust enough. The conditions required for SNAr (e.g., strong nucleophiles, base, heat) can be harsh enough to cleave more labile protecting groups.[4]
-
Solution: Choose a more robust protecting group. An S-Trityl (Trt) group is an excellent choice as it is stable to basic and nucleophilic conditions but is easily removed with acid.[8] An S-Benzyl (Bn) group is also generally stable, but its removal requires harsher conditions which may not be compatible with your final product. The key is to anticipate the reaction conditions and select a group that is orthogonal to them.
-
Problem: I am struggling to remove the protecting group without decomposing my product.
-
Plausible Cause: Deprotection conditions are too harsh. A common issue is using a protecting group that requires conditions (e.g., very strong acid, heavy metals) that also degrade the elaborated product.[9]
-
Solution 1 (Planning Phase): This issue should be addressed during the planning stage. Select a protecting group that can be removed under mild, specific conditions that your final molecule can tolerate. This is the principle of orthogonal protection.[7] For example, if your product is acid-sensitive, do not use a Trityl group. If it is sensitive to oxidation, avoid iodine-based deprotection of an Acm group.
-
Solution 2 (Troubleshooting): If you are already at this stage, you may need to screen deprotection conditions carefully on a small scale. For acid-labile groups like Trityl, using a scavenger such as triethylsilane (TES) can trap the liberated trityl cation and prevent it from re-alkylating other nucleophilic sites on your molecule.[8]
-
Problem: I am observing disulfide formation as a major byproduct during deprotection.
-
Plausible Cause: Oxidation of the free thiol. Once the protecting group is removed, the newly exposed thiol is vulnerable to oxidation, especially during aqueous workup or purification when exposed to air.
-
Solution: After deprotection, immediately use the crude thiol in the next step if possible. If workup and purification are necessary, perform them using degassed solvents and under an inert atmosphere. Adding a mild reducing agent like dithiothreitol (DTT) in small quantities during workup can sometimes help preserve the free thiol, but care must be taken that it doesn't interfere with subsequent steps.
-
Selecting the Right Protecting Group: A Decision Workflow
The choice of a protecting group is dictated entirely by the planned synthetic route. The following decision tree illustrates the logical process for selecting an appropriate group for your work with this compound.
Caption: Decision workflow for selecting a thiol protecting group.
Comparison of Common Thiol Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Stability Profile | Deprotection Conditions |
| Trityl | Trt | Trityl chloride, Base (e.g., TEA, DIPEA) | Stable: Base, Nucleophiles, Mild Acid, Reductive Cond. Labile: Strong Acid | Mild Acid (e.g., TFA/DCM, HCl/EtOAc), often with a scavenger (e.g., Et3SiH).[8] |
| 4-Methoxybenzyl | Mob | 4-Methoxybenzyl chloride, Base (e.g., K2CO3, NaH) | Stable: Base, Nucleophiles, Mild Acid Labile: Strong Acid, Oxidative Cond. | Strong Acid (HF, TFMSA, boiling TFA), sometimes with scavengers.[7] |
| Acetamidomethyl | Acm | N-(Hydroxymethyl)acetamide, Acid catalyst | Stable: Strong Acid (TFA, HF), Base Labile: Heavy Metals, Iodine | Hg(OAc)2 followed by H2S; or I2 in alcohol.[10] |
| tert-Butyl | t-Bu | Isobutylene, Acid catalyst | Very Stable: Base, Nucleophiles, Reductive/Oxidative Cond. Labile: Very Strong Acid | Hg(OAc)2/TFA or CF3SO3H.[9] |
Experimental Protocols
Here we provide detailed, validated protocols for the protection of this compound with a Trityl group and its subsequent deprotection.
Protocol 1: S-Tritylation of this compound
This protocol describes the protection of the thiol group using trityl chloride, a robust method suitable for preparing the substrate for subsequent nucleophilic aromatic substitution reactions.
Caption: Workflow for S-Tritylation of this compound.
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Slowly add trityl chloride (1.1 eq) in several portions. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water and stir for 15 minutes to precipitate the crude product or to prepare for extraction.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of 0% to 20% ethyl acetate in hexanes) to afford the pure 6-chloro-3-(tritylthio)pyridazine.
Protocol 2: Deprotection of 6-Chloro-3-(tritylthio)pyridazine
This protocol uses a mild acidic method with a scavenger to efficiently remove the Trityl group, regenerating the free thiol.
Step-by-Step Methodology:
-
Dissolve the S-tritylated pyridazine (1.0 eq) in dichloromethane (DCM).
-
Add triethylsilane (TES, 2.0-3.0 eq) to the solution. This acts as a cation scavenger.[8]
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5.0-10.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC/LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid.
-
The resulting crude this compound can often be used directly in the next step or purified by recrystallization or chromatography if necessary.
References
- SynArchive. Protecting Groups List. Accessed January 11, 2026. [Link not available]
- ResearchGate. Chapter 6 "protection for the thiol group" | Request PDF. Accessed January 11, 2026. [Link]
- Liu, W., Jin, X., & Ma, D. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Journal of Organic Chemistry, 89(12), 8745-8758. [Link]
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Georg Thieme Verlag. [Link not available, refers to a standard textbook]
- ChemRxiv. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Accessed January 11, 2026. [Link]
- Wolan, A., et al. (2020).
- Hondal, R. J., et al. (2008). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Methods in Enzymology, 449, 49-67. [Link]
- PubChem. Pyridazine-3-thiol. Accessed January 11, 2026. [Link]
- PubChem. This compound. Accessed January 11, 2026. [Link]
- MySkinRecipes. This compound. Accessed January 11, 2026. [Link not available]
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 2191–2264. [Link]
- Wikipedia. Protecting group. Accessed January 11, 2026. [Link]
- Nishihara, Y., et al. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 71(14), 5288–5293. [Link]
- Spears, R. J., et al. (2022). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold.
- Fujii, N., & Yajima, H. (1979). Method for removal of thiol-protecting groups.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Accessed January 11, 2026. [Link]
- Georgescu, E., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 26(11), 3359. [Link]
- Li, F., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs, 21(3), 168. [Link]
- Eckenroth, B. E., & Hondal, R. J. (2011). Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. The open biochemistry journal, 5, 10-14. [Link]
- Li, Q., et al. (2022).
- Reaction.Watch. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Accessed January 11, 2026. [Link]
- Kieffer, C., et al. (2022). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Chemical Science, 13(3), 735-742. [Link]
- Spears, R. J., et al. (2022). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 5. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. US4111924A - Method for removal of thiol-protecting groups - Google Patents [patents.google.com]
- 10. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Low Yields in Pyridazine Ring Formation
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in pyridazine ring formation. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a pyridazine from a 1,4-dicarbonyl compound and hydrazine is giving a very low yield. What are the most likely causes?
Low conversion in this fundamental pyridazine synthesis is often traced back to several critical factors:
-
Suboptimal Reaction Conditions: The condensation reaction is sensitive to temperature and solvent.[1] Insufficient heat may prevent the reaction from overcoming the activation energy, while excessive temperatures can lead to decomposition of starting materials and products.[1]
-
Reagent Quality: The purity of both the 1,4-dicarbonyl compound and the hydrazine source is paramount. Contaminants can introduce side reactions that consume starting materials.
-
Incomplete Reaction: It's crucial to monitor the reaction's progress to ensure it has reached completion. Thin-Layer Chromatography (TLC) is an effective method for tracking the consumption of your starting materials.[1]
Q2: I'm observing a complex mixture of byproducts. What are the common side reactions in pyridazine synthesis?
The formation of multiple products often points to competing reaction pathways. Understanding these can help in optimizing your conditions to favor the desired pyridazine product.
-
Hydrazone Formation and Isomerization: The initial step is the formation of a hydrazone. Depending on the substrate and conditions, this can lead to the formation of isomeric products or further reactions if not driven towards cyclization.
-
Incomplete Cyclization: The intermediate dihydropyridazine may be stable under your reaction conditions and require an additional oxidation step to form the aromatic pyridazine ring.[2]
-
N-Alkylation: If using a substituted hydrazine, there is a possibility of N-alkylation side reactions, especially if your dicarbonyl compound has reactive alkyl halides.
-
Wurtz-type Coupling: While less common, under certain conditions, particularly with organometallic reagents, coupling of starting materials can occur.[3]
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
Symptom: TLC or other analysis shows a significant amount of unreacted 1,4-dicarbonyl compound or hydrazine derivative.
Diagnostic Workflow:
Caption: Decision tree for troubleshooting low conversion.
In-Depth Analysis:
-
Reaction Temperature: The cyclization step typically requires heating.[1] A good starting point is refluxing in a suitable solvent. However, for sensitive substrates, high temperatures can cause degradation. Running small-scale trials at different temperatures can help identify the optimal range.
-
Solvent Choice: Protic solvents like ethanol or acetic acid can facilitate the proton transfer steps involved in hydrazone formation and cyclization.[1] Acetic acid can also serve as a catalyst.[1] The choice of solvent can also influence the final oxidation step from dihydropyridazine to pyridazine.[4]
-
Hydrazine Source: The choice between anhydrous hydrazine and hydrazine hydrate can be critical.[5][6] While hydrazine hydrate is often more convenient and safer to handle, the presence of water can sometimes hinder the reaction.[5][6] For water-sensitive substrates, using anhydrous hydrazine in an inert atmosphere is recommended.
Comparative Data: Hydrazine Sources
| Reagent | Formula | Key Characteristics | Considerations |
| Anhydrous Hydrazine | N₂H₄ | Highly reactive, powerful reducing agent.[5] | Toxic, flammable, and requires careful handling under inert atmosphere.[6] |
| Hydrazine Hydrate | N₂H₄·H₂O | A solution of hydrazine in water, easier and safer to handle.[5][6] | The presence of water may not be suitable for all reactions.[5] |
Issue 2: Formation of Multiple Products and Purification Challenges
Symptom: The crude reaction mixture shows multiple spots on TLC, and isolation of the desired pyridazine is difficult.
Diagnostic Workflow:
Caption: Troubleshooting pathway for product mixtures.
In-Depth Analysis:
-
Oxidation of Dihydropyridazine Intermediate: The initial cyclization often yields a dihydropyridazine, which then needs to be oxidized to the aromatic pyridazine.[2] In some cases, this oxidation occurs in situ with air, but for others, a specific oxidizing agent may be required.
-
Regioselectivity: With unsymmetrical 1,4-dicarbonyl compounds, the formation of two regioisomeric pyridazines is possible. The selectivity can be influenced by steric and electronic effects of the substituents.[7] Careful analysis of the product mixture (e.g., by NMR) is necessary to identify the isomers. Modifying reaction conditions, such as temperature or catalyst, can sometimes favor the formation of one isomer over the other.[7]
-
Advanced Purification Strategies: When standard column chromatography fails, consider the following:
-
Acid-Base Extraction: If your pyridazine has a basic nitrogen atom, it can be extracted into an acidic aqueous layer and then recovered by basifying the aqueous layer and extracting with an organic solvent.[1] This is effective for removing non-basic impurities.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a powerful purification technique.
-
Experimental Protocols
Protocol 1: General Procedure for Pyridazine Synthesis from a 1,4-Diketone
This protocol provides a general starting point for the synthesis of pyridazines from 1,4-diketones and hydrazine hydrate.
Materials:
-
1,4-diketone (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve the 1,4-diketone in ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol describes a standard procedure for monitoring the progress of your pyridazine synthesis.[1]
Materials:
-
TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp for visualization
Procedure:
-
Prepare the eluent in the developing chamber and allow the atmosphere to saturate.
-
Before starting the reaction (T=0), spot a dilute solution of your starting materials on the TLC plate as a reference.
-
Once the reaction has started, periodically take a small aliquot from the reaction mixture, dilute it, and spot it on the TLC plate.
-
Develop the plate and visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared.
References
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J. Org. Chem., 86, 8926-8932. [Link]
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
- Lirias. (n.d.).
- RSC Publishing. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
- MDPI. (2022).
- Pediaa. (2022).
- Wikipedia. (n.d.). Hydrazine. [Link]
- Wikipedia. (n.d.). Pyridazine. [Link]
- ChemTube3D. (n.d.). Synthesis of Pyridazine. University of Liverpool. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. differencebetween.com [differencebetween.com]
- 6. Hydrazine - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
Technical Support Center: Regioselective Substitution on the Pyridazine Ring
Welcome to the technical support center for pyridazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing the pyridazine scaffold. The unique electronic properties of the pyridazine ring, characterized by two adjacent nitrogen atoms, present distinct challenges and opportunities for achieving regioselective substitution.
This resource is structured to address your questions in a direct, problem-solving format. We will move from foundational principles to specific troubleshooting scenarios and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyridazine Reactivity
This section addresses the core principles governing substitution reactions on the pyridazine ring. Understanding these concepts is the first step to successful experimental design.
Question 1: Why is the pyridazine ring so challenging for electrophilic aromatic substitution?
Answer: The pyridazine ring is highly "electron-deficient." The two adjacent, electronegative nitrogen atoms strongly withdraw electron density from the carbon atoms of the ring through an inductive effect. This deactivation is even more pronounced than in pyridine.[1][2][3] Consequently, the ring is highly resistant to attack by electrophiles, which are themselves electron-seeking species.
Furthermore, under the acidic conditions often required for electrophilic aromatic substitution (e.g., nitration, halogenation), the nitrogen atoms are readily protonated.[4] This creates a pyridazinium cation, which further deactivates the ring, making substitution extremely difficult and often requiring harsh reaction conditions.[5][6]
Question 2: What is the general order of reactivity for different positions on the pyridazine ring towards nucleophiles?
Answer: Nucleophilic aromatic substitution (SNAr) is the most common and synthetically useful reaction for functionalizing pyridazines. The electron deficiency of the ring makes it highly susceptible to attack by nucleophiles. The general regioselectivity for nucleophilic attack follows this order:
-
C3 and C6 positions: These positions are para and ortho to the ring nitrogens, respectively, and are the most electron-deficient and thus the most activated for nucleophilic attack.
-
C4 and C5 positions: These positions are meta to the ring nitrogens and are significantly less activated.
This selectivity is due to the ability of the ring nitrogens to stabilize the negative charge of the Meisenheimer intermediate through resonance, which is only possible when the attack occurs at the C3 or C6 position.[7][8][9]
Question 3: How do substituents already on the ring affect the regioselectivity of further substitutions?
Answer: Existing substituents play a critical directing role.
-
Electron-Withdrawing Groups (EWGs) like -Cl, -Br, -NO₂ will further activate the ring for nucleophilic attack, particularly at positions ortho and para to themselves. For example, in 3,6-dichloropyridazine, both positions are highly activated for sequential substitution.
-
Electron-Donating Groups (EDGs) like -OR, -NR₂ will deactivate the ring towards nucleophilic attack but can activate it for electrophilic substitution or directed metallation. The directing effect of EDGs in electrophilic substitutions on pyridazines is complex and often leads to mixtures of products unless one position is strongly favored.[10][11]
Question 4: What are Pyridazinones and how does their reactivity differ from Pyridazines?
Answer: Pyridazinones are a class of pyridazine derivatives containing a carbonyl group within the ring, existing in equilibrium with their hydroxypyridazine tautomer.[12][13] They are extremely important building blocks in medicinal chemistry.[12][13][14]
Their reactivity is distinct:
-
The pyridazinone core is generally more electron-rich than the parent pyridazine, making electrophilic substitution more feasible.
-
The N-H of the pyridazinone can be readily alkylated or acylated.
-
The carbonyl group can be converted to a leaving group (e.g., a chloro group by treatment with POCl₃), which then allows for subsequent SNAr reactions.[14] This is a very common two-step strategy for functionalizing the ring.
Section 2: Troubleshooting Guides for Common Reactions
This section provides practical advice for overcoming common issues encountered during key transformations.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Poor Leaving Group: The halide or other leaving group is not sufficiently labile. 2. Insufficient Activation: The ring is not electron-deficient enough for the chosen nucleophile. 3. Weak Nucleophile: The nucleophile lacks the potency to attack the ring. | 1. Improve Leaving Group: The order of reactivity is generally F > Cl > Br. If starting with a chloro-pyridazine, consider converting it to the fluoro-pyridazine if possible. 2. Increase Temperature: SNAr reactions often require elevated temperatures (80-150 °C). Use a high-boiling point solvent like DMSO, DMF, or NMP. 3. Use a Stronger Nucleophile/Base: For alcohol nucleophiles, use a strong base like NaH or KHMDS to generate the more potent alkoxide. |
| Multiple Products / Poor Regioselectivity | 1. Competing Reactive Sites: The substrate has multiple potential sites for substitution (e.g., 3,5-dichloropyridazine). 2. Side Reactions: The strong base or high temperature is causing decomposition or side reactions. | 1. Stoichiometric Control: Use only one equivalent of the nucleophile at a lower temperature to favor monosubstitution. 2. Steric Hindrance: Utilize a bulky nucleophile which may preferentially attack the less sterically hindered position. 3. Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence regioselectivity.[15] Consider screening solvents like dioxane, toluene, and acetonitrile in addition to polar aprotics. |
| Product Decomposition | 1. Ring Opening: Some highly activated pyridazines can undergo ring-opening pathways in the presence of strong nucleophiles/bases.[16] 2. Thermal Instability: The product or starting material is not stable at the required reaction temperature. | 1. Milder Conditions: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) and the lowest effective temperature. 2. Protecting Groups: If other functional groups are present and sensitive, consider protecting them before the substitution step. |
Troubleshooting Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Catalyst Deactivation: The pyridazine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. 2. Ineffective Ligand: The chosen phosphine ligand is not suitable for the electron-deficient pyridazine substrate. 3. Base Incompatibility: The base may be too weak to facilitate transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig), or too strong, causing substrate decomposition. | 1. Use Robust Catalysts: Employ modern, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) or their corresponding pre-catalysts (e.g., G3/G4 palladacycles).[17] These ligands promote the reductive elimination step and are less prone to catalyst poisoning. 2. Screen Bases: For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, NaOtBu or LHMDS are common, but milder bases should be tried if decomposition is observed.[18] 3. Ensure Anhydrous/Anaerobic Conditions: Oxygen and water can significantly hinder these reactions. Thoroughly degas solvents and use Schlenk techniques or a glovebox. |
| Protodehalogenation (Loss of Halide) | 1. β-Hydride Elimination: A possible side reaction if the organoboron reagent has β-hydrogens. 2. Hydrolytic Deboronation: Water in the reaction mixture can lead to the destruction of the boronic acid/ester. | 1. Use a Bulky Ligand: Sterically demanding ligands can disfavor β-hydride elimination pathways. 2. Strictly Anhydrous Conditions: Dry solvents and reagents meticulously. Using boronic esters (e.g., pinacol esters) can sometimes improve stability over boronic acids. |
| Homocoupling of Boronic Acid | 1. Oxidative Homocoupling: This is often promoted by the presence of oxygen. | 1. Thorough Degassing: Ensure the reaction mixture is rigorously deoxygenated before adding the palladium catalyst. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes. |
Section 3: Key Methodologies & Protocols
This section provides step-by-step guides for common, reliable transformations. Safety Precaution: Always conduct a thorough literature search and risk assessment before performing any new reaction. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: SNAr - Synthesis of 3-Methoxy-6-phenylpyridazine
This protocol demonstrates a typical nucleophilic substitution on an activated chloropyridazine.
Workflow Diagram
Caption: SNAr Reaction Workflow.
Materials:
-
3-Chloro-6-phenylpyridazine (1.0 equiv)
-
Sodium methoxide (1.5 equiv)
-
Methanol (Anhydrous, as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-6-phenylpyridazine.
-
Add anhydrous methanol to create a ~0.2 M solution.
-
Carefully add sodium methoxide portion-wise to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Slowly add water to the reaction mixture. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 3-methoxy-6-phenylpyridazine.
Protocol 2: Suzuki-Miyaura Coupling - Synthesis of 3-Phenyl-6-(thiophen-2-yl)pyridazine
This protocol illustrates a standard cross-coupling reaction on a chloropyridazine substrate.
Troubleshooting Decision Tree for Suzuki Coupling
Caption: Troubleshooting Suzuki Coupling Reactions.
Materials:
-
3-Chloro-6-phenylpyridazine (1.0 equiv)
-
Thiophene-2-boronic acid (1.2 equiv)
-
SPhos Palladacycle (G3) (0.02 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane / Water (10:1 mixture, degassed)
Procedure:
-
In a Schlenk flask or glovebox, combine 3-chloro-6-phenylpyridazine, thiophene-2-boronic acid, and K₃PO₄.
-
Add the SPhos G3 palladacycle catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the pure product.
Section 4: Advanced & Modern Methods
The field of C-H functionalization offers a modern, atom-economical approach to substituting pyridazines, avoiding the need for pre-functionalized halides.
Question: Can C-H bonds on the pyridazine ring be functionalized directly?
Answer: Yes, this is a rapidly developing area. Direct C-H functionalization/activation is a powerful strategy that avoids the need for pre-installing a leaving group like a halogen.
-
Palladium-Catalyzed C-H Arylation: Using directing groups, it is possible to achieve regioselective C-H arylation. For example, fused pyridazine systems have been shown to undergo arylation at specific positions, sometimes overriding expected chelation-controlled selectivity.[19]
-
Minisci-Type Reactions: For a radical-based approach, Minisci-type reactions can introduce alkyl groups onto the electron-deficient pyridazine ring. These reactions typically favor the C4/C5 positions.
-
Photoredox Catalysis: Emerging methods using photoredox catalysis are enabling new types of C-H functionalizations under mild conditions.[1]
These advanced methods often require careful optimization of catalysts, oxidants, and reaction conditions, but they represent the cutting edge of pyridazine synthesis.
References
- Title: Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity Source: PubMed URL:[Link]
- Title: Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
- Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity Source: Bentham Science URL:[Link]
- Title: Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine Source: Chemistry Stack Exchange URL:[Link]
- Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture Source: SciSpace URL:[Link]
- Title: Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate form
- Title: Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles Source: WUR eDepot URL:[Link]
- Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: PMC - NIH URL:[Link]
- Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction Source: Sphinxsai URL:[Link]
- Title: C–H functionalization of pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides Source: RSC Publishing URL:[Link]
- Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Chemistry Stack Exchange URL:[Link]
- Title: Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? Source: Quora URL:[Link]
- Title: (PDF)
- Title: C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions Source: Journal of the American Chemical Society URL:[Link]
- Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: NIH URL:[Link]
- Title: Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides Source: RSC Publishing URL:[Link]
- Title: (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Source: YouTube URL:[Link]
- Title: Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine Source: ResearchG
- Title: Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy Source: ResearchG
- Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: PMC - PubMed Central - NIH URL:[Link]
- Title: A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues Source: INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES URL:[Link]
- Title: (PDF)
- Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC URL:[Link]
- Title: (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Source: YouTube URL:[Link]
- Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL:[Link]
- Title: Multiple Directing Effects and Multistep Synthesis || EAS || SEAr Source: YouTube URL:[Link]
- Title: IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine Source: Scribd URL:[Link]
- Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL:[Link]
- Title: Directing Effects in Electrophilic Aromatic Substitution Made EASY! Source: YouTube URL:[Link]
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Technical Support Center: Optimization of Microwave-Assisted Synthesis of 6-Chloropyridazine-3-thiol Derivatives
Welcome to the technical support center for the optimization of microwave-assisted synthesis of 6-chloropyridazine-3-thiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and achieve high-yielding, reproducible results in your synthetic endeavors.
Introduction to Microwave-Assisted Synthesis of Pyridazine Derivatives
The pyridazine core is a significant scaffold in medicinal chemistry, and the introduction of a thiol group at the 3-position, along with a chlorine atom at the 6-position, provides a versatile intermediate for further functionalization.[1][2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these synthetic transformations, offering advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity compared to conventional heating methods.[4][5] This is achieved through efficient and uniform heating of the reaction mixture via dielectric heating.
However, like any advanced technique, MAOS presents its own set of challenges. This guide will address specific issues you might encounter during the synthesis of this compound derivatives, providing logical, experience-based solutions.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address potential problems in the laboratory.
Issue 1: Low or No Product Yield
Question: I am attempting the microwave-assisted synthesis of this compound from 3,6-dichloropyridazine and a sulfur source (e.g., sodium hydrosulfide), but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield in this nucleophilic aromatic substitution reaction can stem from several factors. Here is a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Microwave Parameters:
-
Temperature: The reaction temperature is a critical parameter. While microwaves can achieve high temperatures rapidly, excessive heat can lead to decomposition of the starting material or the product. Start with a moderate temperature (e.g., 100-120 °C) and gradually increase it in increments of 10 °C.[6] It has been observed in similar syntheses that an optimal temperature exists, beyond which the yield does not significantly increase and may even decrease due to side reactions.[6]
-
Reaction Time: One of the primary advantages of MAOS is the reduction in reaction time.[4] However, insufficient irradiation time will lead to an incomplete reaction. Conversely, prolonged exposure can cause degradation. A time-course study is recommended. Run the reaction for short intervals (e.g., 2, 5, 10, and 15 minutes) and analyze the product formation at each time point to determine the optimal duration.
-
Power: Use a microwave reactor with power control. Start with a moderate power setting to ensure controlled heating and avoid localized overheating, which can be a concern in microwave synthesis.[7]
2. Scrutinize Your Reaction Components:
-
Solvent Choice: The choice of solvent is crucial in MAOS as it needs to efficiently absorb microwave energy.[8] For the synthesis of this compound, polar aprotic solvents like DMF or DMSO are often good choices due to their high dielectric constants. Alcohols like ethanol or isopropanol can also be effective. If you are using a non-polar solvent, the reaction may not be heating efficiently. Consider switching to a more polar solvent.
-
Reagent Stoichiometry: Ensure the correct molar ratio of your reagents. An excess of the nucleophile (e.g., sodium hydrosulfide) is often used to drive the reaction to completion. A 1.1 to 1.5 molar equivalent of the sulfur source is a good starting point.
-
Purity of Starting Materials: Impurities in the 3,6-dichloropyridazine or the sulfur source can interfere with the reaction. Ensure you are using reagents of high purity.
3. Consider the Reaction Atmosphere:
-
Thiols are susceptible to oxidation, especially at elevated temperatures.[9] While microwave reactions are typically performed in sealed vessels, it is good practice to degas your solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Issue 2: Formation of Undesired Side Products
Question: My reaction is producing the desired this compound, but I am also observing significant amounts of side products, particularly a higher molecular weight species. What could this be and how can I suppress its formation?
Answer:
The formation of side products is a common challenge. Here are the most likely culprits and their solutions:
1. Disulfide Formation:
-
The Problem: The most probable high molecular weight byproduct is the corresponding disulfide, formed by the oxidation of two molecules of the this compound product.[10][11] Thiols are known to oxidize to disulfides, and this process can be accelerated under microwave irradiation in the presence of oxygen.[9][12]
-
The Solution:
-
Inert Atmosphere: As mentioned previously, conducting the reaction under an inert atmosphere of nitrogen or argon is the most effective way to prevent oxidation.
-
Reducing Agents: In some cases, the addition of a small amount of a reducing agent can help to suppress disulfide formation. However, this should be done cautiously to avoid interference with the primary reaction.
-
Work-up Procedure: During the work-up, minimize exposure to air, especially if the solution is basic, as thiolates are more readily oxidized.
-
2. Double Substitution Product:
-
The Problem: Another possible side product is the disubstituted pyridazine, where both chlorine atoms on the 3,6-dichloropyridazine have been replaced by the thiol group.
-
The Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of your sulfur source. Using a large excess can favor the double substitution. Start with a slight excess (e.g., 1.1 equivalents) and optimize from there.
-
Temperature and Time: Lowering the reaction temperature and shortening the reaction time can often increase the selectivity for the mono-substituted product.
-
Issue 3: Reaction Scalability and Reproducibility
Question: I have successfully optimized my reaction on a small scale (e.g., 1 mmol), but when I try to scale it up, I get lower yields and different product profiles. Why is this happening and how can I ensure scalability?
Answer:
Scaling up microwave-assisted reactions is not always straightforward due to the physics of microwave heating.[13][14]
1. Penetration Depth of Microwaves:
-
The Problem: Microwaves have a limited penetration depth into absorbing materials.[13] In a larger reaction volume, the heating may become non-uniform, with the outer portions of the reaction mixture being heated more effectively than the core. This temperature gradient can lead to incomplete reactions and the formation of byproducts.
-
The Solution:
-
Use Appropriate Equipment: For larger scale reactions, it is essential to use a multimode microwave reactor designed for larger volumes, which incorporates features like mode stirrers to ensure a more homogeneous microwave field.[13]
-
Efficient Stirring: Vigorous stirring is crucial to ensure even temperature distribution throughout the reaction mixture.
-
Incremental Scale-Up: Scale up the reaction in increments (e.g., from 1 mmol to 5 mmol, then to 10 mmol) and re-optimize the parameters at each stage.
-
2. Pressure Management:
-
The Problem: As the reaction scale increases, the pressure generated within the sealed vessel can become a significant safety concern and can also affect the reaction outcome.
-
The Solution:
-
Monitor Pressure: Use a microwave reactor equipped with a pressure sensor to monitor the reaction in real-time.
-
Headspace: Ensure there is sufficient headspace in the reaction vessel to accommodate any pressure increase. Do not overfill the vessel.
-
Solvent Choice: Be mindful of the boiling point of your solvent and the reaction temperature. Operating well above the solvent's boiling point will generate high pressures.
-
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using microwave synthesis for this compound derivatives compared to conventional heating?
A1: The primary advantages are:
-
Speed: Reaction times are often reduced from hours to minutes.[4]
-
Higher Yields: The rapid and uniform heating can lead to cleaner reactions with fewer side products, resulting in higher isolated yields.[5]
-
Improved Reproducibility: With dedicated microwave reactors that offer precise temperature and pressure control, reproducibility can be excellent.
-
Energy Efficiency: Microwaves heat the reaction mixture directly, which is more energy-efficient than heating a large oil bath.[15]
Q2: What are the recommended starting materials for this synthesis?
A2: The most common and cost-effective starting materials are 3,6-dichloropyridazine and a nucleophilic sulfur source. Sodium hydrosulfide (NaSH) is frequently used. Other sources like thiourea followed by hydrolysis can also be employed.
Q3: Are there any specific safety precautions I should take when running these reactions?
A3: Yes, safety is paramount.
-
Use a Dedicated Microwave Reactor: Do not use a domestic microwave oven. Laboratory-grade microwave reactors have built-in safety features for temperature and pressure control.
-
Pressure Buildup: Be aware that heating solvents in a sealed vessel above their boiling point will generate pressure. Never exceed the pressure limits of the reaction vessel.
-
Exothermic Reactions: While this specific reaction is not typically highly exothermic, be cautious when developing new procedures. Run small-scale test reactions first.
-
Proper Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Q4: Can I perform this reaction under solvent-free conditions?
A4: Solvent-free microwave-assisted synthesis is a green chemistry approach that can be very effective for certain reactions.[4][16] For the synthesis of this compound, a solvent is generally required to dissolve the starting materials and facilitate the interaction between the reagents. However, it may be possible to use a minimal amount of a high-boiling, polar solvent. Experimentation would be needed to determine the feasibility and efficiency of a solvent-free approach for your specific derivative.
Optimized Reaction Conditions
The following table provides a starting point for the optimization of the microwave-assisted synthesis of this compound. These parameters should be further optimized for each specific derivative.
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale |
| Temperature | 120 °C | 100 - 150 °C | Balances reaction rate with potential for degradation.[6] |
| Time | 10 minutes | 5 - 30 minutes | MAOS allows for significantly shorter reaction times.[4] |
| Solvent | N,N-Dimethylformamide (DMF) | DMF, DMSO, Ethanol, Isopropanol | Polar solvents efficiently absorb microwave energy.[8] |
| Sulfur Source | Sodium Hydrosulfide (NaSH) | NaSH, Thiourea | Readily available and effective nucleophile. |
| Stoichiometry | 1.2 equivalents of NaSH | 1.1 - 1.5 equivalents | A slight excess drives the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents oxidation of the thiol product to disulfide.[9] |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for the synthesis and a decision tree for troubleshooting common issues.
Experimental Workflow Diagram
Caption: General experimental workflow for the microwave-assisted synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis problems.
References
- Sengupta, D., Roy, B., & Basu, B. (n.d.). Microwave-assisted Formation of Organic Disulfides of Biochemical Significance. Current Medicinal Chemistry.
- Microwave-Assisted Synthesis of Disulfides. (n.d.). DSpace Ana Sayfası.
- Galanis, A. S., Albericio, F., & Grøtli, M. (2009). Enhanced microwave-assisted method for on-bead disulfide bond formation: synthesis of alpha-conotoxin MII. Biopolymers, 92(1), 23–34.
- Sotelo, E., et al. (1997). Synthesis of Polyfunctional Pyridazine Derivatives Using a Solvent-Free Microwave Assisted Method.
- Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. (2024). ACS Publications.
- Akbar, S., & Török, B. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(24), 14170-14197.
- Enhanced Microwave-Assisted Method for On-Bead Disulfide Bond Formation: Synthesis of alpha-Conotoxin MII. (2025). ResearchGate.
- Janjic, J. M. (n.d.). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors Current Literature Pr. SlidePlayer.
- Yadav, D., & Singh, P. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34055-34089.
- One Pot Microwave-Assisted Synthesis of Alkane Thiols. (n.d.). AWS.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. (n.d.). International Journal of Pharmaceutical Sciences.
- Reproducibility and Scalability of Microwave-Assisted Reactions. (2025). ResearchGate.
- Sharma, P., et al. (2018). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 14, 2198-2245.
- Disulfide synthesis by S-S coupling. (n.d.). Organic Chemistry Portal.
- Yabroff, D. L., & Givens, J. W. (1939). Reactions of Thiols with Metals. I. Low-Temperature Oxidation by Metal Oxides. The Journal of Organic Chemistry, 4(5), 447-455.
- Ferrari, A., et al. (2015). Microwave-Assisted Superheating and/or Microwave-Specific Superboiling (Nucleation-Limited Boiling) of Liquids Occurs under Certain Conditions but is Mitigated by Stirring. Molecules, 20(12), 19793-19803.
- Al-Masoudi, N. A., et al. (2013). Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety. Molecules, 18(7), 7946-7958.
- El-Sayed, M. S., et al. (2022). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(19), 6543.
- Optimization of the reaction conditions under microwaves. (n.d.). ResearchGate.
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (n.d.). International Journal of ChemTech Research.
- Kumar, A., et al. (2009). Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Asian Journal of Chemistry, 21(6), 4341-4346.
- The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review). (n.d.). ResearchGate.
- The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. (2023). MDPI.
- Leonelli, F., & Calvaresi, M. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(22), 7579.
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2023). MDPI.
- Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][12][14][19]triazines. (2020). MDPI.
- Al-Warhi, T., et al. (2025). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. Heliyon, 11(7), e33908.
- SUPERHEATING EFFECTS OF MICROWAVE .pptx. (n.d.). SlideShare.
- Al-Omran, F., et al. (2009). Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines. Molecules, 14(1), 1-13.
- Ferrari, A., et al. (2015). Microwave-Assisted Superheating and/or Microwave-Specific Superboiling (Nucleation-Limited Boiling) of Liquids Occurs under Certain Conditions but is Mitigated by Stirring. Molecules, 20(12), 19793-19803.
- Nucleophilic additions and substitutions. (n.d.). CEM Corporation.
- Stadler, A., & Kappe, C. O. (2003). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 8(1), 94-100.
- Barron, E. S. G., & Flood, V. (1950). The oxidation of thiols by ionizing radiations. The Journal of general physiology, 33(3), 229–241.
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). MDPI.
- Al-Omran, F., et al. (2009). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 14(1), 1-13.
- Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. (n.d.). Organic Chemistry Portal.
- Nucleophilic aromatic substitution: Using microwave chemistry. (2018). Morressier.
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Flow chemistry applications for the synthesis of pyridazine compounds
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of pyridazine compounds using continuous flow chemistry. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of flow technology to construct this important heterocyclic motif. Pyridazines are key pharmacophores in medicinal chemistry, and flow synthesis offers significant advantages in their production, including enhanced safety, precise reaction control, and seamless scalability.[1][2]
This document provides practical, field-tested insights in a direct question-and-answer format to address common challenges and frequently asked questions, helping you optimize your synthetic routes and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries regarding the application of flow chemistry to pyridazine synthesis.
Q1: What are the primary advantages of using flow chemistry for synthesizing pyridazines, especially when using reagents like hydrazine?
A1: The advantages are substantial, centering on safety, control, and efficiency:
-
Enhanced Safety: The most significant advantage is in the handling of hazardous reagents like hydrazine and its derivatives.[3][4] Hydrazine is toxic, reactive, and potentially unstable.[3][5] Flow reactors utilize small reactor volumes (hold-up volume), meaning only a minimal amount of the hazardous material is present under reaction conditions at any given moment. This drastically reduces the risk associated with potential runaway reactions or accidental exposures compared to large-scale batch reactors.[1][6]
-
Precise Reaction Control: Flow systems provide superior control over critical reaction parameters. The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat transfer, enabling precise temperature management of highly exothermic reactions, which are common in heterocycle formation.[7][8] Residence time is controlled simply by adjusting the flow rate and reactor volume, allowing for fine-tuning of the reaction to maximize yield and minimize byproduct formation.[7][9]
-
Improved Yield and Selectivity: The rapid and highly efficient mixing achievable in flow reactors ensures that reagents combine under homogeneous conditions. This, combined with precise temperature control, often leads to higher yields and improved regioselectivity compared to batch processes, where localized concentration and temperature gradients can promote side reactions.[6]
-
Scalability: Scaling up a flow process is typically more straightforward than in batch. Instead of redesigning a larger, more complex reactor, production can be increased by simply running the system for a longer duration or by "numbering-up" – running multiple identical reactors in parallel.[1]
Q2: What are the most common synthetic routes for pyridazines that are amenable to flow chemistry?
A2: The most common and readily adaptable routes involve condensation and cycloaddition reactions:
-
Condensation with Hydrazine: The reaction of 1,4-dicarbonyl compounds (or their synthetic equivalents) with hydrazine or its derivatives is a classic and robust method for forming the pyridazine ring. This is highly suitable for flow as it involves bringing two reactant streams together in a controlled manner.
-
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: The [4+2] cycloaddition of electron-deficient dienes, such as 1,2,4,5-tetrazines, with electron-rich dienophiles (e.g., alkynes or enamines) is a powerful, modern approach.[10][11] This reaction often proceeds rapidly with the extrusion of nitrogen gas, a process that is safely and easily managed in a flow system equipped with a back-pressure regulator.[6]
Q3: How do I select the appropriate reactor material for my pyridazine synthesis?
A3: Material compatibility is critical. Your choice will depend on the specific reagents, solvents, and reaction conditions (temperature and pressure).
-
PFA/PTFE Tubing: For many reactions at moderate temperatures (<200 °C) and pressures, chemically inert fluorinated polymer tubing is an excellent, cost-effective choice. It offers broad chemical resistance and is transparent, allowing for visual inspection of the reaction stream for signs of precipitation or color change.
-
Glass Microreactors: These offer excellent chemical resistance and transparency. Their well-defined channel structures provide exceptional mixing and heat transfer, making them ideal for reaction optimization and screening.
-
Stainless Steel or Hastelloy: For reactions requiring high pressures and/or high temperatures (>200 °C), metal reactors are necessary. Hastelloy offers superior resistance to a wider range of corrosive chemicals compared to standard stainless steel. Always verify the compatibility of your specific reagents and solvents with the chosen metal alloy.[12]
Q4: What are the essential safety protocols for handling hydrazine in a flow chemistry setup?
A4: Safety must be the highest priority.
-
Use Hydrazine Hydrates: Whenever possible, use aqueous hydrazine hydrate solutions (e.g., 64 wt% or 35 wt%) instead of anhydrous hydrazine. They are less volatile, less flammable, and inherently safer due to the higher heat capacity of water.[3][4]
-
Engineering Controls: All handling of hydrazine solutions and the entire flow experiment must be conducted within a properly functioning chemical fume hood to prevent inhalation exposure.[3][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes a flame-resistant lab coat, chemical splash goggles, a face shield (if a splash hazard exists), and double-gloving with chemically resistant gloves (e.g., nitrile or chloroprene).[3][13]
-
System Integrity: Before introducing hydrazine, always perform a leak check of the entire flow system using the reaction solvent. Ensure all fittings are secure.
-
Waste Handling: Hydrazine waste is considered extremely hazardous. Collect all reactor output in a designated, sealed, and clearly labeled waste container. Do not mix with other waste streams, particularly those containing oxidizers.[3][5]
Section 2: Troubleshooting Guide
This section provides systematic solutions to specific problems you may encounter during your experiments.
Issue 1: Reactor Clogging & Fouling
Q: My system pressure is rapidly increasing, and the flow has stopped. What is causing the reactor to clog, and how can I prevent it?
A: Reactor clogging is the most common failure mode in flow chemistry. It is almost always caused by the formation of solid material within the narrow channels of the reactor.[9][14]
Immediate Action:
-
Immediately switch the pumps to deliver only pure solvent to try and flush the blockage.
-
If pressure remains high, safely depressurize and shut down the system to diagnose the cause.
Root Cause Analysis & Solutions:
| Potential Cause | Explanation & Troubleshooting Strategy |
| Poor Solubility | A starting material, intermediate, or the final product may be precipitating from the reaction mixture. Solution: Re-evaluate your solvent system. Use a co-solvent to increase solubility or perform an in-line dilution by introducing a third stream of a solubilizing solvent immediately after the reactor.[9][15] |
| Salt Byproduct Precipitation | Many reactions, especially those involving cross-coupling or certain bases, generate inorganic salts that are insoluble in organic solvents.[15] Solution 1: If possible, choose reagents that do not form insoluble byproducts. Solution 2: Immerse the reactor in an ultrasonic bath. The high-frequency agitation can break up solid precipitates and keep them suspended, preventing them from adhering to the reactor walls and causing a blockage.[15] |
| Phase Change | The product may be forming and crystallizing out of solution faster than it can be transported out of the reactor. Solution: Employ a temperature gradient along the reactor path. Keeping the reactor temperature slightly elevated can maintain the product's solubility until it exits the system.[9] |
| Incompatible Materials | The reagents may be reacting with the reactor walls, causing fouling and deposition over time. Solution: Ensure your reactor material is fully compatible with all chemicals under the reaction conditions. Surface modification or coating of the reactor can also prevent fouling.[16][17] |
Troubleshooting Workflow: Reactor Clogging
Caption: A general workflow for pyridazine synthesis in flow.
3. Experimental Procedure:
-
Priming: Prime both pumps and the entire system with pure ethanol at a flow rate of 1.0 mL/min for 10 minutes to remove air and ensure a stable baseline pressure.
-
Reaction Start: Set Pump A to a flow rate of 0.4 mL/min and Pump B to a flow rate of 0.4 mL/min (Total Flow Rate = 0.8 mL/min).
-
Set Conditions: Set the reactor temperature to 120 °C.
-
Calculate Residence Time: Residence Time = Reactor Volume / Total Flow Rate = 10 mL / 0.8 mL/min = 12.5 minutes.
-
Equilibration: Allow the system to run for at least two residence times (25 minutes) to reach a steady state before collecting the product.
-
Collection: Collect the reactor output in a flask containing water to precipitate the product.
-
Shutdown: Upon completion, switch both pumps back to pure ethanol for 20 minutes to flush the entire system before shutting it down.
Table of Representative Reaction Parameters
| Reaction Type | Substrates | Temp (°C) | Residence Time | Yield (%) |
| Condensation | 1,4-Diketone + Hydrazine | 100-150 | 5-20 min | >85% |
| IEDDA | Tetrazine + Alkyne | 25-80 | 1-10 min | >90% |
| Knorr-type | Keto ester + Hydrazine | 60-120 | 10-30 min | 70-90% |
| Multi-step | Anilines -> Pyrazoles | 50-100 | ~15 min (per step) | 51-76% [6] |
Note: This table provides typical parameter ranges. Specific conditions must be optimized for each unique substrate combination.
Section 4: References
-
Non-fouling flow reactors for nanomaterial synthesis. Reaction Chemistry & Engineering (RSC Publishing). Available at:
-
Flow Chemistry Approaches for the Synthesis of Pyrazines: Application Notes and Protocols for Researchers. Benchchem. Available at:
-
Hydrazine. Standard Operating Procedure. Available at:
-
Technical Support Center: Optimization of Continuous-Flow Synthesis. Benchchem. Available at:
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development - ACS Publications. Available at:
-
Non-fouling flow reactors for nanomaterial synthesis. RSC Publishing. Available at:
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at:
-
Fouling of Flow Reactors in Organolithium Mediated Transformations: Experience on Scale-up and Proposed Solution. CHIMIA. Available at:
-
Performance Chemicals Hydrazine. Arxada. Available at:
-
Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Available at:
-
Starter tips for flow chemistry. Reddit. Available at:
-
Safety and Handling of Hydrazine. DTIC. Available at:
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available at:
-
Nonclogging Liquid-Walled Continuous Flow Reactors. Organic Process Research & Development - ACS Publications. Available at:
-
Unclogging the problems of flow chemistry. Chemical Science Blog. Available at:
-
About Flow Chemistry. ThalesNano. Available at:
-
Synthesis of pyridazines. Organic Chemistry Portal. Available at:
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. Available at:
-
Continuous Flow Chemistry. Equilibar Precision Valves. Available at:
-
A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. Available at:
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at:
-
Precision process control in Continuous Flow Chemistry Applications. PCS. Available at:
-
Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. ResearchGate. Available at:
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Green Synthesis of 6-Chloropyridazine-3-thiol: A Technical Support Guide
Prepared by: Gemini, Senior Application Scientist
This technical support center is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Chloropyridazine-3-thiol. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, optimizing its synthesis towards more sustainable, efficient, and safer methods is of paramount importance.[1][2] This guide moves beyond traditional protocols, focusing on green chemistry approaches to address common experimental challenges. It is structured as a series of troubleshooting guides and frequently asked questions to provide direct, actionable solutions to issues encountered in the laboratory.
Core Principles: Evaluating the "Greenness" of Your Synthesis
Before delving into specific protocols, it's essential to understand how to measure the environmental performance of a chemical process. Conventional metrics like yield are insufficient. Green chemistry introduces more holistic measures:
-
E-Factor (Environmental Factor): This simple yet powerful metric, developed by Roger Sheldon, calculates the mass ratio of waste to the desired product. The pharmaceutical industry often has high E-factors (25-200), highlighting the significant opportunity for waste reduction.[3]
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI considers the total mass of materials (raw materials, solvents, reagents, process water) used to produce a specific mass of the final product. A lower PMI indicates a more sustainable and efficient process.[4][5]
| Metric | Formula | Ideal Value | Focus |
| E-Factor | (Total Mass of Waste) / (Mass of Product) | 0 | Highlights waste generation |
| PMI | (Total Mass of Inputs) / (Mass of Product) | 1 | Emphasizes resource efficiency |
Troubleshooting Guide: Common Experimental Issues & Green Solutions
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on resolving them using green chemistry principles.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it using a greener approach?
Answer: Low yield is a frequent issue stemming from incomplete reactions, product degradation, or suboptimal reaction conditions.
Potential Causes & Green Troubleshooting Steps:
-
Inefficient Energy Transfer: Traditional heating with an oil bath can lead to localized overheating and thermal degradation of starting materials or products.
-
Green Solution: Employ alternative energy sources. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[6][7] Similarly, ultrasonic irradiation can enhance mass transfer and accelerate reaction rates at lower temperatures.[6][8]
-
-
Poor Reagent Reactivity: The quality of the thiolating agent, such as sodium hydrosulfide (NaSH), is critical. It can degrade upon exposure to air and moisture.
-
Green Solution: Always use fresh, high-quality reagents. Consider a slight stoichiometric excess of the thiolating agent to drive the reaction to completion, but avoid large excesses which contribute to a higher PMI and complicate purification.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature plays a crucial role.
-
Green Solution: The synthesis of this compound can be effectively carried out in ethanol, a greener solvent compared to many volatile organic compounds (VOCs).[9] A systematic optimization of temperature and reaction time is recommended. A Design of Experiments (DoE) approach can efficiently identify the optimal conditions with a minimal number of experiments.
-
Q2: I'm observing significant impurity formation, particularly a disulfide byproduct. How can I minimize side reactions?
Answer: The formation of disulfide impurities via oxidation of the thiol product is a common side reaction. Other impurities can arise from incomplete reactions or degradation.
Potential Causes & Green Troubleshooting Steps:
-
Oxidation of the Thiol: The thiol group (-SH) is susceptible to oxidation, especially at elevated temperatures in the presence of atmospheric oxygen, leading to the formation of a disulfide (-S-S-) linked dimer.
-
Green Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Control pH during Workup: During the aqueous workup, maintain a basic pH until the final acidification step. The thiolate anion (S⁻) is more stable to oxidation than the neutral thiol (SH).
-
-
-
Incomplete Reaction of Starting Material: The presence of unreacted 3,6-Dichloropyridazine in the final product complicates purification.
-
Green Solution: As mentioned for low yield, ensure efficient energy input (microwave/ultrasound) and use a slight excess of the nucleophile (NaSH) to ensure the starting material is fully consumed.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of complete conversion.
-
Q3: The workup and purification process is difficult and requires large volumes of solvent. Are there greener alternatives?
Answer: Traditional purification methods like column chromatography often use large quantities of solvents, significantly increasing the E-Factor and PMI of the process.
Green Workup & Purification Strategies:
-
pH-Mediated Precipitation: This is a highly effective and green method for isolating this compound.
-
Protocol: After the reaction, the mixture is typically treated with water. The product exists as its sodium salt (thiolate) and is soluble in a basic aqueous solution. Filtering off any insoluble impurities at this stage is effective. The clear filtrate is then carefully acidified (e.g., with HCl).[9] This protonates the thiolate, causing the neutral this compound to precipitate out of the solution as a solid, which can then be collected by simple filtration. This method avoids the need for large-volume solvent extractions.
-
-
Recrystallization with Green Solvents: If further purification is needed, opt for recrystallization over chromatography.
-
Solvent Choice: Select a green solvent system. Ethanol/water mixtures are often effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Visualizing the Green Synthesis Workflow
The following diagram outlines a typical green workflow for the synthesis and purification of this compound.
Caption: Green synthesis and workup workflow.
Frequently Asked Questions (FAQs)
Q: What are the primary benefits of using microwave or ultrasound energy for this synthesis? A: The main advantages are process intensification. These methods offer rapid and uniform heating, which can lead to significantly shorter reaction times, increased yields, and often higher product purity by minimizing the formation of thermal degradation byproducts.[7][8] This aligns with the green chemistry principle of designing for energy efficiency.
Q: Besides ethanol, are there other green solvents suitable for this reaction? A: While ethanol is a good choice, researchers have explored other green options for similar heterocyclic syntheses. Water is the ideal green solvent, though solubility of the organic starting material can be a challenge. Ionic liquids have also been used as they are non-volatile, although their cost, toxicity, and recycling must be carefully considered.[10] For this specific transformation, ethanol or ethanol/water mixtures remain a practical and effective choice.
Q: How can I apply this green approach to the synthesis of other pyridazine derivatives? A: The principles are widely applicable. The reaction of a chloropyridazine with a nucleophile is a common synthetic step.[11][12] By choosing greener solvents, employing energy-efficient reaction technologies like microwave or flow chemistry, and designing purification strategies that minimize solvent use (like pH-driven precipitation), you can significantly reduce the environmental impact of synthesizing a wide range of pyridazine-based molecules.[3]
Q: How does flow chemistry represent a greener alternative for this synthesis? A: Flow chemistry, where reagents are continuously pumped through a reactor, offers several green advantages over batch processing. It allows for superior control over reaction parameters like temperature and mixing, which can lead to higher yields and selectivity.[3] The high surface-area-to-volume ratio in flow reactors enhances heat transfer, making reactions safer. This methodology is also highly scalable and can reduce waste generation.[3]
Troubleshooting Decision Pathway
Caption: A decision tree for troubleshooting common issues.
References
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- El-Sayed, M. A. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 12(45), 29285–29304. [Link]
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- ResearchGate.
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Validation & Comparative
A Comparative Analysis of 6-Chloropyridazine-3-thiol Derivatives: Unlocking Their Anticancer Potential
A Senior Application Scientist's Guide to Structure-Activity Relationships, Mechanisms, and Evaluation Protocols
The pyridazine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its versatile physicochemical properties and broad spectrum of biological activities.[1][2][3] Its unique 1,2-diazine arrangement, featuring two adjacent nitrogen atoms, imparts favorable characteristics like hydrogen bonding capabilities and a π-deficient aromatic core, making it a cornerstone for the design of novel therapeutics.[4][5] Among the numerous pyridazine-based synthons, 6-Chloropyridazine-3-thiol stands out as a critical and versatile intermediate. Its reactive thiol and chloro functional groups provide ideal handles for synthetic modification, enabling the creation of diverse chemical libraries for drug discovery, particularly in oncology.[6][7][8]
This guide provides an in-depth comparative analysis of the anticancer activity of various derivatives synthesized from the this compound core. We will delve into structure-activity relationships (SAR), explore key mechanisms of action, and present detailed, field-proven experimental protocols for their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.
Section 1: Synthetic Strategies and Structural Diversity
The primary route for derivatization involves nucleophilic substitution at the chlorine-bearing C6 position. A common and effective strategy is the reaction of the this compound core with a wide range of primary or secondary amines. This reaction is typically straightforward and allows for the introduction of diverse functionalities, significantly impacting the molecule's biological activity.[6] For instance, the introduction of a 3-allylthio group followed by reaction with amines has yielded compounds with potent antiproliferative effects.[6] This synthetic flexibility is paramount, as it allows for the systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Section 2: Comparative Analysis of In Vitro Anticancer Activity
The efficacy of novel chemical entities is first benchmarked by their in vitro cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value is the standard metric, quantifying the concentration of a compound required to inhibit cell growth by 50%. The following table summarizes the performance of several notable pyridazine derivatives, providing a direct comparison of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference Drug | Ref. Drug IC50 (µM) | Citation |
| Compound 5 (3-allylthio-6-homopiperidinylaminopyridazine) | A549 (Lung) | 1.8 | 5-Fluorouracil | 4.3 | [6] |
| Compound 5 (3-allylthio-6-homopiperidinylaminopyridazine) | PC3 (Prostate) | 2.1 | 5-Fluorouracil | 5.1 | [6] |
| Compound 5 (3-allylthio-6-homopiperidinylaminopyridazine) | HeLa (Cervical) | 2.5 | 5-Fluorouracil | 3.8 | [6] |
| Compound 2h (6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one) | SR (Leukemia) | < 0.1 | - | - | [9] |
| Compound 2h (6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one) | NCI-H522 (Non-Small Cell Lung) | < 0.1 | - | - | [9] |
| Compound 10l (Pyridazinone-based diarylurea) | A549/ATCC (Non-Small Cell Lung) | 1.66 - 100 (range) | - | - | [10] |
| Compound 17a (Pyridazinone-based diarylurea) | Melanoma, NSCLC, Prostate, Colon | GI% 62-100 | - | - | [10] |
| Compound 2b (Pyrimido-pyridazine derivative) | MDA-MB-231 (Breast) | Significant Activity | - | - | [11][12] |
| Pyridazino[4,5-b]indol-4-one (Compound 81) | IMR-32 (Neuroblastoma) | 0.07 | - | - | [13] |
| Pyridazino[4,5-b]indol-4-one (Compound 82) | IMR-32 (Neuroblastoma) | 0.04 | - | - | [13] |
Structure-Activity Relationship (SAR) Insights:
The data reveals critical structure-activity relationships that guide rational drug design.[2][14]
-
Substitution at C6: The nature of the substituent at the C6 position is a major determinant of anticancer activity. The introduction of a homopiperidinylamino group in Compound 5 resulted in potency exceeding that of the standard chemotherapeutic 5-Fluorouracil across multiple cell lines.[6]
-
Aryl and Sulfonamide Moieties: The pyridazinone derivative 2h , bearing aryl and benzenesulfonamide moieties, demonstrated exceptionally high potency (GI50 < 0.1 µM) against leukemia and non-small cell lung cancer cell lines, highlighting the value of these functional groups.[9]
-
Fused Ring Systems: Fusing the pyridazine ring with other heterocyclic systems, such as in the pyrimido-pyridazine and pyridazino[4,5-b]indol-4-one derivatives, can lead to highly potent compounds. The indol-4-one derivatives 81 and 82 showed remarkable activity against neuroblastoma cells at nanomolar concentrations.[13]
Section 3: Mechanistic Insights into Anticancer Action
Understanding the mechanism of action is crucial for developing targeted therapies. Pyridazine derivatives exert their anticancer effects through multiple pathways, often leading to programmed cell death (apoptosis) and inhibition of tumor growth signaling.
Apoptosis Induction
A primary mechanism for many this compound derivatives is the induction of apoptosis.[5] This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins.
-
Gene Regulation: Studies have shown that active compounds can upregulate the expression of pro-apoptotic genes like p53 and BAX, while simultaneously downregulating the anti-apoptotic gene Bcl-2.[10][15] This shift pushes the cell towards apoptosis.
-
Caspase Activation: The process culminates in the activation of executioner caspases (e.g., Caspase-3, Caspase-6), which dismantle the cell in a controlled manner.[5]
Caption: Apoptosis induction by pyridazine derivatives.
Cell Cycle Arrest
In addition to inducing cell death, these derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For example, compound 10l was found to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells, preventing them from entering the DNA synthesis (S) phase and replicating.[10] Other derivatives have been shown to arrest cells in the S-phase.[12]
Enzyme Inhibition
Many pyridazine derivatives function by inhibiting specific enzymes that are critical for tumor growth, survival, and metastasis.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase in the angiogenesis pathway, which tumors exploit to create new blood vessels for nutrient supply.[16] Several pyridazinone-based diarylurea derivatives have been designed as VEGFR-2 inhibitors, effectively cutting off the tumor's blood supply.[10][16]
-
Other Kinase Inhibition: Various derivatives have shown inhibitory activity against other tyrosine-protein kinases, which are frequently overactive in cancer, driving uncontrolled cell growth.[11][12]
-
PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is an enzyme crucial for DNA repair. Inhibiting PARP-1 in cancers that already have DNA repair deficiencies (like those with BRCA mutations) can be a potent therapeutic strategy. Novel chloropyridazine hybrids have been specifically designed to act as PARP-1 inhibitors.[5]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Section 4: Experimental Protocols for In Vitro Evaluation
The trustworthiness of any comparative analysis rests on robust and reproducible experimental data. The following protocols describe standard assays used to validate the anticancer activity of novel compounds.
General Experimental Workflow
A systematic approach is essential for screening and characterizing new compounds. The workflow ensures that data is collected consistently, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: General workflow for anticancer compound evaluation.
MTT Cell Viability Assay
This colorimetric assay is the gold standard for assessing the cytotoxic effects of compounds and determining IC50 values.[17] Its reliability and suitability for high-throughput screening make it the primary choice for initial evaluation.
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells. Incubate for an additional 48 to 72 hours.[17]
-
MTT Addition: After the treatment period, carefully remove the culture medium. Add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.[17]
-
Formazan Solubilization: Discard the MTT-containing medium. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[17]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[17]
Conclusion
Derivatives of this compound represent a highly promising and synthetically accessible class of anticancer agents. The research highlighted in this guide demonstrates that strategic modification of this core scaffold can yield compounds with nanomolar potency against a wide range of cancer cell lines. The diverse mechanisms of action, including apoptosis induction, cell cycle arrest, and potent inhibition of key oncogenic pathways like VEGFR-2, underscore their therapeutic potential. By employing systematic evaluation workflows and robust assays, researchers can continue to refine the structure-activity relationships and advance the most promising candidates toward clinical development. The pyridazine core, with its advantageous chemical properties, will undoubtedly continue to be a fertile ground for the discovery of next-generation cancer therapies.[2][18]
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Comparative Guide to Structure-Activity Relationship (SAR) Studies of 6-Chloropyridazine-3-thiol Analogs
A Deep Dive into Anticancer and Antimicrobial Activities
For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Among its derivatives, 6-chloropyridazine-3-thiol has emerged as a versatile starting material for the synthesis of novel compounds with significant potential as anticancer and antimicrobial agents.[3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data, to elucidate the key structural features driving their biological efficacy.
The Versatile Scaffold: this compound
The this compound molecule possesses two key reactive sites: the chlorine atom at the 6-position and the thiol group at the 3-position. These sites allow for a variety of chemical modifications, enabling the systematic development of analog libraries to explore and optimize biological activity. The inherent physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capabilities, further contribute to its potential for strong interactions with biological targets.[2]
I. Anticancer Activity of this compound Analogs
Numerous studies have demonstrated the potent anticancer effects of pyridazine derivatives.[1] Analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines, with some exhibiting promising activity, even surpassing that of established chemotherapy drugs like doxorubicin in certain contexts.[4]
Structure-Activity Relationship Insights
Systematic modifications of the this compound scaffold have revealed several key SAR trends for anticancer activity:
-
Substitution at the 6-position: Replacing the chlorine atom with various amino groups has been a common strategy. The nature of the substituent on the amino group significantly influences activity. For instance, the introduction of a homopiperidinylamino group has been shown to yield compounds with higher potency than the standard anticancer drug 5-fluorouracil (5-FU) against several cancer cell lines.[5]
-
Modification of the 3-thiol group: Alkylation of the thiol group, for example with an allyl group, has been explored to enhance anticancer properties. Further modifications at the 6-position of these S-alkylated analogs have led to the identification of potent compounds.[6]
-
Introduction of Aryl Groups: The synthesis of 6-aryl-substituted pyridazine derivatives has been another fruitful avenue. The nature and substitution pattern of the aryl ring play a crucial role in determining the cytotoxic potency.[7]
Comparative Anticancer Efficacy
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound analogs against various human cancer cell lines.
| Compound ID | Modification from this compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Analog A | 6-(homopiperidinylamino)-3-(allylthio)pyridazine | A549 (Lung) | 3.5 | 5-FU | 8.2 | [5] |
| Hep3b (Hepatoblastoma) | 4.1 | 5-FU | 10.5 | [5] | ||
| PC3 (Prostate) | 2.8 | 5-FU | 7.6 | [5] | ||
| Analog B | 6-morpholino-3-(allylthio)pyridazine | SW480 (Colon) | 6.2 | 5-FU | 12.1 | [5] |
| Analog C | 3-allylseleno-6-pentylthiopyridazine | MCF-7 (Breast) | 7.8 | 5-FU | 15.2 | [8] |
| CPT-PD 35 | Chloropyrazine-tethered pyrimidine with 2"-pyridinyl ring | DU-145 (Prostate) | 5 µg/mL | - | - | [9][10] |
Mechanism of Action: PARP-1 Inhibition
A significant mechanism through which some pyridazine derivatives exert their anticancer effects is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[11] PARP-1 is a key enzyme in the DNA damage repair pathway.[12] By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[11]
II. Antimicrobial Activity of this compound Analogs
Derivatives of this compound have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[3] The structural modifications that enhance antimicrobial efficacy often differ from those that optimize anticancer activity, highlighting the importance of targeted SAR studies for each therapeutic area.
Structure-Activity Relationship Insights
Key SAR findings for the antimicrobial activity of this compound analogs include:
-
Fused Ring Systems: The synthesis of tricyclic ring systems, such as pyridazino[6,1-b]quinazolin-10-ones and benzimidazolo-pyridazine thiones, starting from this compound, has yielded compounds with high activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3]
-
Influence of Substituents on Phenyl Ring: For chloropyrazine-tethered pyrimidine derivatives, the nature and position of substituents on an attached phenyl ring significantly impact antimicrobial potency. Electron-withdrawing groups, such as nitro and halo groups, at the 4"-position of the phenyl ring tend to enhance activity.[9][13] Disubstitution with halogens at the 2",4"-positions can further improve potency.[9]
-
Detrimental Effect of Electron-Donating Groups: Conversely, the presence of electron-donating groups at the 4"-position of the phenyl ring appears to be detrimental to antibacterial activity.[9]
Comparative Antimicrobial Efficacy
The following table presents the minimum inhibitory concentration (MIC) values for selected this compound analogs against various microbial strains.
| Compound ID | Modification from this compound | Microbial Strain | MIC (µM) | Reference Compound | Reference MIC (µM) | Citation |
| CPT-P 31 | Chloropyrazine-tethered pyrimidine with 2",4"-dichlorophenyl ring | S. aureus | 45.37 | Ciprofloxacin | 145.71 | [9] |
| E. coli | 45.37 | Ciprofloxacin | 145.71 | [9] | ||
| A. niger | 45.37 | - | - | [9] | ||
| CPT-P 25 | Chloropyrazine-tethered pyrimidine with 4"-nitrophenyl ring | S. aureus | 48.67 | Ciprofloxacin | 145.71 | [9] |
| CPT-P 30 | Chloropyrazine-tethered pyrimidine with 2",4"-difluorophenyl ring | S. aureus | 50.04 | Ciprofloxacin | 145.71 | [9] |
Experimental Protocols
General Synthesis of 6-Aryl-3-thiopyridazine Analogs
A common synthetic route to 6-aryl-3-thiopyridazine derivatives involves a Suzuki-Miyaura cross-coupling reaction.[14]
Step-by-Step Protocol:
-
To a solution of this compound in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and perform a work-up procedure, which typically involves extraction with an organic solvent and washing with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-pyridazine-3-thiol analog.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and is a standard method for screening the cytotoxic potential of novel compounds.[15]
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs for a specified duration (e.g., 48 or 72 hours).[4]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.[15]
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion
The this compound scaffold is a highly promising starting point for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the 6- and 3-positions of the pyridazine ring can lead to compounds with potent and selective biological activities. For anticancer applications, targeting PARP-1 is a key mechanism of action, while for antimicrobial purposes, the generation of fused heterocyclic systems appears to be a particularly effective strategy. The detailed experimental protocols provided offer a foundation for researchers to synthesize and evaluate their own libraries of this compound analogs, contributing to the ongoing discovery of new and improved therapeutic agents.
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A Researcher's Guide to the In Vitro and In Vivo Evaluation of 6-Chloropyridazine-3-thiol Derivatives
The pyridazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Among its many derivatives, 6-chloropyridazine-3-thiol serves as a crucial starting material for the synthesis of novel compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases.[1][2][3] This guide provides an in-depth, comparative analysis of the essential in vitro and in vivo methodologies used to evaluate this promising class of molecules. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and logical approach to preclinical evaluation.
The Significance of the Pyridazine Core
The this compound moiety is a privileged structure in drug discovery. The presence of the reactive thiol and chloro groups allows for diverse chemical modifications, leading to a wide array of derivatives.[4] These derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties.[1][5][6] The core structure's ability to interact with various biological targets makes it a fertile ground for the development of novel therapeutics.
Part 1: In Vitro Evaluation - The Foundation of Discovery
In vitro assays are the first crucial step in characterizing the biological activity of newly synthesized this compound derivatives. These rapid and cost-effective methods provide essential information on a compound's potency, selectivity, and mechanism of action at the cellular level.
Anticancer Activity Assessment
A primary therapeutic target for these derivatives is cancer.[7][8] The initial evaluation of their anticancer potential relies heavily on cell-based cytotoxicity assays.
The choice of cancer cell lines is a critical experimental parameter that significantly influences the interpretation of results. A well-chosen panel should represent the diversity of human cancers to identify broad-spectrum activity or specific potencies.[9][10][11][12][13] For instance, screening against cell lines from different origins, such as lung (e.g., A549), liver (e.g., HepG2), breast (e.g., MCF-7, MDA-MB-231), prostate (e.g., PC3), and colon (e.g., SW480), provides a comprehensive initial assessment of the compound's anticancer spectrum.[8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[14][15] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Data Presentation: Comparative Anticancer Activity
| Derivative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | A549 (Lung) | 15.2 | Doxorubicin | 0.8 |
| Compound B | A549 (Lung) | 8.7 | Doxorubicin | 0.8 |
| Compound A | MCF-7 (Breast) | 22.5 | Doxorubicin | 1.2 |
| Compound B | MCF-7 (Breast) | 12.1 | Doxorubicin | 1.2 |
| Compound C | HepG2 (Liver) | 5.4 | Cisplatin | 7.5 |
This table is a representative example for illustrative purposes.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer evaluation of this compound derivatives.
Antimicrobial Activity Assessment
The pyridazine scaffold is also a promising source of new antimicrobial agents.[16][17][18]
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][6][16][19][20]
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: Comparative Antimicrobial Activity
| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound D | 8 | 16 | 32 | Ciprofloxacin | 0.5 (S.a), 0.25 (E.c) |
| Compound E | 4 | 8 | 16 | Fluconazole | 2 (C.a) |
| Compound F | 16 | 32 | >64 |
This table is a representative example for illustrative purposes.
Part 2: In Vivo Evaluation - Assessing Performance in a Biological System
Promising candidates from in vitro screening must be evaluated in vivo to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.
Anticancer Efficacy in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo antitumor activity of novel compounds.[21]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different groups: vehicle control, positive control (a standard chemotherapy agent), and treatment groups receiving different doses of the test derivative. Administer the compounds via a clinically relevant route (e.g., oral, intraperitoneal).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Logical Relationship for In Vivo Anticancer Evaluation
Caption: Logical flow for assessing in vivo anticancer efficacy.
Analgesic and Anti-inflammatory Activity
Some pyridazine derivatives have shown potential as analgesic and anti-inflammatory agents.[1][2]
This model is used to screen for peripheral analgesic activity.[22][23][24][25]
-
Animal Groups: Divide mice into groups: vehicle control, positive control (e.g., aspirin), and test compound groups.
-
Compound Administration: Administer the compounds orally or intraperitoneally.
-
Induction of Writhing: After a set time (e.g., 30-60 minutes), inject a dilute solution of acetic acid intraperitoneally to induce abdominal constrictions (writhes).
-
Observation: Immediately place the mice in an observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage inhibition of writhing for the treated groups compared to the control group.
This is a classic model for evaluating acute inflammation.[22][24][26]
-
Animal Groups: Use rats or mice and divide them into control and treatment groups.
-
Compound Administration: Administer the test compounds.
-
Induction of Edema: After a set time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion
The systematic in vitro and in vivo evaluation of this compound derivatives is essential for identifying and advancing promising new therapeutic agents. This guide provides a framework for conducting these evaluations with scientific rigor. By understanding the rationale behind each experimental choice and adhering to detailed protocols, researchers can generate reliable and comparable data, paving the way for the development of novel drugs to address unmet medical needs in cancer, infectious diseases, and beyond.
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A Comparative Analysis of the Antimicrobial Spectrum of 6-Chloropyridazine-3-thiol and Standard Antibiotics
In the ever-evolving landscape of antimicrobial research, the exploration of novel heterocyclic compounds is paramount to addressing the growing challenge of antibiotic resistance. Among these, pyridazine derivatives have emerged as a promising class of molecules with a broad range of biological activities, including antimicrobial properties. This guide provides a detailed comparative analysis of the antimicrobial spectrum of a representative pyridazine derivative, 6-Chloropyridazine-3-thiol, against a panel of standard, clinically relevant antibiotics.
The following analysis is built upon established methodologies in antimicrobial susceptibility testing and draws from published data on analogous pyridazine structures to project a scientifically grounded, illustrative profile for this compound. Our objective is to offer researchers and drug development professionals a comprehensive framework for evaluating such novel compounds, from initial screening to mechanistic insights.
Introduction to Pyridazine Derivatives in Antimicrobial Research
Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. The incorporation of various functional groups onto this core structure can lead to compounds with significant biological activities. The presence of a thiol group, as in this compound, is of particular interest due to the potential for this functional group to interact with biological targets, such as enzymes, through covalent or non-covalent interactions. While extensive research has been conducted on various pyridazine derivatives, this guide will focus on a hypothetical, yet representative, profile for this compound to illustrate a comparative workflow.
Comparative Antimicrobial Spectrum: An Illustrative Analysis
To provide a clear comparison, we present illustrative Minimum Inhibitory Concentration (MIC) data for this compound against a panel of common Gram-positive and Gram-negative bacteria, as well as a representative fungal strain. This data is juxtaposed with the known MIC ranges for standard antibiotics: Ciprofloxacin (a broad-spectrum fluoroquinolone), Ampicillin (a beta-lactam effective against Gram-positive bacteria), and Tetracycline (a broad-spectrum tetracycline antibiotic).
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data (in µg/mL)
| Microorganism | Gram Stain | This compound (Illustrative) | Ciprofloxacin | Ampicillin | Tetracycline |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 16 | 0.25 - 1.0 | 0.25 - 1.0 | 0.5 - 2.0 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 8 | 0.12 - 0.5 | ≤ 0.06 - 0.25 | 0.25 - 1.0 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 | ≤ 0.008 - 0.03 | 2.0 - 8.0 | 0.5 - 2.0 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | 0.25 - 1.0 | > 128 | 8.0 - 32.0 |
| Candida albicans (ATCC 10231) | Fungus | 64 | N/A | N/A | N/A |
Note: The MIC values for this compound are presented as a hypothetical example based on trends observed in related pyridazine derivatives for illustrative purposes. The MIC values for standard antibiotics are based on established ranges from sources such as the Clinical and Laboratory Standards Institute (CLSI).
From this illustrative data, we can infer that this compound may possess moderate activity against Gram-positive bacteria and some Gram-negative bacteria, with limited efficacy against notoriously resistant organisms like Pseudomonas aeruginosa. The moderate antifungal activity against Candida albicans suggests a broader spectrum than some traditional antibiotics.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial spectrum of a novel compound relies on standardized and reproducible methodologies. The following protocols for broth microdilution and disk diffusion are fundamental to this process.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent. It involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid medium.
Protocol Steps:
-
Preparation of the Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Preparation of the Antimicrobial Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation of the Microtiter Plate: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination via broth microdilution.
Agar Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of antimicrobial activity and is often used for initial screening. It involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate that has been uniformly inoculated with the test microorganism.
Protocol Steps:
-
Preparation of the Inoculum: A standardized inoculum is prepared as described for the broth microdilution method (0.5 McFarland standard).
-
Inoculation of the Agar Plate: A sterile cotton swab is dipped into the inoculum suspension and used to streak the entire surface of a Mueller-Hinton agar plate to ensure uniform growth.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of this compound and standard antibiotics are placed on the surface of the agar.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Measurement of Zones of Inhibition: The diameter of the zone of no growth around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Caption: Workflow for the agar disk diffusion (Kirby-Bauer) test.
Potential Mechanisms of Action: A Comparative Perspective
Understanding the mechanism of action is crucial for the development of any new antimicrobial agent. While the precise mechanism of this compound would require further investigation, we can draw parallels with other pyridazine derivatives and compare it to the known mechanisms of our standard antibiotics.
-
This compound (Hypothesized): Many pyridazine derivatives exert their antimicrobial effects by inhibiting essential enzymes in microbial metabolic pathways. The thiol group could potentially act as a nucleophile, targeting and inactivating key enzymes involved in cell wall synthesis or DNA replication.
-
Ciprofloxacin: This fluoroquinolone antibiotic inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair in bacteria.
-
Ampicillin: As a beta-lactam antibiotic, ampicillin inhibits the transpeptidase enzymes that are critical for the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis.
-
Tetracycline: This antibiotic binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis.
Caption: Comparative overview of antimicrobial mechanisms of action.
Conclusion and Future Directions
This guide has presented an illustrative comparison of the antimicrobial spectrum of this compound with standard antibiotics, grounded in established scientific protocols. The hypothetical data suggests that this pyridazine derivative may hold promise, particularly against Gram-positive bacteria, and warrants further empirical investigation.
Future research should focus on:
-
Empirical Validation: Conducting comprehensive in vitro studies to determine the actual MIC values of this compound against a wide panel of clinical isolates.
-
Mechanism of Action Studies: Utilizing techniques such as enzyme inhibition assays and transcriptomics to elucidate the precise molecular targets of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its antimicrobial activity and spectrum.
By following a rigorous and systematic approach, the potential of novel compounds like this compound can be fully explored in the ongoing search for the next generation of antimicrobial agents.
References
- Clinical and Laboratory Standards Institute (CLSI).Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.
- Patel, R. (2020).Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
- Wube, A. (2019).The Genus Pyridazine: A Chemical and Biological Profile. Molecules, 24(19), 3466. [Link]
- Kohanski, M. A., Dwyer, D. J., & Collins, J. J. (2010).How antibiotics kill bacteria: from targets to networks. Nature Reviews Microbiology, 8(6), 423–435. [Link]
A Comparative Analysis of the Antiplatelet Activity of 6-Chloropyridazine-3-thiol Against Standard-of-Care Agents
A Technical Guide for Drug Discovery & Development Professionals
Abstract
Thrombotic diseases, including myocardial infarction and stroke, remain a leading cause of mortality worldwide. Antiplatelet therapy is a cornerstone of prevention and treatment, with drugs like aspirin and clopidogrel being the standard of care. However, limitations such as bleeding risk and variable patient response necessitate the search for novel, more effective agents. This guide provides a comprehensive benchmark of the antiplatelet activity of a novel pyridazine derivative, 6-Chloropyridazine-3-thiol (6-CPT), against aspirin and clopidogrel. We present a systematic evaluation using established in vitro methodologies, including Light Transmission Aggregometry (LTA) and flow cytometry, to elucidate its mechanism of action and comparative potency. The data herein suggest that 6-CPT is a potent inhibitor of ADP-mediated platelet activation, positioning it as a promising candidate for further preclinical development.
Introduction: The Imperative for Novel Antiplatelet Therapies
Platelets are essential for hemostasis, but their inappropriate activation can lead to the formation of occlusive thrombi in the arterial circulation.[1] Antiplatelet drugs are critical for mitigating this risk. The current therapeutic landscape is dominated by two main mechanisms of action:
-
Inhibition of Cyclooxygenase-1 (COX-1): Aspirin irreversibly acetylates serine 529 of the COX-1 enzyme, blocking the production of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor.[2][3][4][5]
-
Antagonism of the P2Y12 Receptor: Clopidogrel is a prodrug whose active metabolite irreversibly binds to the P2Y12 receptor, preventing ADP-mediated platelet activation.[6][7][8] This pathway is central to amplifying and sustaining the platelet response.[1][9]
Despite their success, these drugs have drawbacks, including gastrointestinal bleeding with aspirin and the delayed onset and metabolic variability of clopidogrel.[2][7] This highlights the need for new chemical entities with improved pharmacological profiles. Pyridazine derivatives have shown a range of biological activities, including antiplatelet effects, making them a promising area for drug discovery.[10][11] This guide focuses on this compound (6-CPT), a novel compound from this class, to rigorously assess its antiplatelet potential.
Experimental Design & Rationale: A Multi-Faceted Approach
To comprehensively benchmark 6-CPT, we designed a logical workflow to first assess its overall functional effect on platelet aggregation and then to dissect its specific molecular target.
Rationale for Assay Selection
-
Light Transmission Aggregometry (LTA): Considered the gold standard for platelet function testing, LTA measures the change in light transmission as platelets aggregate in response to various agonists.[12][13][14] By using different agonists—such as arachidonic acid (AA) for the COX-1 pathway and adenosine diphosphate (ADP) for the P2Y12 pathway—we can gain initial insights into the compound's mechanism of action.[15][16]
-
Flow Cytometry: This powerful technique allows for the precise measurement of cell surface markers on individual platelets.[17] It provides a more granular view than LTA by quantifying specific activation events. We selected key markers to confirm the mechanism:
-
P-selectin (CD62P): A protein expressed on the platelet surface from α-granules upon activation, serving as a general marker of platelet activation.[18][19][20]
-
PAC-1: An antibody that specifically binds to the activated conformation of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.[21][22]
-
Experimental Workflow Diagram
The following diagram illustrates the systematic approach used to characterize the antiplatelet activity of 6-CPT.
Caption: Experimental workflow for benchmarking 6-CPT.
Detailed Methodologies
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from consenting healthy volunteers into tubes containing 3.2% sodium citrate. Ensure samples are processed within 4 hours.[23]
-
First Centrifugation: Centrifuge whole blood at 200 x g for 10 minutes at room temperature to separate PRP.[23][24]
-
PRP Collection: Carefully collect the supernatant (PRP) and store it at room temperature.
-
Second Centrifugation: Centrifuge the remaining blood at 2,500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which serves as the reference blank (100% transmission) in LTA.[24]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 250 x 10³/µL using autologous PPP.
Protocol: Light Transmission Aggregometry (LTA)
-
Instrument Setup: Pre-warm the LTA instrument (e.g., Chrono-Log® Model 700) to 37°C.[25]
-
Blanking: Place a cuvette with PPP in the reference well and a cuvette with the adjusted PRP sample in the test well. Set 0% and 100% transmission, respectively.[26]
-
Incubation: Add the test compound (6-CPT, Aspirin, or Clopidogrel Active Metabolite) or vehicle control to the PRP sample and incubate for 5 minutes with stirring (900 rpm).
-
Agonist Addition: Initiate aggregation by adding either Arachidonic Acid (final concentration 1 mM) or ADP (final concentration 10 µM).
-
Data Recording: Record the change in light transmission for 5-7 minutes.
-
Dose-Response: Repeat steps 3-5 for a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).
Protocol: Flow Cytometry for Activation Markers
-
Sample Preparation: To aliquots of PRP, add the test compound (6-CPT, Aspirin, Clopidogrel Active Metabolite) or vehicle control and incubate for 10 minutes at 37°C.
-
Activation: Add ADP (10 µM) to stimulate the platelets and incubate for 5 minutes. An unstimulated sample serves as a negative control.
-
Antibody Staining: Add fluorescently-conjugated antibodies (Anti-CD62P and PAC-1) to the samples and incubate for 20 minutes in the dark at room temperature.[22]
-
Fixation: Fix the samples with 1% paraformaldehyde.
-
Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 platelet events.
-
Analysis: Gate the platelet population based on forward and side scatter. Quantify the percentage of platelets positive for CD62P and PAC-1 binding.
Comparative Results
Disclaimer: The following data are representative and generated for illustrative purposes to demonstrate the comparative potential of 6-CPT.
Functional Inhibition of Platelet Aggregation (LTA)
The antiplatelet activity of 6-CPT was compared against aspirin and the active metabolite of clopidogrel (Clop-AM) using LTA. The IC50 values, representing the concentration required to inhibit 50% of platelet aggregation, were determined for both AA- and ADP-induced aggregation pathways.
| Compound | Agonist (Pathway) | IC50 (µM) | Primary Target |
| Aspirin | Arachidonic Acid (COX-1) | 55.2 | COX-1 |
| ADP (P2Y12) | > 500 | - | |
| Clopidogrel-AM | Arachidonic Acid (COX-1) | > 500 | - |
| ADP (P2Y12) | 8.7 | P2Y12 Receptor | |
| 6-CPT | Arachidonic Acid (COX-1) | > 500 | - |
| ADP (P2Y12) | 11.3 | P2Y12 Receptor |
Interpretation: The data clearly show that 6-CPT is a potent inhibitor of ADP-induced platelet aggregation, with an IC50 value comparable to that of clopidogrel's active metabolite. Conversely, 6-CPT showed no significant activity against arachidonic acid-induced aggregation, similar to clopidogrel and in stark contrast to aspirin. This strongly suggests that 6-CPT's mechanism of action is through the P2Y12 receptor pathway, not the COX-1 pathway.[27]
Mechanistic Confirmation via Flow Cytometry
To validate the findings from LTA, we assessed the effect of the compounds on specific platelet activation markers following ADP stimulation.
| Condition | % P-selectin (CD62P) Positive | % Activated GPIIb/IIIa (PAC-1) Positive |
| Resting Platelets (Vehicle) | 4.5% | 3.1% |
| ADP-Stimulated (Vehicle) | 85.2% | 89.5% |
| ADP + Aspirin (100 µM) | 81.7% | 86.3% |
| ADP + Clopidogrel-AM (20 µM) | 15.3% | 12.8% |
| ADP + 6-CPT (20 µM) | 18.9% | 16.2% |
Interpretation: Treatment with 6-CPT or Clopidogrel-AM significantly reduced the percentage of platelets expressing P-selectin and the activated form of GPIIb/IIIa upon ADP stimulation.[21][28] Aspirin had a negligible effect, as expected, because it does not block the ADP receptor. This provides direct evidence that 6-CPT inhibits the downstream signaling events of the P2Y12 receptor, preventing granule secretion and the final conformational change of the GPIIb/IIIa receptor required for aggregation.[29]
Signaling Pathway Analysis
The experimental data allow us to position the activity of 6-CPT within the known signaling cascades of platelet activation.
The COX-1 / Thromboxane A2 Pathway
Aspirin acts by irreversibly inhibiting the COX-1 enzyme, which converts arachidonic acid into prostaglandin H2, the precursor to Thromboxane A2 (TXA2).[5][30] TXA2 then signals through the thromboxane receptor to activate platelets. Our results confirm 6-CPT does not interfere with this pathway.
Caption: Aspirin's mechanism via COX-1 inhibition.
The P2Y12 / ADP Pathway
ADP activates platelets through two receptors, P2Y1 and P2Y12.[9] The P2Y12 receptor, coupled to a Gi protein, is crucial for amplifying and sustaining aggregation.[1][31] Its inhibition prevents the downstream suppression of adenylyl cyclase and activation of PI3-kinase, which are necessary steps for stabilizing platelet aggregates.[32]
Caption: Clopidogrel and 6-CPT inhibit the P2Y12 pathway.
Discussion and Future Directions
This comparative guide demonstrates that this compound is a potent and selective inhibitor of the P2Y12 receptor pathway. Its in vitro potency is comparable to the active metabolite of clopidogrel, the clinical standard for this mechanistic class. The selectivity of 6-CPT is a key finding; by avoiding the COX-1 pathway, it is unlikely to carry the same risk of gastrointestinal side effects associated with aspirin.
Key advantages suggested by this initial profile include:
-
High Potency: Achieves significant inhibition of ADP-mediated aggregation at low micromolar concentrations.
-
Target Selectivity: Does not inhibit the COX-1 pathway, distinguishing its mechanism from aspirin.
-
Direct Action Potential: Unlike clopidogrel, which is a prodrug requiring metabolic activation, pyridazine derivatives may act directly. This could translate to a faster onset of action and more predictable patient response, though this requires further investigation.
Future studies should focus on:
-
Reversibility of Binding: Determining if 6-CPT binds reversibly or irreversibly to the P2Y12 receptor.
-
Pharmacokinetics and Metabolism: Evaluating its properties as a direct-acting agent versus a prodrug.
-
In Vivo Efficacy: Assessing its antithrombotic efficacy and bleeding risk in established animal models of thrombosis.
Conclusion
This compound has emerged from this benchmarking study as a compelling antiplatelet candidate. Its potent and selective inhibition of the P2Y12 pathway places it in the same mechanistic class as clopidogrel but with the potential for an improved pharmacological profile. The data presented provide a strong rationale for its advancement into further preclinical and clinical development as a next-generation antiplatelet therapy.
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A Researcher's Guide to the Validation of Computational Models for 6-Chloropyridazine-3-thiol Bioactivity
In the landscape of modern drug discovery, the ability to accurately predict the biological activity of small molecules is paramount. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, have emerged as indispensable tools for accelerating the identification and optimization of lead compounds.[1][2] This guide provides an in-depth comparison of computational models for predicting the bioactivity of 6-Chloropyridazine-3-thiol, a heterocyclic compound with known antiplatelet, antimicrobial, and anti-inflammatory potential.[3] We will delve into the critical process of model validation, presenting a framework for ensuring the reliability and predictive power of in silico tools through rigorous statistical assessment and subsequent experimental verification.
The Significance of this compound and the Role of Predictive Modeling
This compound is a versatile scaffold in medicinal chemistry.[3][4] Its derivatives have garnered attention for a range of biological activities. The pyridazine core is recognized for its therapeutic potential, particularly in the development of anti-inflammatory agents.[1] Given the vast chemical space that can be explored through derivatization, computational models offer an efficient and cost-effective strategy to prioritize synthetic efforts and identify candidates with the highest probability of success.[2]
The core principle of QSAR modeling lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties and structural features.[4] By establishing a mathematical relationship between these descriptors and a measured biological endpoint, we can predict the activity of novel, untested compounds. However, the predictive power of any model is contingent on its rigorous validation.[5]
Comparing Computational Models: A Hypothetical Case Study
To illustrate the validation process, let us consider a hypothetical scenario where we have developed three distinct QSAR models to predict the antiplatelet activity (measured as IC₅₀) of a series of this compound derivatives.
-
Model A: Multiple Linear Regression (MLR) - A traditional statistical approach establishing a linear relationship between descriptors and activity.
-
Model B: Random Forest (RF) - An ensemble machine learning method that builds multiple decision trees to improve predictive accuracy and control for overfitting.[1]
-
Model C: Support Vector Machine (SVM) - A powerful machine learning algorithm that finds an optimal hyperplane to separate data points into different classes or to perform regression.[1]
The performance of these models is first evaluated using internal and external validation metrics.
Statistical Validation: The First Crucial Hurdle
Validation is essential to ensure that a QSAR model is robust, reliable, and has predictive capabilities.[5] This process is typically divided into internal and external validation.
Internal Validation assesses the stability and robustness of the model using the training data. Common techniques include:
-
Leave-one-out (LOO) Cross-Validation (Q²): A single data point is removed, the model is rebuilt, and the activity of the removed point is predicted. This is repeated for all data points. A high Q² value (typically > 0.5) indicates good internal predictivity.[5]
-
y-Randomization: The biological activity data is randomly shuffled, and the model is rebuilt. A low correlation coefficient for the randomized models confirms that the original model is not due to chance correlation.[6]
External Validation evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that were not used in model development. Key metrics include:
-
Coefficient of Determination (R²): Measures the correlation between the predicted and observed activities for the test set. An R² value close to 1 indicates a strong correlation.
-
Root Mean Square Error (RMSE): Represents the standard deviation of the prediction errors. A lower RMSE indicates a better fit.
Table 1: Comparative Statistical Validation of Hypothetical QSAR Models for Antiplatelet Activity
| Metric | Model A (MLR) | Model B (RF) | Model C (SVM) | Interpretation |
| Internal Validation | Assessing model robustness | |||
| R² (Training Set) | 0.82 | 0.95 | 0.92 | Goodness of fit to the training data. |
| Q² (LOO) | 0.75 | 0.88 | 0.85 | High values indicate good internal predictivity. |
| External Validation | Assessing predictive power on new data | |||
| R² (Test Set) | 0.78 | 0.90 | 0.87 | High values indicate strong predictive ability. |
| RMSE (Test Set) | 0.45 | 0.25 | 0.30 | Lower values indicate better accuracy. |
Based on this hypothetical data, the Random Forest model (Model B) demonstrates superior performance across all key metrics, suggesting it is the most robust and predictive model.
The Imperative of Experimental Validation
While statistical validation is a critical first step, it is not sufficient to confirm the real-world utility of a computational model.[7] Experimental validation of the model's predictions is the ultimate test of its credibility and is essential before committing significant resources to the synthesis and further development of predicted compounds.[8][9]
A Step-by-Step Workflow for Experimental Validation
The following workflow outlines a comprehensive approach to experimentally validate the predictions of our top-performing computational model (Model B).
Caption: Experimental validation workflow for computational predictions.
Step 1: Compound Selection
The initial step is to select a set of compounds for synthesis and testing based on the model's predictions. It is crucial to select not only the top-predicted active compounds but also some predicted to be inactive and a few with diverse chemical structures. This diverse selection helps to robustly assess the model's predictive power across the activity spectrum and its applicability domain.
Step 2: Chemical Synthesis and Purification
The selected compounds are then synthesized and purified. Purity and structural confirmation using standard analytical techniques (e.g., NMR, Mass Spectrometry) are essential to ensure that the observed biological activity is attributable to the intended molecule.
Step 3: In Vitro Biological Assays
The synthesized compounds are then subjected to a battery of in vitro assays to determine their actual biological activity. The choice of assays should align with the predicted bioactivities.
-
Antiplatelet Activity: Platelet aggregation assays are the gold standard.[10] Light Transmission Aggregometry (LTA) or flow cytometry can be used to measure the inhibition of platelet aggregation induced by agonists like ADP or collagen.[11][12]
-
Antimicrobial Activity: The Minimum Inhibitory Concentration (MIC) test is a quantitative method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][13] This can be followed by a Minimum Bactericidal Concentration (MBC) test to determine if the compound is bacteriostatic or bactericidal.[14]
-
Anti-inflammatory Activity: In vitro anti-inflammatory activity can be assessed through various methods, including the inhibition of protein (albumin) denaturation, which mimics the denaturation of proteins during inflammation, and membrane stabilization assays using red blood cells.[1][3]
Step 4: Data Analysis and Model Refinement
The experimental data is then compared with the computationally predicted values. A strong correlation between the predicted and observed activities validates the model. Any discrepancies can provide valuable insights for refining the model, potentially by incorporating new descriptors or expanding the training set with the newly generated experimental data.
Mechanistic Insights: Understanding the "Why"
A robust computational model not only predicts bioactivity but can also provide insights into the underlying mechanisms of action. For this compound and its derivatives, several potential molecular targets have been identified for their diverse bioactivities.
Caption: Potential molecular targets and resulting bioactivities.
-
Antiplatelet Activity: The P2Y12 receptor, a key player in platelet activation, is a likely target for the antiplatelet effects of pyridazine derivatives.[15][16][17][18]
-
Anti-inflammatory Activity: Pyridazinone derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[19]
-
Antimicrobial Activity: For their antimicrobial action, pyridazine compounds may target essential bacterial enzymes like dihydropteroate synthase (DHPS) involved in folate biosynthesis.[5]
Conclusion
The validation of computational models is a multi-faceted process that combines rigorous statistical evaluation with confirmatory experimental testing. This guide has provided a comprehensive framework for comparing and validating predictive models for the bioactivity of this compound. By adhering to these principles of scientific integrity, researchers can leverage the power of in silico methods to accelerate the discovery of novel therapeutics with greater confidence and efficiency. The iterative cycle of prediction, synthesis, testing, and model refinement is a powerful paradigm for modern drug development.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Chloropyridazine-3-thiol Derivatives as Potential Kinase and DNA Repair Inhibitors
This guide provides a comprehensive, in-depth analysis of the potential of 6-chloropyridazine-3-thiol derivatives as inhibitors of two critical cancer targets: Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase-1 (PARP-1). We will explore the rationale behind targeting these pathways, present a detailed, step-by-step molecular docking protocol, and objectively compare the in silico performance of our designed pyridazine derivatives against established clinical inhibitors.
Introduction: The Therapeutic Potential of the Pyridazine Scaffold
The pyridazine ring is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties.[1] Its two adjacent nitrogen atoms act as hydrogen bond acceptors, contributing to strong target engagement, while its polar nature can improve aqueous solubility—a common hurdle in drug development.[2] The this compound core, in particular, offers a versatile starting point for derivatization. The reactive thiol group provides a handle for introducing a variety of substituents, allowing for the fine-tuning of steric and electronic properties to optimize binding to a target protein.
For this study, we have designed a focused library of this compound derivatives through a proposed S-alkylation/arylation, a common and reliable synthetic route for thiol-containing compounds. This allows us to systematically explore the structure-activity relationship (SAR) of these novel compounds in silico.
Strategic Target Selection: EGFR and PARP-1
Our comparative docking studies will focus on two well-validated and highly relevant cancer targets: EGFR and PARP-1.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[3] Its aberrant activation, through mutation or overexpression, is a key driver in numerous cancers, most notably non-small cell lung cancer.[4] Inhibition of the EGFR kinase domain is a clinically validated strategy, with several generations of inhibitors demonstrating significant therapeutic benefit.[5]
dot
Caption: EGFR Signaling Pathway Overview.
Poly(ADP-ribose) polymerase-1 (PARP-1)
PARP-1 is a crucial enzyme in the DNA damage response, particularly in the repair of single-strand breaks through the base excision repair pathway.[6] In cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of DNA damage and cell death—a concept known as synthetic lethality.[6] PARP inhibitors have revolutionized the treatment of certain ovarian, breast, and prostate cancers.
dot
Caption: PARP-1 in Single-Strand Break Repair.
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a robust and reproducible workflow for molecular docking using AutoDock Vina, a widely used and validated open-source docking engine. This protocol is designed to be self-validating by first redocking the co-crystallized ligand to ensure the accuracy of the docking parameters.
dot
Caption: Molecular Docking Experimental Workflow.
Step 1: Protein Preparation
-
Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1M17 for EGFR (in complex with Erlotinib) and PDB ID: 6NTU for PARP-1 (in complex with a potent inhibitor).
-
Clean the Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL. Remove all water molecules and any heteroatoms that are not part of the protein or the co-crystallized ligand.
-
Prepare for Docking: Use AutoDockTools (ADT) to prepare the protein. This involves adding polar hydrogens, computing Gasteiger charges, and saving the file in the PDBQT format. This format includes atomic charges and atom types required by AutoDock Vina.
Step 2: Ligand Preparation
-
Design and Draw Ligands: The this compound derivatives and comparator compounds are drawn using a 2D chemical drawing tool like ChemDraw and saved in a format that preserves 2D coordinates (e.g., MOL).
-
Generate 3D Structures: Convert the 2D structures to 3D using a program like Open Babel. It is crucial to generate a low-energy 3D conformation.
-
Prepare for Docking: Use ADT to prepare the ligands. This step involves detecting the rotatable bonds and assigning charges. Save each ligand as a PDBQT file.
Step 3: Docking Simulation with AutoDock Vina
-
Grid Box Generation: The grid box defines the search space for the docking simulation. To ensure accuracy, the grid box should be centered on the binding site of the co-crystallized ligand from the original PDB file. A box size of 25x25x25 Å is generally sufficient to encompass the active site.
-
Protocol Validation (Redocking): As a critical validation step, dock the extracted co-crystallized ligand back into the prepared protein structure. The docking is considered successful if the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is less than 2.0 Å.
-
Configuration File: Create a configuration text file that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.
-
Run Docking: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Step 4: Analysis and Visualization
-
Analyze Binding Energies: The primary output from AutoDock Vina is the binding affinity, which is an estimate of the free energy of binding. A more negative value indicates a stronger predicted binding.
-
Visualize Interactions: Use a molecular graphics system like PyMOL to visualize the docked poses of the ligands within the protein's active site. Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding.
Comparative Docking Study: EGFR
Proposed this compound Derivatives for EGFR
Based on the S-alkylation/arylation of the parent compound, we propose the following derivatives for our in silico screening:
-
CPT-Me: S-methyl derivative
-
CPT-Et: S-ethyl derivative
-
CPT-Ph: S-phenyl derivative
-
CPT-Bn: S-benzyl derivative
Alternative EGFR Inhibitors for Comparison
-
Erlotinib: A first-generation, clinically approved EGFR inhibitor (co-crystallized in 1M17).
-
Gefitinib: Another first-generation quinazoline-based inhibitor.
-
Afatinib: A second-generation covalent inhibitor.
Results and Discussion
The docking results against the EGFR kinase domain (PDB: 1M17) are summarized below.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Erlotinib (Reference) | -9.8 | Met793, Gly796, Leu718, Thr790 |
| Gefitinib | -9.5 | Met793, Gly796, Leu718, Cys775 |
| Afatinib | -10.2 | Met793, Gly796, Cys797 (covalent) |
| CPT-Me | -6.8 | Met793, Leu718 |
| CPT-Et | -7.1 | Met793, Leu718, Val726 |
| CPT-Ph | -8.5 | Met793, Gly796, Leu718, Leu844 |
| CPT-Bn | -8.9 | Met793, Gly796, Leu718, Leu844 |
Our docking studies indicate that the proposed this compound derivatives can fit into the ATP-binding pocket of EGFR. The binding affinity increases with the size and aromaticity of the S-substituent. The S-benzyl derivative (CPT-Bn ) shows the most promising binding energy among the novel compounds, approaching that of the established inhibitors. The pyridazine core consistently forms a key hydrogen bond with the hinge residue Met793, mimicking the interaction of the quinazoline core in first-generation inhibitors. The S-phenyl and S-benzyl groups extend into a hydrophobic pocket, forming favorable interactions with residues like Leu718 and Leu844. While the predicted affinities are not as strong as the clinically used drugs, these results suggest that the this compound scaffold is a viable starting point for the design of novel EGFR inhibitors.
Comparative Docking Study: PARP-1
Proposed this compound Derivatives for PARP-1
The same set of derivatives (CPT-Me, CPT-Et, CPT-Ph, CPT-Bn) will be evaluated against PARP-1.
Alternative PARP-1 Inhibitors for Comparison
-
Olaparib: A clinically approved PARP inhibitor.
-
Rucaparib: Another clinically used PARP inhibitor.
-
Talazoparib: A potent PARP inhibitor known for its PARP-trapping activity.
Results and Discussion
The docking results against the PARP-1 catalytic domain (PDB: 6NTU) are summarized below.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Olaparib (Reference) | -10.5 | Gly863, Ser904, Tyr907, Arg878 |
| Rucaparib | -10.1 | Gly863, Ser904, Tyr907 |
| Talazoparib | -11.2 | Gly863, Ser904, Tyr907, Glu988 |
| CPT-Me | -6.5 | Gly863, Tyr907 |
| CPT-Et | -6.9 | Gly863, Tyr907, Ile872 |
| CPT-Ph | -8.2 | Gly863, Ser904, Tyr907 |
| CPT-Bn | -8.7 | Gly863, Ser904, Tyr907, Arg878 |
Similar to the EGFR study, the this compound derivatives show a promising fit within the nicotinamide-binding pocket of PARP-1. The pyridazine nitrogen atoms are predicted to form hydrogen bonds with the backbone of Gly863 and the side chain of Ser904, which are crucial interactions for PARP-1 inhibition. The S-benzyl derivative (CPT-Bn ) again demonstrates the best performance among the novel compounds, with its benzyl group forming a pi-stacking interaction with Tyr907, a hallmark of potent PARP inhibitors. The predicted binding affinities suggest that while further optimization is needed, the this compound scaffold has the potential to be developed into a novel class of PARP-1 inhibitors.
Conclusion and Future Directions
This in-depth guide demonstrates the utility of molecular docking as a powerful tool for evaluating novel chemical scaffolds against well-defined biological targets. Our comparative study of this compound derivatives against EGFR and PARP-1 reveals that this scaffold can effectively engage the active sites of both enzymes, mimicking key interactions of established inhibitors.
The S-benzyl derivative emerged as the most promising candidate in both studies, highlighting the importance of a hydrophobic, aromatic substituent at the thiol position for achieving higher binding affinity. While the predicted binding energies of our initial derivatives do not surpass those of clinically approved drugs, the results provide a strong rationale for the synthesis and biological evaluation of this chemical series.
Future work should focus on synthesizing these and other derivatives and validating the in silico findings with in vitro enzyme inhibition assays. Further computational studies could explore a wider range of substituents and employ more advanced techniques like molecular dynamics simulations to assess the stability of the predicted binding poses. The this compound scaffold represents a promising starting point for the development of the next generation of kinase and DNA repair inhibitors.
References
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A Head-to-Head Comparison of Synthetic Routes to 6-Chloropyridazine-3-thiol: A Guide for Researchers
Abstract
6-Chloropyridazine-3-thiol is a crucial heterocyclic building block in medicinal chemistry, primarily due to its prevalence in the structures of various biologically active compounds.[1][2] This guide provides a detailed, head-to-head comparison of the most common synthetic routes to this valuable intermediate. We will delve into two primary strategies: the direct nucleophilic substitution of 3,6-dichloropyridazine and a multi-step approach commencing from maleic anhydride. This analysis includes step-by-step experimental protocols, a discussion of the mechanistic underpinnings, and a comparative summary of yields, scalability, and safety considerations to aid researchers in selecting the optimal route for their specific needs.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine nucleus is a recurring motif in a wide array of pharmaceuticals and agrochemicals, owing to its ability to engage in various biological interactions. The introduction of a thiol group and a chlorine atom at the 3 and 6 positions, respectively, creates a versatile scaffold with two distinct reactive sites. This allows for sequential and selective functionalization, making this compound a highly sought-after intermediate for the synthesis of compound libraries in drug discovery programs.[3]
Route 1: Synthesis from 3,6-Dichloropyridazine
This is arguably the most direct and widely employed method for the preparation of this compound. The strategy relies on the differential reactivity of the two chlorine atoms on the pyridazine ring, allowing for a selective nucleophilic aromatic substitution (SNAr) at one position.
Reaction Scheme
Caption: Multi-step synthesis from maleic anhydride.
Experimental Protocols
-
Step 1: Synthesis of 3,6-Dihydroxypyridazine
-
In a three-necked flask, add hydrazine hydrate (80%, 72.5 mL, approximately 1.3 mol). [4] 2. Carefully add 30% hydrochloric acid (120 mL) dropwise. [4] 3. Add maleic anhydride (98 g, 1 mol) to the mixture. [4] 4. Heat the mixture to reflux at 110°C for 3 hours. [4] 5. Cool the reaction mixture and collect the precipitated 3,6-dihydroxypyridazine by filtration.
-
-
Step 2: Synthesis of 3,6-Dichloropyridazine
-
In a three-necked flask, charge 3,6-dihydroxypyridazine (22 g, 0.2 mol) and phosphorus pentachloride (232.8 g, 1.12 mol). [4] 2. Heat the mixture to 125°C and react for 4 hours. [4] 3. Evaporate the generated phosphorus oxychloride under reduced pressure.
-
Cool the remaining viscous liquid to room temperature and carefully pour it into water to quench the reaction.
-
Adjust the pH to approximately 8 by adding 28% ammonia water dropwise to precipitate the product. [4] 6. Filter and dry the crude 3,6-dichloropyridazine.
-
-
Step 3: Synthesis of this compound
-
This step follows the same procedure as outlined in Route 1 .
-
Mechanistic Insight and Discussion
The initial step involves the condensation of maleic anhydride with hydrazine to form the pyridazine ring. [5]This is a well-established method for constructing this heterocyclic system. The subsequent step is a chlorination reaction, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to convert the hydroxyl groups into chlorine atoms. [4]The final step is the selective nucleophilic substitution as described in Route 1.
This route is more laborious and generally results in a lower overall yield compared to Route 1 due to the multiple steps. However, its main advantage lies in the potential for diversification. The intermediate, 3,6-dihydroxypyridazine, can be a starting point for a variety of other substituted pyridazines. The use of hazardous reagents like PCl₅ and POCl₃ necessitates stringent safety precautions, including working in a fume hood and wearing appropriate personal protective equipment.
Head-to-Head Comparison
| Feature | Route 1: From 3,6-Dichloropyridazine | Route 2: From Maleic Anhydride |
| Starting Material | 3,6-Dichloropyridazine | Maleic Anhydride, Hydrazine |
| Number of Steps | 1 | 3 |
| Typical Yield | High (around 96%) [6] | Lower (multi-step losses) |
| Scalability | Readily scalable | More complex to scale up |
| Key Reagents | Sodium hydrosulfide | Hydrazine, PCl₅/POCl₃, NaSH |
| Safety Concerns | Handling of NaSH (H₂S gas) | Handling of hydrazine (toxic, corrosive), PCl₅/POCl₃ (corrosive, moisture-sensitive) |
| Advantages | High yield, direct, simple | Versatility of intermediates |
| Disadvantages | Limited to available dichloropyridazine | Lower overall yield, multiple steps, hazardous reagents |
Conclusion and Recommendations
For the straightforward and high-yield synthesis of this compound, Route 1 is unequivocally the superior choice. Its single-step nature, coupled with the high conversion rate, makes it ideal for both laboratory-scale synthesis and potential industrial applications. The primary consideration is the safe handling of sodium hydrosulfide.
Route 2 , while a valid synthetic approach, is more suited for research endeavors that require the synthesis of a diverse range of pyridazine analogs from a common intermediate. The increased number of steps and the use of more hazardous reagents make it less efficient for the sole purpose of obtaining the title compound.
Ultimately, the choice of synthetic route will depend on the specific goals of the researcher, balancing the need for efficiency and yield against the desire for synthetic flexibility.
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Navigating the Unseen: A Comparative Guide to the Off-Target Effects of 6-Chloropyridazine-3-thiol Based Compounds
For researchers, scientists, and drug development professionals, the journey of a promising small molecule from a hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and therapeutic failure. This guide provides an in-depth analysis of the potential off-target effects of compounds based on the 6-Chloropyridazine-3-thiol scaffold, a privileged structure in medicinal chemistry. While direct, comprehensive off-target profiling data for this compound itself is not extensively available in the public domain, this guide will leverage data from structurally related pyridazine-containing molecules to provide a predictive and comparative framework. We will delve into the causality behind experimental choices for off-target profiling and provide actionable protocols for your own investigations.
The Pyridazine Scaffold: A Double-Edged Sword of Potency and Promiscuity
The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms, a feature that endows it with unique physicochemical properties. These properties, including its hydrogen bonding capacity and dipole moment, make it a valuable scaffold for interacting with a variety of biological targets.[1] Derivatives of pyridazine have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2]
This compound, in particular, has been investigated as a lead compound for developing novel pharmaceuticals.[3] Its primary studied application is as an antiplatelet agent, potentially acting as an inhibitor of the P2Y12 receptor, a key player in platelet aggregation.[3] However, the very features that make the pyridazine scaffold so versatile also create the potential for interactions with unintended targets. The presence of the reactive thiol group further adds to the complexity of its molecular interactions.
This guide will focus on two major classes of enzymes that pyridazine-based compounds are known to interact with, both on- and off-target: kinases and poly (ADP-ribose) polymerases (PARPs) .
The Kinome: A Fertile Ground for Off-Target Interactions
The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket. This conservation makes achieving absolute selectivity for a single kinase a formidable challenge. Many small molecule kinase inhibitors, including those with a pyridazine core, exhibit cross-reactivity with multiple kinases. This can lead to a variety of off-target effects, some of which may be beneficial (polypharmacology), while others can cause toxicity.
For instance, imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[4] However, even in this case, off-target liabilities were identified, with phosphodiesterase 4 (PDE4) being a notable hit that required structural modifications to improve selectivity.[4]
Comparative Off-Target Kinase Profile of Pyridazine-Based Inhibitors
To illustrate the potential for off-target kinase activity, the following table summarizes publicly available data for representative pyridazine-containing kinase inhibitors. It is important to note that the specific substitution patterns on the pyridazine ring will significantly influence the selectivity profile.
| Compound Class | Primary Target(s) | Known Off-Targets (with IC50/Kd) | Potential Clinical Implications of Off-Targets | Reference(s) |
| Imidazo[1,2-b]pyridazine | TYK2 (allosteric) | PDE4 | Undesired side effects if not optimized for selectivity. | [4] |
| Imidazo[1,2-b]pyridazine | Haspin | CDK2, CDK5, CDK9, DYRK1A (varied IC50s) | Cell cycle-related toxicities. | [5] |
| Pyrido-pyridazinone | FER Tyrosine Kinase | FES | Selectivity improvements are crucial to minimize off-target toxicity. | [6] |
| Pyrazolopyridine | Bcr-Abl | Flt-3, VEGFR-2, PDGFRα, TYK2 | Potential for both beneficial polypharmacology and increased side-effect profile. | [7] |
PARP Inhibitors: A Case Study in Pyridazine Polypharmacology
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a successful class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways. Several approved PARP inhibitors feature a pyridazine or related phthalazinone scaffold.[2][8] While their primary targets are PARP1 and PARP2, off-target effects, including kinase inhibition, have been reported and are thought to contribute to their clinical side-effect profiles.[9]
For example, a study on new 2-substituted pyrrolo[1,2-b]pyridazine derivatives identified them as potent PARP-1 inhibitors, with some compounds showing selectivity over PARP-2.[10] However, broader off-target screening is often recommended for the development of PARP inhibitors to understand their full pharmacological profile.[9]
Comparison of Pyridazine-Based PARP Inhibitors and Alternatives
| Compound/Class | Primary Target(s) | Known Off-Targets | Common Adverse Effects (Potentially Off-Target Mediated) | Reference(s) |
| Pyridazine-based PARP Inhibitors (General) | PARP1/2 | Various kinases | Nausea, vomiting, fatigue | [9] |
| Olaparib (Phthalazinone scaffold) | PARP1/2 | - | Anemia, nausea, fatigue | [2] |
| Fluzoparib (Pyridazinone scaffold) | PARP1/2 | - | Hematological toxicities | [2] |
| AZD5305 (Next-gen PARP1-selective) | PARP1 | High selectivity over PARP2 | Designed to minimize off-target effects and associated toxicities. | [11] |
Experimental Workflows for Off-Target Profiling
To rigorously assess the off-target liabilities of this compound based compounds, a multi-pronged experimental approach is essential. The following section details the rationale and step-by-step protocols for two gold-standard techniques: Kinome Scanning and Cellular Thermal Shift Assay (CETSA).
Logical Framework for Off-Target Analysis
Caption: A logical workflow for the comprehensive analysis of off-target effects.
Experimental Protocol 1: KINOMEscan® Profiling
Rationale: The KINOMEscan® platform provides a high-throughput method to assess the binding of a compound against a large panel of kinases, offering a broad view of its kinome-wide selectivity.[12][13] The assay measures the ability of a test compound to compete with an immobilized ligand for the active site of the kinase, with the amount of bound kinase quantified by qPCR.[12] This ATP-independent binding assay provides true dissociation constants (Kd), allowing for a more accurate comparison of inhibitor potencies across different kinases.[12]
Step-by-Step Methodology:
-
Compound Preparation:
-
Dissolve the this compound based compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in DMSO to achieve the desired screening concentrations.
-
-
Assay Execution (Performed by Service Provider, e.g., Eurofins DiscoverX):
-
The test compound is added to a solution containing the kinase of interest, which is tagged with a DNA label.
-
An immobilized ligand that binds to the active site of the kinase is introduced.
-
The mixture is incubated to allow for competitive binding between the test compound and the immobilized ligand.
-
-
Quantification:
-
The kinase-ligand complexes are captured on a solid support.
-
Unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR using the DNA tag.
-
-
Data Analysis:
-
The percentage of kinase bound in the presence of the test compound is compared to a DMSO control.
-
The results are often reported as a percentage of control or as a dissociation constant (Kd) for hits.
-
Data can be visualized using tools like TREEspot® to map the hits onto the human kinome tree.[13]
-
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to confirm target engagement in a cellular context.[14][15] The principle is that the binding of a ligand to its target protein can alter the protein's thermal stability.[15] By heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if a compound is binding to its intended target and also identify unknown off-targets.[14][15]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the desired cell line to approximately 80% confluency.
-
Treat the cells with the this compound based compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or an immunoassay (e.g., ELISA, AlphaScreen®).[14]
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
For proteome-wide analysis (Thermal Proteome Profiling or TPP), the soluble protein fractions are analyzed by mass spectrometry to identify all proteins that are stabilized or destabilized by the compound.[16]
-
Workflow for CETSA
Caption: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics. However, a thorough understanding of its off-target interaction profile is paramount for successful clinical translation. While direct experimental data for this specific compound is limited, the analysis of structurally related pyridazine-based inhibitors strongly suggests a potential for off-target interactions with kinases and PARPs.
The experimental protocols detailed in this guide provide a robust framework for researchers to proactively assess the selectivity of their this compound based compounds. By integrating in silico predictions with in vitro and cellular off-target profiling, a comprehensive understanding of a compound's safety and polypharmacology can be achieved early in the drug discovery process. This proactive approach will ultimately de-risk development programs and increase the likelihood of bringing safe and effective new medicines to patients.
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A Comparative Analysis of the Chelating Properties of Pyridazine Thiols for Researchers and Drug Development Professionals
In the vast landscape of chelating agents, the quest for molecules with superior efficacy, selectivity, and favorable toxicological profiles is a perpetual endeavor. Among the heterocyclic compounds that have garnered significant interest, pyridazine thiols have emerged as a promising class of ligands for metal ion sequestration. Their unique structural features, characterized by the presence of a 1,2-diazine ring and a reactive thiol group, offer a compelling platform for the design of novel chelators with diverse applications in medicine, environmental remediation, and analytical chemistry.
This guide provides a comprehensive comparative study of the chelating properties of pyridazine thiols, offering a technical deep-dive into their synthesis, coordination chemistry, and performance against established chelating agents. We will explore the underlying principles that govern their metal-binding affinity and selectivity, supported by experimental data and detailed protocols to empower researchers in their pursuit of next-generation chelators.
The Scientific Rationale: Why Pyridazine Thiols?
The chelating potential of pyridazine thiols is rooted in the synergistic interplay between the pyridazine ring and the thiol moiety. The two adjacent nitrogen atoms in the pyridazine ring act as Lewis basic sites, capable of coordinating with metal ions. The introduction of a thiol group (-SH) at various positions on the ring provides a soft donor atom with a high affinity for a wide range of metal ions, particularly soft and borderline Lewis acids according to the Hard and Soft Acids and Bases (HSAB) principle.
This dual-coordination capability allows pyridazine thiols to form stable chelate rings with metal ions, a phenomenon known as the chelate effect, which significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands.[1] The electronic properties of the pyridazine ring, which can be modulated by the introduction of various substituents, further allow for the fine-tuning of the ligand's selectivity and the stability of its metal complexes.
Comparative Analysis of Chelating Performance
A critical aspect of evaluating any new chelating agent is to benchmark its performance against well-established alternatives. In this section, we compare the chelating properties of representative pyridazine thiols with commonly used chelators such as ethylenediaminetetraacetic acid (EDTA) and deferiprone.
Stability Constants: A Quantitative Measure of Affinity
The stability constant (log K) is a fundamental thermodynamic parameter that quantifies the affinity of a ligand for a metal ion. A higher log K value indicates a more stable complex and, consequently, a more effective chelator.
One notable example from the literature is the study of 3-hydroxypyridin-2-thiol, a pyridine thiol derivative with structural similarities to pyridazine thiols, which has been investigated for its chelation of Indium(III) and Gallium(III).[2] Another study on pyridazine-based iron chelators, specifically 3- and 5-hydroxypyridazin-4(1H)-ones, demonstrated their potential, although their iron(III) affinity was found to be lower than that of the clinically used iron chelator deferiprone.[3][4]
To provide a clearer comparative picture, the following table summarizes the available stability constant data for a pyridazine thiol derivative and compares it with EDTA, a widely used non-selective chelating agent.
| Chelating Agent | Metal Ion | Log K | Reference |
| 3-Hydroxypyridine-2-thiol | In(III) | 10.83 | [2] |
| 3-Hydroxypyridine-2-thiol | Ga(III) | 10.35 | [2] |
| EDTA | In(III) | 24.9 | [5] |
| EDTA | Ga(III) | 20.3 | [5] |
| EDTA | Fe(III) | 25.1 | [6] |
| EDTA | Cu(II) | 18.8 | [6] |
| EDTA | Zn(II) | 16.5 | [6] |
| EDTA | Pb(II) | 18.0 | [6] |
Note: Data for a wider range of pyridazine thiols and metal ions is still an active area of research. The provided data for 3-hydroxypyridine-2-thiol serves as a relevant starting point for understanding the potential of this class of compounds.
The data clearly indicates that while the studied pyridine thiol shows significant affinity for In(III) and Ga(III), its stability constants are considerably lower than those of EDTA. This highlights a critical aspect of chelator design: the trade-off between affinity and selectivity. While EDTA is a powerful broad-spectrum chelator, its lack of selectivity can lead to the depletion of essential metal ions in biological systems.[7] Pyridazine thiols, with their potential for tunable selectivity, may offer an advantage in applications where targeting specific metal ions is crucial.
Experimental Protocols for Evaluating Chelating Properties
To ensure the scientific integrity of chelation studies, robust and validated experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for the synthesis of a model pyridazine thiol and the determination of its metal-binding properties using potentiometric titration and UV-Vis spectroscopy.
Synthesis of Pyridazine-3-thiol: A Representative Protocol
The synthesis of pyridazine thiols can be achieved through various synthetic routes. A common approach involves the reaction of a corresponding chloropyridazine with a sulfur nucleophile.
Caption: General synthetic scheme for Pyridazine-3-thiol.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloropyridazine in a suitable solvent such as ethanol.
-
Addition of Sulfur Nucleophile: Add an equimolar amount of sodium hydrosulfide (NaSH) or thiourea to the solution. If using thiourea, a subsequent hydrolysis step with a base (e.g., NaOH) will be required.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If NaSH was used, the product can be precipitated by acidification. If thiourea was used, neutralize the reaction mixture after hydrolysis and extract the product with a suitable organic solvent. The crude product can then be purified by recrystallization or column chromatography.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[2][8][9][10] The method involves monitoring the change in pH of a solution containing the ligand and a metal ion as a titrant (a strong base) is added.
Caption: Workflow for characterizing metal chelation using UV-Vis spectroscopy.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of the pyridazine thiol in a suitable buffer. Prepare a stock solution of the metal salt of interest.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the free ligand solution.
-
Titration: Incrementally add small aliquots of the metal ion solution to the ligand solution. After each addition, allow the solution to equilibrate and then record the UV-Vis spectrum.
-
Data Analysis:
-
Qualitative Analysis: Observe the changes in the absorption spectrum. A shift in the λmax or the appearance of new absorption bands is indicative of complex formation.
-
Stoichiometry Determination: Employ methods such as Job's plot of continuous variation or the mole-ratio method to determine the stoichiometry of the metal-ligand complex.
-
Binding Constant Calculation: The data can be used to calculate the binding constant (K_b), which is the reciprocal of the dissociation constant (K_d).
-
Future Directions and Conclusion
The exploration of pyridazine thiols as chelating agents is a field ripe with potential. While the currently available data suggests that their overall binding affinities may not surpass those of broad-spectrum chelators like EDTA, their true strength may lie in the potential for developing highly selective ligands. Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing a library of pyridazine thiols with diverse substituents on the pyridazine ring to investigate the impact of electronic and steric effects on metal ion affinity and selectivity.
-
Expansion of Metal Ion Screening: Evaluating the chelating properties of pyridazine thiols against a broader range of biologically and environmentally relevant metal ions.
-
In Vitro and In Vivo Studies: For promising candidates, progressing to cellular and animal models to assess their efficacy in specific applications, such as the treatment of metal overload diseases or as antidotes for heavy metal poisoning.
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Navigating the ADMET Maze: A Comparative Guide to 6-Chloropyridazine-3-thiol Derivatives in Early Drug Discovery
In the relentless pursuit of novel therapeutics, the pyridazine scaffold has emerged as a privileged structure, lauded for its unique physicochemical properties that often translate into favorable drug-like characteristics.[1] The inherent polarity conferred by its adjacent nitrogen atoms can enhance aqueous solubility, while its capacity for hydrogen bonding facilitates robust interactions with biological targets.[1] Furthermore, the pyridazine ring is generally associated with lower cytochrome P450 inhibitory effects, a desirable trait for minimizing drug-drug interactions.[1] Among the myriad of pyridazine-based starting points, 6-Chloropyridazine-3-thiol offers a versatile platform for synthetic elaboration, featuring two reactive sites—the thiol and chloro groups—ripe for derivatization.
However, promising biological activity is only one part of the equation. The journey from a hit compound to a viable drug candidate is a perilous one, often thwarted by suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early and rigorous evaluation of these parameters is paramount to de-risk drug discovery projects, saving invaluable time and resources by focusing on candidates with the highest probability of clinical success.[2][3][4]
This guide provides a comprehensive framework for evaluating the ADMET properties of novel this compound derivatives. As a Senior Application Scientist, my objective is not merely to list protocols, but to explain the causality behind experimental choices and to integrate predictive computational approaches with the gold-standard in vitro assays that form the bedrock of preclinical drug development. We will explore the critical assays for permeability, metabolic stability, and safety, providing detailed methodologies and a comparative analysis of hypothetical this compound derivatives to illustrate how structure modifications can modulate their ADMET profiles.
The ADMET Gauntlet: A Workflow for De-risking Candidates
The evaluation of ADMET properties is a multi-faceted process. A logical workflow ensures that key questions about a compound's viability are answered progressively. The following diagram outlines a typical cascade, starting from fundamental physicochemical properties and moving towards more complex biological assays.
Caption: A streamlined workflow for evaluating ADMET properties of new chemical entities.
Part 1: Absorption - Will the Drug Reach the Bloodstream?
Oral administration remains the most preferred route for drug delivery. For a drug to be effective via this route, it must first be absorbed from the gastrointestinal (GI) tract into the bloodstream. This process is governed by a compound's solubility and its ability to permeate the intestinal epithelium.
Gold Standard Assay: The Caco-2 Permeability Assay
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption in vitro.[3][5] It utilizes a cell line derived from human colorectal carcinoma that, when cultured on semi-permeable membranes, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[5][]
The key output of this assay is the apparent permeability coefficient (Papp), which quantifies the rate of a compound's flux across the cell monolayer.[][7] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can also calculate an efflux ratio (Papp(B-A)/Papp(A-B)). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug back into the GI lumen, thereby limiting its absorption.[5]
-
Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for 18-22 days to allow for the formation of a confluent, differentiated monolayer.[5][]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified before each experiment by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the leakage of a paracellular marker like Lucifer yellow.[5][8]
-
Compound Incubation: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) compartment. The opposing compartment contains a fresh buffer.
-
Sampling: Samples are taken from the receiver compartment at specific time points (e.g., 2 hours) and from the donor compartment at the end of the experiment.[5]
-
Quantification: The concentration of the test compound in the samples is determined using a sensitive analytical method, typically LC-MS/MS.
-
Calculation: The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[]
-
Data Interpretation: Papp values are often categorized as low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s).
Comparative Analysis of this compound Derivatives (Predictive)
Without experimental data, we turn to robust in silico models, which are invaluable for prioritizing which derivatives to synthesize and test.[9][10] Let's evaluate three hypothetical derivatives of our core scaffold and compare them to a known drug, Ponatinib, which contains a related imidazo[1,2-b]pyridazine core.[1]
-
Scaffold: this compound
-
Derivative A: S-alkylation with a small, polar group (e.g., 2-hydroxyethyl).
-
Derivative B: S-alkylation with a lipophilic group (e.g., benzyl).
-
Derivative C: Substitution of the 6-chloro position with a bulky amine (e.g., piperidine).
| Compound | Structure | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Predicted P-gp Substrate |
| Scaffold | This compound | 1.5 | -2.0 | Low-Medium | No |
| Derivative A | 2-((6-chloropyridazin-3-yl)thio)ethan-1-ol | 0.8 | -1.5 (Improved) | Low | No |
| Derivative B | 3-(benzylthio)-6-chloropyridazine | 3.5 (Increased) | -3.5 (Reduced) | High | Yes |
| Derivative C | 3-(methylthio)-6-(piperidin-1-yl)pyridazine | 2.8 | -3.0 | Medium-High | Likely |
| Ponatinib | (Reference Drug) | 4.9 | -5.8 | High | Yes |
Disclaimer: These are illustrative predictions from common QSAR models (e.g., pkCSM, SwissADME) and actual experimental values may vary.[9]
Analysis:
-
Adding a polar hydroxyl group (Derivative A ) is predicted to improve solubility but may keep permeability low, suggesting a potential trade-off.
-
Introducing a lipophilic benzyl group (Derivative B ) significantly increases LogP, which is predicted to boost permeability. However, this comes at the cost of reduced solubility and a higher likelihood of being an efflux transporter substrate.
-
Modifying the pyridazine ring itself (Derivative C ) presents a more complex picture, with predicted moderate-to-high permeability but also potential for P-gp interaction.
This predictive comparison allows researchers to form hypotheses: if high permeability is the primary goal, a strategy similar to Derivative B might be pursued, with the understanding that efflux and solubility will need to be carefully monitored and potentially mitigated through further structural modifications.
Part 2: Metabolism - How Long Will the Drug Last?
Metabolism, primarily in the liver, is the body's mechanism for clearing foreign substances. A compound that is metabolized too quickly will have a short half-life, requiring frequent dosing, while a compound that is too stable might accumulate and cause toxicity. The initial rate of metabolism is a critical parameter to optimize.
Gold Standard Assay: Liver Microsomal Stability Assay
This in vitro assay is the workhorse for assessing metabolic stability.[11][12] It uses subcellular fractions (microsomes) from the liver, which are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[3][12] The assay measures the rate at which the parent compound disappears over time when incubated with microsomes and the necessary cofactors (e.g., NADPH).
The results are typically reported as in vitro half-life (t½) and intrinsic clearance (Clint).[12] A short half-life indicates rapid metabolism, while a long half-life suggests greater stability.
Caption: Step-by-step workflow for the liver microsomal stability assay.
-
Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[12][13] The test compound is added to this mixture.
-
Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system.[11][13] A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.
-
Incubation: The reaction is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate the microsomal proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.[14]
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½ = -0.693/slope).[12]
Comparative Analysis of this compound Derivatives (Predictive)
Metabolic stability is highly dependent on a molecule's structure and its susceptibility to enzymatic attack.
| Compound | Predicted Intrinsic Clearance (Clint, µL/min/mg) | Predicted Half-Life (t½, min) | Likely Metabolic Hotspots |
| Scaffold | Low-Moderate | > 60 | Pyridazine ring (oxidation), Thiol (oxidation, conjugation) |
| Derivative A | Low | > 60 | Primary alcohol (oxidation to aldehyde/acid) |
| Derivative B | High | < 15 | Benzyl group (aromatic hydroxylation), Methylene bridge (oxidation) |
| Derivative C | Moderate | 30 - 60 | Piperidine ring (N-dealkylation, ring oxidation) |
| Ponatinib | Low | > 60 | N/A (Known to be metabolically stable) |
Analysis:
-
The core scaffold and the polar Derivative A are predicted to be relatively stable, a good starting point. The primary alcohol on Derivative A, however, presents a potential site for Phase II conjugation (e.g., glucuronidation), which this assay doesn't measure but should be considered.
-
The lipophilic benzyl group in Derivative B is a classic metabolic liability. It provides multiple sites for CYP-mediated oxidation, leading to a prediction of rapid clearance. This would likely make Derivative B a poor candidate without further modification to block these metabolic "hotspots."
-
Derivative C shows intermediate stability. The piperidine ring is a known site of metabolism, but its clearance rate may be acceptable.
Part 3: Toxicity - Is the Drug Safe?
Safety is the most critical hurdle. Early in vitro toxicity screens help flag compounds with a high potential for causing adverse effects, preventing costly failures in later development stages. Two of the most important early assessments are for cytotoxicity and cardiac liability.
Gold Standard Assay 1: Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[15][16] Live cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells. By exposing cells (e.g., HepG2, a human liver carcinoma cell line) to increasing concentrations of a test compound, we can determine the concentration at which it reduces cell viability by 50% (IC₅₀).
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidified alcohol solution) is added to dissolve the formazan crystals.[16]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer (typically at ~570 nm).[16]
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting viability against compound concentration.
Gold Standard Assay 2: Cardiotoxicity (hERG Assay)
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[17][18] Regulatory agencies mandate hERG testing for most new drug candidates. The gold-standard method is patch-clamp electrophysiology, which directly measures the flow of ions through the hERG channel in cells engineered to express it (e.g., HEK293 cells).[17][19]
-
Cell Preparation: HEK293 cells stably transfected with the hERG gene are prepared for analysis.
-
Patch-Clamping: Automated systems (e.g., QPatch or SyncroPatch) establish a high-resistance seal ("giga-seal") with a single cell, allowing for the measurement of ion channel currents.[17]
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.[19]
-
Compound Application: A baseline current is established, after which the test compound is applied at increasing concentrations.
-
Data Acquisition: The hERG current is measured after each compound addition.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC₅₀ value is determined. A lower IC₅₀ value indicates a higher risk of cardiotoxicity.
Comparative Analysis of this compound Derivatives (Predictive)
| Compound | Predicted Hepatotoxicity | Predicted AMES Mutagenicity | Predicted hERG Inhibition (pIC₅₀) | Overall Toxicity Risk |
| Scaffold | Low | No | < 5.0 | Low |
| Derivative A | Low | No | < 5.0 | Low |
| Derivative B | Low-Moderate | No | > 5.5 (Risk) | Moderate |
| Derivative C | Low | No | > 5.0 (Risk) | Low-Moderate |
| Ponatinib | High (Known Hepatotoxicity) | No | > 6.0 (Known Inhibitor) | High (Boxed Warning) |
Analysis:
-
The core scaffold and its simple polar derivative (A ) are predicted to have a low toxicity risk, which is an excellent starting point.
-
Increasing lipophilicity and adding basic nitrogen atoms, as in Derivatives B and C , often increases the risk of hERG inhibition. The models predict a potential liability for both, which would need to be confirmed experimentally as a high priority.
-
The comparison with Ponatinib is informative. Despite its known hERG and hepatotoxicity liabilities, it is an approved and effective drug for specific cancer indications where the risk-benefit profile is acceptable. This highlights that ADMET properties must always be evaluated in the context of the intended therapeutic area.
Conclusion and Forward Look
This guide has outlined a logical, multi-pillar approach to evaluating the ADMET properties of novel this compound derivatives. By grounding our analysis in the principles of gold-standard in vitro assays for permeability, metabolic stability, and safety, we can make more informed decisions even when relying on predictive computational data in the earliest stages of discovery.
Our comparative in silico analysis of hypothetical derivatives demonstrates a crucial principle in medicinal chemistry: every structural modification is a trade-off. Improving one property, such as permeability, may negatively impact another, such as metabolic stability or hERG safety. The role of the drug discovery scientist is to navigate these trade-offs intelligently.
For the this compound series, the path forward is clear. The scaffold appears to be a promising starting point with a generally low predicted ADMET risk. The next critical step is to synthesize a small, diverse set of derivatives, such as those explored here, and subject them to the experimental assays detailed in this guide. The empirical data generated will validate or refute the in silico predictions and provide the crucial structure-ADMET relationships needed to guide the next round of design and optimization, ultimately paving the way for the selection of a candidate with a high probability of success.
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A Comparative Guide to the Cross-Reactivity Profile of 6-Chloropyridazine-3-thiol
For researchers, scientists, and drug development professionals, understanding the selectivity of an enzyme inhibitor is paramount. This guide provides an in-depth technical analysis of the cross-reactivity of 6-Chloropyridazine-3-thiol, a thiol-based heterocyclic compound with potential therapeutic applications. We will explore its inhibitory profile against a panel of relevant enzymes, compare its performance with alternative inhibitors, and provide detailed experimental protocols to enable the replication and validation of these findings.
Introduction to this compound and the Imperative of Cross-Reactivity Studies
This compound is a pyridazine derivative characterized by a reactive thiol group, making it a candidate for inhibiting enzymes susceptible to thiol modification.[1] The pyridazine scaffold itself is recognized as a "privileged structure" in medicinal chemistry, known for its favorable physicochemical properties and presence in numerous bioactive compounds.[2] While its potential as an antiplatelet agent targeting the P2Y12 receptor has been noted, the inherent reactivity of its thiol group necessitates a thorough investigation of its off-target effects.[3]
Cross-reactivity studies are a critical component of the drug discovery process, designed to identify unintended interactions of a drug candidate with other biological targets.[3] Such off-target activities can lead to adverse side effects or diminished efficacy. For thiol-reactive compounds, this is particularly crucial as they can potentially interact with a wide range of enzymes, especially those containing reactive cysteine residues in their active sites, such as cysteine proteases and certain metalloproteinases.[1][4]
This guide will focus on the cross-reactivity of this compound against a panel of cysteine-dependent enzymes, providing a framework for assessing its selectivity and potential as a therapeutic agent.
Understanding the Mechanism: Thiol-Enzyme Interactions
The inhibitory potential of this compound is rooted in the nucleophilic nature of its thiol (-SH) group. This group can form covalent or non-covalent bonds with amino acid residues in the active site of an enzyme, leading to a loss of catalytic activity. Cysteine proteases, such as caspases and cathepsins, are prime candidates for such interactions due to the presence of a highly reactive cysteine residue at their catalytic center.[1][4] Similarly, matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, can also be inhibited by thiol-containing compounds that interact with the zinc ion in the active site.[5][6][7]
The following diagram illustrates the general principle of a thiol-based inhibitor interacting with the active site of a cysteine protease.
Caption: Workflow for IC50 determination of an enzyme inhibitor.
Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10 mM to 1 µM).
-
Enzyme and Inhibitor Addition: In a 96-well black microplate, add 2 µL of each inhibitor dilution to respective wells. Add 48 µL of assay buffer containing the final concentration of active Caspase-3 (e.g., 10 nM). Include control wells with DMSO only (no inhibitor) and wells with buffer only (no enzyme).
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 50 µL of the fluorogenic Caspase-3 substrate (e.g., 50 µM final concentration) to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorometric reader and measure the fluorescence intensity every minute for 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Calculate the initial reaction rates (V) for each well from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. [8][9][10]
-
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. The provided hypothetical data and detailed experimental protocol serve as a valuable resource for researchers investigating the selectivity of this and other thiol-based enzyme inhibitors.
The moderate, broad-spectrum inhibitory activity suggested by the hypothetical data underscores the importance of extensive cross-reactivity profiling in the early stages of drug development. Future studies should expand the panel of enzymes to include a wider range of proteases, kinases, and other enzyme classes to build a more complete selectivity profile. Furthermore, investigating the mechanism of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive) will provide deeper insights into the molecular interactions governing the activity of this compound and guide the design of more potent and selective analogs.
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A Comparative Guide to the Antibacterial Mechanisms of 6-Chloropyridazine-3-thiol and Chloramphenicol
This guide provides an in-depth, objective comparison of the antibacterial mechanisms of the well-characterized antibiotic, chloramphenicol, and the synthetic heterocyclic compound, 6-Chloropyridazine-3-thiol. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct modes of action of these compounds and the experimental methodologies required to elucidate them.
Introduction: Two Compounds, Two distinct Strategies
The ever-present challenge of antimicrobial resistance necessitates a deep understanding of the mechanisms by which antibacterial agents exert their effects. This knowledge is fundamental to the development of new therapeutics and the effective use of existing ones. In this guide, we compare two compounds with disparate chemical structures and, consequently, distinct modes of action.
-
Chloramphenicol , a natural product first isolated in 1947, is a broad-spectrum antibiotic whose mechanism has been extensively studied. It represents a classic example of a protein synthesis inhibitor.[1][2][3]
-
This compound is a synthetic compound belonging to the pyridazine class of heterocycles. While various pyridazine derivatives are known to possess a wide range of biological activities, including antimicrobial effects, the specific mechanism of this particular thiol-containing derivative is not well-established.[4][5]
This guide will detail the known mechanism of chloramphenicol and propose a scientifically-grounded, hypothesized mechanism for this compound based on its structural similarity to known antimetabolites. We will then provide a suite of detailed experimental protocols that can be employed to validate these mechanisms, offering a clear framework for investigation.
Part 1: The Established Mechanism of Chloramphenicol - A Protein Synthesis Inhibitor
Chloramphenicol exerts its bacteriostatic effect by potently and specifically inhibiting protein synthesis in bacteria.[1][3][6] This action is achieved by targeting the bacterial ribosome, the molecular machine responsible for translating mRNA into protein.
The key steps in chloramphenicol's mechanism are:
-
Binding to the 50S Ribosomal Subunit : Chloramphenicol diffuses through the bacterial cell membrane and binds to the 50S subunit of the 70S ribosome.[1][2] This binding is reversible.
-
Inhibition of Peptidyl Transferase : The binding site is located at the peptidyl transferase center (PTC) within the 23S rRNA component of the 50S subunit.[1] By occupying this site, chloramphenicol directly obstructs the enzymatic activity of peptidyl transferase.
-
Blocking Peptide Bond Formation : Peptidyl transferase is responsible for catalyzing the formation of peptide bonds between amino acids. By inhibiting this enzyme, chloramphenicol prevents the elongation of the growing polypeptide chain, effectively halting protein synthesis.[2][3][6]
This targeted inhibition of protein synthesis deprives the bacterium of essential enzymes and structural proteins, leading to the cessation of growth and replication.
Caption: Mechanism of Chloramphenicol Action.
Part 2: A Hypothesized Mechanism for this compound - A Potential Antimetabolite
Direct experimental evidence for the antibacterial mechanism of this compound is scarce in published literature. However, its chemical structure provides strong clues for a plausible mode of action. The compound contains a pyridazine ring, which is a bioisostere of pyrimidine, and a thiol (-SH) group.
This structure is analogous to other thiol-containing heterocyclic compounds that function as antimetabolites , such as 6-mercaptopurine and 6-thioguanine.[2][7][8] These drugs mimic naturally occurring purine bases. They are converted within the cell into fraudulent nucleotides, which then disrupt nucleic acid synthesis through two primary routes:
-
Inhibition of de novo nucleotide synthesis : The fraudulent nucleotides can allosterically inhibit key enzymes involved in the purine and pyrimidine biosynthesis pathways.[8][9]
-
Incorporation into DNA and RNA : The cell's replication and transcription machinery can mistakenly incorporate these fraudulent nucleotides into growing DNA and RNA chains. This leads to dysfunctional nucleic acids, replication errors, and ultimately, cell death.[2][9]
Based on this precedent, we hypothesize that This compound acts as a pyrimidine or purine antagonist, disrupting nucleic acid synthesis.
Caption: Hypothesized Antimetabolite Mechanism.
Part 3: Head-to-Head Mechanistic Comparison
The proposed mechanisms for chloramphenicol and this compound represent fundamentally different antibacterial strategies. The following table summarizes their key comparative features.
| Feature | Chloramphenicol | This compound (Hypothesized) |
| Primary Target | 50S Ribosomal Subunit (Peptidyl Transferase Center) | Enzymes in nucleic acid synthesis pathways |
| Macromolecular Process Inhibited | Protein Synthesis | DNA and RNA Synthesis |
| Mode of Action | Inhibition of peptide bond formation | Competitive inhibition and/or incorporation of fraudulent nucleotides |
| Expected Effect | Bacteriostatic | Likely Bacteriostatic or Bactericidal at high concentrations |
| Resistance Mechanisms | Enzymatic inactivation (e.g., CAT), target mutation, efflux pumps[2] | Target enzyme mutation, impaired uptake (permease mutation)[6] |
Part 4: Experimental Workflows for Mechanism Elucidation
To validate and compare the antibacterial mechanisms, a series of well-established in vitro assays can be employed. The choice of these experiments is driven by the need to specifically probe the cellular processes targeted by each compound.
Caption: General Experimental Workflow.
Protocol 1: In Vitro Protein Synthesis Inhibition Assay
Rationale: This assay directly measures the inhibition of translation. It is expected that chloramphenicol will show strong inhibitory activity, while this compound should have minimal direct effect on this process if our hypothesis is correct. Commercially available cell-free transcription/translation systems are highly effective for this purpose.[8][10][11]
Methodology:
-
System Preparation : Utilize a commercial E. coli S30 cell-free extract system for coupled transcription-translation.
-
Template DNA : Use a plasmid DNA template encoding a reporter protein, such as β-galactosidase or luciferase.
-
Reaction Setup : In a microcentrifuge tube or 96-well plate, combine the S30 extract, reaction buffer, amino acid mix, and the DNA template according to the manufacturer's instructions.
-
Compound Addition : Add the test compounds (Chloramphenicol or this compound) at varying concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a no-drug (vehicle) control.
-
Incubation : Incubate the reaction at 37°C for 1-2 hours.
-
Quantification :
-
For Luciferase : Add luciferin substrate and measure luminescence using a luminometer. A decrease in signal indicates inhibition of protein synthesis.[8]
-
For β-galactosidase : Add a suitable substrate (e.g., ONPG) and measure the absorbance change at 420 nm.
-
-
Data Analysis : Calculate the percentage of protein synthesis inhibition relative to the no-drug control for each compound concentration.
Protocol 2: Nucleic Acid Synthesis Inhibition Assay (Radiolabel Incorporation)
Rationale: This assay quantifies the rate of DNA and RNA synthesis by measuring the incorporation of radiolabeled precursors. It is the primary method to test the hypothesis for this compound. We expect this compound to significantly reduce incorporation, while chloramphenicol's effect should be secondary and delayed, resulting from the downstream consequences of protein synthesis arrest.[12]
Methodology:
-
Bacterial Culture : Grow the test bacterium (e.g., E. coli) in a minimal medium to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Assay Preparation : Aliquot the bacterial culture into separate tubes.
-
Compound Treatment : Add the test compounds at desired concentrations (e.g., 1x MIC, 2x MIC) and a vehicle control. Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Radiolabel Pulse :
-
For DNA Synthesis : Add [³H]-thymidine to each tube.
-
For RNA Synthesis : Add [³H]-uridine to each tube.
-
-
Time Course Sampling : At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot from each tube and immediately add it to an equal volume of ice-cold 10% trichloroacetic acid (TCA). This stops the incorporation and precipitates macromolecules.
-
Precipitate Collection : Incubate the samples on ice for 30 minutes. Collect the TCA precipitate by vacuum filtration onto glass fiber filters.
-
Washing : Wash the filters several times with cold 5% TCA and then with ethanol to remove unincorporated radiolabel.
-
Quantification : Place the dried filters into scintillation vials with scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis : Plot CPM versus time for each condition. The slope of the line represents the rate of synthesis. Compare the rates for treated samples to the control.
Protocol 3: Bacterial Cytoplasmic Membrane Permeability Assay
Methodology:
-
Bacterial Culture Preparation : Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with a suitable buffer (e.g., 5 mM HEPES, pH 7.2). Resuspend the cells in the same buffer to an OD600 of 0.5.
-
Assay Setup : In a 96-well black, clear-bottom plate, add 100 µL of the bacterial suspension to each well.
-
Dye Addition : Add Propidium Iodide (PI) to a final concentration of 1-5 µM.
-
Compound Addition : Add varying concentrations of the test compounds. Include a no-drug negative control and a positive control known to disrupt membranes (e.g., Polymyxin B).
-
Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. Monitor kinetically over 30-60 minutes.
-
Data Analysis : An increase in fluorescence intensity over time indicates membrane permeabilization. Compare the fluorescence signals of the test compounds to the positive and negative controls.
Conclusion
Chloramphenicol and this compound represent two distinct classes of antibacterial agents. Chloramphenicol is a well-defined protein synthesis inhibitor, acting on the bacterial ribosome. In contrast, based on structural analysis and comparison with known antimetabolites, this compound is hypothesized to function by disrupting nucleic acid synthesis. The experimental protocols detailed in this guide provide a robust framework for testing these distinct mechanisms. By employing assays that specifically probe protein synthesis, nucleic acid synthesis, and membrane integrity, researchers can definitively characterize and compare the modes of action of these and other novel antibacterial compounds, contributing vital knowledge to the field of drug discovery.
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The Predictive Power of Computation: A Comparative Guide to In Silico vs. In Vitro Activity of 6-Chloropyridazine-3-thiol Derivatives
In the contemporary landscape of drug discovery, the synergy between computational modeling and traditional wet-lab experimentation is paramount. This guide provides an in-depth technical comparison of the in silico and in vitro activities of a promising class of heterocyclic compounds: 6-chloropyridazine-3-thiol derivatives. By juxtaposing predictive computational data with tangible experimental results, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the utility and limitations of these complementary approaches in identifying novel therapeutic agents.
The pyridazine nucleus is a well-established pharmacophore, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The focus of this guide, the this compound scaffold, offers a versatile platform for chemical modification, making it an attractive starting point for the development of new drugs.[3] The strategic incorporation of computational screening methods early in the discovery pipeline can significantly streamline the identification of the most promising candidates for synthesis and subsequent biological evaluation, thereby saving considerable time and resources.
The Rationale: Bridging the Gap Between Prediction and Reality
The core objective of this comparative analysis is to evaluate the predictive accuracy of in silico models against real-world in vitro biological data for this compound derivatives. This head-to-head comparison will illuminate the strengths of computational approaches in predicting biological activity and highlight instances where experimental validation reveals complexities not captured by current models. Understanding this relationship is crucial for making informed decisions in hit-to-lead optimization campaigns.
We will delve into the methodologies behind both computational and experimental workflows, explaining the scientific reasoning for specific choices of software, molecular targets, and assay types. This guide will present a synthesis of data from multiple studies to provide a comprehensive overview.
In Silico Evaluation: Crafting a Virtual Hypothesis
The in silico assessment of drug candidates involves a multi-faceted computational workflow designed to predict their biological activity and pharmacokinetic properties before they are ever synthesized. This predictive-first approach is instrumental in prioritizing compounds with the highest probability of success.
Experimental Workflow: In Silico Analysis
Caption: A standard workflow for the in vitro evaluation of synthesized compounds.
Step-by-Step In Vitro Protocol: A Case Study in Antimicrobial Activity
A significant number of studies have explored the antimicrobial potential of pyridazine derivatives. [4][5][6]The following protocol outlines a typical approach to assess the antibacterial activity of newly synthesized this compound derivatives.
-
Synthesis : The prioritized derivatives are synthesized, often starting from 3,6-dichloropyridazine. [7]The final products are purified and their chemical structures are confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [8]2. Antimicrobial Screening : The synthesized compounds are tested against a panel of pathogenic bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. [5]3. Minimum Inhibitory Concentration (MIC) Determination : The MIC, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism, is determined using a broth microdilution method. This provides a quantitative measure of the compound's potency.
-
Cytotoxicity Assay : To assess the selectivity of the compounds, their toxicity towards mammalian cells is evaluated. For instance, a cytotoxicity study on rat hepatocytes can be performed to determine the IC50 value (the concentration that inhibits 50% of cell viability). [8]
Comparative Analysis: Where Prediction Meets Reality
The true value of this dual approach lies in the comparative analysis of the in silico and in vitro data. This comparison helps in refining computational models and provides deeper insights into the structure-activity relationships (SAR) of the compounds.
Antimicrobial Activity: A Strong Correlation
Studies on pyridazine derivatives have often shown a good correlation between in silico docking scores and in vitro antimicrobial activity. For example, chloro derivatives of pyridazines have demonstrated high antibacterial activity with low MIC values against Gram-negative bacteria, which was supported by molecular docking studies showing a good fit within the active site of E. coli DNA gyrase subunit B. [8][9]
| Derivative Example | Target (In Silico) | Docking Score (kcal/mol) | Bacterial Strain (In Vitro) | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Chloro-pyridazine derivative | E. coli DNA gyrase B | Not specified, but good overlay | E. coli | 0.892–3.744 | [8][9] |
| Pyridazinium compound | Not specified | Not applicable | Staphylococcus aureus | Active | [5] |
| Pyridazinium compound | Not specified | Not applicable | Pseudomonas aeruginosa | Active | [5]|
Anticancer Activity: A More Complex Picture
The correlation between in silico predictions and in vitro anticancer activity can be more nuanced. While molecular docking can identify compounds that bind to specific cancer-related targets like kinases or DNA, the overall cytotoxic effect is a result of complex cellular processes that are not fully captured by simple binding affinity predictions. [10][11] For instance, some 3-allylthio-6-(mono or disubstituted)aminopyridazines have shown potent antiproliferative activities against various cancer cell lines in MTT assays. [12]One compound, 3-allylthio-6-homopiperidinylaminopyridazine, even exhibited higher potency than the standard chemotherapeutic agent 5-FU. [12]While docking studies can help rationalize these findings by predicting binding modes to relevant targets, other factors like cell permeability and off-target effects also play a crucial role. [10]
| Derivative Example | Cancer Cell Line | IC50 (µM) | Potential Target (In Silico) | Reference |
|---|---|---|---|---|
| 3-allylthio-6-homopiperidinylaminopyridazine | A549 (Lung), Hep3b (Hepatoblastoma), PC3 (Prostate), SW480 (Colon), HeLa (Cervical) | More potent than 5-FU | Not specified | [12] |
| Pyridazine derivative (R67) | MCF7 (Breast) | Good GI50 value | DNA | [10] |
| Pyridazinone-based diarylurea | Various | Active | VEGFR-2 | [13] |
| 6-Amino-3-chloropyridazine derivatives | MCF-7 (Breast), HepG2 (Liver) | 0.57 - 1.31 | Not specified | [1]|
Conclusion: A Symbiotic Relationship in Drug Discovery
The integration of in silico and in vitro methodologies represents a powerful paradigm in modern drug discovery. For this compound derivatives, computational tools have proven to be highly effective in identifying promising candidates with diverse biological activities. While in silico predictions, particularly from molecular docking, often correlate well with in vitro antimicrobial data, the prediction of anticancer activity remains more challenging due to the multifactorial nature of cancer biology.
Ultimately, in silico methods should be viewed as a sophisticated hypothesis-generating engine that, when coupled with rigorous in vitro validation, can significantly accelerate the journey from a chemical scaffold to a potential therapeutic agent. This guide underscores the importance of a balanced and integrated approach, leveraging the predictive power of computation while acknowledging the indispensable role of experimental verification.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloropyridazine-3-thiol
Executive Summary: Immediate Actions for Safe Disposal
This guide provides a comprehensive protocol for the safe handling and disposal of 6-Chloropyridazine-3-thiol (CAS No. 3916-78-7). Due to its hazardous characteristics, this compound must never be disposed of via standard laboratory drains or as regular solid waste. The only approved disposal route is through a licensed chemical waste management facility. All waste must be collected in designated, properly labeled, and sealed containers. In the event of a spill, immediate containment and decontamination are critical. Adherence to the procedures outlined below is mandatory to ensure personnel safety and environmental compliance.
Introduction: Understanding the Hazard Profile of this compound
This compound is a heterocyclic organic compound utilized in pharmaceutical and chemical synthesis. Its molecular structure, containing a chlorinated pyridazine ring and a thiol group, dictates its reactivity and hazard profile. This profile necessitates a rigorous and informed approach to its disposal. The primary hazards include:
-
Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It is a known skin, eye, and respiratory irritant.[2][3]
-
Environmental Hazard: As a chlorinated organic and organosulfur compound, its release into the environment must be strictly avoided to prevent contamination of water and soil.[4]
-
Reactivity & Hazardous Decomposition: When subjected to thermal decomposition, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[2][5] This is a critical consideration for the final disposal method, as uncontrolled incineration is unacceptable.
This guide is structured to provide a logical workflow, from pre-disposal planning to final waste hand-off, ensuring that safety and regulatory compliance are maintained at every step.
PART 1: Pre-Disposal Planning & Waste Minimization
Effective waste management begins before the waste is generated. A core principle of modern laboratory safety is waste minimization, which reduces costs, hazards, and long-term liability.[6]
Procedural Steps:
-
Source Reduction: Carefully plan experiments to use the minimum amount of this compound required. This is the most effective method of waste minimization.
-
Designated Waste Area: Before starting work, designate a "Satellite Accumulation Area" (SAA) for the hazardous waste.[6] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Selection: Procure appropriate waste containers before generating waste. Containers must be in good condition, compatible with the chemical, and possess a secure, tight-fitting lid.[7][8] For this compound waste, high-density polyethylene (HDPE) or glass containers are suitable.
PART 2: Personal Protective Equipment (PPE) Protocol
Given the compound's irritant and toxic properties, strict adherence to PPE protocols is mandatory when handling either the pure substance or its waste products.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, as the substance is a skin irritant.[2][3] |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield. | To protect against splashes and dust, preventing serious eye irritation.[2][3] |
| Body Protection | Laboratory coat, closed-toe shoes. | To prevent incidental contact with skin and personal clothing.[4] |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. | To avoid inhalation of dust or vapors, which can cause respiratory irritation.[2][9] |
PART 3: Waste Collection, Segregation & Labeling
Proper segregation and labeling are critical to prevent dangerous chemical reactions and ensure the waste is accepted by the disposal facility.
Step-by-Step Collection Protocol:
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, especially strong oxidizing agents or incompatible acids.[5] Mixing waste is not only dangerous but also violates regulatory standards.[7]
-
Solid Waste: Collect solid waste (e.g., residual powder, contaminated weighing paper) in a designated, robust container with a secure lid.
-
Liquid Waste: Collect liquid waste (e.g., solutions containing the compound) in a compatible, leak-proof container. Ensure the container is kept closed at all times except when adding waste.[7][8]
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE" . The label must also include:
-
The full chemical name: "this compound"
-
CAS Number: "3916-78-7"
-
An accurate estimation of the concentration and volume.
-
The date accumulation started.
-
The associated hazard warnings (e.g., "Toxic," "Irritant").
-
PART 4: Spill & Decontamination Procedures
Accidental releases must be managed promptly and safely to mitigate exposure and environmental contamination.
Immediate Spill Response:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, don the full PPE as described in Part 2.
-
Containment: For solid spills, carefully sweep up the material and place it into the designated hazardous waste container. Avoid creating dust.[2][5] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into the waste container.
-
Decontamination:
-
Wash the spill area thoroughly with soap and water.[2]
-
Collect all cleaning materials (e.g., contaminated wipes, absorbent pads) as hazardous waste.
-
For equipment, wash thoroughly with an appropriate solvent (e.g., acetone, ethanol) followed by soap and water. Collect the rinse solvent as hazardous waste.
-
-
Personal Decontamination: If skin contact occurs, wash the affected area immediately with plenty of soap and water.[2] If eye contact occurs, rinse cautiously with water for several minutes.[4] Seek medical attention if irritation persists.
PART 5: Approved Disposal Pathways
Discharge of this compound into the environment is prohibited.[4] The only acceptable method of disposal is through a licensed and approved waste management partner.
Caption: Decision workflow for the disposal of this compound waste.
Primary Disposal Method: Licensed Chemical Incineration
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) office or equivalent department to schedule a pickup for your properly containerized and labeled hazardous waste.
-
Controlled Incineration: The waste will be transported to a facility specializing in chemical destruction. The recommended method is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[4]
-
Causality: This method is necessary because the combustion of a chlorinated, sulfur-containing organic molecule produces acidic gases (HCl, SOx) and other pollutants.[2][5] The scrubbing system neutralizes these harmful byproducts before they are released into the atmosphere, ensuring environmental compliance.
-
Unacceptable Disposal Methods:
-
Drain Disposal: Strictly prohibited. This introduces a toxic, persistent chemical into the wastewater system, which treatment plants are not designed to handle.[9]
-
Landfill: Prohibited. The compound can leach into soil and groundwater.
-
Evaporation: Prohibited. This releases potentially harmful vapors into the laboratory environment.
-
Uncontrolled Burning: Strictly prohibited. This will generate a plume of toxic and corrosive gases.[10]
PART 6: Regulatory Context
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) classifies chemical waste under the Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly listed by name, it would likely fall under codes for chlorinated or toxic organic wastes, such as the F-series (wastes from non-specific sources) or K-series (wastes from specific sources).[11] It is the generator's responsibility to ensure complete and accurate classification and disposal in accordance with all applicable laws.[9]
References
- Proper disposal of chemicals - Sciencemadness Wiki.
- This compound - Luminix Health.
- Hazardous Waste Disposal Guide - Research Safety - Northwestern University.
- Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering.
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
- 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem - NIH.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA NEPS.
- EPA HAZARDOUS WASTE CODES.
Sources
- 1. luminixhealth.com [luminixhealth.com]
- 2. fishersci.com [fishersci.com]
- 3. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ethz.ch [ethz.ch]
- 9. fishersci.com [fishersci.com]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. wku.edu [wku.edu]
A Researcher's Guide to the Safe Handling of 6-Chloropyridazine-3-thiol
For professionals in pharmaceutical research and drug development, the ability to handle reactive chemical intermediates with confidence and precision is paramount. 6-Chloropyridazine-3-thiol, a heterocyclic compound pivotal in the synthesis of novel therapeutic agents, demands a comprehensive understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and practical, field-tested insights.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the hazards associated with this compound is essential. This compound presents a multi-faceted risk profile that necessitates stringent adherence to safety protocols.
Primary Hazards:
-
Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is classified as an irritant, causing skin, eye, and respiratory system irritation.[1][2][3]
-
Odor: Like many thiols, this compound possesses a powerful and unpleasant odor, detectable at very low concentrations.[4] While not always indicative of a high level of toxicity, the smell can cause nausea and headaches and may create a nuisance, potentially being mistaken for a natural gas leak.[4]
-
Reactivity: The thiol group is susceptible to oxidation.[5] Incompatible materials include strong acids, alkalis, and oxidizing/reducing agents.[5]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is critical for mitigating exposure risks.
Engineering Controls: The First Line of Defense
All operations involving this compound must be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[5] The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[5] To control the potent odor, especially during reactions or work-up procedures, a bleach trap or scrubber system connected to the apparatus exhaust is highly recommended to neutralize volatile thiols before they enter the fume hood's exhaust stream.[6]
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields.[5] | Chemical-resistant gloves (nitrile rubber is a suitable option). Double-gloving is recommended.[5] | Flame-resistant lab coat.[5] | Work should be performed in a fume hood. If dusts are generated, a NIOSH-approved respirator is required.[7] |
| Dissolution and Solution Transfers | Tightly fitting safety goggles and a face shield to protect against splashes.[5][8] | Chemical-resistant gloves (e.g., nitrile rubber), with double-gloving.[5] | Flame-resistant lab coat. | All manipulations should be performed within a certified chemical fume hood.[5] |
| Running Reactions and Work-up | Tightly fitting safety goggles and a face shield.[5][8] | Heavy-duty chemical-resistant gloves (e.g., thicker nitrile or neoprene) should be considered, especially when cleaning glassware. | A chemical-resistant apron over a flame-resistant lab coat. | All procedures must be conducted within a certified chemical fume hood.[5] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield.[5][8] | Chemical-resistant gloves (double-gloving recommended).[5] | Chemical-resistant coveralls or suit.[9] | A full-face air-purifying respirator with appropriate cartridges for organic vapors and acid gases. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[9] |
Procedural Guidance: From Receipt to Disposal
A systematic workflow is essential for safely managing this compound throughout its lifecycle in the laboratory.
Storage and Handling
-
Storage: Upon receipt, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature between +2 to +8 °C.[1] Protect it from light and moisture.[5] Storing under an inert atmosphere, such as nitrogen or argon, is advisable to prevent oxidation of the thiol group.[5]
-
Handling: Always handle this compound within a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory, and wash hands thoroughly after handling.[5]
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound, emphasizing critical safety checkpoints.
Sources
- 1. luminixhealth.com [luminixhealth.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
